biglycan
説明
特性
CAS番号 |
123939-84-4 |
|---|---|
分子式 |
C23H35NO3S |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Regulation of Biglycan Gene Expression in Fibrosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM), is a pathological hallmark of numerous chronic diseases, leading to organ dysfunction and failure. Biglycan (BGN), a small leucine-rich proteoglycan (SLRP), has emerged as a critical player in the fibrotic process. Beyond its structural role in the ECM, this compound is an active signaling molecule and a key regulator of fibrogenesis. Its expression is markedly upregulated in various fibrotic conditions, including in the heart, kidneys, liver, and lungs. This technical guide provides a comprehensive overview of the core mechanisms governing the regulation of this compound gene expression in fibrosis. We delve into the primary signaling pathways, including the canonical and non-canonical Transforming Growth Factor-beta (TGF-β) pathways and the pro-inflammatory Nuclear Factor-kappa B (NF-κB) cascade. This guide presents quantitative data on this compound upregulation, detailed protocols for key experimental analyses, and visual diagrams of the signaling pathways to facilitate a deeper understanding for researchers and professionals in the field of fibrosis and drug development.
Introduction: this compound's Role in Fibrotic Pathologies
This compound is a Class I SLRP that resides in the extracellular matrix, where it interacts with collagen fibrils, influencing their assembly and organization.[1][2] However, its role extends far beyond structural support. In fibrotic diseases, this compound expression is significantly elevated, contributing to the pathological remodeling of tissues.[3][4][5] Soluble this compound can also act as a danger-associated molecular pattern (DAMP), engaging with Toll-like receptors (TLR2 and TLR4) to trigger inflammatory responses, which are often intertwined with fibrotic processes.[4][6] Understanding the intricate regulation of this compound gene expression is therefore paramount for developing targeted anti-fibrotic therapies.
Quantitative Upregulation of this compound in Fibrosis
The upregulation of this compound is a consistent finding across various fibrotic diseases and in response to pro-fibrotic stimuli. The following tables summarize quantitative data from several key studies, providing a comparative look at the extent of this upregulation.
Table 1: this compound Expression in Preclinical Fibrosis Models
| Organ/Tissue | Model | Method | Fold Change/Increase | Reference |
| Kidney | Cisplatin-induced renal fibrosis (rat) | qRT-PCR | 2.5 to 4.0-fold increase | [6][7] |
| Heart | Myocardial Infarction (mouse) | qRT-PCR | Strong increase, peaking at 7 days post-MI | [2] |
| Heart | Transverse Aortic Constriction (mouse) | Gene Expression Analysis | Upregulated in cardiac fibroblasts | [3] |
Table 2: this compound Expression in Human Fibrotic Diseases
| Disease | Sample Type | Method | Observation | Reference |
| Non-Small Cell Lung Cancer | Serum | ELISA | 42.55 ± 27.40 ng/mL (vs. 24.38 ± 12.05 ng/mL in controls) | [8] |
| COVID-19 (Severe) | Serum | ELISA | 75.88 ± 1.97 pg/mL (vs. 66.15 ± 2.22 pg/mL in controls) | [9] |
| Idiopathic Pulmonary Fibrosis | Lung Tissue | Immunohistochemistry | Increased deposition | [5] |
Table 3: In Vitro Upregulation of this compound by TGF-β1
| Cell Type | TGF-β1 Concentration | Time | Method | Fold Change/Increase | Reference |
| Human Skin/Gingival Fibroblasts | 5 ng/mL | - | Northern Blot | Up to 24-fold increase | [10][11] |
| Tenocytes | 10 and 100 ng/mL | 24 and 48 hours | Gene Expression | Significant increase (p<0.05) | [12] |
Core Signaling Pathways Regulating this compound Expression
The expression of the this compound gene is tightly controlled by a network of signaling pathways that are frequently dysregulated in fibrosis. TGF-β signaling is the most prominent and well-characterized pathway, but other factors, including inflammatory signals, also play crucial roles.
The Central Role of Transforming Growth Factor-beta (TGF-β)
TGF-β is the master cytokine driving fibrosis. It potently induces the expression of numerous ECM genes, including this compound, in various cell types.[10][13] This regulation occurs through both canonical Smad-dependent and non-canonical Smad-independent pathways.
Upon binding of TGF-β to its type II receptor (TβRII), the type I receptor (TβRI) is recruited and phosphorylated. The activated TβRI then phosphorylates receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3. These phosphorylated R-Smads form a complex with the common mediator Smad, Smad4. This entire complex translocates to the nucleus, where it binds to specific DNA sequences known as Smad Binding Elements (SBEs) in the promoter regions of target genes, including this compound, to activate their transcription.[13][14] The functionality of the Smad pathway is essential for TGF-β-induced this compound expression.[13] While classic SBEs (5'-GTCTAGAC-3') are known, Smad complexes often cooperate with other transcription factors to bind to target promoters.[15][16]
In addition to the Smad pathway, TGF-β also activates non-canonical signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathways. In the context of this compound regulation, the p38 MAPK pathway is particularly important. Studies have shown that TGF-β-induced this compound expression requires the activation of MKK6-p38 MAPK signaling, which acts downstream of the Smad pathway.[13] This indicates a cooperative mechanism where both pathways are necessary for maximal gene induction. The ERK pathway has also been implicated in mediating the effects of TGF-β on this compound synthesis.[14]
Diagram: TGF-β Signaling to this compound Gene
Caption: TGF-β signaling cascade regulating this compound gene expression.
The Role of Sp1 Transcription Factor
Detailed promoter analysis has revealed that the TGF-β responsive region in the human this compound promoter does not contain canonical SBEs but is rich in binding sites for the transcription factor Sp1.[17] Electrophoretic mobility shift assays have confirmed the binding of Sp1 and the related Sp3 to this region. The induction of this compound expression by TGF-β can be blocked by mithramycin, an inhibitor of Sp1 binding. This indicates that the transcriptional activation of the this compound gene by the Smad complex is mediated through its interaction with Sp1 family members bound to the promoter.[17]
NF-κB Signaling and Inflammation
The transcription factor NF-κB is a master regulator of inflammation, a process closely linked to fibrosis. This compound itself can act as a pro-inflammatory signal, activating NF-κB through TLRs.[4] While direct binding of NF-κB to the this compound promoter is less characterized than that of Smads and Sp1, the interplay is significant. Pro-inflammatory cytokines, which are downstream targets of NF-κB, can in turn stimulate this compound expression.[18] Furthermore, there is evidence of crosstalk between the TGF-β and NF-κB pathways, suggesting that NF-κB activation can modulate the cellular response to pro-fibrotic stimuli and influence this compound expression.[4]
Diagram: NF-κB Inflammatory Signaling
Caption: NF-κB signaling pathway activated by soluble this compound.
Experimental Protocols for Studying this compound Gene Regulation
Investigating the mechanisms of this compound gene expression requires a combination of molecular biology techniques to assess mRNA and protein levels, promoter activity, and protein-DNA interactions.
Diagram: Experimental Workflow
Caption: Workflow for investigating this compound gene expression regulation.
Quantitative Real-Time PCR (qRT-PCR) for mRNA Expression
This technique is used to quantify the levels of this compound mRNA in cells or tissues after treatment with potential regulators.
-
RNA Isolation: Extract total RNA from cell or tissue samples using a TRIzol-based method or a commercial kit. Assess RNA quality and quantity using a spectrophotometer.
-
Reverse Transcription (cDNA Synthesis): Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcriptase enzyme (e.g., SuperScript IV) and oligo(dT) or random hexamer primers.
-
qPCR Reaction Setup: Prepare a master mix containing a qPCR reagent (e.g., SYBR Green or TaqMan), forward and reverse primers specific for the this compound gene, and nuclease-free water. Aliquot the master mix into a 96-well qPCR plate.
-
Sample Addition: Add diluted cDNA to the appropriate wells. Include no-template controls (NTC) and no-reverse-transcription controls (NRC) to check for contamination.
-
Thermocycling: Perform the qPCR reaction in a real-time PCR machine. A typical protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Determine the cycle threshold (Ct) values. Normalize the Ct value of the this compound gene to that of a stable housekeeping gene (e.g., GAPDH, β-actin). Calculate the relative fold change in gene expression using the 2-ΔΔCt method.[1]
Western Blot for Protein Quantification
Western blotting is used to detect and quantify the amount of this compound protein in a sample.
-
Protein Extraction: Lyse cells or tissues in RIPA buffer containing protease inhibitors. Quantify protein concentration using a Bradford or BCA assay.
-
Gel Electrophoresis: Denature 30 µg of protein lysate and separate the proteins by size on an SDS-polyacrylamide gel (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for this compound overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system or X-ray film.
-
Analysis: Quantify the band intensity using densitometry software. Normalize the this compound signal to a loading control protein like β-actin or GAPDH.[1]
Luciferase Reporter Assay for Promoter Activity
This assay measures the transcriptional activity of the this compound promoter in response to specific stimuli.
-
Construct Preparation: Clone the promoter region of the this compound gene upstream of a luciferase reporter gene in a plasmid vector.
-
Cell Transfection: Co-transfect cells (e.g., in a 24-well plate) with the this compound promoter-reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization).
-
Treatment: After 24-48 hours, treat the cells with the compound of interest (e.g., TGF-β).
-
Cell Lysis: Wash the cells with PBS and add passive lysis buffer.
-
Luminescence Measurement: Transfer the cell lysate to a luminometer plate. Add the firefly luciferase substrate and measure the luminescence. Then, add the Stop & Glo® reagent to quench the firefly reaction and activate the Renilla luciferase, and measure its luminescence.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Compare the normalized activity in treated cells to that in untreated control cells to determine the effect on promoter activity.[17]
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine if a specific transcription factor (e.g., Smad4, Sp1) binds directly to the this compound promoter region within the cell.
-
Cross-linking: Treat cells with 1% formaldehyde (B43269) to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-1000 bp using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the transcription factor of interest overnight. Use a non-specific IgG as a negative control.
-
Immune Complex Capture: Add Protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
Washing: Wash the beads extensively to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating at 65°C. Treat with RNase A and Proteinase K to remove RNA and protein.
-
DNA Purification: Purify the DNA from the immunoprecipitated samples and from an input control (a sample of sheared chromatin that did not undergo immunoprecipitation).
-
Analysis: Use qPCR with primers designed to amplify a specific region of the this compound promoter to quantify the amount of precipitated DNA. Results are typically expressed as a percentage of the input DNA.[16]
Conclusion and Future Directions
The regulation of this compound gene expression in fibrosis is a complex process orchestrated primarily by the TGF-β signaling pathway, with significant contributions from Smad, MAPK, and Sp1-mediated transcriptional control. The inflammatory milieu, particularly signals engaging the NF-κB pathway, further modulates its expression. The consistent upregulation of this compound across a spectrum of fibrotic diseases underscores its potential as both a biomarker and a therapeutic target.
Future research should focus on further dissecting the epigenetic regulation of the this compound gene, including the roles of histone modifications and non-coding RNAs, which are known to be significant in fibrosis.[19] A deeper understanding of the cell-type-specific regulatory mechanisms will be crucial for developing highly targeted therapies. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers to investigate these mechanisms and contribute to the development of novel anti-fibrotic strategies aimed at controlling this compound expression.
References
- 1. This compound Involvement in Heart Fibrosis: Modulation of Adenosine 2A Receptor Improves Damage in Immortalized Cardiac Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Ablation of this compound attenuates cardiac hypertrophy and fibrosis after left ventricular pressure overload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Proteoglycan deposition in pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analyses of damage-associated molecular patterns, particularly this compound, in cisplatin-induced rat progressive renal fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analyses of damage-associated molecular patterns, particularly this compound, in cisplatin-induced rat progressive renal fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Serum decorin and this compound levels as predictive biomarkers for lung fibrosis severity and mortality risk in COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential regulation of extracellular matrix proteoglycan (PG) gene expression. Transforming growth factor-beta 1 up-regulates this compound (PGI), and versican (large fibroblast PG) but down-regulates decorin (PGII) mRNA levels in human fibroblasts in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Regulation of this compound gene expression by transforming growth factor-beta requires MKK6-p38 mitogen-activated protein Kinase signaling downstream of Smad signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. TGF-β stimulates this compound synthesis via p38 and ERK phosphorylation of the linker region of Smad2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A comparative analysis of Smad-responsive motifs identifies multiple regulatory inputs for TGF-β transcriptional activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Genome-wide mechanisms of Smad binding - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Transforming growth factor beta stimulation of this compound gene expression is potentially mediated by sp1 binding factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Soluble this compound as a biomarker of inflammatory renal diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Hierarchies of NF-κB target gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Biglycan: A Technical Guide to its Structure, Domains, and Signaling Functions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biglycan (BGN), a member of the small leucine-rich proteoglycan (SLRP) family, is a key component of the extracellular matrix (ECM) in numerous tissues, including bone, cartilage, and skin.[1] Beyond its structural role in organizing the ECM, this compound has emerged as a critical signaling molecule, or "matricrine" signal, that modulates a diverse array of cellular processes. Its involvement in inflammation, cancer progression, and tissue repair has positioned it as a molecule of significant interest for therapeutic development. This technical guide provides an in-depth exploration of the structure of this compound, the functions of its distinct domains, and the intricate signaling pathways it governs.
This compound Protein Structure
This compound is a proteoglycan consisting of a core protein and two covalently attached glycosaminoglycan (GAG) chains. The structure of the this compound core protein is highly conserved across species, with over 90% homology reported for human, bovine, rat, and mouse this compound.[1]
Core Protein
The mature human this compound core protein has a molecular weight of approximately 42 kDa.[2][3] Its three-dimensional structure is characterized by a curved solenoid shape, a hallmark of the LRR protein family. The crystal structure of the bovine this compound core protein has been resolved at 3.40 Å (PDB ID: 2FT3), revealing a dimeric structure formed by the apposition of the concave inner surfaces of the leucine-rich repeat domains.[4][5]
The core protein can be divided into several distinct domains:
-
N-terminal Domain: This region contains the attachment sites for the two GAG chains.[1][6] It is also implicated in interactions with other proteins, such as α-sarcoglycan.
-
Leucine-Rich Repeats (LRRs): The central and largest portion of the core protein is composed of 12 tandem leucine-rich repeats.[5] These repeats form a series of β-strands and α-helices, creating a curved structure with a concave and a convex surface. The concave face of the LRR domain is a primary site for protein-protein interactions.
-
C-terminal Cysteine-Rich Domain: This domain contains two disulfide bonds that are crucial for the proper folding and stability of the core protein.[5]
Glycosaminoglycan (GAG) Chains
Attached to serine residues at positions 5 and 10 of the human this compound N-terminal domain are two GAG chains.[1] These are typically chondroitin (B13769445) sulfate (B86663) (CS) or dermatan sulfate (DS), with the specific composition varying depending on the tissue of origin.[1] The GAG chains are long, unbranched polysaccharides composed of repeating disaccharide units and are highly negatively charged due to the presence of sulfate and carboxyl groups. This negative charge is critical for their function in hydration and interaction with other molecules. The entire this compound proteoglycan has a molecular weight ranging from 200 to 350 kDa, with the GAG chains contributing significantly to its size.[7]
Functional Domains of this compound
The distinct domains of this compound mediate its diverse biological functions, from structural organization of the ECM to the activation of complex signaling cascades.
Leucine-Rich Repeat (LRR) Domains: The Interaction Hub
The LRR domains of this compound are central to its function as a signaling molecule and an organizer of the ECM. The concave surface of the LRR solenoid provides a platform for binding to a wide array of ligands, including:
-
Toll-Like Receptors (TLRs): Soluble this compound acts as an endogenous ligand for TLR2 and TLR4, key receptors of the innate immune system.[6][8] This interaction is a critical initiator of inflammatory signaling.
-
Growth Factors: this compound binds to and modulates the activity of several growth factors, including Transforming Growth Factor-beta (TGF-β) and Bone Morphogenetic Proteins (BMPs).[3][6]
-
Collagen: this compound interacts with various collagen types, particularly type I and type VI, playing a role in collagen fibril assembly and organization.[6]
-
Other ECM Components: this compound also interacts with other matrix proteins such as fibronectin and elastin.[6]
Glycosaminoglycan (GAG) Chains: Modulators of Interaction and Structure
The GAG chains of this compound are not merely passive structural components. They play active roles in:
-
Hydration and Tissue Turgor: The high negative charge of the GAG chains attracts and retains water, contributing to the hydration and compressive resistance of tissues like cartilage.
-
Modulation of Ligand Binding: The GAG chains can influence the binding of the core protein to its ligands. For instance, they are required for the interaction of this compound with α-dystroglycan.[6] In contrast, their presence can hinder the interaction of the core protein with TGF-β.[3]
-
Cell Adhesion and Migration: Through their interactions with cell surface receptors and other ECM components, the GAG chains can influence cell behavior.
Quantitative Data on this compound Interactions
The following tables summarize key quantitative data regarding the binding affinities and effective concentrations of this compound in various biological contexts.
| Ligand/Receptor | Method | Dissociation Constant (KD) | Reference(s) |
| Toll-Like Receptor 2 (TLR2) | Microscale Thermophoresis | 31 ± 5 nM | [1][9] |
| Toll-Like Receptor 4 (TLR4) | Microscale Thermophoresis | 28 ± 8 nM | [1][9] |
| Collagen VI | Surface Plasmon Resonance | ~30 nM | [10] |
| Transforming Growth Factor-β (TGF-β) | Affinity Measurements | High-affinity site: 1-20 nMLow-affinity site: 50-200 nM | [3] |
| CD14 | Not specified | High-affinity ligand | [11] |
| Biological Effect | Cell Type/System | Effective Concentration | Reference(s) |
| NF-κB Activation | HEK-Blue-hTLR2 & hTLR4 cells | 4 µg/mL | [1][9] |
| IL-1β Secretion | Peritoneal Macrophages | 4 µg/mL | [7] |
| Ccl2 and Ccl5 mRNA Expression | Macrophages | 4 µg/mL | [12] |
This compound-Mediated Signaling Pathways
Soluble this compound, released from the ECM under conditions of tissue injury or stress, acts as a potent signaling molecule, primarily through its interaction with TLR2 and TLR4. This initiates a cascade of intracellular events that drive inflammatory responses.
TLR2/TLR4 Signaling Pathway
The binding of this compound to TLR2 and TLR4 on the surface of immune cells, such as macrophages, triggers the recruitment of adaptor proteins, primarily MyD88 (Myeloid differentiation primary response 88). This leads to the activation of downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathways (p38 and ERK) and the nuclear factor-kappa B (NF-κB) pathway.[6] Activation of these pathways culminates in the transcription and secretion of a variety of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, IL-6, CCL2, and CCL5.[6][12]
NLRP3 Inflammasome Activation
This compound can also induce the activation of the NLRP3 inflammasome, a multiprotein complex that plays a crucial role in the processing and secretion of the highly pro-inflammatory cytokine IL-1β.[6][13] This process involves the cooperation of TLR signaling, which primes the inflammasome by upregulating the expression of NLRP3 and pro-IL-1β, and a second signal, which can be provided by this compound's interaction with P2X purinergic receptors, leading to the assembly and activation of the inflammasome.[13]
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the structure and function of this compound.
Surface Plasmon Resonance (SPR) for this compound-TLR Binding Analysis
This protocol outlines the steps for quantifying the binding affinity of this compound to TLR2 and TLR4 using SPR.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 series)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant human TLR2 and TLR4 (extracellular domains)
-
Purified, endotoxin-free this compound
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., glycine-HCl, pH 2.0)
Procedure:
-
Sensor Chip Preparation: Equilibrate the sensor chip with running buffer.
-
Ligand Immobilization:
-
Activate the carboxymethylated dextran (B179266) surface of the sensor chip by injecting a mixture of EDC and NHS.
-
Inject the recombinant TLR2 or TLR4 solution (e.g., 10-50 µg/mL in an appropriate immobilization buffer like sodium acetate, pH 5.0) over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
A reference flow cell should be prepared similarly but without the ligand to subtract non-specific binding.
-
-
Analyte Binding:
-
Prepare a series of dilutions of purified this compound in running buffer (e.g., ranging from 1 nM to 500 nM).
-
Inject each concentration of this compound over the ligand and reference flow cells for a defined association time, followed by a dissociation phase with running buffer.
-
-
Surface Regeneration: After each binding cycle, regenerate the sensor surface by injecting the regeneration solution to remove the bound analyte.
-
Data Analysis:
-
Subtract the reference flow cell data from the ligand flow cell data to obtain specific binding sensorgrams.
-
Analyze the steady-state binding responses or the kinetic data (association and dissociation rates) using the instrument's software to determine the equilibrium dissociation constant (KD).
-
Co-Immunoprecipitation (Co-IP) of this compound and TLR4
This protocol describes the co-immunoprecipitation of this compound and TLR4 from cell lysates to demonstrate their interaction.
Materials:
-
Cells expressing TLR4 (e.g., macrophages or transfected HEK293T cells)
-
Purified this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-biglycan antibody (for immunoprecipitation)
-
Anti-TLR4 antibody (for Western blotting)
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Western blotting reagents and equipment
Procedure:
-
Cell Stimulation and Lysis:
-
Culture TLR4-expressing cells to confluency.
-
Stimulate the cells with purified this compound (e.g., 5 µg/mL) for a specified time (e.g., 30 minutes) at 37°C.
-
Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Clarify the cell lysate by centrifugation to remove cellular debris.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C, then centrifuge and collect the supernatant.
-
Incubate the pre-cleared lysate with the anti-biglycan antibody overnight at 4°C with gentle rotation.
-
Add protein A/G beads to the lysate-antibody mixture and incubate for another 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three to five times with ice-cold wash buffer to remove non-specifically bound proteins.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by resuspending them in SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-TLR4 antibody to detect the co-immunoprecipitated TLR4. An isotype control antibody should be used in a parallel experiment to ensure the specificity of the interaction.
-
Luciferase Reporter Assay for this compound-Induced NF-κB Activation
This protocol details a cell-based assay to quantify the activation of the NF-κB signaling pathway by this compound through TLRs.
Materials:
-
HEK293 cells stably expressing human TLR2 or TLR4 and an NF-κB-driven secreted alkaline phosphatase (SEAP) or luciferase reporter gene (e.g., HEK-Blue™ hTLR2/4 cells).
-
Cell culture medium and supplements.
-
Purified, endotoxin-free this compound.
-
Positive controls (e.g., Pam3CSK4 for TLR2, LPS for TLR4).
-
SEAP or luciferase detection reagent.
-
Luminometer or spectrophotometer.
Procedure:
-
Cell Seeding: Seed the reporter cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Cell Stimulation:
-
Replace the culture medium with fresh medium.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 to 10 µg/mL).
-
Include wells with positive controls and a vehicle control (medium alone).
-
Incubate the plate for a suitable time (e.g., 6-24 hours) at 37°C in a CO2 incubator.
-
-
Reporter Gene Assay:
-
For a SEAP reporter, collect the cell culture supernatant.
-
For a luciferase reporter, lyse the cells according to the manufacturer's protocol.
-
Add the appropriate detection reagent to the supernatant or cell lysate.
-
Measure the absorbance (for SEAP) or luminescence (for luciferase) using a plate reader.
-
-
Data Analysis:
-
Normalize the reporter activity to a control if necessary (e.g., cell viability assay).
-
Calculate the fold induction of NF-κB activity by dividing the values from this compound-treated cells by the values from the vehicle-treated cells.
-
Analysis of this compound Glycosaminoglycan (GAG) Chain Composition
This protocol outlines a method for the enzymatic digestion and analysis of this compound's GAG chains by high-performance liquid chromatography (HPLC).
Procedure:
-
Purification of this compound: Isolate this compound from tissue or cell culture using standard protein purification techniques.
-
Enzymatic Digestion:
-
Treat the purified this compound with a specific GAG-degrading enzyme, such as chondroitinase ABC, which cleaves both chondroitin sulfate and dermatan sulfate chains into disaccharide units.
-
The digestion is typically carried out overnight at 37°C in an appropriate buffer.
-
-
Disaccharide Labeling (Optional but Recommended for Sensitivity): The resulting disaccharides can be fluorescently labeled (e.g., with 2-aminoacridone) to enhance detection.
-
HPLC Analysis:
-
Separate the disaccharides by reverse-phase or anion-exchange HPLC.
-
Identify and quantify the different disaccharide units by comparing their retention times and peak areas to those of known standards.
-
This analysis provides information on the relative amounts of chondroitin sulfate and dermatan sulfate in the this compound GAG chains.
-
Conclusion
This compound is a structurally complex and functionally versatile proteoglycan that plays a pivotal role in both the structural integrity of the extracellular matrix and the regulation of cellular signaling. Its ability to act as a danger signal through TLRs highlights its importance in the inflammatory response and its potential as a therapeutic target in a range of diseases, including cancer and inflammatory disorders. The detailed understanding of its structure, functional domains, and signaling pathways, as outlined in this guide, is essential for the continued development of novel therapeutic strategies targeting this compound and its associated pathways.
References
- 1. This compound-triggered TLR-2- and TLR-4-signaling exacerbates the pathophysiology of ischemic acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Glycan-Protein Cross-Linking Mass Spectrometry Using Enrichable Linkers Reveals Extensive Glycan-Mediated Protein Interaction Networks | Semantic Scholar [semanticscholar.org]
- 3. Interaction of the small interstitial proteoglycans this compound, decorin and fibromodulin with transforming growth factor beta - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. Sequence features, structure, ligand interaction, and diseases in small leucine rich repeat proteoglycans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: A Multivalent Proteoglycan Providing Structure and Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a Danger Signal That Activates the NLRP3 Inflammasome via Toll-like and P2X Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological interplay between proteoglycans and their innate immune receptors in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound and decorin bind close to the n-terminal region of the collagen VI triple helix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound is a new high-affinity ligand for CD14 in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound, a danger signal that activates the NLRP3 inflammasome via toll-like and P2X receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Biglycan in Extracellular Matrix Organization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biglycan, a Class I small leucine-rich proteoglycan (SLRP), is a critical regulator of extracellular matrix (ECM) architecture and function. Beyond its structural role in organizing collagen fibrils, this compound is increasingly recognized as a potent signaling molecule that modulates fundamental cellular processes. This in-depth technical guide provides a comprehensive overview of this compound's function in ECM organization, with a particular focus on its interaction with collagen, its influence on collagen fibrillogenesis, and its impact on the biomechanical properties of tissues. We present a compilation of quantitative data on this compound's binding affinities and its effects on ECM structure, detailed protocols for key experimental methodologies, and visual representations of the signaling pathways it governs. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the multifaceted roles of this compound in health and disease.
Introduction
The extracellular matrix (ECM) is a complex and dynamic network of macromolecules that provides structural support to tissues and regulates cellular behavior. This compound, a member of the small leucine-rich proteoglycan (SLRP) family, is a key component of the ECM in a variety of connective tissues, including tendon, bone, and cartilage.[1][2] It is characterized by a protein core containing leucine-rich repeats and two chondroitin/dermatan sulfate (B86663) glycosaminoglycan (GAG) chains.[3] The unique structure of this compound allows it to interact with a multitude of ECM components, most notably fibrillar collagens, thereby playing a pivotal role in the assembly and maintenance of a functional matrix.[4][5]
Dysregulation of this compound expression or function is implicated in a range of pathologies, including musculoskeletal disorders, inflammatory conditions, and cancer, highlighting its importance as a potential therapeutic target.[1] This guide delves into the core functions of this compound in ECM organization, providing the technical details necessary for its study and for the development of novel therapeutic strategies.
This compound's Role in Collagen Fibrillogenesis and ECM Structure
This compound is a key modulator of collagen fibrillogenesis, the process by which collagen molecules self-assemble into highly organized fibrils. This function is crucial for establishing the structural integrity and mechanical properties of connective tissues.[6][7]
Interaction with Collagen
This compound directly binds to fibrillar collagens, including types I, II, and III, through its protein core.[4][5][8] This interaction is critical for regulating the lateral growth of collagen fibrils. While structurally similar to decorin, another Class I SLRP, this compound exhibits a lower binding affinity for type I collagen.[4][9][10] It has been proposed that both proteoglycans may bind to the same or adjacent sites on the collagen fibril.[4][10]
Regulation of Collagen Fibril Diameter
Studies have demonstrated that this compound plays a role in controlling the diameter of collagen fibrils. In the absence of this compound, tendons exhibit an increase in collagen fibril diameter and a decrease in fibril density.[7][11] This suggests that this compound is involved in preventing the excessive lateral fusion of smaller fibrils, thereby maintaining a uniform fibril architecture.[7] Knockdown of this compound in mature tendons leads to significant alterations in fibril diameter distribution, further underscoring its role in tendon homeostasis.[11]
Influence on Tissue Mechanics
The organizational role of this compound in the ECM directly translates to its influence on the mechanical properties of tissues. Knockdown of this compound in mature tendons results in a significant reduction in insertion modulus, maximum stress, and dynamic modulus, indicating a crucial role in maintaining tendon strength and stiffness.[11] The absence of this compound leads to an inferior response to dynamic loading, with tendons failing at lower loads.[6]
Quantitative Data on this compound's Function
The following tables summarize key quantitative data from studies investigating the function of this compound in ECM organization.
Table 1: Binding Affinities of this compound to ECM Components
| Interacting Molecule | Method | Dissociation Constant (Kd) | Reference |
| Type I Collagen (glycanated this compound) | Scatchard Plot | 8.7 x 10⁻⁸ M | [4][9] |
| Type VI Collagen | Surface Plasmon Resonance | ~30 nM | [12] |
| Transforming Growth Factor-β (TGF-β) | Affinity Measurements | High-affinity site: 1-20 nM; Low-affinity site: 50-200 nM | [12] |
Table 2: Effects of this compound Deficiency on Collagen Fibril Structure
| Tissue | Animal Model | Observation | Quantitative Change | Reference |
| Tendon | Inducible this compound knockdown mice | Increased collagen fibril diameter | Shift towards larger diameter fibrils | [6][7] |
| Tendon | Inducible this compound knockdown mice | Decreased collagen fibril density | Not specified | [7] |
| Cornea | Compound decorin/biglycan-null mice | Severe disruption in fibril structure and organization | Not specified | [13][14] |
Table 3: Impact of this compound Deficiency on Tissue Mechanical Properties
| Tissue | Animal Model | Mechanical Property | Quantitative Change | Reference |
| Tendon | Inducible decorin/biglycan knockout mice | Failure at lower loads | Decreased | [6] |
| Tendon | Inducible decorin/biglycan knockout mice | Stiffness | Decreased | [6] |
| Tendon | Inducible decorin/biglycan knockout mice | Dynamic Modulus | Trend toward decrease | [6] |
| Tendon | Inducible this compound knockdown mice | Insertion Modulus | Reduced | [11] |
| Tendon | Inducible this compound knockdown mice | Maximum Stress | Reduced | [11] |
| Tendon | Inducible this compound knockdown mice | Dynamic Modulus | Reduced | [11] |
This compound as a Signaling Molecule
Beyond its structural role, this compound functions as a signaling molecule, influencing a variety of cellular processes through its interaction with cell surface receptors and growth factors.[5]
Toll-Like Receptor (TLR) Signaling
Soluble this compound can act as a danger-associated molecular pattern (DAMP), signaling through Toll-like receptors 2 (TLR2) and 4 (TLR4).[1][15] This interaction triggers downstream signaling cascades, including the activation of MAP kinases (p38 and Erk) and NF-κB, leading to the production of pro-inflammatory cytokines.[15][16]
References
- 1. researchgate.net [researchgate.net]
- 2. Interaction of this compound with Type I Collagen (*) | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Using transmission electron microscopy and 3View to determine collagen fibril size and three-dimensional organization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Using transmission electron microscopy and 3View® to determine collagen fibril size and three-dimensional organization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transmission electron microscopy analysis of collagen fibril size [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. path.ox.ac.uk [path.ox.ac.uk]
- 11. Interaction of the small interstitial proteoglycans this compound, decorin and fibromodulin with transforming growth factor beta - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound and decorin bind close to the n-terminal region of the collagen VI triple helix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Interaction of the small interstitial proteoglycans this compound, decorin and fibromodulin with transforming growth factor beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Determination of collagen-proteoglycan interactions in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pro-Inflammatory Role of Biglycan: A Technical Guide to its Signaling Pathways in Innate Immunity
For Researchers, Scientists, and Drug Development Professionals
Biglycan, a small leucine-rich proteoglycan (SLRP) and a key component of the extracellular matrix (ECM), has emerged as a significant signaling molecule in the innate immune system. When released from the ECM during tissue injury or stress, or synthesized de novo by immune cells, soluble this compound acts as a Damage-Associated Molecular Pattern (DAMP). It engages with pattern recognition receptors, primarily Toll-like receptors (TLRs), to initiate a robust pro-inflammatory cascade. This guide provides an in-depth technical overview of the core signaling pathways activated by this compound in innate immunity, supported by quantitative data, detailed experimental protocols, and visual diagrams.
This compound-Mediated Activation of Toll-Like Receptors
Soluble this compound functions as an endogenous ligand for both TLR2 and TLR4, which are critical for recognizing pathogen-associated molecular patterns (PAMPs) and DAMPs.[1][2][3] The interaction of this compound with these receptors on innate immune cells, particularly macrophages and dendritic cells, triggers a downstream signaling cascade that culminates in the production of pro-inflammatory cytokines and chemokines.[1][2][4]
Quantitative Data on this compound-Receptor Interactions
The binding affinity of this compound to TLR2 and TLR4 has been quantified, providing insight into the potency of this interaction.
| Ligand | Receptor | Dissociation Constant (KD) | Cell Type | Reference |
| This compound | TLR2 | 31 ± 5 nM | Murine Macrophages | [5] |
| This compound | TLR4 | 28 ± 8 nM | Murine Macrophages | [5] |
A dose-response analysis has shown that this compound at a concentration of 10 µg/ml can stimulate TLR4 and TLR2 to a similar extent as 1 ng/ml of LPS-K12 (a TLR4 agonist) and 10 ng/ml of FSL-1 (a TLR2 agonist), respectively.[1]
Core Signaling Pathways
The binding of this compound to TLR2 and TLR4 initiates signaling through distinct and overlapping pathways, primarily involving the adaptor proteins MyD88 (Myeloid differentiation primary response 88) and TRIF (TIR-domain-containing adapter-inducing interferon-β).[6][7]
-
MyD88-Dependent Pathway: Both TLR2 and TLR4 recruit the adaptor protein MyD88 upon ligand binding.[1][2][3] This leads to the activation of downstream kinases, including MAPKs (p38 and ERK) and the IKK complex.[1][2][8] The IKK complex phosphorylates IκB, leading to its degradation and the subsequent nuclear translocation of the transcription factor NF-κB.[1][2] In the nucleus, NF-κB drives the expression of genes encoding pro-inflammatory cytokines such as TNF-α and pro-IL-1β, as well as chemokines like MIP-2 (macrophage inflammatory protein-2), CXCL1, CXCL2, and CCL2.[1][9][10]
-
TRIF-Dependent Pathway: TLR4 can also signal through a MyD88-independent pathway by recruiting the TRIF adaptor protein.[6][10] This pathway is crucial for the induction of type I interferons and the chemokine CCL5 (RANTES).[10] this compound has been shown to induce CCL5 production in a TLR4- and TRIF-dependent manner.[10]
The combined activation of both MyD88 and TRIF pathways by this compound through TLR2 and TLR4 enhances the breadth and magnitude of the inflammatory response.[6][7]
This compound-Induced NLRP3 Inflammasome Activation
Beyond TLR signaling, this compound is a potent activator of the NLRP3 inflammasome, a multiprotein complex that drives the maturation and secretion of the highly pro-inflammatory cytokine IL-1β.[9][11][12] This process typically requires two signals:
-
Signal 1 (Priming): Provided by this compound's interaction with TLR2 and TLR4, leading to the NF-κB-dependent transcription of NLRP3 and pro-IL-1β genes.[11][12]
-
Signal 2 (Activation): this compound uniquely provides the second signal by inducing receptor cooperativity between TLR2/4 and purinergic P2X7 and P2X4 receptors.[9][11][12] This clustering leads to the assembly of the NLRP3 inflammasome, composed of NLRP3, the adaptor protein ASC, and pro-caspase-1.[9][11]
The assembled inflammasome activates caspase-1, which in turn cleaves pro-IL-1β into its mature, secreted form.[9][11]
Experimental Protocols
The following are generalized methodologies for key experiments cited in the study of this compound signaling in innate immunity.
Isolation and Culture of Peritoneal Macrophages
-
Elicitation: Inject mice intraperitoneally with 3 ml of 3% thioglycollate broth.
-
Harvesting: After 3-4 days, euthanize the mice and perform a peritoneal lavage with 10 ml of ice-cold sterile PBS.
-
Cell Culture: Centrifuge the lavage fluid, resuspend the cell pellet in RPMI 1640 medium supplemented with 10% fetal bovine serum and antibiotics. Plate the cells and allow them to adhere for 2-4 hours.
-
Washing: Remove non-adherent cells by washing with warm PBS. The remaining adherent cells are predominantly macrophages.
-
Stimulation: Culture the macrophages in fresh medium and stimulate with varying concentrations of recombinant this compound (e.g., 4 µg/ml) for the desired time points.[10]
Measurement of Cytokine and Chemokine Production
-
Sample Collection: Collect cell culture supernatants at different time points after this compound stimulation.
-
ELISA (Enzyme-Linked Immunosorbent Assay): Use commercially available ELISA kits for specific cytokines and chemokines (e.g., TNF-α, IL-1β, MIP-2, CCL5).
-
Procedure: Coat microtiter plates with a capture antibody. Add standards and samples, followed by a detection antibody conjugated to an enzyme (e.g., HRP). Add a substrate solution to produce a colorimetric reaction.
-
Quantification: Measure the absorbance at the appropriate wavelength using a microplate reader and calculate the concentration of the analyte based on the standard curve.[1][10]
Western Blotting for Signaling Protein Phosphorylation
-
Cell Lysis: After stimulation with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies specific for phosphorylated and total forms of signaling proteins (e.g., phospho-p38, total-p38, phospho-ERK, total-ERK).
-
Detection: Wash the membrane and incubate with a secondary antibody conjugated to HRP. Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.[1]
Electrophoretic Mobility Shift Assay (EMSA) for NF-κB Activation
-
Nuclear Extract Preparation: Following this compound stimulation, prepare nuclear extracts from macrophages using a nuclear extraction kit.
-
Probe Labeling: Synthesize and label a double-stranded oligonucleotide probe containing the NF-κB consensus binding site with a radioactive (e.g., 32P) or non-radioactive (e.g., biotin) label.
-
Binding Reaction: Incubate the labeled probe with the nuclear extracts in a binding buffer. For competition assays, add an excess of unlabeled probe. For supershift assays, add an antibody specific to an NF-κB subunit (e.g., p65).
-
Electrophoresis: Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.
-
Detection: Visualize the complexes by autoradiography (for radioactive probes) or a chemiluminescent detection method (for non-radioactive probes). A "shifted" band indicates the binding of NF-κB to the DNA probe.[1]
Co-immunoprecipitation for Receptor Interaction
-
Cell Treatment and Cross-linking: Incubate macrophages with this compound. To stabilize protein-protein interactions, treat the cells with a cross-linking agent like 3,3'-dithiobis(sulfosuccinimidylpropionate).[11]
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against one of the proteins of interest (e.g., anti-TLR4) coupled to protein A/G beads.
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the immunoprecipitated protein complexes.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the other proteins of interest (e.g., anti-P2X7, anti-biglycan) to detect co-precipitation.[11]
This technical guide provides a foundational understanding of this compound's role as a key alarmin in innate immunity. The elucidation of these signaling pathways offers potential targets for therapeutic intervention in a range of inflammatory diseases where this compound-mediated sterile inflammation is a contributing factor.
References
- 1. JCI - The matrix component this compound is proinflammatory and signals through Toll-like receptors 4 and 2 in macrophages [jci.org]
- 2. The matrix component this compound is proinflammatory and signals through Toll-like receptors 4 and 2 in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The matrix component this compound is proinflammatory and signals through Toll-like receptors 4 and 2 in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The proteoglycan this compound enhances antigen-specific T cell activation via MyD88 and TRIF pathways and triggers autoimmune perimyocarditis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological interplay between proteoglycans and their innate immune receptors in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound-triggered TLR-2- and TLR-4-signaling exacerbates the pathophysiology of ischemic acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound: A Multivalent Proteoglycan Providing Structure and Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. De novo expression of circulating this compound evokes an innate inflammatory tissue response via MyD88/TRIF pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, a Danger Signal That Activates the NLRP3 Inflammasome via Toll-like and P2X Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound, a danger signal that activates the NLRP3 inflammasome via toll-like and P2X receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Biglycan in Cancer Cell Migration and Invasion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biglycan (BGN), a small leucine-rich proteoglycan (SLRP), is a key component of the extracellular matrix (ECM) that is increasingly recognized for its multifaceted role in cancer progression. While initially known for its structural functions in tissue organization, emerging evidence highlights this compound as a critical signaling molecule that actively participates in the tumor microenvironment to promote cancer cell migration, invasion, and metastasis. This technical guide provides an in-depth overview of the mechanisms by which this compound exerts its pro-tumorigenic functions, with a focus on the underlying signaling pathways and experimental methodologies used to investigate these processes.
This compound's Pro-Migratory and Pro-Invasive Effects: Quantitative Evidence
Numerous studies have demonstrated that aberrant expression of this compound in the tumor microenvironment is correlated with enhanced migratory and invasive potential of cancer cells across various malignancies. The following tables summarize quantitative data from key studies, illustrating the impact of this compound on cancer cell motility.
| Cell Line | Cancer Type | Experimental Condition | Assay | Result | Reference |
| HCT116 | Colon Cancer | BGN knockdown (siRNA) | Transwell Migration | Migration inhibited | [1] |
| HCT116 | Colon Cancer | BGN knockdown (siRNA) | Matrigel Invasion | Invasion significantly inhibited (P < 0.001) | [1] |
| SGC-7901 | Gastric Cancer | BGN overexpression | Transwell Migration | Migration rate increased | [2] |
| SGC-7901 | Gastric Cancer | BGN overexpression | Matrigel Invasion | Invasion rate increased | [2] |
| MKN-45 | Gastric Cancer | BGN knockdown (shRNA) | Transwell Migration | Migration rate decreased | [2] |
| MKN-45 | Gastric Cancer | BGN knockdown (shRNA) | Matrigel Invasion | Invasion rate decreased | [2] |
| AN3CA | Endometrial Cancer | BGN knockdown | Wound Healing | Wound healing ability decreased | [3] |
| AN3CA | Endometrial Cancer | BGN knockdown | Transwell Migration | Migration ability decreased | [3] |
| AN3CA | Endometrial Cancer | BGN knockdown | Matrigel Invasion | Invasion ability decreased | [3] |
| A2780 | Ovarian Cancer | BGN knockdown | Transwell Migration | Cell migration rate reduced | [4] |
| SKOV3 | Ovarian Cancer | BGN overexpression | Transwell Migration | Cell migration rate increased | [4] |
| TE-9, TE-10, TE-15 | Esophageal Squamous Cell Carcinoma | Recombinant human BGN (rhBGN) treatment | Transwell Migration | Enhanced ESCC cell migration | [2] |
| TE-9, TE-10, TE-15 | Esophageal Squamous Cell Carcinoma | BGN knockdown in co-cultured CAFs | Transwell Migration | Attenuated CAF-mediated increase in ESCC cell migration | [2] |
Table 1: Effect of this compound on Cancer Cell Migration and Invasion.
| Cell Line | Cancer Type | Experimental Condition | Protein | Change in Phosphorylation | Reference |
| SGC-7901 | Gastric Cancer | BGN overexpression | FAK (Tyr576/577, Tyr925, Tyr397) | Increased | [2][5] |
| SGC-7901 | Gastric Cancer | BGN overexpression | Paxillin | Increased | [2][5] |
| NCL-N87 | Gastric Cancer | BGN knockdown | FAK | Decreased | [2] |
| NCL-N87 | Gastric Cancer | BGN knockdown | Paxillin | Decreased | [2] |
| HCT116 | Colon Cancer | BGN knockdown | p38 | Increased | [1] |
| HCT116 | Colon Cancer | BGN knockdown | ERK1/2 | Decreased | [1] |
| TE-9, TE-10, TE-15 | Esophageal Squamous Cell Carcinoma | rhBGN treatment (10, 30, 60 min) | NF-κB p65 | Increased | [2] |
| TE-9, TE-10, TE-15 | Esophageal Squamous Cell Carcinoma | rhBGN treatment (10, 30, 60 min) | Erk | Increased | [2] |
Table 2: this compound-Induced Modulation of Signaling Protein Phosphorylation.
Signaling Pathways Governing this compound-Mediated Cell Migration and Invasion
This compound orchestrates a complex network of signaling pathways to drive cancer cell motility. Two major axes have been identified: the Toll-like receptor (TLR)-mediated activation of NF-κB and the engagement of receptor tyrosine kinases leading to the activation of Focal Adhesion Kinase (FAK) and Mitogen-Activated Protein Kinase (MAPK) pathways.
TLR/NF-κB Signaling Pathway
Soluble this compound can act as a damage-associated molecular pattern (DAMP) by binding to TLR2 and TLR4 on the surface of cancer cells. This interaction triggers a downstream signaling cascade that culminates in the activation of the transcription factor NF-κB. Activated NF-κB then translocates to the nucleus and promotes the expression of genes involved in inflammation, cell survival, and epithelial-mesenchymal transition (EMT), all of which contribute to a more aggressive and motile phenotype.[2]
FAK and MAPK/ERK Signaling Pathways
This compound can also interact with various cell surface receptors, including integrins, leading to the activation of FAK.[2] FAK is a non-receptor tyrosine kinase that plays a central role in cell adhesion and migration. Upon activation, FAK undergoes autophosphorylation, creating docking sites for other signaling molecules, including Src family kinases. This leads to the activation of downstream pathways such as the MAPK/ERK cascade. The MAPK/ERK pathway is a critical regulator of cell proliferation, differentiation, and migration.[1]
Experimental Protocols for Studying this compound-Mediated Cell Motility
To investigate the role of this compound in cancer cell migration and invasion, several key in vitro assays are commonly employed. The following sections provide detailed protocols for these essential experiments.
Transwell Migration and Invasion Assays
These assays are considered the gold standard for quantifying the migratory and invasive potential of cancer cells in vitro.
-
Cell Preparation: Culture cancer cells to 70-80% confluency. The day before the assay, replace the growth medium with a serum-free medium to starve the cells for 12-24 hours.
-
Assay Setup:
-
In the lower chamber of a 24-well plate, add 600 µL of complete medium (containing a chemoattractant, typically 10% FBS).
-
Place an 8 µm pore size Transwell insert into each well.
-
-
Cell Seeding:
-
Harvest the serum-starved cells using trypsin-EDTA.
-
Resuspend the cells in serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL.
-
Add 100 µL of the cell suspension to the upper chamber of each Transwell insert.
-
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a duration appropriate for the cell line (typically 12-48 hours).
-
Quantification of Migrated Cells:
-
After incubation, carefully remove the Transwell inserts.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the bottom of the membrane by immersing the inserts in methanol (B129727) for 10 minutes.
-
Stain the fixed cells with 0.1% Crystal Violet for 20 minutes.
-
Gently wash the inserts with water and allow them to air dry.
-
Count the number of stained cells in several random fields of view under a microscope.
-
The protocol for the invasion assay is similar to the migration assay with one key difference: the Transwell insert is coated with a basement membrane matrix, such as Matrigel, to mimic the in vivo extracellular matrix.
-
Preparation of Matrigel-Coated Inserts:
-
Thaw Matrigel on ice.
-
Dilute the Matrigel with cold, serum-free medium to the desired concentration (e.g., 1 mg/mL).
-
Add 50-100 µL of the diluted Matrigel to the upper chamber of each Transwell insert and incubate at 37°C for at least 30 minutes to allow for solidification.
-
-
Follow steps 2-5 of the Transwell Migration Assay protocol. The number of seeded cells may need to be increased (e.g., 5 x 10^5 to 1 x 10^6 cells/mL) and the incubation time may need to be extended to allow for matrix degradation and invasion.
Wound Healing (Scratch) Assay
This assay provides a simple and cost-effective method to assess collective cell migration.
-
Cell Seeding: Seed cells in a 6-well or 12-well plate at a density that will allow them to form a confluent monolayer within 24-48 hours.
-
Creating the Wound: Once the cells are confluent, use a sterile 200 µL pipette tip to create a straight scratch across the center of the monolayer.
-
Washing: Gently wash the wells with PBS to remove any detached cells and debris.
-
Adding Experimental Medium: Add fresh culture medium, which can be serum-free or contain a low percentage of serum to minimize cell proliferation. This is also the step to add any experimental treatments (e.g., this compound-neutralizing antibodies, signaling pathway inhibitors).
-
Imaging and Data Acquisition:
-
Immediately after creating the wound, capture images of the scratch at defined locations (mark the plate for consistent imaging). This is the 0-hour time point.
-
Incubate the plate at 37°C and capture images of the same locations at regular intervals (e.g., every 6, 12, or 24 hours) until the wound is closed in the control group.
-
-
Data Analysis:
-
Use image analysis software (e.g., ImageJ) to measure the width or area of the wound at each time point.
-
Calculate the percentage of wound closure using the formula: % Wound Closure = [ (Initial Wound Area - Wound Area at time t) / Initial Wound Area ] x 100
-
Conclusion and Future Directions
The evidence presented in this technical guide underscores the critical role of this compound as a potent driver of cancer cell migration and invasion. By activating key signaling pathways such as TLR/NF-κB, FAK, and MAPK/ERK, this compound contributes to a more aggressive and metastatic phenotype in a variety of cancers. The detailed experimental protocols provided herein offer a robust framework for researchers to further investigate the intricate mechanisms of this compound's function and to evaluate its potential as a therapeutic target.
Future research should focus on elucidating the specific molecular interactions between this compound and its various receptors in different cancer contexts. A deeper understanding of the downstream effectors of this compound signaling will be crucial for the development of targeted therapies aimed at disrupting its pro-tumorigenic activities. Furthermore, exploring the clinical utility of this compound as a biomarker for metastatic potential and patient prognosis warrants further investigation. Ultimately, a comprehensive understanding of this compound's role in cancer progression will pave the way for novel therapeutic strategies to combat metastatic disease.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound enhances gastric cancer invasion by activating FAK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphorylation of Focal Adhesion Kinase at Tyr397 in Gastric Carcinomas and its Clinical Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound enhances gastric cancer invasion by activating FAK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Biglycan as a Damage-Associated Molecular Pattern (DAMP): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biglycan (BGN), a small leucine-rich proteoglycan (SLRP), is a ubiquitous component of the extracellular matrix (ECM) traditionally known for its structural role in tissue organization. However, emerging evidence has established soluble this compound as a potent Damage-Associated Molecular Pattern (DAMP). When released from the ECM upon tissue injury or stress, or de novo synthesized by immune cells, this compound acts as an endogenous danger signal, initiating and perpetuating inflammatory responses. This technical guide provides an in-depth overview of the core mechanisms of this compound's DAMP activity, focusing on its signaling pathways, receptor interactions, and the experimental methodologies used to investigate its function.
This compound-Mediated Inflammatory Signaling
Soluble this compound functions as a key signaling molecule by engaging pattern recognition receptors (PRRs) on immune cells, primarily macrophages and dendritic cells. This interaction triggers a cascade of intracellular events culminating in the production of pro-inflammatory cytokines and chemokines.
Toll-Like Receptor (TLR) Engagement and Downstream Signaling
This compound is a well-documented ligand for Toll-like receptor 2 (TLR2) and Toll-like receptor 4 (TLR4), mimicking the inflammatory response to Gram-positive and Gram-negative bacteria, respectively.[1][2] The binding of this compound to these receptors initiates downstream signaling pathways that are dependent on the adaptor proteins Myeloid Differentiation primary response 88 (MyD88) and TIR-domain-containing adapter-inducing interferon-β (TRIF).[1][3][4]
The activation of these pathways leads to the phosphorylation and activation of mitogen-activated protein kinases (MAPKs) such as p38 and Extracellular signal-regulated kinase (ERK), as well as the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[1][2] This concerted signaling results in the transcription and secretion of a host of pro-inflammatory mediators.
dot digraph "Biglycan_TLR_Signaling" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
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// Edges BGN -> TLR2 [arrowhead=tee, color="#5F6368"]; BGN -> TLR4 [arrowhead=tee, color="#5F6368"]; TLR2 -> MyD88 [color="#5F6368"]; TLR4 -> MyD88 [color="#5F6368"]; TLR4 -> TRIF [color="#5F6368"]; MyD88 -> MAPK [color="#5F6368"]; MyD88 -> NFkB [color="#5F6368"]; TRIF -> NFkB [color="#5F6368"]; MAPK -> Cytokines [color="#5F6368"]; NFkB -> Cytokines [color="#5F6368"]; } caption: this compound signaling through TLR2 and TLR4.
NLRP3 Inflammasome Activation
A critical aspect of this compound's DAMP activity is its ability to activate the NLRP3 inflammasome, a multiprotein complex that drives the maturation and secretion of potent pro-inflammatory cytokines, Interleukin-1β (IL-1β) and IL-18.[5][6] this compound achieves this through a unique two-signal mechanism.
The first signal is delivered through TLR2/TLR4 engagement, which primes the inflammasome by upregulating the expression of NLRP3 and pro-IL-1β.[5] The second signal involves the interaction of this compound with purinergic P2X7 and P2X4 receptors.[5][6] This dual engagement facilitates a receptor crosstalk that leads to the assembly of the NLRP3 inflammasome, activation of caspase-1, and subsequent cleavage of pro-IL-1β into its active, secreted form.[5]
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// Edges BGN -> TLR24 [arrowhead=tee, color="#5F6368"]; BGN -> P2X74 [arrowhead=tee, color="#5F6368"]; TLR24 -> Signal1 [color="#5F6368"]; P2X74 -> NLRP3 [color="#5F6368"]; Signal1 -> proIL1b [style=dashed, color="#5F6368"]; NLRP3 -> Casp1 [color="#5F6368"]; Casp1 -> IL1b [color="#5F6368"]; proIL1b -> Casp1 [style=dashed, arrowhead=none, color="#5F6368"]; } caption: this compound-mediated NLRP3 inflammasome activation.
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound's DAMP activity, compiled from various in vitro and in vivo studies.
Table 1: this compound Receptor Binding Affinity
| Ligand | Receptor | Dissociation Constant (Kd) | Method | Reference |
| This compound | TLR2 | 31 ± 5 nM | Microscale Thermophoresis | [3] |
| This compound | TLR4 | 28 ± 8 nM | Microscale Thermophoresis | [3] |
Table 2: In Vitro Dose-Response of this compound in Macrophages
| This compound Concentration | Cell Type | Measured Effect | Incubation Time | Reference |
| 1 µg/ml | Murine Bone Marrow-Derived Dendritic Cells (BMDCs) | Increased IL-6, MCP-1, and TNF secretion | 12 h | [7] |
| 2 µg/ml | Murine BMDCs | Enhanced Ova-specific T cell cross-priming | 2 h | [7] |
| 4 µg/ml (80 nM) | Murine Peritoneal Macrophages | Marked induction of Cxcl1, Cxcl2, Ccl2, and Ccl5 mRNA | 4 h | [4] |
| 4 µg/ml | Murine Peritoneal Macrophages | Increased secretion of mature IL-1β | 4 h | [6] |
| 4 µg/ml | Murine Peritoneal Macrophages | Phosphorylation of Erk1/2, p38, and NF-κB p65 | 30 min | [1] |
| 8 µg/ml | Murine Peritoneal Macrophages | Enhanced secretion of mature IL-1β | 4 h | [6] |
| 40 µg/ml | Murine Bone Marrow-Derived Macrophages | Secretion of mature IL-1β | 16 h | [5] |
| Up to 80 µg/ml | Murine Peritoneal Macrophages | Dose-dependent secretion of mature IL-1β | Up to 24 h | [5][6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound as a DAMP.
Purification of Recombinant Human this compound
This protocol describes the purification of native, fully glycosylated this compound from the conditioned medium of human embryonic kidney (HEK) 293 cells.[5][6]
-
Cell Culture and Medium Collection: Culture HEK 293 cells expressing human this compound. Collect the conditioned medium and supplement with a cocktail of proteinase inhibitors (e.g., 0.1 M ε-amino-n-caproic acid, 10 mM EDTA, 5 mM benzamidine, 10 mM N-ethylmaleimide, 1 mM phenylmethylsulfonyl fluoride).
-
Anion Exchange Chromatography: Pass the supplemented medium over a DEAE-Trisacryl-M column. Elute the bound proteoglycans with 20 mM Tris/HCl, pH 7.4, containing 1 M NaCl.
-
Concentration and Dialysis: Concentrate the relevant fractions using a suitable method (e.g., Aquacide I). Dialyze the concentrated proteoglycans against 20 mM Tris-HCl, pH 7.4, containing 150 mM NaCl for 2 hours.
-
High-Performance Liquid Chromatography (HPLC): Separate the proteoglycans by HPLC on a TSK-GEL-DEAE-5PW column using a discontinuous binary NaCl gradient.
-
Purity Verification: Verify the purity of the purified this compound by SDS-polyacrylamide gel electrophoresis followed by silver staining.
-
Endotoxin (B1171834) Testing: Test for endotoxin contamination using a Limulus amebocyte lysate (LAL) assay to ensure that observed inflammatory effects are specific to this compound.
In Vitro Macrophage Stimulation and Cytokine Analysis
This protocol outlines the stimulation of macrophages with soluble this compound and the subsequent measurement of pro-inflammatory cytokine production.
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// Edges Start -> Culture [color="#5F6368"]; Culture -> Stimulate [color="#5F6368"]; Stimulate -> Incubate [color="#5F6368"]; Incubate -> Collect [color="#5F6368"]; Collect -> Analyze [color="#5F6368"]; Analyze -> End [color="#5F6368"]; } caption: Workflow for macrophage stimulation and analysis.
-
Macrophage Isolation and Culture: Harvest macrophages from the peritoneal cavity of mice following injection with thioglycollate. Culture the cells in RPMI 1640 medium under serum-free conditions.[6]
-
Cell Stimulation: Add purified, endotoxin-free soluble this compound to the macrophage cultures at desired concentrations (e.g., 1-10 µg/ml). Include a vehicle control (the buffer in which this compound is dissolved).
-
Incubation: Incubate the cells for a specified period (e.g., 4, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Supernatant Collection: After incubation, centrifuge the culture plates to pellet the cells and carefully collect the supernatant.
-
Cytokine Quantification: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and chemokines (e.g., CCL2, CXCL1) in the supernatant using specific Enzyme-Linked Immunosorbent Assays (ELISAs) according to the manufacturer's instructions.
-
Data Analysis: Normalize cytokine concentrations to the total protein content or cell number and compare the results from this compound-stimulated cells to the vehicle control.
Co-immunoprecipitation of this compound and TLRs
This protocol describes a method to demonstrate the physical interaction between this compound and TLRs in macrophages.[4][6]
-
Cell Lysis: Lyse macrophages (approximately 80-90% confluent) in a suitable lysis buffer (e.g., Pierce Cell Lysis Buffer: 25 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and 5% glycerol, pH 7.4). Centrifuge the lysates to clarify.
-
Immunoprecipitation: Incubate the clarified lysates with a primary antibody against the protein of interest (e.g., anti-TLR2 or anti-TLR4) or a non-immune IgG control, along with Protein G-coupled Sepharose beads overnight at 4°C with gentle rocking.
-
Washing: Gently wash the beads five times with lysis buffer to remove non-specific binding.
-
Elution: Resuspend the beads in 2x SDS sample buffer and boil to elute the immunoprecipitated proteins.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against this compound, TLR2, and TLR4 to detect the co-immunoprecipitated proteins.
Conclusion
The recognition of soluble this compound as a DAMP has significantly advanced our understanding of sterile inflammation and the innate immune response to tissue injury. Its ability to engage multiple receptor systems, including TLRs and purinergic receptors, to orchestrate a complex inflammatory cascade highlights its central role in these processes. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals aiming to further investigate the multifaceted functions of this compound and explore its potential as a therapeutic target in a range of inflammatory diseases. Further research into the precise molecular interactions and regulatory mechanisms governing this compound's DAMP activity will be crucial for the development of novel anti-inflammatory strategies.
References
- 1. Communications via the Small Leucine-rich Proteoglycans: Molecular Specificity in Inflammation and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The matrix component this compound is proinflammatory and signals through Toll-like receptors 4 and 2 in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound induces the expression of osteogenic factors in human aortic valve interstitial cells via Toll-like receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological interplay between proteoglycans and their innate immune receptors in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a Danger Signal That Activates the NLRP3 Inflammasome via Toll-like and P2X Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The proteoglycan this compound enhances antigen-specific T cell activation via MyD88 and TRIF pathways and triggers autoimmune perimyocarditis - PMC [pmc.ncbi.nlm.nih.gov]
Soluble Biglycan: A Key Modulator in the Inflammatory Milieu
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Soluble biglycan (sBGN), a small leucine-rich proteoglycan (SLRP), has emerged as a critical signaling molecule and a potent modulator of inflammatory processes. Once liberated from the extracellular matrix (ECM) through proteolytic cleavage or de novo synthesis by immune cells, sBGN acts as a damage-associated molecular pattern (DAMP), instigating and amplifying inflammatory responses. This technical guide provides a comprehensive overview of the multifaceted role of sBGN in a range of inflammatory diseases, its intricate signaling pathways, and the experimental methodologies employed to investigate its function. By presenting quantitative data in a structured format, detailing experimental protocols, and visualizing complex pathways, this document aims to serve as a valuable resource for researchers and professionals in the field of inflammation and drug development.
The Genesis and Pro-inflammatory Function of Soluble this compound
This compound is ubiquitously present in the ECM, where it plays a structural role in collagen fibril organization.[1] However, under conditions of tissue stress, injury, or inflammation, matrix-bound this compound can be released into the soluble form by various proteases, including matrix metalloproteinases (MMPs) and granzyme B.[2] Activated immune cells, particularly macrophages, are also a significant source of de novo synthesized sBGN.[1]
Once in the soluble form, this compound acts as an endogenous ligand for Toll-like receptors (TLRs), primarily TLR2 and TLR4, on the surface of innate immune cells such as macrophages and dendritic cells.[1] This interaction triggers a cascade of downstream signaling events that orchestrate a robust pro-inflammatory response.
Signaling Pathways of Soluble this compound
The pro-inflammatory effects of soluble this compound are predominantly mediated through the activation of TLR2 and TLR4 signaling pathways. This activation leads to the recruitment of adaptor proteins, subsequent activation of transcription factors, and the expression of a wide array of inflammatory mediators.
TLR2/TLR4-MyD88-Dependent Signaling
Upon binding to TLR2 and TLR4, soluble this compound initiates the recruitment of the myeloid differentiation primary response 88 (MyD88) adaptor protein. This leads to the activation of downstream signaling cascades, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways (p38 and ERK).[3] The activation of these pathways culminates in the transcription and secretion of various pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (pro-IL-1β), as well as chemokines like MIP-1α, MIP-2, and MCP-1, which are crucial for the recruitment of immune cells to the site of inflammation.[3]
NLRP3 Inflammasome Activation
Soluble this compound can also induce the activation of the NLRP3 inflammasome, a multiprotein complex responsible for the maturation of pro-inflammatory cytokines.[3] This process involves the clustering of TLR2/4 with the P2X7 purinergic receptor.[3] This receptor cooperativity leads to the activation of caspase-1, which in turn cleaves pro-IL-1β into its mature and highly pro-inflammatory form, IL-1β.[3]
Role of Soluble this compound in Specific Inflammatory Diseases
Elevated levels of soluble this compound have been implicated in the pathogenesis of several inflammatory and autoimmune diseases.
Rheumatoid Arthritis and Osteoarthritis
In arthritic conditions, sBGN is found at high concentrations in the synovial fluid.[4] It contributes to cartilage degradation by stimulating chondrocytes to produce catabolic factors like MMPs and inflammatory cytokines (IL-6, IL-8), while concurrently decreasing the synthesis of anabolic markers such as aggrecan and type II collagen.
Lupus Nephritis
Patients with lupus nephritis exhibit strikingly increased levels of circulating this compound.[2] In this context, sBGN promotes renal inflammation by triggering the production of chemokines that recruit pathogenic B cells and T cells to the kidneys, thereby exacerbating tissue damage.[2]
Sepsis
During sepsis, soluble this compound acts as a DAMP that amplifies the inflammatory cascade initiated by pathogens.[3] this compound-deficient mice show improved survival in models of sepsis, highlighting the critical role of sBGN in the systemic inflammatory response.[1]
Atherosclerosis
This compound accumulates in atherosclerotic plaques and contributes to the retention of lipoproteins within the arterial wall.[5][6] Its pro-inflammatory signaling further promotes the progression of atherosclerosis by recruiting immune cells and fostering a chronic inflammatory state within the vessel wall.[7]
Quantitative Data on Soluble this compound Levels
The concentration of soluble this compound is significantly elevated in various inflammatory conditions compared to healthy controls, making it a potential biomarker for disease activity and severity.
| Disease | Sample Type | Patient Group | This compound Concentration (ng/mL) | Reference |
| Osteoarthritis | Synovial Fluid | Meniscus Tear (Early OA) | 14 ± 2 | [8] |
| Advanced OA | 582 ± 307 | [8] | ||
| Rheumatoid Arthritis | Synovial Fluid | Rheumatoid Arthritis | 1191 ± 482 | [8] |
| Lupus Nephritis | Plasma | Diffuse Proliferative Lupus Nephritis (Type IV) | Significantly elevated, correlates with albuminuria and CXCL13 levels | [2] |
| Atherosclerosis | Coronary Artery Tissue | Atherosclerotic Plaques | Strong immunostaining observed | [8] |
Experimental Protocols
Investigating the role of soluble this compound in inflammation involves a variety of in vitro and in vivo experimental approaches.
Quantification of Soluble this compound by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying sBGN in biological fluids.
Protocol Outline:
-
Plate Coating: Coat a 96-well microplate with a capture antibody specific for this compound.
-
Blocking: Block non-specific binding sites with a suitable blocking buffer.
-
Sample Incubation: Add standards and samples (e.g., plasma, synovial fluid) to the wells and incubate.
-
Detection Antibody: Add a biotinylated detection antibody that binds to a different epitope on this compound.
-
Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB) and incubate until color develops.
-
Stop Reaction: Stop the reaction with a stop solution.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Quantification: Calculate the concentration of this compound in the samples based on the standard curve.
In Vitro Macrophage Stimulation
Primary macrophages or macrophage-like cell lines (e.g., RAW 264.7) are stimulated with purified soluble this compound to study its effect on cellular activation and inflammatory responses.
Protocol Outline:
-
Macrophage Isolation and Culture: Isolate primary macrophages (e.g., from murine bone marrow or peritoneum) or culture a macrophage cell line.[9]
-
Cell Seeding: Seed the macrophages in culture plates at an appropriate density.
-
Stimulation: Treat the cells with varying concentrations of purified, endotoxin-free soluble this compound for different time points.
-
Downstream Analysis:
-
Cytokine/Chemokine Measurement: Collect the cell culture supernatant and measure the levels of secreted cytokines and chemokines by ELISA or multiplex bead array.
-
Gene Expression Analysis: Isolate RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to analyze the expression of inflammatory genes.
-
Signaling Pathway Analysis: Prepare cell lysates and perform Western blotting to detect the phosphorylation of key signaling proteins like p38, ERK, and IκBα.
-
In Vivo Animal Models of Inflammation
Animal models are indispensable for studying the systemic effects of soluble this compound in inflammatory diseases.
This model is used to investigate the role of sBGN in acute systemic inflammation.
Protocol Outline:
-
Animal Selection: Use wild-type and this compound-deficient mice.
-
Induction of Sepsis: Administer a sublethal dose of lipopolysaccharide (LPS) via intraperitoneal injection.
-
Administration of Soluble this compound (Optional): In some experimental setups, purified soluble this compound can be co-administered or administered prior to LPS to study its synergistic effects.
-
Monitoring: Monitor the animals for signs of sepsis, including survival rates, body temperature, and clinical scores.
-
Sample Collection: Collect blood and tissues at different time points for the analysis of inflammatory markers.
This is a spontaneous model of autoimmune disease that closely mimics human lupus nephritis.
Protocol Outline:
-
Animal Model: Utilize MRL/lpr mice, which spontaneously develop lupus-like disease.
-
Experimental Intervention: To study the role of sBGN, one can use MRL/lpr mice that are also deficient in this compound or transiently overexpress soluble this compound.[10] A common method for overexpression involves intravenous injection of a pLIVE vector containing the human this compound cDNA, which leads to liver-specific expression and secretion of sBGN into the circulation.[10][11]
-
Disease Monitoring: Monitor disease progression by measuring parameters such as proteinuria, anti-dsDNA antibody titers, and kidney histology.
-
Analysis: Analyze the infiltration of immune cells and the expression of inflammatory mediators in the kidneys.
Conclusion and Future Directions
Soluble this compound is a pivotal player in the inflammatory cascade, acting as a danger signal that drives the pathogenesis of a multitude of inflammatory diseases. Its ability to activate TLR2 and TLR4, as well as the NLRP3 inflammasome, positions it as a central hub in the innate immune response. The elevated levels of sBGN in various inflammatory conditions underscore its potential as both a biomarker and a therapeutic target.
Future research should focus on further elucidating the precise mechanisms that regulate the release and activity of soluble this compound. A deeper understanding of the specific proteases involved in its liberation from the ECM could open new avenues for therapeutic intervention. Furthermore, the development of strategies to specifically neutralize the pro-inflammatory effects of soluble this compound, for instance, through the use of blocking antibodies or small molecule inhibitors that disrupt its interaction with TLRs, holds significant promise for the treatment of a wide range of inflammatory disorders. Continued investigation into the complex biology of soluble this compound will undoubtedly pave the way for novel diagnostic and therapeutic approaches in the management of inflammatory diseases.
References
- 1. Biological interplay between proteoglycans and their innate immune receptors in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Soluble this compound as a biomarker of inflammatory renal diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A Multivalent Proteoglycan Providing Structure and Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ahajournals.org [ahajournals.org]
- 6. Comparison of apolipoprotein and proteoglycan deposits in human coronary atherosclerotic plaques: colocalization of this compound with apolipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Increased atherosclerosis in mice with increased vascular this compound content - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regional differences in the distribution of the proteoglycans this compound and decorin in the extracellular matrix of atherosclerotic and restenotic human coronary arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. De novo expression of circulating this compound evokes an innate inflammatory tissue response via MyD88/TRIF pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of the In Vitro and In Vivo Effects of this compound in Innate Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Intricate Dance of Damage and Defense: A Technical Guide to the Biglycan-TLR2/TLR4 Interaction
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today illuminates the critical interaction between biglycan (BGN), a small leucine-rich proteoglycan, and Toll-like receptors (TLRs) 2 and 4. This guide, tailored for researchers, scientists, and drug development professionals, provides an in-depth exploration of the molecular mechanisms, signaling pathways, and experimental methodologies central to understanding this pivotal host-pathogen and danger signaling axis.
This compound, a ubiquitous component of the extracellular matrix, has emerged as a key endogenous danger signal, or alarmin.[1][2] When released from the matrix during tissue injury or inflammation, soluble this compound acts as a potent ligand for TLR2 and TLR4, receptors renowned for their role in recognizing pathogen-associated molecular patterns (PAMPs).[3][4] This interaction triggers a cascade of inflammatory responses, implicating this compound in a range of sterile inflammatory conditions and infectious diseases.[1][2][5]
This technical guide offers a detailed synthesis of the current understanding of the this compound-TLR2/TLR4 signaling nexus, presenting quantitative binding data, step-by-step experimental protocols, and clear visual representations of the complex biological processes involved.
Quantitative Analysis of this compound's Interaction with TLR2 and TLR4
The direct binding of this compound to TLR2 and TLR4 has been quantified, revealing a high-affinity interaction. Microscale thermophoresis experiments have determined the dissociation constants (Kd) for these interactions, providing a quantitative measure of their binding strength.[6]
| Ligand | Receptor | Method | Dissociation Constant (Kd) | Reference |
| This compound | TLR2 | Microscale Thermophoresis | 31 ± 5 nM | [6] |
| This compound | TLR4 | Microscale Thermophoresis | 28 ± 8 nM | [6] |
These low nanomolar dissociation constants indicate a strong binding affinity, comparable to that of some pathogen-derived ligands for their respective TLRs.[7] This underscores the potent capacity of endogenous this compound to initiate inflammatory signaling.
Signaling Pathways Activated by this compound-TLR2/TLR4 Interaction
Upon binding to TLR2 and TLR4, this compound initiates a signaling cascade that is largely dependent on the adaptor protein MyD88, although the TRIF pathway is also implicated, particularly in TLR4 signaling.[3][8] This leads to the activation of downstream transcription factors, most notably NF-κB, and mitogen-activated protein kinases (MAPKs) such as p38 and ERK.[3] The culmination of this signaling is the robust production of pro-inflammatory cytokines and chemokines, including TNF-α, IL-1β, IL-6, and various macrophage inflammatory proteins (MIPs).[2][3]
MyD88-Dependent Signaling Pathway
TRIF-Dependent Signaling Pathway (via TLR4)
Key Experimental Protocols
Reproducible and robust experimental data are the cornerstone of scientific advancement. This section provides detailed methodologies for key experiments used to investigate the this compound-TLR2/TLR4 interaction.
Co-Immunoprecipitation (Co-IP) to Demonstrate Physical Interaction
This protocol is designed to demonstrate the direct physical association between this compound and TLR2 or TLR4 in a cellular context.
1. Cell Lysis:
-
Culture cells (e.g., macrophages) to approximately 80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer or a buffer containing 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 2.5 mM EGTA, 0.1% (w/v) Tween20, supplemented with protease and phosphatase inhibitors).
-
Incubate on ice for 15-30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
2. Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G agarose/sepharose beads for 1 hour at 4°C on a rotator.
-
Centrifuge to pellet the beads and transfer the supernatant to a fresh tube.
-
Add the primary antibody specific for the "bait" protein (e.g., anti-TLR4 antibody) to the pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G beads and incubate for another 2-4 hours at 4°C.
3. Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads by adding 2x SDS-PAGE loading buffer and boiling for 5-10 minutes.
4. Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody against the "prey" protein (e.g., anti-biglycan antibody).
-
Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.
References
- 1. This compound-triggered TLR-2- and TLR-4-signaling exacerbates the pathophysiology of ischemic acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The matrix component this compound is proinflammatory and signals through Toll-like receptors 4 and 2 in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteoglycans in Toll-like receptor responses and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-triggered TLR-2- and TLR-4-signaling exacerbates the pathophysiology of ischemic acute kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biological interplay between proteoglycans and their innate immune receptors in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. De novo expression of circulating this compound evokes an innate inflammatory tissue response via MyD88/TRIF pathways - PMC [pmc.ncbi.nlm.nih.gov]
Biglycan Knockout Mouse: A Comprehensive Technical Guide on Bone Development Phenotype
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the skeletal phenotype of the biglycan knockout (Bgn-KO) mouse, with a specific focus on its impact on bone development. This compound, a small leucine-rich proteoglycan (SLRP), is a critical component of the bone extracellular matrix.[1][2] Its absence in mouse models leads to a distinct osteoporosis-like phenotype, making it a valuable tool for investigating the molecular mechanisms of bone formation and for the preclinical evaluation of novel therapeutic agents for skeletal disorders.[2][3]
Core Phenotypic Characteristics
This compound-deficient mice, though often appearing normal at birth, develop a progressive, age-dependent reduction in bone mass.[1][2][3] This osteopenic phenotype is characterized by significant alterations in both cortical and trabecular bone microarchitecture, leading to compromised bone strength.[1][4] Furthermore, the absence of this compound results in abnormal collagen fibril structure within the bone matrix, which is believed to contribute to the observed skeletal fragility.[5]
Quantitative Analysis of Bone Phenotype in this compound Knockout Mice
Micro-computed tomography (µCT) and bone histomorphometry are standard techniques used to quantify the skeletal changes in Bgn-KO mice. The following tables summarize the key quantitative data reported in the literature, comparing bone parameters between wild-type (WT) and Bgn-KO mice.
Table 1: Micro-Computed Tomography (µCT) Analysis of Femoral Bone
| Parameter | Wild-Type (WT) | This compound Knockout (Bgn-KO) | Percentage Change | Key Findings |
| Cortical Thickness (Ct.Th) | Normal | Reduced | ↓ | Significant thinning of the cortical shell.[1] |
| Trabecular Bone Volume/Total Volume (BV/TV) | Normal | Significantly Reduced | ↓ | Marked decrease in the amount of spongy bone.[4] |
| Trabecular Number (Tb.N) | Normal | Reduced | ↓ | Fewer trabecular struts, leading to a more porous structure.[1][4] |
| Trabecular Separation (Tb.Sp) | Normal | Increased | ↑ | Greater spacing between trabeculae, indicating bone loss.[4] |
| Bone Mineral Content (BMC) | Normal | Increased | ↑ | Paradoxically, the mineral content of the remaining bone may be higher.[1] |
Table 2: Bone Histomorphometry Data
| Parameter | Wild-Type (WT) | This compound Knockout (Bgn-KO) | Percentage Change | Key Findings |
| Mineral Apposition Rate (MAR) | Normal | Significantly Decreased | ↓ | Reduced rate of new bone formation by osteoblasts.[3] |
| Bone Formation Rate (BFR) | Normal | Significantly Decreased | ↓ | Overall reduction in the dynamic process of bone formation.[3] |
| Osteoblast Number | Normal | Lower | ↓ | A diminished population of bone-forming cells.[6] |
| Osteoclast Number | Normal | Increased | ↑ | Higher number of bone-resorbing cells.[6] |
| Marrow Stromal Cell Number | Normal | Decreased | ↓ | Reduction in the pool of osteoblast precursors.[3] |
Key Signaling Pathways Affected by this compound Deficiency
The skeletal phenotype of the Bgn-KO mouse is attributed to the dysregulation of several key signaling pathways crucial for bone homeostasis. This compound has been shown to directly and indirectly modulate the activity of Transforming Growth Factor-beta (TGF-β), Bone Morphogenetic Proteins (BMPs), and the canonical Wnt/β-catenin signaling pathway.
TGF-β Signaling
In the absence of this compound, the response of bone marrow stromal cells to TGF-β is diminished.[3][6] This is significant as TGF-β plays a complex role in bone remodeling, influencing both osteoblast and osteoclast activity.
BMP Signaling
This compound directly interacts with BMPs, enhancing their osteogenic activity. The core protein of this compound can enhance BMP-2 activity, while its glycosaminoglycan chains can augment the binding of BMP-4 to osteoblasts, leading to increased Smad1/5/8 phosphorylation and the expression of key osteoblastic markers like Runx2.[6][7] In Bgn-KO mice, the reduced sensitivity to BMP stimulation contributes to defective osteoblast differentiation.[7]
References
- 1. TGF-β and BMP Signaling in Osteoblast Differentiation and Bone Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of the Wnt/β-catenin Signaling Pathway in Formation and Maintenance of Bone and Teeth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wnt Signaling in Bone Development and Disease: Making Stronger Bone with Wnts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pivotal roles of this compound and decorin in regulating bone mass, water retention, and bone toughness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI - Regulation of bone mass by Wnt signaling [jci.org]
- 6. TGF-β and BMP signaling in osteoblast, skeletal development, and bone formation, homeostasis and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BMP signaling in mesenchymal stem cell differentiation and bone formation - PMC [pmc.ncbi.nlm.nih.gov]
Developmental Expression Patterns of Biglycan: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biglycan (BGN), a member of the small leucine-rich proteoglycan (SLRP) family, is a crucial component of the extracellular matrix (ECM) in numerous tissues. Beyond its structural role in organizing the ECM, this compound is increasingly recognized as a significant signaling molecule that modulates key developmental pathways. Its expression is tightly regulated both spatially and temporally during embryogenesis and postnatal development, playing a pivotal role in the morphogenesis and homeostasis of various tissues, including bone, cartilage, muscle, and kidney. Dysregulation of this compound expression has been implicated in a range of developmental abnormalities and diseases. This technical guide provides a comprehensive overview of the developmental expression patterns of this compound, details its involvement in critical signaling cascades, and offers detailed protocols for its detection and quantification.
Data Presentation: Developmental Expression of this compound
The following tables summarize the expression patterns of this compound during human and mouse development based on mRNA and protein detection. Due to the limited availability of absolute quantitative data in the literature, a semi-quantitative scoring system has been employed to represent expression levels: (-) for not detected, (+) for low expression, (++) for moderate expression, and (+++) for high expression.
Table 1: this compound Expression During Human Development
| Tissue | Developmental Stage | Expression Level (mRNA) | Expression Level (Protein) | Reference(s) |
| Skeletal Muscle | 21 weeks' gestation | +++ (Peak) | Not Reported | [1] |
| Bone | Fetal | ++ | ++ | [2] |
| Cartilage | Fetal | ++ | ++ | [2] |
| Kidney | Fetal | + | ++ (Renal tubular epithelia) | [2] |
| Skin | Fetal | + | ++ (Differentiating keratinocytes) | [2] |
Table 2: this compound Expression During Mouse Development
| Tissue | Developmental Stage | Expression Level (mRNA) | Expression Level (Protein) | Reference(s) |
| Muscle | E16 | + | + | [1] |
| P1 - P7 | ++ | +++ (Most abundant) | [1] | |
| Tendon | E16 - E18 | +++ (Peak) | +++ | [1] |
| Bone | E14.5 onwards | +++ (Sites of bone formation) | ++ | [3][4] |
| Cartilage | E14.5 onwards | ++ (Proliferative & hypertrophic zones) | ++ | [3] |
| Kidney | Fetal | ++ | Not Reported | [3] |
| Tooth Germ | Newborn (Day 19) | ++ (Pre-secretory odontoblasts/ameloblasts, dental papilla, stellate reticulum) | Not Reported | [5] |
Key Signaling Pathways Involving this compound in Development
This compound exerts its influence on development by modulating several key signaling pathways. Its interactions can either enhance or inhibit signaling, depending on the cellular context and the presence of other binding partners.
Bone Morphogenetic Protein (BMP) and Transforming Growth Factor-beta (TGF-β) Signaling
This compound is a significant regulator of BMP and TGF-β signaling, which are critical for skeletal development. This compound can directly bind to BMP-2, BMP-4, and TGF-β, thereby modulating their activity. In the context of early embryonic development in Xenopus, this compound has been shown to inhibit BMP4 activity by binding to both BMP4 and its antagonist, chordin, which enhances the binding of chordin to BMP4 and subsequent neutralization of BMP signaling[6]. In contrast, in osteogenic contexts, this compound can promote BMP-2-mediated osteoblast differentiation[7].
Wnt Signaling Pathway
This compound has also been shown to be an important modulator of the canonical Wnt signaling pathway, which is crucial for a wide array of developmental processes, including osteogenesis. This compound can directly bind to the Wnt ligand Wnt3a and its co-receptor LRP6. This interaction is thought to potentiate Wnt signaling by stabilizing the Wnt-receptor complex, leading to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus to activate target gene transcription[6].
Experimental Protocols
Accurate detection and quantification of this compound expression are essential for understanding its role in development. The following sections provide detailed methodologies for common experimental techniques.
Immunohistochemistry (IHC) for this compound in Embryonic Tissue
This protocol is a general guideline for the immunohistochemical detection of this compound in paraffin-embedded embryonic tissues and should be optimized for specific antibodies and tissue types.
a. Experimental Workflow
b. Detailed Methodology
-
Tissue Preparation:
-
Fix embryos or dissected tissues in 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) overnight at 4°C.
-
Dehydrate the tissue through a graded series of ethanol (B145695) (70%, 80%, 95%, 100%).
-
Clear the tissue in xylene and embed in paraffin wax.
-
Cut 5-7 µm sections and mount on charged slides.
-
-
Deparaffinization and Rehydration:
-
Deparaffinize sections in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%) to distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval solution (e.g., 10 mM sodium citrate, pH 6.0) and heating in a pressure cooker, water bath, or microwave. The optimal time and temperature should be determined empirically. For some antibodies, enzymatic digestion (e.g., with chondroitinase ABC to remove glycosaminoglycan chains) may be necessary[8].
-
-
Immunostaining:
-
Quench endogenous peroxidase activity with 3% hydrogen peroxide in methanol (B129727) for 10-15 minutes (for chromogenic detection).
-
Wash slides in PBS with 0.1% Tween-20 (PBST).
-
Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in PBST) for 1 hour at room temperature.
-
Incubate with a primary antibody against this compound overnight at 4°C. A rabbit polyclonal antibody, LF-159, has been successfully used to detect mouse this compound[8][9]. The optimal dilution should be determined by titration.
-
Wash slides extensively in PBST.
-
Incubate with an appropriate biotinylated or fluorophore-conjugated secondary antibody for 1-2 hours at room temperature.
-
For chromogenic detection, incubate with an avidin-biotin-peroxidase complex (ABC kit) followed by a DAB substrate kit.
-
Counterstain with hematoxylin (B73222) if desired.
-
Dehydrate, clear, and mount with a permanent mounting medium.
-
In Situ Hybridization (ISH) for this compound mRNA
This protocol provides a general framework for detecting this compound mRNA in tissue sections.
a. Probe Preparation
-
Template Generation:
-
Amplify a 300-800 bp fragment of the this compound cDNA, preferably from the 3' untranslated region (UTR) to ensure specificity, by RT-PCR.
-
Clone the PCR product into a vector containing RNA polymerase promoters (e.g., pGEM-T Easy Vector)[10][11].
-
Linearize the plasmid with appropriate restriction enzymes to serve as a template for either antisense (for detection) or sense (as a negative control) probe synthesis.
-
-
In Vitro Transcription:
-
Synthesize digoxigenin (B1670575) (DIG)-labeled RNA probes using an in vitro transcription kit with a linearized plasmid template, RNA polymerase (T7 or SP6), and DIG-labeled UTPs.
-
Purify the labeled probe by ethanol precipitation.
-
b. Hybridization and Detection
-
Tissue Preparation:
-
Prepare tissue sections as described for IHC (up to the rehydration step).
-
Treat sections with Proteinase K to improve probe penetration.
-
Post-fix with 4% PFA.
-
Acetylate the sections to reduce non-specific binding.
-
-
Hybridization:
-
Pre-hybridize sections in hybridization buffer for 2-4 hours at 65°C.
-
Hybridize with the DIG-labeled probe (diluted in hybridization buffer) overnight at 65°C in a humidified chamber.
-
-
Washes and Detection:
-
Perform stringent washes in SSC buffers at 65°C to remove unbound probe.
-
Block with a blocking solution.
-
Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP).
-
Wash to remove unbound antibody.
-
Detect the signal using a chromogenic substrate for AP, such as NBT/BCIP, which produces a blue/purple precipitate.
-
-
Mounting and Imaging:
-
Stop the color reaction, wash, and mount with an aqueous mounting medium.
-
Quantitative Real-Time PCR (qPCR) for this compound mRNA
qPCR is a sensitive method for quantifying this compound mRNA levels in different tissues and at various developmental stages.
a. Experimental Workflow
b. Detailed Methodology
-
RNA Extraction and cDNA Synthesis:
-
Isolate total RNA from dissected tissues using a standard method (e.g., TRIzol reagent or a column-based kit).
-
Assess RNA quality and quantity.
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
-
qPCR:
-
Design or obtain validated primers for this compound and at least one stable reference gene. For mouse this compound, one study used the following primers: Forward 5'-AAGGTGCCCAAGGGAGTGTTC-3' and Reverse 5'-TGGTCTAGGTGGAGTTCATTCAGG-3'[12].
-
Prepare a qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, and cDNA template.
-
Perform the qPCR reaction in a real-time PCR system with appropriate cycling conditions (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Include a melt curve analysis to verify the specificity of the amplification.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for this compound and the reference gene(s) in each sample.
-
Calculate the relative expression of this compound using the ΔΔCt method, normalizing to the expression of the reference gene(s).
-
Conclusion
This compound exhibits a dynamic and tissue-specific expression pattern throughout development, underscoring its multifaceted roles in organogenesis. Its ability to modulate critical signaling pathways such as BMP/TGF-β and Wnt highlights its importance as a key regulator of cellular processes. The experimental protocols provided in this guide offer a robust framework for researchers to investigate the expression and function of this compound in their specific developmental contexts. Further research, particularly generating more comprehensive quantitative expression data, will be invaluable for fully elucidating the intricate contributions of this compound to development and disease.
References
- 1. Developmental regulation of this compound expression in muscle and tendon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Expression and localization of the two small proteoglycans this compound and decorin in developing human skeletal and non-skeletal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparison of the expression pattern of five genes of the family of small leucine-rich proteoglycans during mouse development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound regulates bone development and regeneration [frontiersin.org]
- 5. Differential expression of decorin and this compound genes during mouse tooth development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: A Multivalent Proteoglycan Providing Structure and Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of Glycosaminoglycans of this compound in BMP-2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BMP1-like Proteinases Are Essential to the Structure and Wound Healing of Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Tasheva, Mol Vis 2004; 10:544-554. [molvis.org]
- 11. ahajournals.org [ahajournals.org]
- 12. The Extracellular Small Leucine-Rich Proteoglycan this compound Is a Key Player in Gastric Cancer Aggressiveness - PMC [pmc.ncbi.nlm.nih.gov]
Post-Translational Modifications of the Biglycan Core Protein: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biglycan (BGN) is a small leucine-rich proteoglycan (SLRP) that plays a crucial role in the structural organization of the extracellular matrix (ECM) and in modulating a variety of cellular signaling pathways. As a key component of the ECM, this compound's functions are intricately regulated by a series of post-translational modifications (PTMs) to its core protein. These modifications, which include glycosylation, proteolysis, and potentially phosphorylation, dictate its interactions with collagen fibrils, growth factors, and cell surface receptors, thereby influencing tissue homeostasis, inflammation, and disease progression.[1]
This technical guide provides a comprehensive overview of the known PTMs of the this compound core protein. It is designed to be a valuable resource for researchers, scientists, and drug development professionals investigating the multifaceted roles of this compound in health and disease. This document summarizes the current state of knowledge, presents quantitative data in a structured format, details relevant experimental protocols, and visualizes key pathways and workflows.
I. Glycosylation of the this compound Core Protein
The most prominent post-translational modification of the this compound core protein is glycosylation, which occurs in two main forms: the attachment of two large, unbranched glycosaminoglycan (GAG) chains and the addition of smaller N-linked oligosaccharides.
A. Glycosaminoglycan (GAG) Chain Attachment
The this compound core protein, with a molecular weight of approximately 42-48 kDa, can be substituted with one or two GAG chains, leading to a significant increase in its molecular weight to 200-350 kDa.[2][3][4] These GAG chains are typically chondroitin (B13769445) sulfate (B86663) (CS) or dermatan sulfate (DS) and are covalently attached to specific serine residues in the N-terminal region of the core protein.[5]
Attachment Sites: The two GAG chains are attached to Serine 42 (Site 1) and Serine 47 (Site 2) of the mature human this compound core protein.[6] Studies have shown that Serine 42 is almost fully utilized for GAG chain attachment, while the substitution at Serine 47 can be more variable and is influenced by the glycosylation status of Serine 42.[6] This differential usage of attachment sites gives rise to different glycoforms of this compound: a di-glycanated form, a mono-glycanated form, and a non-glycanated core protein.[6]
Quantitative Data on Glycoforms: While the existence of these different glycoforms is well-established, quantitative data on their relative abundance in different tissues and pathological conditions are limited in the current literature. The proportion of non-glycanated this compound has been observed to increase with age in human articular cartilage.[4] However, precise stoichiometric ratios of the different glycoforms across various biological contexts remain an area for further investigation.
Functional Significance: The GAG chains of this compound are critical for many of its biological functions. They mediate interactions with other ECM components, such as collagen, and with cell surface receptors.[5][7] For instance, the GAG chains are necessary for this compound's interaction with α-dystroglycan.[8]
B. N-linked Glycosylation
In addition to the large GAG chains, the this compound core protein also contains sites for N-linked glycosylation.[9] While the exact number and location of these sites can be predicted from the amino acid sequence (the Asn-X-Ser/Thr sequon), their actual occupancy and the structure of the attached oligosaccharides are less well-characterized compared to the GAG chains.[10] Some studies suggest that this compound expressed in certain cell types may carry sulfated N-linked oligosaccharides.[6]
Quantitative Data on N-Glycosylation: Quantitative analysis of N-glycosylation on this compound is an emerging area. Mass spectrometry-based approaches are being developed to determine the occupancy of N-glycosylation sites and the heterogeneity of the attached glycans.[2][9] However, specific quantitative data for this compound across different tissues and disease states are not yet widely available.
II. Proteolytic Processing of the this compound Core Protein
The this compound core protein is subject to proteolytic cleavage by a variety of proteases, particularly matrix metalloproteinases (MMPs) and aggrecanases (ADAMTSs). This processing can release this compound from the ECM and generate bioactive fragments with distinct functions.[3][5]
Proteases and Cleavage Sites: Several proteases have been identified that cleave the this compound core protein at specific sites. The resulting fragments can be detected in tissues and body fluids, and their presence may serve as biomarkers for diseases involving ECM remodeling.[11][12]
| Protease Family | Specific Protease(s) | Cleavage Site (Amino Acid Position) | Reference(s) |
| Matrix Metalloproteinases (MMPs) | MMP-9, MMP-12 | 344'YWEVQPATFR'353 (neo-epitope BGM) | [11][12] |
| MMP-13 | Between Glycine (G) 177 and Valine (V) 178 | [13][14] | |
| Aggrecanases (ADAMTSs) | ADAMTS-4, ADAMTS-5 | Asparagine-Cysteine bond in the fifth leucine-rich repeat | [7][15] |
Quantitative Analysis of Proteolytic Fragments: The development of specific ELISAs for neo-epitopes generated by proteolytic cleavage allows for the quantification of this compound fragments in biological samples. For example, an ELISA targeting the BGM neo-epitope has been used to measure this compound fragmentation in models of rheumatoid arthritis and liver fibrosis.[11] The levels of specific this compound fragments have also been shown to change with age and in degenerative disc disease.[2] However, a comprehensive quantitative map of all possible this compound fragments in different conditions is not yet available.
III. Phosphorylation of the this compound Core Protein
The role of phosphorylation as a post-translational modification of the this compound core protein is less understood compared to glycosylation and proteolysis. While this compound is known to be involved in signaling pathways that are regulated by phosphorylation, direct evidence for the phosphorylation of the this compound core protein itself and the functional consequences of such a modification is currently limited.
Potential for Phosphorylation: The amino acid sequence of this compound contains several serine, threonine, and tyrosine residues that could potentially serve as phosphorylation sites. Phosphoproteomic studies are powerful tools for identifying and quantifying phosphorylation sites on a large scale.[6][10][16][17][18]
Current Status of Research: To date, large-scale phosphoproteomic studies have not consistently reported the identification and quantification of specific phosphorylation sites on the this compound core protein. This may be due to several factors, including the low stoichiometry of phosphorylation, the challenges in enriching for phosphopeptides from proteoglycans, or the possibility that this compound is not a major phosphoprotein in the tissues and cell types studied so far. Further research is needed to definitively determine if and how the this compound core protein is phosphorylated and what the functional implications of this modification might be.
IV. Experimental Protocols
This section provides an overview of key experimental methodologies used to study the post-translational modifications of the this compound core protein.
A. Mass Spectrometry for PTM Analysis
Mass spectrometry (MS) is a powerful technique for identifying and characterizing PTMs on proteins. For this compound, MS can be used to map glycosylation sites, determine the composition of GAG chains and N-linked glycans, and identify proteolytic cleavage sites.
General Workflow for Glycopeptide Analysis:
A detailed protocol for the preparation of glycoproteins for N-glycan analysis by mass spectrometry typically involves reduction, alkylation, proteolytic digestion, and enrichment of glycopeptides.[19]
B. Site-Directed Mutagenesis
Site-directed mutagenesis is a valuable tool for studying the functional significance of specific amino acid residues, including those that are sites of PTMs. For this compound, this technique can be used to mutate the serine residues at the GAG attachment sites (Ser42 and Ser47) to alanine (B10760859) to prevent GAG chain addition.[6] This allows for the study of the function of the non-glycanated this compound core protein.
General Workflow for Site-Directed Mutagenesis:
Detailed protocols for site-directed mutagenesis are widely available and typically involve designing mutagenic primers, performing PCR to amplify the plasmid with the desired mutation, digesting the parental template DNA, and transforming the mutated plasmid into bacteria for propagation.[8][16][20][21][22][23]
C. Immunoblotting (Western Blotting)
Immunoblotting is a common technique used to detect and quantify specific proteins in a complex mixture. For this compound, western blotting can be used to analyze the different glycoforms and proteolytic fragments of the core protein. Due to the large size and heterogeneity of the fully glycosylated this compound, enzymatic deglycosylation with chondroitinase ABC is often performed prior to electrophoresis to analyze the core protein.[24]
General Workflow for Immunoblotting of this compound:
Protocols for western blotting are well-established and involve protein separation by SDS-PAGE, transfer to a membrane, blocking, incubation with primary and secondary antibodies, and detection.[14][25][26][27][28][29] For high molecular weight proteins like glycosylated this compound, optimization of transfer conditions is crucial.[28]
V. Signaling Pathways Involving this compound
This compound is not merely a structural component of the ECM; it also acts as a signaling molecule that can modulate various cellular pathways, often in a PTM-dependent manner.
A. Toll-Like Receptor (TLR) Signaling
Soluble this compound, particularly its fragmented form, can act as a danger-associated molecular pattern (DAMP) by binding to Toll-like receptors 2 and 4 (TLR2/4).[1][5] This interaction triggers pro-inflammatory signaling cascades, leading to the activation of NF-κB and MAP kinases and the subsequent production of inflammatory cytokines.
B. BMP/TGF-β Signaling
This compound can modulate the signaling of bone morphogenetic proteins (BMPs) and transforming growth factor-beta (TGF-β). The this compound core protein has been shown to enhance BMP-2 activity, while the GAG chains can enhance the binding of BMP-4 to osteoblasts, leading to increased Smad1/5/8 phosphorylation and osteogenic differentiation.[7]
C. Wnt Signaling
This compound can potentiate canonical Wnt signaling by binding to both the Wnt3a ligand and its co-receptor LRP6.[5] This interaction promotes LRP6 phosphorylation and subsequent β-catenin-mediated transcription. Both the glycosylated and non-glycosylated forms of this compound can activate this pathway, although the core protein is more effective.[7]
VI. Conclusion and Future Directions
The post-translational modifications of the this compound core protein are critical determinants of its diverse biological functions. Glycosylation with GAG chains and N-linked oligosaccharides, as well as proteolytic processing, profoundly impact this compound's interactions within the ECM and its signaling capabilities. While significant progress has been made in identifying the types of PTMs and the specific sites of modification, several key areas require further investigation.
Future research should focus on:
-
Quantitative analysis of this compound glycoforms: Developing and applying methods to accurately quantify the relative abundance of di-glycanated, mono-glycanated, and non-glycanated this compound in different tissues and disease states.
-
Characterization of N-linked glycans: Elucidating the structures and functional roles of the N-linked oligosaccharides on the this compound core protein.
-
Phosphorylation mapping: Conducting comprehensive phosphoproteomic analyses to identify and quantify potential phosphorylation sites on the this compound core protein and to determine their functional significance.
-
Functional studies of PTM-deficient mutants: Utilizing site-directed mutagenesis and other genetic tools to create this compound variants lacking specific PTMs to dissect their individual contributions to this compound's overall function in vivo.
A deeper understanding of the post-translational modification landscape of this compound will undoubtedly provide new insights into its role in tissue homeostasis and disease, and may reveal novel therapeutic targets for a range of pathological conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Strategies for Proteome-Wide Quantification of Glycosylation Macro- and Micro-Heterogeneity [mdpi.com]
- 3. The Small Leucine-Rich Repeat Proteoglycan this compound Binds to α-Dystroglycan and Is Upregulated in Dystrophic Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: A Multivalent Proteoglycan Providing Structure and Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocols: Site-Specific Glycopeptide Analysis via C18-PGC-LC-MS/MS - Creative Proteomics [creative-proteomics.com]
- 6. Quantitative maps of protein phosphorylation sites across 14 different rat organs and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The cleavage of this compound by aggrecanases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A site-directed mutagenesis method particularly useful for creating otherwise difficult-to-make mutants and alanine scanning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Phosphoproteomics: a valuable tool for uncovering molecular signaling in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of phosphorylation sites in N-linked glycans by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Distribution of this compound and its propeptide form in rat and bovine aortic tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Degradation of small leucine-rich repeat proteoglycans by matrix metalloprotease-13: identification of a new this compound cleavage site - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Degradation of small leucine-rich repeat proteoglycans by matrix metalloprotease-13: identification of a new this compound cleavage site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Phosphorylation Analysis by Mass Spectrometry - Creative Proteomics Blog [creative-proteomics.com]
- 17. Determining in vivo Phosphorylation Sites using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Characterization of Phosphorylated Proteins Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.physiology.org [journals.physiology.org]
- 20. biorxiv.org [biorxiv.org]
- 21. Glycopeptide Analysis Using LC/MS and LC/MSn Site-Specific Glycosylation Analysis of a Glycoprotein | Springer Nature Experiments [experiments.springernature.com]
- 22. High-throughput Site-directed Scanning Mutagenesis Using a Two-fragment PCR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Large Scale Phosphoproteome Profiles Comprehensive Features of Mouse Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. Evidence of this compound structure-function in bone homeostasis and aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Western Blot Protocols for Analysis of CCN Proteins and Fragments in Exosomes, Vesicle-Free Fractions, and Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Characterization of Proteoglycan Production and Processing by Chondrocytes and BMSCs in Tissue Engineered Constructs - PMC [pmc.ncbi.nlm.nih.gov]
- 28. genscript.com [genscript.com]
- 29. scispace.com [scispace.com]
The Integral Role of Biglycan in the Orchestration of Collagen Fibril Assembly: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biglycan, a Class I small leucine-rich proteoglycan (SLRP), is a critical regulator of extracellular matrix (ECM) architecture, with a pronounced influence on collagen fibrillogenesis. This technical guide provides an in-depth exploration of this compound's multifaceted role in the assembly of collagen fibrils. We will dissect its molecular interactions with collagen, present quantitative data on its impact on fibril structure, and detail the experimental protocols used to elucidate these functions. Furthermore, this guide will visualize the key molecular interactions and experimental workflows through detailed diagrams, offering a comprehensive resource for researchers in tissue engineering, fibrosis, and the development of therapeutics targeting ECM pathologies.
Introduction: this compound as a Key Modulator of the Extracellular Matrix
This compound is a proteoglycan characterized by a protein core containing leucine-rich repeats (LRRs) and two N-terminally attached glycosaminoglycan (GAG) chains, typically chondroitin (B13769445) sulfate (B86663) or dermatan sulfate.[1] It is ubiquitously expressed and secreted into the ECM of various tissues, where it interacts with a multitude of molecules, including collagen types I, II, III, and VI, as well as growth factors like TGF-β and BMPs.[1][2] While structurally similar to decorin, another Class I SLRP, this compound exhibits distinct and sometimes synergistic functions in the regulation of ECM assembly and cellular signaling.[3] Its involvement in collagen fibril organization is paramount for the biomechanical properties of tissues such as tendon, bone, and skin.[4][5]
Molecular Interaction of this compound with Collagen
This compound's interaction with collagen is a key determinant of its function in fibrillogenesis. This interaction is mediated by both the protein core and the GAG chains.
-
Protein Core Interaction: The concave surface of the LRR domain of the this compound core protein is thought to associate with collagen fibrils.[6] While decorin is known to bind with high affinity to a specific site on the collagen fibril, this compound's interaction is generally of a lower affinity.[7][8] Despite this, it plays a crucial role, particularly in tissues where it is highly expressed.
-
Glycosaminoglycan (GAG) Chain Interaction: The two GAG chains of this compound also contribute to its interaction with collagen.[9] The presence of these GAG chains can modulate the strength of the binding and influence the spacing between collagen fibrils.[9] It is proposed that this compound, with its two GAG chains, may have a unique organizational function in the ECM.[7][10]
The following diagram illustrates the proposed interaction between this compound and a collagen fibril.
Caption: this compound's interaction with a collagen fibril.
Quantitative Impact of this compound on Collagen Fibril Structure
The absence or knockdown of this compound leads to distinct alterations in collagen fibril morphology, which can be quantified using transmission electron microscopy (TEM). These changes underscore this compound's role in regulating fibril growth and organization.
Table 1: Effect of this compound and Decorin Knockdown on Patellar Tendon Collagen Fibril Diameter
| Genotype | Median Fibril Diameter (nm) | Quartile 1 (nm) | Quartile 3 (nm) |
| Wild-Type (WT) | 99.4 | 62.4 | 130.1 |
| Inducible Decorin Knockdown (I-Dcn-/-) | 108.4 | 66.7 | 143.4 |
| Inducible this compound Knockdown (I-Bgn-/-) | 106.0 | 66.4 | 144.0 |
Data summarized from a study on mature mice, indicating that knockdown of either this compound or decorin results in an increase in collagen fibril diameter.[4]
Table 2: Effect of this compound Knockdown on Aged Patellar Tendon Collagen Fibril Distribution
| Fibril Diameter Range | Genotype | Percentage of Fibrils |
| Small Diameter (25-45 nm) | Wild-Type (WT) | Lower Percentage |
| Inducible this compound Knockdown (I-Bgn-/-) | Higher Percentage | |
| Medium Diameter (150-165 nm) | Wild-Type (WT) | Higher Percentage |
| Inducible this compound Knockdown (I-Bgn-/-) | Lower Percentage |
Data summarized from a study on aged mice, showing that this compound knockdown alters the distribution of fibril diameters, leading to a higher proportion of smaller fibrils and a lower proportion of medium-sized fibrils.[11]
Experimental Protocols
Elucidating the role of this compound in collagen fibrillogenesis relies on a combination of in vitro and in vivo experimental approaches.
In Vitro Collagen Fibrillogenesis Assay (Turbidity Assay)
This assay monitors the formation of collagen fibrils over time by measuring the turbidity of a collagen solution.
Objective: To assess the effect of this compound on the kinetics of collagen fibril formation.
Principle: As soluble collagen monomers polymerize into insoluble fibrils, the solution becomes more turbid, which can be measured as an increase in absorbance at 313 nm.
Methodology:
-
Preparation of Reagents:
-
Purified Type I collagen is dialyzed against HCl (pH 2.0) and stored at 4°C.[12]
-
Recombinant or purified this compound (both proteoglycan and core protein forms) is prepared and dialyzed against an appropriate buffer (e.g., PBS).[12]
-
10x Phosphate-Buffered Saline (PBS) and 0.1 N NaOH are prepared.[12]
-
-
Assay Setup:
-
Data Acquisition:
-
The mixtures are transferred to a temperature-controlled spectrophotometer set at 37°C.
-
The absorbance at 313 nm is recorded at regular intervals to generate a turbidity curve.
-
-
Analysis:
-
The lag phase, growth rate, and final turbidity are compared between conditions with and without this compound. A decrease in the rate of fibrillogenesis and the maximum turbidity is often observed in the presence of SLRPs like this compound.[12]
-
Caption: Workflow for an in vitro collagen fibrillogenesis assay.
Transmission Electron Microscopy (TEM) of Collagen Fibrils
TEM is used to visualize the ultrastructure of collagen fibrils and quantify their diameter and organization.
Objective: To determine the morphological changes in collagen fibrils in tissues lacking this compound.
Methodology:
-
Tissue Preparation:
-
Tissues (e.g., tendon, skin, bone) are harvested from wild-type and this compound-deficient or knockdown animals.
-
The tissues are fixed in a solution of glutaraldehyde (B144438) and paraformaldehyde in a suitable buffer (e.g., cacodylate buffer).
-
-
Processing and Embedding:
-
The fixed tissues are post-fixed in osmium tetroxide, dehydrated through a graded series of ethanol, and embedded in an epoxy resin.
-
-
Sectioning and Staining:
-
Ultrathin sections (60-90 nm) are cut using an ultramicrotome and collected on copper grids.
-
The sections are stained with uranyl acetate (B1210297) and lead citrate (B86180) to enhance contrast.
-
-
Imaging and Analysis:
This compound in Signaling Pathways Influencing the ECM
While this compound's primary role in collagen assembly appears to be structural, it also participates in signaling pathways that can indirectly influence the ECM environment. This compound can bind to and modulate the activity of growth factors such as Transforming Growth Factor-beta (TGF-β) and Bone Morphogenetic Proteins (BMPs).[1][2][13] By sequestering these growth factors in the ECM, this compound can regulate their availability and signaling, which in turn can affect the expression of collagen and other ECM components by cells.
Furthermore, soluble this compound can act as a danger-associated molecular pattern (DAMP) by binding to Toll-like receptors (TLRs) 2 and 4, triggering inflammatory signaling pathways.[14] Chronic inflammation can lead to dysregulated ECM remodeling, including altered collagen deposition and degradation by matrix metalloproteinases (MMPs).[13][15]
Caption: this compound's influence on ECM-related signaling pathways.
Conclusion and Future Directions
This compound is an indispensable regulator of collagen fibril assembly, influencing the structural integrity and mechanical properties of connective tissues. Its interaction with collagen, though complex and context-dependent, is crucial for controlling fibril diameter and organization. The quantitative data from knockout and knockdown models unequivocally demonstrate its in vivo significance. The experimental protocols detailed herein provide a framework for further investigation into the nuanced mechanisms of this compound's function.
Future research should focus on elucidating the precise binding sites of this compound on different collagen types and how these interactions are modulated by post-translational modifications. Furthermore, a deeper understanding of the interplay between this compound's structural role and its signaling functions will be critical for developing targeted therapies for a range of conditions, from inherited connective tissue disorders to fibrosis and cancer. The continued development of sophisticated in vitro models and advanced imaging techniques will undoubtedly shed more light on the pivotal role of this small but mighty proteoglycan.
References
- 1. This compound: A Multivalent Proteoglycan Providing Structure and Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Glycosaminoglycans of this compound in BMP-2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenotypic effects of this compound deficiency are linked to collagen fibril abnormalities, are synergized by decorin deficiency, and mimic Ehlers-Danlos-like changes in bone and other connective tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Has a Major Role in Maintenance of Mature Tendon Mechanics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular cues for immune cells from small leucine-rich repeat proteoglycans in their extracellular matrix-associated and free forms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interaction of this compound with type I collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound in the Skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interaction of this compound with Type I Collagen (*) | Semantic Scholar [semanticscholar.org]
- 11. Knockdown of this compound reveals an important role in maintenance of structural and mechanical properties during tendon aging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Genetic Evidence for the Coordinated Regulation of Collagen Fibrillogenesis in the Cornea by Decorin and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound fragmentation in pathologies associated with extracellular matrix remodeling by matrix metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Role of Decorin and this compound Signaling in Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound fragmentation in pathologies associated with extracellular matrix remodeling by matrix metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Cellular Sources of Biglycan in Connective Tissues: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Biglycan (BGN), a Class I small leucine-rich proteoglycan (SLRP), is a critical component of the extracellular matrix (ECM) in various connective tissues. Beyond its structural role in organizing collagen fibrils, this compound is increasingly recognized as a potent signaling molecule involved in inflammation, cell growth, and tissue remodeling. Understanding the specific cellular sources of this compound within different connective tissues is paramount for elucidating its physiological and pathological functions, and for the development of targeted therapeutics for a range of conditions, including fibrosis, musculoskeletal disorders, and cancer. This technical guide provides a comprehensive overview of the primary cellular origins of this compound in connective tissues, supported by quantitative data, detailed experimental protocols for its detection and quantification, and diagrams of the key signaling pathways regulating its expression.
Cellular Sources of this compound Across Connective Tissues
This compound is synthesized by a diverse array of mesenchymal-derived cells, with its expression levels varying depending on the tissue type, developmental stage, and the presence of pathological conditions. The primary cellular sources of this compound in major connective tissues are summarized below.
Table 1: Cellular Sources and Relative Expression of this compound in Connective Tissues
| Connective Tissue | Primary Cellular Source(s) | Relative this compound Expression Level | Key References |
| Bone | Osteoblasts, Skeletal Progenitor Cells, Chondrocytes (in growth plates) | High, particularly during development and bone formation[1][2] | [1][2][3] |
| Cartilage | Chondrocytes | Moderate, localized to the pericellular matrix[2][4] | [2][4][5] |
| Tendon & Ligament | Tendon Fibroblasts (Tenocytes) | Moderate to High, crucial for matrix assembly[4][6][7] | [4][6][7] |
| Skin | Dermal Fibroblasts, Keratinocytes (at the cell surface) | Moderate, increased in hypertrophic scars[8][9] | [8][9] |
| Vascular Tissue | Vascular Smooth Muscle Cells, Endothelial Cells | Low in healthy vessels, significantly upregulated in atherosclerotic lesions[10] | [10] |
| Adipose Tissue | Stromal/Vascular Fraction Cells (including preadipocytes and fibroblasts) | Higher in the stromal/vascular fraction compared to mature adipocytes. | |
| Cancer Stroma | Cancer-Associated Fibroblasts (CAFs) | High, associated with tumor progression. |
Note: Relative expression levels are generalized from multiple studies and can vary based on the specific conditions and methods of analysis.
A single-cell RNA sequencing study on mouse embryonic bones revealed that this compound mRNA is predominantly expressed in skeletal progenitor cells, osteoblasts, chondrocytes, stromal cells, embryonic fibroblasts, and tendon cells[1]. In mature tendons, this compound plays a major role in maintaining the structural and mechanical properties of the tissue[6]. In vascular tissues, vascular smooth muscle cells are a principal source of this compound, and its expression is markedly increased in atherosclerotic lesions[10].
Experimental Protocols for Identifying Cellular Sources of this compound
Accurate identification and quantification of this compound-producing cells are crucial for research and drug development. This section provides detailed methodologies for key experiments.
Immunohistochemistry (IHC) for this compound Detection
IHC allows for the visualization of this compound protein within the cellular and extracellular compartments of tissue sections.
Protocol:
-
Tissue Preparation:
-
Fix tissue samples in 10% neutral buffered formalin for 24-48 hours.
-
Dehydrate through a graded series of ethanol (B145695) (70%, 80%, 95%, 100%).
-
Clear with xylene and embed in paraffin (B1166041) wax.
-
Cut 4-5 µm thick sections and mount on positively charged slides.
-
-
Deparaffinization and Rehydration:
-
Incubate slides at 60°C for 1 hour.
-
Immerse in xylene (2 x 5 minutes).
-
Rehydrate through graded ethanol (100%, 95%, 70%, 50%) to distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0) or EDTA buffer (pH 9.0) in a pressure cooker or water bath at 95-100°C for 20-30 minutes. The optimal buffer may vary depending on the antibody used.
-
-
Immunostaining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide in methanol (B129727) for 10-15 minutes.
-
Wash with phosphate-buffered saline (PBS).
-
Block non-specific binding with 5% normal goat serum in PBS for 1 hour at room temperature.
-
Incubate with a primary antibody against this compound overnight at 4°C. Recommended primary antibodies include:
-
Goat anti-human this compound polyclonal antibody (R&D Systems, AF2667) at 15 µg/mL.
-
Rabbit anti-human this compound monoclonal antibody [EPR2959] (Abcam, ab109369).
-
-
Wash with PBS.
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 1 hour at room temperature.
-
Wash with PBS.
-
Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.
-
Wash with PBS.
-
Develop with 3,3'-diaminobenzidine (B165653) (DAB) substrate until the desired brown color intensity is reached.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount with a permanent mounting medium.
-
Expected Results: Positive staining will appear as a brown precipitate, localizing this compound to specific cell types and the surrounding extracellular matrix.
In Situ Hybridization (ISH) for this compound mRNA Detection
ISH is used to detect and localize this compound mRNA within cells, providing direct evidence of gene expression.
Protocol:
-
Probe Preparation:
-
Synthesize a digoxigenin (B1670575) (DIG)-labeled antisense RNA probe complementary to the human this compound mRNA sequence. A sense probe should be used as a negative control. The human this compound gene has been mapped to the Xq28 region[11]. Specific probe sequences can be designed based on the NCBI reference sequence (e.g., NM_001711).
-
-
Tissue Preparation:
-
Prepare paraffin-embedded tissue sections as described for IHC.
-
-
Hybridization:
-
Deparaffinize and rehydrate the sections.
-
Permeabilize with proteinase K (10-20 µg/mL) for 10-20 minutes at 37°C.
-
Fix with 4% paraformaldehyde.
-
Prehybridize in hybridization buffer for 2-4 hours at 55-65°C.
-
Hybridize with the DIG-labeled probe overnight at 55-65°C in a humidified chamber.
-
-
Washing and Detection:
-
Perform stringent washes in saline-sodium citrate (SSC) buffer to remove unbound probe.
-
Block with a blocking reagent (e.g., 2% sheep serum in maleic acid buffer with Tween 20 - MABT).
-
Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP) overnight at 4°C.
-
Wash with MABT.
-
Equilibrate in detection buffer (e.g., NTMT: 100 mM NaCl, 100 mM Tris-HCl pH 9.5, 50 mM MgCl2, 0.1% Tween 20).
-
Develop with NBT/BCIP substrate in the dark until a purple-blue precipitate forms.
-
Stop the reaction with PBS.
-
Counterstain with Nuclear Fast Red if desired.
-
Dehydrate, clear, and mount.
-
Expected Results: A purple-blue precipitate will indicate the presence of this compound mRNA within the cytoplasm of expressing cells.
Quantitative Real-Time PCR (RT-qPCR) for this compound Gene Expression
RT-qPCR is a sensitive method to quantify the relative or absolute amount of this compound mRNA in isolated cell populations.
Protocol:
-
Cell Isolation: Isolate specific cell populations from connective tissues using methods such as laser capture microdissection or cell sorting (e.g., FACS).
-
RNA Extraction: Extract total RNA from the isolated cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase kit with random primers or oligo(dT) primers.
-
qPCR:
-
Prepare a reaction mix containing cDNA, SYBR Green master mix, and forward and reverse primers for the human this compound gene (BGN).
-
Example Primer Set for Human BGN:
-
Forward: 5'-AAGGTGCCCAAGGGAGTGTTC-3'
-
Reverse: 5'-TGGTCTAGGTGGAGTTCATTCAGG-3'
-
-
Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Perform the qPCR reaction in a real-time PCR system. A typical cycling program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the data using the ΔΔCt method to determine the relative expression of this compound mRNA.
-
Flow Cytometry for Intracellular this compound Detection
Flow cytometry can be used to quantify the percentage of cells expressing intracellular this compound within a heterogeneous cell population.
Protocol:
-
Cell Preparation: Prepare a single-cell suspension from the connective tissue of interest.
-
Surface Staining (Optional): Stain for cell surface markers to identify specific cell populations.
-
Fixation and Permeabilization:
-
Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) for 20 minutes at room temperature.
-
Permeabilize the cells with a permeabilization buffer (e.g., saponin-based buffer) to allow the antibody to enter the cells.
-
-
Intracellular Staining:
-
Incubate the permeabilized cells with a fluorescently conjugated anti-biglycan antibody or an unconjugated primary antibody followed by a fluorescently labeled secondary antibody.
-
A validated antibody for intracellular flow cytometry is the rabbit monoclonal [EPR2959] (Abcam, ab109369).
-
-
Data Acquisition and Analysis:
-
Acquire the data on a flow cytometer.
-
Analyze the data using appropriate software to determine the percentage of this compound-positive cells within the gated cell populations.
-
Signaling Pathways Regulating this compound Expression
The expression of this compound is tightly regulated by several key signaling pathways, which are often activated in response to tissue injury, inflammation, and developmental cues.
Transforming Growth Factor-β (TGF-β) Signaling
TGF-β is a potent inducer of this compound expression in many cell types, including fibroblasts and smooth muscle cells.
Caption: TGF-β signaling pathway leading to this compound gene expression.
Upon binding of TGF-β to its type II receptor (TGF-βRII), the type I receptor (TGF-βRI, also known as ALK5) is recruited and phosphorylated. Activated TGF-βRI then phosphorylates Smad2 and Smad3, which form a complex with Smad4. This complex translocates to the nucleus to regulate the transcription of target genes, including this compound[10][12]. Additionally, TGF-β can activate the p38 and ERK MAP kinase pathways, which can also contribute to the induction of this compound expression, in part by phosphorylating the linker region of Smad2[10][13].
Toll-Like Receptor (TLR) Signaling
Soluble this compound can act as a danger-associated molecular pattern (DAMP) by binding to TLR2 and TLR4, primarily on immune cells like macrophages, but also on other cell types, leading to a pro-inflammatory response that can include the further upregulation of this compound itself.
Caption: TLR2/4 signaling cascade initiated by soluble this compound.
The interaction of this compound with TLR2 and TLR4 leads to the recruitment of adaptor proteins, primarily MyD88 and TRIF[14][15]. This initiates a downstream signaling cascade involving IRAKs and TRAF6, ultimately leading to the activation of the transcription factor NF-κB[16][17]. Activated NF-κB translocates to the nucleus and promotes the transcription of various pro-inflammatory genes, which can include this compound itself, creating a positive feedback loop[18].
Bone Morphogenetic Protein (BMP) Signaling
BMPs, members of the TGF-β superfamily, are also involved in regulating this compound expression, particularly in skeletal tissues.
Caption: BMP signaling pathway influencing this compound expression.
BMPs, such as BMP-2 and BMP-4, bind to their receptors, leading to the phosphorylation of Smad1, Smad5, and Smad8. These phosphorylated Smads then complex with Smad4 and translocate to the nucleus to regulate the expression of target genes, including this compound, often in concert with other transcription factors like Runx2 in osteoblasts[19][20][21]. This compound itself can also modulate BMP signaling by directly binding to BMPs[22].
Experimental Workflow for Identification of Cellular Sources of this compound
A systematic approach is essential for accurately identifying and characterizing the cellular sources of this compound in a given connective tissue.
Caption: A logical workflow for identifying cellular sources of this compound.
This workflow begins with the initial localization of this compound protein and mRNA in the tissue of interest using IHC and ISH. Based on these findings, specific cell populations can be isolated for quantitative analysis of this compound expression using RT-qPCR and flow cytometry, leading to the definitive identification of its cellular sources.
Conclusion
This compound is a multifaceted proteoglycan with diverse cellular origins in connective tissues. Its expression is dynamically regulated by complex signaling networks, highlighting its importance in tissue homeostasis and pathology. The methodologies and pathways detailed in this guide provide a robust framework for researchers and drug development professionals to further investigate the roles of this compound and to explore its potential as a therapeutic target. A thorough understanding of the cellular sources of this compound is a critical first step in unraveling its intricate functions in health and disease.
References
- 1. Frontiers | this compound regulates bone development and regeneration [frontiersin.org]
- 2. This compound in the Skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound modulates osteoblast differentiation and matrix mineralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of the Non-Collagenous Extracellular Matrix in Tendon and Ligament Mechanical Behavior: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound Has a Major Role in Maintenance of Mature Tendon Mechanics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hylonome-publications.fra1.digitaloceanspaces.com [hylonome-publications.fra1.digitaloceanspaces.com]
- 8. Expression and localization of the two small proteoglycans this compound and decorin in developing human skeletal and non-skeletal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Immunohistochemical localization of the proteoglycans decorin, this compound and versican and transforming growth factor-beta in human post-burn hypertrophic and mature scars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. TGF-β stimulates this compound synthesis via p38 and ERK phosphorylation of the linker region of Smad2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fine mapping of the human this compound (BGN) gene within the Xq28 region employing a hybrid cell panel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regulation of this compound gene expression by transforming growth factor-beta requires MKK6-p38 mitogen-activated protein Kinase signaling downstream of Smad signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Regulation of this compound Gene Expression by Transforming Growth Factor-β Requires MKK6-p38 Mitogen-activated Protein Kinase Signaling Downstream of Smad Signaling* | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. The proteoglycan this compound enhances antigen-specific T cell activation via MyD88 and TRIF pathways and triggers autoimmune perimyocarditis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biological interplay between proteoglycans and their innate immune receptors in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound-triggered TLR-2- and TLR-4-signaling exacerbates the pathophysiology of ischemic acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Proteoglycans in Toll-like receptor responses and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. BMP-2 and TGF-β1 mediate this compound-induced pro-osteogenic reprogramming in aortic valve interstitial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Fibromodulin and this compound Modulate Periodontium through TGFβ/BMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Smad Dependent TGF-β and BMP Signaling Pathway in Bone Remodeling and Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. This compound: A Multivalent Proteoglycan Providing Structure and Signals - PMC [pmc.ncbi.nlm.nih.gov]
Biglycan's Role in the Modulation of TGF-β Signaling
An In-depth Technical Guide for Researchers
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Transforming growth factor-beta (TGF-β) is a pleiotropic cytokine that governs a vast array of cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix (ECM) remodeling. Dysregulation of the TGF-β signaling pathway is a hallmark of numerous pathologies, most notably fibrosis and cancer. Biglycan (BGN), a small leucine-rich proteoglycan (SLRP) and a key component of the ECM, has emerged as a critical modulator of TGF-β signaling. This technical guide elucidates the molecular mechanisms by which this compound interacts with and modulates the TGF-β pathway, presents quantitative data on these interactions, details key experimental protocols for investigation, and provides visual diagrams of the core signaling events.
Core Signaling Mechanisms: this compound as a TGF-β Co-receptor and Effector
This compound's modulation of TGF-β signaling is multifaceted, involving direct interactions with pathway components and intricate crosstalk with other signaling cascades. It can function both as a co-receptor to potentiate signaling and as a downstream target of TGF-β, creating a complex regulatory feedback loop.
This compound as a Co-receptor: Intensifying Canonical Smad Signaling
This compound directly enhances the canonical TGF-β pathway. It has been shown to form a physical complex with the TGF-β type I receptor, ALK5.[1] This interaction is believed to stabilize the ligand-receptor complex, thereby intensifying the downstream signal. The primary consequence of this enhanced signaling is the increased phosphorylation of the receptor-regulated Smads, Smad2 and Smad3 (Smad2/3), which are the central mediators of the canonical pathway.[1] Once phosphorylated, Smad2/3 form a complex with Smad4, translocate to the nucleus, and regulate the transcription of TGF-β target genes.
References
Methodological & Application
Protocol for Recombinant Human Biglycan Expression and Purification
Application Note
Introduction
Biglycan (BGN) is a small leucine-rich proteoglycan (SLRP) that plays a crucial role in the assembly of the extracellular matrix, particularly in collagen fibril organization.[1] It is implicated in various physiological and pathological processes, including bone mineralization, muscle development, inflammation, and tumorigenesis.[1][2] As a signaling molecule, this compound interacts with several cell surface receptors, including Toll-like receptors (TLR) 2 and 4, P2X7, and influences pathways such as Wnt/β-catenin and BMP/TGFβ, making it a molecule of significant interest for researchers in tissue engineering, oncology, and immunology.[1][3] This document provides a detailed protocol for the expression of recombinant human this compound in a mammalian expression system (HEK293 cells) and its subsequent purification.
Target Audience
This protocol is intended for researchers, scientists, and drug development professionals with experience in molecular biology, cell culture, and protein purification techniques.
Data Presentation
| Parameter | Eukaryotic (HEK293) Expression | Bacterial (E. coli) Expression | Insect (Sf9) Expression |
| Purity | >95%[2][4] | >80-95%[5][6] | >90%[7] |
| Post-translational Modifications | Glycosylation (two GAG chains), N-linked oligosaccharides[8] | None | Glycosylation |
| Typical Yield | ~10 mg/10^9 cells per 24h[8] | Not specified | Not specified |
| Molecular Mass (Core Protein) | ~42 kDa[1] | ~16.4 kDa (calculated)[5] | 64.6 kDa (glycosylated)[7] |
| Affinity Tag | C-terminal 6xHis-tag commonly used[2][9] | N-terminal His-tag[6] | C-terminal hIgG-His-tag[7] |
| Endotoxin Level | < 1.0 EU/µg[4][10] | Not specified | < 1.0 EU/µg[10] |
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the key signaling pathways of this compound and the experimental workflow for its expression and purification.
Caption: this compound signaling in inflammation and development.
Caption: Experimental workflow for recombinant this compound.
Experimental Protocols
1. Expression of Recombinant Human this compound in HEK293 Cells
This protocol is adapted for transient expression in HEK293 cells, a common system for producing glycosylated proteins.
Materials:
-
HEK293T cell line (ATCC CRL-3216)
-
Mammalian expression vector (e.g., pHLsec) containing the human this compound sequence (Asp38-Lys368) with a C-terminal 6xHis-tag
-
Dulbecco's Modified Eagle Medium (DMEM), high glucose
-
Fetal Bovine Serum (FBS)
-
L-Glutamine
-
Penicillin-Streptomycin
-
Trypsin-EDTA (0.05%)
-
Phosphate-Buffered Saline (PBS)
-
Polyethylenimine (PEI), linear, 25 kDa
-
0.22 µm bottle-top filters
Procedure:
-
Cell Culture:
-
Culture HEK293T cells in T75 or T175 flasks using complete DMEM (supplemented with 10% FBS, 1x L-Glutamine, and 1x Penicillin-Streptomycin) at 37°C in a 5% CO2 incubator.
-
Passage cells every 2-3 days when they reach 80-90% confluency.
-
-
Transient Transfection:
-
On the day of transfection, seed HEK293T cells in new flasks at a density that will result in 50-70% confluency the next day.
-
Prepare the DNA-PEI transfection complex. For a T175 flask, use the following (can be scaled):
-
Solution A: Dilute 35 µg of the this compound expression plasmid DNA into 1.5 mL of serum-free DMEM.
-
Solution B: Dilute 70 µL of 1 mg/mL PEI into 1.5 mL of serum-free DMEM.
-
-
Add Solution B to Solution A, vortex briefly, and incubate at room temperature for 15-20 minutes.
-
Replace the culture medium in the T175 flask with 15-20 mL of fresh complete DMEM.
-
Add the DNA-PEI complex dropwise to the cells.
-
Return the cells to the incubator.
-
-
Protein Expression and Harvest:
-
After 24 hours, replace the medium with expression medium (DMEM with 2% FBS, 1x L-Glutamine, 1x Penicillin-Streptomycin) to reduce serum protein contamination.
-
Incubate for an additional 48-72 hours.
-
Harvest the conditioned medium (supernatant) containing the secreted recombinant this compound.
-
Centrifuge the harvested medium at 3,000 x g for 10 minutes at 4°C to pellet any cells.
-
Filter the supernatant through a 0.22 µm filter to remove any remaining debris. The clarified supernatant can be stored at 4°C or frozen at -80°C until purification.
-
2. Purification of His-tagged Recombinant this compound
This protocol utilizes Immobilized Metal Affinity Chromatography (IMAC) followed by an optional polishing step with Anion Exchange Chromatography (IEX).
Materials:
-
Ni-NTA agarose (B213101) resin
-
Chromatography columns
-
IMAC Lysis/Binding Buffer: 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0
-
IMAC Wash Buffer: 50 mM sodium phosphate, 300 mM NaCl, 20-40 mM imidazole, pH 8.0
-
IMAC Elution Buffer: 50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0
-
Dialysis Buffer: 20 mM Tris-HCl, 50 mM NaCl, pH 7.5
-
IEX Buffer A (Binding): 20 mM Tris-HCl, pH 7.5
-
IEX Buffer B (Elution): 20 mM Tris-HCl, 1 M NaCl, pH 7.5
-
Dialysis tubing (10 kDa MWCO)
-
Protease inhibitor cocktail
Procedure:
A. Immobilized Metal Affinity Chromatography (IMAC)
-
Buffer Preparation: Add protease inhibitor cocktail to the clarified supernatant. Adjust the pH to 8.0 if necessary and add NaCl to 300 mM and imidazole to 10 mM.
-
Resin Equilibration:
-
Pack a chromatography column with an appropriate volume of Ni-NTA resin (e.g., 1-2 mL resin for up to 1 L of supernatant).
-
Equilibrate the resin with 5-10 column volumes (CV) of IMAC Lysis/Binding Buffer.
-
-
Binding:
-
Load the prepared supernatant onto the equilibrated column. This can be done by gravity flow or using a peristaltic pump at a slow flow rate (e.g., 0.5-1 mL/min).
-
-
Washing:
-
Wash the column with 10-20 CV of IMAC Wash Buffer to remove non-specifically bound proteins. Monitor the UV absorbance (A280) of the flow-through until it returns to baseline.
-
-
Elution:
-
Elute the His-tagged this compound with 5-10 CV of IMAC Elution Buffer.
-
Collect fractions (e.g., 1 mL fractions) and monitor the protein concentration using a Bradford or BCA assay, or by measuring A280.
-
Analyze the eluted fractions by SDS-PAGE to identify those containing the purified this compound and assess purity.
-
B. Buffer Exchange (Dialysis)
-
Pool the fractions containing the purest this compound.
-
Transfer the pooled sample to dialysis tubing.
-
Dialyze against 2-4 L of Dialysis Buffer at 4°C for at least 4 hours, with at least two buffer changes. This step is crucial to remove imidazole, which would interfere with subsequent IEX.
C. Anion Exchange Chromatography (IEX - Optional Polishing Step) Due to the negatively charged glycosaminoglycan chains, this compound is well-suited for anion exchange chromatography.
-
Column Equilibration: Equilibrate a suitable anion exchange column (e.g., a quaternary ammonium-based resin) with IEX Buffer A.
-
Loading: Load the dialyzed sample onto the column.
-
Washing: Wash the column with IEX Buffer A until the A280 returns to baseline.
-
Elution: Elute the bound this compound using a linear gradient of 0-100% IEX Buffer B over 10-20 CV.
-
Fraction Collection and Analysis: Collect fractions and analyze by SDS-PAGE to identify the purest fractions.
3. Final Analysis and Storage
-
Purity and Concentration:
-
Run the final purified fractions on an SDS-PAGE gel and stain with Coomassie Blue to confirm purity (>95%).
-
Determine the final protein concentration using a Bradford or BCA assay.
-
-
Storage:
-
Aliquot the purified recombinant this compound into small volumes to avoid repeated freeze-thaw cycles.
-
For long-term storage, it is recommended to add a cryoprotectant like 5-10% glycerol.
-
Store the aliquots at -80°C. Samples are typically stable for up to 12 months under these conditions.[9]
-
References
- 1. [PDF] Recombinant protein expression and purification: A comprehensive review of affinity tags and microbial applications | Semantic Scholar [semanticscholar.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Using ion exchange chromatography to purify a recombinantly expressed protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recombinant Protein Expression for Structural Biology in HEK 293F Suspension Cells: A Novel and Accessible Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neb.com [neb.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Overview of the Purification of Recombinant Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Purification of His-Tagged Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. alexandria.cerm.unifi.it [alexandria.cerm.unifi.it]
- 10. bio-rad.com [bio-rad.com]
Application Notes: Biglycan Immunohistochemistry for Paraffin-Embedded Kidney Tissue
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunohistochemical (IHC) staining of biglycan in formalin-fixed, paraffin-embedded (FFPE) kidney tissue. This compound, a small leucine-rich proteoglycan, is implicated in the pathogenesis of various kidney diseases, including fibrosis and inflammation. Its detection and quantification in kidney tissue can serve as a valuable biomarker in research and drug development.
Introduction
This compound is a component of the extracellular matrix and is expressed in various cell types within the kidney, including glomerular endothelial cells, distal tubular cells, and collecting ducts.[1] Its expression is upregulated in several renal pathologies, such as diabetic nephropathy, glomerulonephritis, and in response to kidney injury, where it can modulate inflammatory and fibrotic processes.[2][3][4] Immunohistochemistry is a powerful technique to visualize the distribution and abundance of this compound in situ, providing crucial insights into its role in kidney disease.
Quantitative Data Summary
The expression of this compound is significantly altered in various kidney disease models. The following tables summarize quantitative and semi-quantitative data from relevant studies.
Table 1: Quantitative Analysis of this compound mRNA Expression in Cisplatin-Induced Renal Fibrosis in Rats
| Time Point after Cisplatin Injection | This compound mRNA Expression (Fold Change vs. Control) |
| Day 1 | No significant change |
| Day 3 | No significant change |
| Day 5 | No significant change |
| Day 7 | No significant change |
| Day 9 | ~3.9-fold increase |
| Day 15 | ~3.0 to 5.0-fold increase |
| Day 20 | ~2.5 to 4.0-fold increase |
Data adapted from a study on cisplatin-induced renal fibrosis in rats, where this compound expression was measured by real-time RT-PCR.[5]
Table 2: Semi-Quantitative IHC Scoring of this compound in Human Kidney Disease
| Condition | Glomeruli | Tubulointerstitium |
| Normal Kidney | Negative / Weak | Weak |
| Diabetic Nephropathy | Weakly positive in mesangial nodules | Marked up-regulation |
| Amyloidosis | Weakly positive in amyloid deposits | Accumulation in areas of fibrosis |
| Fibrotic Kidney Disease | Accumulation in areas of fibrous organization | Accumulation in areas of fibrosis |
This table provides a summary of expected semi-quantitative staining intensities based on published literature.[3][4] Scoring is typically performed on a scale of 0 (negative), 1+ (weak), 2+ (moderate), and 3+ (strong).[6]
Experimental Protocols
This protocol outlines the key steps for successful this compound IHC on FFPE kidney tissue.
Materials
-
FFPE kidney tissue sections (4-5 µm) on charged slides
-
Xylene or a xylene substitute
-
Ethanol (B145695) (100%, 95%, 80%, 70%)
-
Deionized or distilled water
-
Antigen Retrieval Buffer (e.g., Tris-EDTA buffer, pH 9.0)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 1% BSA or 5% normal serum in PBS or TBS)
-
Primary Antibody: Anti-Biglycan antibody (See antibody datasheet for recommended dilution, e.g., 1:4000)
-
Secondary Antibody (HRP-conjugated, species-specific)
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin (B73222) counterstain
-
Mounting medium
-
Coplin jars or staining dishes
-
Humidified chamber
-
Microwave, pressure cooker, or water bath for antigen retrieval
-
Light microscope
Procedure
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 changes for 10 minutes each.
-
Rehydrate through a graded series of ethanol:
-
100% ethanol: 2 changes for 5 minutes each.
-
95% ethanol: 1 change for 5 minutes.
-
80% ethanol: 1 change for 5 minutes.
-
70% ethanol: 1 change for 5 minutes.
-
-
Rinse slides in distilled water for 5 minutes.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER).
-
Immerse slides in Tris-EDTA buffer (pH 9.0).
-
Heat the solution with the slides to 95-100°C in a microwave, pressure cooker, or water bath.
-
Maintain the temperature for 10-20 minutes.
-
Allow the slides to cool in the buffer for at least 20 minutes at room temperature.
-
Rinse slides in wash buffer (PBS or TBS) 3 times for 5 minutes each.
-
-
Peroxidase Block:
-
Incubate slides in 3% hydrogen peroxide for 10 minutes to quench endogenous peroxidase activity.
-
Rinse slides with wash buffer 3 times for 5 minutes each.
-
-
Blocking:
-
Incubate slides with blocking buffer for 30-60 minutes at room temperature in a humidified chamber to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-biglycan antibody to its optimal concentration in the blocking buffer.
-
Incubate the slides with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
The next day, wash the slides with wash buffer 3 times for 5 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 30-60 minutes at room temperature in a humidified chamber.
-
-
Detection:
-
Wash the slides with wash buffer 3 times for 5 minutes each.
-
Prepare the DAB substrate solution according to the manufacturer's instructions.
-
Incubate the slides with the DAB solution until a brown precipitate is visible (typically 1-10 minutes). Monitor under a microscope to avoid overstaining.
-
Rinse the slides with distilled water to stop the reaction.
-
-
Counterstaining:
-
Immerse the slides in hematoxylin for 1-2 minutes to stain the cell nuclei.
-
"Blue" the hematoxylin by rinsing in running tap water or a bluing agent.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through a graded series of ethanol in reverse order of rehydration (70%, 80%, 95%, 100%).
-
Clear the slides in xylene.
-
Apply a coverslip using a permanent mounting medium.
-
-
Analysis:
-
Examine the slides under a light microscope. This compound staining will appear as a brown precipitate, while the nuclei will be blue.
-
Visualization of Experimental Workflow
The following diagram illustrates the key stages of the this compound immunohistochemistry protocol.
Caption: Workflow for this compound Immunohistochemistry.
References
- 1. Small proteoglycans of normal adult human kidney: distinct expression patterns of decorin, this compound, fibromodulin, and lumican - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Soluble this compound as a biomarker of inflammatory renal diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression of decorin, this compound, and collagen type I in human renal fibrosing disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small proteoglycans in human diabetic nephropathy: discrepancy between glomerular expression and protein accumulation of decorin, this compound, lumican, and fibromodulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analyses of damage-associated molecular patterns, particularly this compound, in cisplatin-induced rat progressive renal fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DIRECT IMMUNOFLUORE- SCENCE AND IMMUNO- HISTOCHEMISTRY IN DIAGNOSTICS OF GLOMERULONEPHRITIS - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Determination of Human Biglycan by Enzyme-Linked Immunosorbent Assay (ELISA): Application Notes and Protocols
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Biglycan (BGN) is a small leucine-rich proteoglycan (SLRP) that plays a crucial role in the structure and organization of the extracellular matrix (ECM).[1][2] It is involved in collagen fibril assembly and interacts with various growth factors and cell surface receptors.[1][2] Emerging evidence indicates that this compound also acts as a signaling molecule, particularly in inflammatory processes and cancer biology.[1][2][3] Soluble this compound can function as a danger-associated molecular pattern (DAMP), activating innate immune responses through Toll-like receptors (TLRs).[2] In the context of cancer, this compound has been implicated in tumor growth, invasion, and metastasis.[1][2][3][4] Given its diverse biological functions and its potential as a biomarker, the accurate quantification of human this compound in various biological samples is of significant interest to researchers in academia and the pharmaceutical industry.
This document provides detailed application notes and protocols for the quantitative measurement of human this compound using a sandwich ELISA.
Assay Principle
The quantitative sandwich enzyme-linked immunosorbent assay (ELISA) for human this compound is based on the specific recognition of the target protein by two antibodies. A microplate is pre-coated with a monoclonal antibody specific for human this compound. When standards and samples are added to the wells, this compound present in the solution binds to the immobilized capture antibody. After a washing step to remove unbound substances, a biotin-conjugated polyclonal antibody specific for human this compound is added. This detection antibody binds to a different epitope on the captured this compound, forming a "sandwich". Subsequently, a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody. Following another wash step, a substrate solution is added, and the HRP enzyme catalyzes a colorimetric reaction. The intensity of the color developed is directly proportional to the amount of human this compound in the sample. The reaction is stopped, and the absorbance is measured at a specific wavelength. The concentration of this compound in the samples is then determined by interpolating from a standard curve generated with known concentrations of recombinant human this compound.
Materials and Reagents
A typical human this compound ELISA kit contains the following components:
| Component | Description |
| Pre-coated 96-well strip plate | Microplate coated with a capture antibody specific for human this compound. |
| Human this compound Standard | Lyophilized recombinant human this compound for generating the standard curve. |
| Standard Diluent | Buffer for reconstituting and diluting the standard. |
| Detection Reagent A (Biotinylated Antibody) | Biotin-conjugated antibody specific for human this compound. |
| Detection Reagent B (Streptavidin-HRP) | Streptavidin conjugated to horseradish peroxidase. |
| Assay Diluent | Buffer for diluting the detection antibody and samples if necessary. |
| Wash Buffer (30x Concentrate) | Concentrated buffer for washing the plate. |
| TMB Substrate | 3,3',5,5'-Tetramethylbenzidine substrate solution. |
| Stop Solution | Acidic solution to stop the enzymatic reaction. |
| Plate Sealers | Adhesive films to cover the plate during incubations. |
Materials Required but Not Supplied:
-
Microplate reader capable of measuring absorbance at 450 nm.
-
Precision pipettes and disposable pipette tips.
-
Deionized or distilled water.
-
Graduated cylinders.
-
Tubes for standard and sample dilutions.
-
Absorbent paper.
Experimental Protocols
Reagent Preparation
-
Bring all reagents to room temperature (18-25°C) before use.
-
Wash Buffer (1x): Dilute the 30x concentrated Wash Buffer with deionized or distilled water. For example, add 20 mL of the concentrate to 580 mL of water to make 600 mL of 1x Wash Buffer.[5]
-
Human this compound Standard: Reconstitute the lyophilized standard with 1.0 mL of Standard Diluent to create a stock solution (e.g., 200 ng/mL).[5] Allow it to sit for at least 10 minutes with gentle agitation. Prepare a dilution series for the standard curve. For a highest standard of 20 ng/mL, dilute the stock solution 1:10 with Standard Diluent. Then, perform serial dilutions to generate the standard curve points (e.g., 20, 10, 5, 2.5, 1.25, 0.625, 0.312 ng/mL).[5] The Standard Diluent serves as the zero standard (0 ng/mL).[5]
-
Detection Reagent A (Biotinylated Antibody) and Detection Reagent B (Streptavidin-HRP): Briefly centrifuge the vials before use. Dilute the concentrated reagents 1:100 with the appropriate Assay Diluent.[5] Prepare only the amount needed for the experiment.
Sample Preparation
-
Serum: Use a serum separator tube (SST) and allow samples to clot for 30 minutes at room temperature before centrifugation for 15 minutes at 1000 x g. Remove the serum and assay immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[6]
-
Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge for 15 minutes at 1000 x g within 30 minutes of collection. Assay immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[6]
-
Tissue Homogenates: The preparation will vary depending on the tissue type. A general procedure involves rinsing the tissue with PBS to remove excess blood, homogenizing it in PBS, and subjecting it to freeze-thaw cycles to break cell membranes.[6] Centrifuge the homogenate to remove debris and collect the supernatant. Assay immediately or store at ≤ -20°C.[6]
-
Cell Culture Supernatants: Remove particulates by centrifugation and assay immediately or aliquot and store at -20°C or -80°C.[6]
Assay Procedure
-
Prepare all reagents, standards, and samples as described above.
-
Determine the number of wells to be used and remove any excess strips from the plate frame.
-
Add 100 µL of each standard, blank (Standard Diluent), and sample to the appropriate wells.[5]
-
Cover the plate with a sealer and incubate for 1 hour at 37°C.[5]
-
Aspirate the liquid from each well and wash three times with 1x Wash Buffer (approximately 300 µL per well). After the last wash, remove any remaining Wash Buffer by inverting the plate and blotting it on a clean paper towel.
-
Add 100 µL of diluted Detection Reagent A (Biotinylated Antibody) to each well.[5]
-
Cover the plate and incubate for 1 hour at 37°C.[5]
-
Repeat the aspiration and wash step as in step 5.
-
Add 100 µL of diluted Detection Reagent B (Streptavidin-HRP) to each well.[6]
-
Cover the plate and incubate for 30 minutes at 37°C.[5]
-
Repeat the aspiration and wash step, but this time wash five times.[5]
-
Add 90 µL of TMB Substrate to each well.[5]
-
Incubate for 10-20 minutes at 37°C in the dark.[5]
-
Add 50 µL of Stop Solution to each well.[5] The color will change from blue to yellow.
-
Read the absorbance of each well at 450 nm immediately.
Data Analysis and Quantitative Data Summary
-
Calculate the average absorbance for each set of replicate standards, controls, and samples.
-
Subtract the average zero standard absorbance from all other readings.
-
Generate a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.
-
Multiply the interpolated concentration by the dilution factor if the samples were diluted.
Performance Characteristics of a Typical Human this compound ELISA Kit
The following tables summarize typical quantitative data for commercially available human this compound ELISA kits. Note that these values are for demonstration purposes and may vary between kits and laboratories.
| Parameter | Typical Value | Source |
| Detection Range | 0.312 - 20 ng/mL | [5][7] |
| Sensitivity (Minimum Detectable Dose) | < 0.127 ng/mL | [7] |
| Intra-Assay Precision (CV%) | < 10% | [5] |
| Inter-Assay Precision (CV%) | < 12% | [5] |
Spike and Recovery
This experiment is crucial to assess the effect of the sample matrix on the assay's accuracy. A known amount of recombinant this compound is added ("spiked") into a sample, and the recovery is calculated.
| Sample Matrix | Spiked Concentration | Measured Concentration | Recovery (%) |
| Serum | Varies by experiment | Varies by experiment | 91-102% |
| EDTA Plasma | Varies by experiment | Varies by experiment | Varies by kit |
Note: The above recovery data is an example from one kit manufacturer.[7] Researchers should perform their own spike and recovery experiments for their specific sample types.
Linearity of Dilution
To ensure that the assay provides proportional results upon dilution of the sample, a linearity experiment should be performed.
| Sample | Dilution Factor | Measured Concentration (ng/mL) | Expected Concentration (ng/mL) | Linearity (%) |
| High this compound Serum | 1:2 | Varies by experiment | Varies by experiment | Varies |
| 1:4 | Varies by experiment | Varies by experiment | Varies | |
| 1:8 | Varies by experiment | Varies by experiment | Varies |
Note: The linearity of the assay should be validated for each sample type to ensure accurate quantification.
This compound Signaling Pathways
This compound is a key signaling molecule in both physiological and pathological processes. Below are diagrams illustrating its major signaling pathways.
This compound in Pro-inflammatory Signaling
Soluble this compound, often released during tissue injury, acts as a DAMP and activates innate immune cells, primarily through TLR2 and TLR4. This leads to the activation of downstream signaling cascades, culminating in the production of pro-inflammatory cytokines and chemokines.
Caption: this compound-mediated pro-inflammatory signaling cascade.
This compound in Cancer Progression
In the tumor microenvironment, this compound can promote cancer progression through various mechanisms, including enhancing cell proliferation, invasion, and angiogenesis. It interacts with multiple receptors and signaling pathways.
References
- 1. The Role of Decorin and this compound Signaling in Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: an emerging small leucine-rich proteoglycan (SLRP) marker and its clinicopathological significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Promotes Cancer Stem Cell Properties, NFκB Signaling and Metastatic Potential in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound as a potential diagnostic and prognostic biomarker in multiple human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human this compound ELISA Kit [ABIN6720596] - Plasma, Serum [antibodies-online.com]
- 6. Human BGN ELISA kit | Plasma, Serum, Tissue Homogenate [anticorps-enligne.fr]
- 7. ELISA Kit for this compound (BGN) | SEJ226Hu | Homo sapiens (Human) CLOUD-CLONE CORP.(CCC) [cloud-clone.com]
Application Notes and Protocols: siRNA-Mediated Knockdown of Biglycan in Endothelial Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the targeted knockdown of biglycan (BGN), a small leucine-rich proteoglycan, in endothelial cells using small interfering RNA (siRNA). This compound is a key component of the extracellular matrix and has been identified as a critical factor in angiogenesis, particularly within the tumor microenvironment.[1][2] It is significantly upregulated in tumor endothelial cells (TECs) compared to normal endothelial cells (NECs).[3]
This compound exerts its pro-angiogenic effects primarily by binding to Toll-like receptors 2 and 4 (TLR2/4).[4][5] This interaction triggers a signaling cascade that activates NF-κB, leading to the increased expression of Hypoxia-Inducible Factor 1-alpha (HIF-1α).[6][7] Subsequently, HIF-1α promotes the transcription of Vascular Endothelial Growth Factor (VEGF), a potent stimulator of endothelial cell migration, proliferation, and tube formation.[4][5][6] The siRNA-mediated silencing of this compound offers a powerful tool to investigate these pathways and serves as a potential anti-angiogenic therapeutic strategy by inhibiting tumor growth and metastasis.[8][9]
Key Signaling Pathway and Experimental Logic
The following diagrams illustrate the molecular pathway of this compound-induced angiogenesis and the general experimental workflow for its knockdown.
Experimental Protocols
Protocol 1: Endothelial Cell Culture
This protocol provides general guidelines for culturing primary endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), which are frequently used in these studies.[7][10]
-
Materials:
-
Endothelial Cell Growth Medium (e.g., EGM-2) supplemented with growth factors, cytokines, and fetal bovine serum (FBS).
-
Vessels coated with an attachment factor (e.g., 0.1% gelatin, fibronectin).
-
Trypsin-EDTA (0.05%).
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free.
-
Humidified incubator (37°C, 5% CO₂).
-
-
Procedure:
-
Pre-coat culture flasks or plates with 0.1% gelatin for 1 hour at 37°C. Aspirate before use.
-
Thaw cryopreserved endothelial cells rapidly and plate them onto the coated vessel in pre-warmed growth medium.
-
Culture cells at 37°C in a 5% CO₂ incubator. Change the medium every 48-72 hours.
-
For sub-culturing, wash cells with PBS, detach with a minimal volume of Trypsin-EDTA, neutralize with growth medium, and re-plate at the desired density. Use cells at low passage numbers for optimal results.
-
Protocol 2: siRNA Transfection of Endothelial Cells
Endothelial cells are notoriously difficult to transfect; therefore, optimization of siRNA concentration and transfection reagent is critical.[10][11]
-
Materials:
-
Validated siRNA targeting this compound (siBGN) and a non-targeting control siRNA (siControl).
-
Lipid-based transfection reagent suitable for primary cells (e.g., Lipofectamine RNAiMAX).
-
Reduced-serum medium (e.g., Opti-MEM).
-
Endothelial cells ready for sub-culturing.
-
-
Procedure:
-
Day 1: Cell Seeding:
-
Plate endothelial cells in antibiotic-free growth medium to be 60-70% confluent at the time of transfection (typically 24 hours later).
-
-
Day 2: Transfection:
-
For each well of a 6-well plate, dilute 20-50 pmol of siRNA (siBGN or siControl) into 100 µL of Opti-MEM.
-
In a separate tube, dilute 5-8 µL of transfection reagent into 100 µL of Opti-MEM. Mix gently and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted transfection reagent. Mix gently and incubate for 20 minutes at room temperature to allow complex formation.
-
Add the 200 µL siRNA-lipid complex dropwise to the cells.
-
-
Post-Transfection:
-
Incubate cells for 4-6 hours at 37°C.
-
Replace the transfection medium with fresh, complete growth medium.
-
Continue to incubate for 24-72 hours before proceeding to analysis. The optimal time point for knockdown should be determined empirically.
-
-
Protocol 3: Verification of this compound Knockdown
3a. Quantitative Real-Time PCR (qRT-PCR)
-
Procedure:
-
At 24-48 hours post-transfection, lyse cells and extract total RNA using a commercial kit (e.g., TRIzol, RNeasy).
-
Synthesize cDNA from 1 µg of RNA using a reverse transcription kit.
-
Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and primers specific for this compound and a housekeeping gene (e.g., GAPDH, ACTB).
-
Analyze the data using the ΔΔCt method to determine the relative fold change in this compound mRNA expression in siBGN-treated cells compared to siControl.[3]
-
3b. Western Blotting
-
Procedure:
-
At 48-72 hours post-transfection, lyse cells in RIPA buffer containing protease inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against this compound overnight at 4°C.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and quantify band intensity relative to a loading control (e.g., β-actin).[3]
-
Protocol 4: Functional Assays
4a. Cell Migration Assay (Transwell)
-
Procedure:
-
Use transfected cells 48 hours post-transfection.
-
Seed 5 x 10⁴ cells in serum-free medium into the upper chamber of a Transwell insert (8 µm pore size).
-
Fill the lower chamber with complete growth medium or medium containing a chemoattractant like VEGF.[3]
-
Incubate for 6-12 hours at 37°C.
-
Remove non-migrated cells from the top of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the underside of the membrane with crystal violet.
-
Count the number of migrated cells in several fields of view under a microscope.[3]
-
4b. Tube Formation Assay
-
Procedure:
-
Coat wells of a 96-well plate with a basement membrane matrix (e.g., Matrigel) and allow it to solidify at 37°C for 30 minutes.
-
Seed 1-2 x 10⁴ transfected endothelial cells onto the Matrigel.
-
Incubate for 4-12 hours at 37°C.
-
Visualize the formation of capillary-like structures (tubes) using a microscope.
-
Quantify angiogenesis by measuring parameters such as the number of junctions, total tube length, and number of loops.[3]
-
Data Presentation: Summary of Expected Outcomes
The following tables summarize the types of quantitative data that can be generated from the experiments described above, based on published findings.
Table 1: Example siRNA Information for this compound Knockdown
| Target | Type | Supplier Example | Catalog # | Note |
| Human this compound (BGN) | Pre-designed siRNA | Thermo Fisher | s1916 | Sequences should be validated for specificity. |
| Mouse this compound (Bgn) | Pre-designed siRNA | Dharmacon | L-040445-00-0005 | Use at least two different siRNAs to confirm phenotype. |
| Negative Control | Non-targeting siRNA | Various | N/A | A scrambled or non-targeting sequence is essential. |
Table 2: Summary of Quantitative Effects of this compound Knockdown in Endothelial Cells
| Experimental Assay | Cell Type | Key Finding / Result | Citation |
| Knockdown Verification | |||
| qRT-PCR | Tumor Endothelial Cells (TECs) | Significant reduction in this compound mRNA levels (P<0.01). | [3] |
| Western Blotting / ICC | Tumor Endothelial Cells (TECs) | Significant reduction in this compound protein expression (P<0.01). | [3] |
| qRT-PCR (in vivo) | Tumor Endothelial Cells (TECs) | MEND-delivered siRNA confirmed this compound mRNA knockdown in vivo. | [9] |
| Functional Assays | |||
| Transwell Migration Assay | Tumor Endothelial Cells (TECs) | Migration towards VEGF was significantly inhibited (P<0.01). | [3] |
| Tube Formation Assay | Tumor Endothelial Cells (TECs) | Tube formation was significantly inhibited (P<0.01). | [3] |
| Cell Morphology | Tumor Endothelial Cells (TECs) | Cells with this compound knockdown appeared more spread out. | [3] |
| In Vivo Tumor Growth | Renal Cell Carcinoma Model | Tumor growth was inhibited by TEC-targeted this compound siRNA. | [8][9] |
| Microvessel Density | Breast Cancer Model | This compound knockout impaired tumor angiogenesis. | [2] |
References
- 1. This compound is a specific marker and an autocrine angiogenic factor of tumour endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of stromal this compound promotes normalization of the tumor microenvironment and enhances chemotherapeutic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is a specific marker and an autocrine angiogenic factor of tumour endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound stimulates VEGF expression in endothelial cells by activating the TLR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The Role of Decorin and this compound Signaling in Tumorigenesis [frontiersin.org]
- 6. The Role of Decorin and this compound Signaling in Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound stimulates VEGF expression in endothelial cells by activating the TLR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel antiangiogenic therapy targeting this compound using tumor endothelial cell-specific liposomal siRNA delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel antiangiogenic therapy targeting this compound using tumor endothelial cell‐specific liposomal siRNA delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. siRNA knockdown of gene expression in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. siRNA Knockdown of Gene Expression in Endothelial Cells | Springer Nature Experiments [experiments.springernature.com]
Immunoprecipitation of Biglycan from Cell Culture Lysates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the successful immunoprecipitation (IP) of the small leucine-rich proteoglycan (SLRP), biglycan, from cell culture lysates. These guidelines are intended for researchers in academia and industry aiming to study this compound's protein-protein interactions, post-translational modifications, and its role in various signaling pathways.
Introduction
This compound is a key component of the extracellular matrix (ECM) that plays a crucial role in tissue organization and cell signaling.[1] Dysregulation of this compound expression is implicated in a range of pathologies, including cancer, inflammation, and musculoskeletal disorders.[2] As a signaling molecule, soluble this compound can act as a danger-associated molecular pattern (DAMP) by engaging with Toll-like receptors (TLRs) 2 and 4, thereby triggering inflammatory responses.[1][3][4][5][6] Furthermore, this compound interacts with the dystrophin-associated glycoprotein (B1211001) complex (DGC), highlighting its importance in muscle cell integrity.[7][8][9][10]
Immunoprecipitation is a powerful technique to isolate this compound and its interacting partners from complex mixtures like cell lysates, enabling downstream analyses such as Western blotting and mass spectrometry. This document offers optimized protocols and important considerations for the effective immunoprecipitation of this compound.
Data Presentation
The following tables summarize key quantitative parameters for the immunoprecipitation of this compound. These values are intended as a starting point, and optimal conditions should be determined empirically for each specific experimental setup.
Table 1: Recommended Antibody Concentrations for this compound Immunoprecipitation
| Antibody Type | Host Species | Application | Recommended Concentration Range |
| Polyclonal | Rabbit | IP, WB | 1-5 µg per 500-1000 µg of total protein lysate |
| Polyclonal | Goat | IP, ELISA | 2-10 µg per 500-1000 µg of total protein lysate |
| Monoclonal | Mouse | IP, WB | 2-10 µg per 500-1000 µg of total protein lysate |
Table 2: Typical Yields and Efficiency for this compound Immunoprecipitation
| Parameter | Typical Range | Notes |
| Starting Material | 500 - 2000 µg total protein | Dependent on cell type and this compound expression levels. |
| Antibody Amount | 1 - 10 µg | Titration is recommended to determine the optimal amount. |
| Bead Volume (50% slurry) | 20 - 50 µL | Protein A/G beads are commonly used. |
| Elution Volume | 20 - 100 µL | Smaller volumes result in a more concentrated sample. |
| Expected Yield | Variable | Highly dependent on expression levels and antibody affinity. |
| Immunoprecipitation Efficiency | 2-20% or higher | Efficiency can be affected by antibody affinity, buffer composition, and incubation times.[2] |
Experimental Protocols
Protocol 1: Cell Lysis for this compound Immunoprecipitation
This protocol describes the preparation of cell lysates suitable for the immunoprecipitation of this compound.
Materials and Reagents:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA Lysis Buffer (recipe below)
-
Protease Inhibitor Cocktail (e.g., Sigma-Aldrich, P8340)
-
Phosphatase Inhibitor Cocktail (e.g., Sigma-Aldrich, P5726)
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
RIPA Lysis Buffer Recipe:
-
50 mM Tris-HCl, pH 8.0
-
150 mM NaCl
-
1% (v/v) IGEPAL® CA-630 (or NP-40)
-
0.5% (w/v) Sodium deoxycholate
-
0.1% (w/v) SDS
-
Store at 4°C. Immediately before use, add protease and phosphatase inhibitors.
Procedure:
-
Wash cultured cells twice with ice-cold PBS.
-
Aspirate PBS completely.
-
Add ice-cold RIPA Lysis Buffer (supplemented with inhibitors) to the culture dish (e.g., 1 mL for a 10 cm dish).
-
Scrape the cells from the dish and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube. This is the protein extract for immunoprecipitation.
-
Determine the protein concentration of the lysate using a suitable protein assay (e.g., BCA assay).
Protocol 2: Immunoprecipitation of this compound
This protocol details the procedure for capturing this compound from the prepared cell lysate.
Materials and Reagents:
-
Cleared cell lysate (from Protocol 1)
-
Anti-Biglycan antibody (validated for IP)
-
Isotype control IgG
-
Protein A/G magnetic beads or agarose (B213101) beads (e.g., Thermo Fisher Scientific, 88802)
-
Wash Buffer (e.g., RIPA Lysis Buffer or a less stringent buffer like PBS with 0.1% Tween-20)
-
Elution Buffer (recipes below)
-
Microcentrifuge tubes
-
Rotating platform
Procedure:
-
Pre-clearing the Lysate (Optional but Recommended):
-
To 500-1000 µg of cleared cell lysate, add 20 µL of Protein A/G bead slurry.
-
Incubate on a rotator for 1 hour at 4°C.
-
Centrifuge at 2,500 x g for 3 minutes at 4°C and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the recommended amount of anti-biglycan antibody (typically 1-10 µg) to the pre-cleared lysate. For a negative control, add the same amount of isotype control IgG to a separate tube of lysate.
-
Incubate on a rotator for 2-4 hours or overnight at 4°C.
-
-
Capture of Immune Complexes:
-
Add 25-50 µL of pre-washed Protein A/G bead slurry to each tube.
-
Incubate on a rotator for 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation (2,500 x g for 3 minutes at 4°C) or by using a magnetic stand.
-
Carefully remove and discard the supernatant.
-
Resuspend the beads in 500 µL of ice-cold Wash Buffer.
-
Repeat the wash step 3-4 times.
-
-
Elution:
-
After the final wash, carefully remove all supernatant.
-
Elute the immunoprecipitated proteins using one of the following methods:
-
Denaturing Elution (for Western Blotting):
-
Resuspend the beads in 20-50 µL of 1X SDS-PAGE sample buffer.
-
Boil the sample at 95-100°C for 5-10 minutes.
-
Pellet the beads and collect the supernatant containing the eluted proteins.
-
-
Acidic Elution (for functional assays or mass spectrometry):
-
Protocol 3: Chondroitinase ABC Treatment for Deglycosylation of this compound
Due to the presence of glycosaminoglycan (GAG) chains, which can mask antibody epitopes, treatment with chondroitinase ABC is often necessary for the efficient detection of the this compound core protein.[14][15][16][17][18]
Materials and Reagents:
-
Immunoprecipitated this compound on beads (from Protocol 2, before elution)
-
Chondroitinase ABC (from Proteus vulgaris, e.g., Sigma-Aldrich, C3667)
-
Digestion Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 60 mM Sodium Acetate, 0.02% BSA)
Procedure:
-
After the final wash step in the IP protocol, resuspend the beads in 50 µL of Digestion Buffer.
-
Add 0.01-0.1 units of Chondroitinase ABC to the bead suspension.
-
Incubate at 37°C for 1-2 hours with gentle agitation.
-
Pellet the beads and wash once with Wash Buffer.
-
Proceed with the elution step as described in Protocol 2.
Mandatory Visualizations
Caption: Workflow for the immunoprecipitation of this compound.
Caption: Key signaling pathways involving this compound.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or low yield of this compound | Inefficient cell lysis | Optimize lysis buffer; ensure sufficient volume and incubation time. |
| Low this compound expression | Use a cell line with higher this compound expression or increase the amount of starting material. | |
| Poor antibody performance | Use an antibody validated for IP; titrate antibody concentration. Ensure the antibody recognizes the native protein. | |
| GAG chains masking epitope | Treat with Chondroitinase ABC prior to elution. | |
| High background | Non-specific binding to beads | Pre-clear the lysate with beads before adding the primary antibody. |
| Insufficient washing | Increase the number of wash steps and/or the stringency of the wash buffer. | |
| Too much antibody used | Reduce the amount of primary antibody. | |
| Co-elution of heavy and light chains | Antibody chains are eluted with the target protein | Use a cross-linking protocol to covalently attach the antibody to the beads, or use a light-chain specific secondary antibody for Western blotting. |
| No interaction partners detected (in Co-IP) | Protein-protein interaction is weak or transient | Use a gentle lysis buffer and consider in vivo cross-linking before cell lysis. |
| Interaction disrupted during washing | Use a less stringent wash buffer. |
References
- 1. The matrix component this compound is proinflammatory and signals through Toll-like receptors 4 and 2 in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biological interplay between proteoglycans and their innate immune receptors in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. JCI - The matrix component this compound is proinflammatory and signals through Toll-like receptors 4 and 2 in macrophages [jci.org]
- 6. This compound-triggered TLR-2- and TLR-4-signaling exacerbates the pathophysiology of ischemic acute kidney injury [pubmed.ncbi.nlm.nih.gov]
- 7. This compound binds to α– and γ– sarcoglycan and regulates their expression during development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound binds to alpha- and gamma-sarcoglycan and regulates their expression during development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound: A Multivalent Proteoglycan Providing Structure and Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Small Leucine-Rich Repeat Proteoglycan this compound Binds to α-Dystroglycan and Is Upregulated in Dystrophic Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. docs.abcam.com [docs.abcam.com]
- 12. Immunoprecipitation (IP) Protocol | EpigenTek [epigentek.com]
- 13. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 14. Large-Scale Chondroitin Sulfate Proteoglycan Digestion with Chondroitinase Gene Therapy Leads to Reduced Pathology and Modulates Macrophage Phenotype following Spinal Cord Contusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chondroitinase ABC Promotes Axon Regeneration and Reduces Retrograde Apoptosis Signaling in Lamprey - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Intracerebral chondroitinase ABC and heparan sulfate proteoglycan glypican improve outcome from chronic stroke in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effects of Chondroitinase ABC-Mediated Proteoglycan Digestion on Decellularization and Recellularization of Articular Cartilage - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Machine-Assisted Discovery of Chondroitinase ABC Complexes toward Sustained Neural Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Biglycan
These application notes provide detailed protocols for the immunodetection of the biglycan core protein and its proteoglycan forms by Western blot. The following sections offer comprehensive guidance for researchers, scientists, and drug development professionals on sample preparation, enzymatic digestion, electrophoresis, and immunodetection, along with a summary of quantitative data and a relevant signaling pathway.
Introduction
This compound (BGN) is a small leucine-rich proteoglycan (SLRP) that plays a crucial role in the assembly of the extracellular matrix and in various cellular processes, including cell adhesion, migration, and signaling.[1][2] It consists of a 42-kDa core protein and two glycosaminoglycan (GAG) chains, which can be either chondroitin (B13769445) sulfate (B86663) or dermatan sulfate.[1] Due to the presence of these large, negatively charged GAG chains, this compound often appears as a high-molecular-weight smear on Western blots, making it difficult to detect the core protein. Therefore, enzymatic digestion to remove the GAG chains is a critical step for the successful Western blot analysis of the this compound core protein.
Data Presentation
The following table summarizes quantitative data on this compound expression from various studies, highlighting its differential expression in different biological contexts.
| Sample Type | Condition | This compound Expression Level | Reference |
| Canine Nucleus Pulposus | Chondrodystrophic (CD) vs. Non-Chondrodystrophic (NCD) | Markedly reduced in NCD samples compared to CD and articular cartilage controls.[3] | [3] |
| Mouse Cornea | Decorin Knockout (Dcn-/-) vs. Wild-Type | Significantly up-regulated in Dcn-/- mice compared to wild-type controls.[4] | [4] |
| Human Breast Tissue | Cancer vs. Normal | Significantly lower in breast cancer tissue compared to normal breast tissue.[5] | [5] |
| Esophageal Squamous Cell Carcinoma (ESCC) | Cancer-Associated Fibroblasts (CAFs) vs. Mesenchymal Stem Cells (MSCs) | Significantly upregulated at both mRNA and protein levels in CAFs compared to MSCs.[6] | [6] |
Experimental Protocols
I. Sample Preparation
Proper sample preparation is crucial for obtaining reliable and reproducible Western blot results.[7] The choice of lysis buffer depends on the subcellular localization of the protein of interest. For whole-cell lysates containing this compound, RIPA buffer is often recommended.
A. Lysate Preparation from Cell Culture (Adherent Cells)
-
Place the cell culture dish on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[7]
-
Aspirate the PBS and add ice-cold RIPA lysis buffer (e.g., 1 mL per 10 cm dish). The RIPA buffer should be supplemented with fresh protease and phosphatase inhibitors.[7]
-
Scrape the adherent cells off the dish using a cold plastic cell scraper and transfer the cell suspension to a pre-cooled microcentrifuge tube.[7]
-
Maintain constant agitation for 30 minutes at 4°C.
-
Centrifuge the lysate at approximately 12,000 x g for 15-20 minutes at 4°C.[8]
-
Carefully transfer the supernatant (protein extract) to a new pre-cooled tube, avoiding the pellet.[9]
-
Determine the protein concentration of the lysate using a suitable protein assay, such as the bicinchoninic acid (BCA) assay.[8]
B. Protein Extraction from Tissue
-
Excise the tissue of interest and wash it with ice-cold PBS to remove any blood.[9]
-
Place the tissue in a pre-cooled tube and add ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors). The buffer volume should be adjusted based on the tissue amount (e.g., 300 µL for a 5 mg piece of tissue).[10]
-
Homogenize the tissue using an electric homogenizer on ice.
-
Maintain constant agitation for 2 hours at 4°C.
-
Centrifuge the homogenate at approximately 12,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant to a fresh tube and determine the protein concentration.
II. Enzymatic Digestion with Chondroitinase ABC
To analyze the this compound core protein, it is essential to remove the chondroitin/dermatan sulfate GAG chains. This is achieved by digesting the protein lysate with chondroitinase ABC.[11][12][13]
-
In a microcentrifuge tube, combine 20-50 µg of protein lysate with chondroitinase ABC. The optimal enzyme concentration and incubation time may need to be determined empirically, but a common starting point is 0.1 units of enzyme per 50 µg of protein.
-
Incubate the reaction mixture at 37°C for 1-4 hours.[14]
-
After incubation, the samples are ready for the addition of Laemmli sample buffer for SDS-PAGE.
Note: For the analysis of the intact proteoglycan form, this enzymatic digestion step should be omitted. The untreated sample will likely appear as a smear at a high molecular weight.
III. SDS-PAGE and Western Blotting
A. Gel Electrophoresis
-
To the digested (for core protein) or undigested (for proteoglycan) protein samples, add 2x or 5x Laemmli sample buffer to a final concentration of 1x.[9]
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[7][10]
-
Load equal amounts of protein (typically 20-30 µg of total protein lysate) into the wells of a 4-12% gradient or a 10% SDS-polyacrylamide gel.[10][11] Include a pre-stained molecular weight marker in one lane.
-
Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.[10]
B. Protein Transfer
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. A wet transfer system is commonly used.[10]
-
Assemble the transfer stack according to the manufacturer's instructions.
-
Perform the transfer at 100 V for 1-2 hours or overnight at a lower voltage at 4°C.
C. Immunodetection
-
After transfer, block the membrane with 5% non-fat dry milk or 3-5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[10]
-
Incubate the membrane with a primary antibody specific for this compound, diluted in the blocking buffer, overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically.
-
Wash the membrane three times for 5-10 minutes each with TBST.[8]
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[8]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.[15]
Visualization of this compound Signaling Pathway
This compound is known to interact with several cell surface receptors, including Toll-like receptors (TLR2 and TLR4), and modulate various signaling pathways involved in inflammation, cell growth, and tumorigenesis.[16][17] The following diagram illustrates a simplified overview of this compound-mediated signaling.
Caption: this compound signaling pathways.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. resources.amsbio.com [resources.amsbio.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. BGN Secreted by Cancer-Associated Fibroblasts Promotes Esophageal Squamous Cell Carcinoma Progression via Activation of TLR4-Mediated Erk and NF-κB Signaling Pathways [mdpi.com]
- 7. Western Blot Sample Preparation Protocol [novusbio.com]
- 8. origene.com [origene.com]
- 9. bosterbio.com [bosterbio.com]
- 10. docs.abcam.com [docs.abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. amsbio.com [amsbio.com]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | The Role of Decorin and this compound Signaling in Tumorigenesis [frontiersin.org]
Application Notes and Protocols for Quantifying Biglycan mRNA Levels by qPCR in Adipose Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biglycan (BGN), a small leucine-rich proteoglycan, is an active component of the extracellular matrix that is increasingly recognized for its role as a pro-inflammatory signaling molecule in various tissues, including adipose tissue.[1][2][3] Elevated expression of this compound in adipose tissue is associated with obesity and related metabolic disorders such as type 2 diabetes.[4][5][6] Its ability to activate inflammatory pathways, in part through Toll-like receptors (TLR) 2 and 4 on macrophages, positions it as a critical mediator of adipose tissue inflammation and dysfunction.[1][2] Therefore, the accurate quantification of this compound mRNA levels in adipose tissue is essential for understanding its role in metabolic diseases and for evaluating the efficacy of potential therapeutic interventions.
This document provides a comprehensive guide for the quantification of this compound mRNA expression in adipose tissue using quantitative real-time polymerase chain reaction (qPCR). It includes detailed protocols for sample collection, RNA extraction from lipid-rich tissues, quality control, reverse transcription, and qPCR, along with guidelines for data analysis and presentation.
Data Presentation: this compound mRNA Expression in Adipose Tissue
The following tables summarize quantitative data on this compound mRNA expression from various studies, highlighting its differential expression in various adipose depots and in response to metabolic challenges.
Table 1: Relative this compound mRNA Expression in Different Adipose Tissue Depots
| Species | Condition | Adipose Depot | Relative this compound mRNA Expression | Reference |
| Psammomys obesus | Impaired Glucose Tolerance | Visceral (Mesenteric) | Significantly higher vs. Subcutaneous | [4][5] |
| Psammomys obesus | Normal Glucose Tolerance | Visceral (Mesenteric) | Higher vs. Subcutaneous | [4][5] |
| C57BL6/J Mice | High-Fat Diet | Mesenteric | Significantly elevated vs. Low-Fat Diet | [7][8] |
| C57BL6/J Mice | High-Fat Diet | Epididymal | Significantly elevated vs. Low-Fat Diet | [7][8] |
| C57BL6/J Mice | High-Fat Diet | Brown Adipose Tissue | Significantly elevated vs. Low-Fat Diet | [7][8] |
Table 2: this compound mRNA Expression in Adipose Tissue Fractions
| Species | Adipose Depot | Cell Fraction | Relative this compound mRNA Expression | Reference |
| Psammomys obesus | Epididymal | Stromal/Vascular Cells | Predominantly expressed vs. Adipocytes | [4][5] |
| C57BL6/J Mice | Epididymal White Adipose Tissue | Primary Stromal Vascular Cells | Not significantly different from Adipocytes | [8] |
Experimental Protocols
Adipose Tissue Sample Collection and Storage
Proper sample handling is critical to preserve RNA integrity.
-
Collection: Excise adipose tissue samples and immediately process for RNA extraction or snap-freeze in liquid nitrogen.
-
Storage: For long-term storage, place snap-frozen samples at -80°C. To prevent RNA degradation, samples can be submerged in an RNA stabilization reagent (e.g., RNAlater) before freezing.[9]
Total RNA Extraction from Adipose Tissue
The high lipid content in adipose tissue can interfere with RNA isolation.[10][11] A combination of a phenol-based reagent and a column-based kit is recommended for high-quality RNA.[10][11]
-
Recommended Method: TRIzol reagent (or a similar phenol-guanidinium isothiocyanate-based solution) followed by a column-based purification (e.g., RNeasy Lipid Tissue Mini Kit, Qiagen).[9][12]
-
Procedure Outline:
-
Homogenize 50-100 mg of frozen adipose tissue in 1 mL of TRIzol reagent using a bead mill or rotor-stator homogenizer.
-
For fatty tissues, an optional centrifugation step at 12,000 x g for 10 minutes at 4°C can be performed to pellet cellular debris and the top lipid layer can be discarded.[12]
-
Add 0.2 mL of chloroform, shake vigorously for 15 seconds, and incubate at room temperature for 2-3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C to separate the phases.
-
Carefully transfer the upper aqueous phase containing the RNA to a new tube.
-
Proceed with RNA purification using a column-based kit according to the manufacturer's instructions, including an on-column DNase digestion step to remove any contaminating genomic DNA.
-
RNA Quality and Quantity Assessment
-
Quantification: Determine the RNA concentration using a spectrophotometer (e.g., NanoDrop) by measuring the absorbance at 260 nm.
-
Purity: Assess RNA purity by calculating the A260/A280 and A260/A230 ratios. An A260/A280 ratio of ~2.0 is indicative of pure RNA.[10] The A260/A230 ratio should ideally be between 2.0 and 2.2.
-
Integrity: Evaluate RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer or TapeStation) to determine the RNA Integrity Number (RIN). A RIN value of ≥ 7 is recommended for qPCR applications.
cDNA Synthesis (Reverse Transcription)
-
Procedure: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a high-capacity cDNA reverse transcription kit according to the manufacturer's protocol. The reaction typically includes reverse transcriptase, dNTPs, and a mix of random primers and oligo(dT)s.
-
Thermal Cycler Conditions (Example):
-
25°C for 10 minutes (primer annealing)
-
37°C for 120 minutes (reverse transcription)
-
85°C for 5 minutes (enzyme inactivation)
-
-
Storage: Store the resulting cDNA at -20°C.
Quantitative Real-Time PCR (qPCR)
-
Reaction Setup: Prepare the qPCR reaction mix on ice. A typical 20 µL reaction includes:
-
10 µL of 2x SYBR Green qPCR Master Mix
-
1 µL of forward primer (10 µM)
-
1 µL of reverse primer (10 µM)
-
2 µL of diluted cDNA (e.g., 1:10 dilution)
-
6 µL of nuclease-free water
-
-
Primer Design: Use validated primers for this compound and selected reference genes.
Table 3: Example Primer Sequences for qPCR
| Gene | Species | Forward Primer (5' - 3') | Reverse Primer (5' - 3') | Reference |
| This compound (BGN) | Psammomys obesus | GACAACCGTATCCGCAAAGTG | GAGCTTCAGGCCATCAAAGG | [4] |
| This compound (BGN) | Mouse | GACAACCGTATCCGCAAAGT | GTGGTCCAGGTGAAGTTCGT | [7] |
| This compound (BGN) | Human | AAGGTGCCCAAGGGAGTGTTC | TGGTCTAGGTGGAGTTCATTCAGG | [13] |
| PPIA | Human | Not specified | Not specified | [14][15] |
| RPLP0 | Mouse | Not specified | Not specified | [16] |
| 18S | Mouse | ATCCCTGAGAAGTTCCAGCA | CCTCTTGGTGAGGTCGATGT | [7] |
-
Thermal Cycling Conditions (Example):
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt Curve Analysis: To verify the specificity of the amplified product.
-
Data Analysis
-
Reference Gene Selection: Normalization of qPCR data requires the use of stable reference genes. For adipose tissue, especially in studies involving metabolic diseases, GAPDH and β-actin may not be suitable due to their variable expression.[16][17] Studies suggest that PPIA (Peptidylprolyl Isomerase A) and RPLP0 (Ribosomal Protein Lateral Stalk Subunit P0) are more stable reference genes in human and mouse adipose tissue.[14][15][16] It is crucial to validate the stability of reference genes for each specific experimental condition using algorithms like geNorm or NormFinder.[17]
-
Relative Quantification: The most common method for calculating relative gene expression is the ΔΔCt (delta-delta Ct) method .
-
Calculate ΔCt: For each sample, normalize the Ct value of the target gene (this compound) to the geometric mean of the Ct values of the selected reference genes.
-
ΔCt = Ct(this compound) - Ct(Reference Gene(s))
-
-
Calculate ΔΔCt: Normalize the ΔCt of the test samples to the ΔCt of a calibrator sample (e.g., a control group).
-
ΔΔCt = ΔCt(Test Sample) - ΔCt(Calibrator Sample)
-
-
Calculate Fold Change: Determine the relative expression level.
-
Fold Change = 2-ΔΔCt
-
-
-
Statistical Analysis: Perform appropriate statistical tests (e.g., t-test or ANOVA) on the ΔCt values to determine the significance of the observed differences in gene expression.
Mandatory Visualizations
Caption: Experimental workflow for quantifying this compound mRNA in adipose tissue.
Caption: this compound's pro-inflammatory signaling pathway in adipose tissue macrophages.
References
- 1. Adipose tissue this compound as a potential anti-inflammatory target of sodium salicylate in mice fed a high fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adipose tissue this compound as a potential anti-inflammatory target of sodium salicylate in mice fed a high fat diet | springermedizin.de [springermedizin.de]
- 3. This compound Deletion Alters Adiponectin Expression in Murine Adipose Tissue and 3T3-L1 Adipocytes | PLOS One [journals.plos.org]
- 4. dovepress.com [dovepress.com]
- 5. The small leucine-rich proteoglycan, this compound, is highly expressed in adipose tissue of Psammomys obesus and is associated with obesity and type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound deletion alters adiponectin expression in murine adipose tissue and 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Deletion Alters Adiponectin Expression in Murine Adipose Tissue and 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Deletion Alters Adiponectin Expression in Murine Adipose Tissue and 3T3-L1 Adipocytes | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. Highly efficient method for isolation of total RNA from adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The Extracellular Small Leucine-Rich Proteoglycan this compound Is a Key Player in Gastric Cancer Aggressiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Redirecting [linkinghub.elsevier.com]
- 15. Comprehensive human adipose tissue mRNA and microRNA endogenous control selection for quantitative real-time-PCR normalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | High-Fat Diet Alters the Expression of Reference Genes in Male Mice [frontiersin.org]
- 17. mdpi.com [mdpi.com]
Generating Biglycan Knockout Cell Lines Using CRISPR-Cas9: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for generating biglycan (BGN) knockout cell lines using the CRISPR-Cas9 system. This compound, a small leucine-rich proteoglycan, plays a crucial role in various biological processes, including collagen fibril assembly, cell signaling, and inflammation.[1][2] Its involvement in signaling pathways such as Transforming Growth Factor-beta (TGF-β), Toll-like receptor (TLR), and Wnt makes it a significant target for research in tissue engineering, oncology, and inflammatory diseases.[2][3][4] This application note includes detailed protocols for sgRNA design, CRISPR-Cas9 plasmid transfection, selection of knockout cells, and validation of gene knockout. Additionally, it summarizes the impact of this compound knockout on key signaling pathways and presents quantitative data in structured tables for easy reference.
Introduction
The CRISPR-Cas9 system has emerged as a powerful and precise tool for genome editing, enabling the targeted knockout of specific genes. Generating this compound knockout cell lines is essential for elucidating its functions and its role in disease pathogenesis. These cell lines serve as invaluable models for studying the molecular mechanisms underlying conditions such as Ehlers-Danlos syndrome-like changes, cancer progression, and inflammatory responses.[1][2] This guide offers a step-by-step methodology to successfully generate and validate BGN knockout cell lines.
Experimental Workflow
The overall workflow for generating this compound knockout cell lines using CRISPR-Cas9 involves several key stages, from initial sgRNA design to the final validation of the knockout cell line.
Protocols
Part 1: sgRNA Design and CRISPR-Cas9 Vector Preparation
1.1. sgRNA Design for the BGN Gene:
-
Utilize online CRISPR design tools such as Benchling or CRISPOR to identify potent and specific sgRNA sequences targeting the human or mouse BGN gene.
-
Select 2-3 sgRNAs targeting early exons to maximize the likelihood of generating a loss-of-function mutation.
-
Ensure high on-target scores and minimal off-target effects.
Table 1: Commercially Available sgRNA Target Sequences for Human and Mouse BGN
| Species | Target Sequence 1 | Target Sequence 2 |
| Human | TGGGACTTCACCCTGGACGA | CAGAGACACGAGGCGCCACA |
| Mouse | AGCCCGCTGAACACGCCCTT | CTTTGCGGATACGGTTGTCA |
Source: OriGene, Applied Biological Materials[1][5]
1.2. Cloning into CRISPR-Cas9 Vector:
-
Synthesize the selected sgRNA sequences as complementary oligonucleotides.
-
Anneal the oligonucleotides to form a duplex.
-
Ligate the sgRNA duplex into a suitable CRISPR-Cas9 expression vector (e.g., pSpCas9(BB)-2A-Puro (PX459) or an all-in-one lentiviral vector). These vectors often contain a selection marker like puromycin (B1679871) resistance and a fluorescent reporter like GFP.
-
Verify the correct insertion of the sgRNA sequence by Sanger sequencing.
Part 2: Cell Culture and Transfection
2.1. Cell Culture:
-
Culture the desired cell line (e.g., HEK293T, U87, or other relevant lines) in the appropriate medium and conditions until they reach 70-80% confluency for transfection.
2.2. Transfection:
-
Transfect the cells with the BGN-targeting CRISPR-Cas9 plasmid using a suitable method. Electroporation and lipid-based transfection reagents are common choices.
-
For hard-to-transfect cells, electroporation is often the more efficient method.[6]
-
Optimize transfection conditions, such as the DNA-to-reagent ratio and cell density, to achieve high efficiency while maintaining cell viability. Transfection efficiencies in cell lines like HEK293 can range from 15-40% depending on the vector size and delivery method.[6][7][8]
Part 3: Selection and Single-Cell Cloning
3.1. Antibiotic Selection:
-
48 hours post-transfection, begin selection with puromycin. The optimal concentration of puromycin varies between cell lines and should be determined by a kill curve (typically 1-10 µg/mL).[4][5]
-
Continue selection for 3-5 days, replacing the medium with fresh puromycin-containing medium every 2-3 days, until non-transfected control cells are eliminated.[4][5]
3.2. Single-Cell Cloning:
-
After selection, isolate single cells to generate clonal populations. This can be achieved by:
-
Fluorescence-Activated Cell Sorting (FACS): If the CRISPR plasmid contains a fluorescent reporter, sort single GFP-positive cells into individual wells of a 96-well plate.[9][10]
-
Limiting Dilution: Serially dilute the cell suspension to a concentration where, on average, one cell is seeded per well of a 96-well plate.[1][2]
-
-
Culture the single cells in conditioned medium if the cell line has poor survival at low densities.[1][2]
-
Expand the resulting colonies for further analysis.
Part 4: Validation of this compound Knockout
4.1. Genomic DNA Analysis:
-
Extract genomic DNA from the expanded clones.
-
Amplify the target region of the BGN gene by PCR.
-
Analyze the PCR products for insertions or deletions (indels) using one of the following methods:
-
Sanger Sequencing and TIDE/ICE Analysis: Sequence the PCR products and analyze the chromatograms using online tools like Tracking of Indels by Decomposition (TIDE) or Inference of CRISPR Edits (ICE) to quantify editing efficiency and identify the types of indels.[11][12][13][14][15]
-
T7 Endonuclease I (T7E1) Assay: This assay detects heteroduplexes formed from wild-type and mutated DNA strands, providing a semi-quantitative measure of editing efficiency.[13]
-
4.2. mRNA Expression Analysis (qPCR):
-
Isolate total RNA from the knockout clones and wild-type control cells.
-
Perform reverse transcription to synthesize cDNA.
-
Use quantitative PCR (qPCR) with primers specific for the BGN gene to quantify the reduction in mRNA expression. Normalize the results to a housekeeping gene (e.g., GAPDH, ACTB).[14][16][17]
4.3. Protein Expression Analysis (Western Blot):
-
Prepare total protein lysates from the knockout clones and wild-type cells.
-
Separate proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a primary antibody specific for this compound.[18][19][20]
-
Use a suitable secondary antibody and a chemiluminescent substrate for detection.
-
Confirm the absence or significant reduction of the this compound protein band in the knockout clones compared to the wild-type control.[21][22][23]
Impact of this compound Knockout on Signaling Pathways
This compound is a key regulator of several signaling pathways. Its absence can lead to significant alterations in cellular responses.
This compound and TGF-β Signaling
This compound can modulate TGF-β signaling by directly binding to TGF-β and influencing its availability to receptors.[10] Knockout of this compound can lead to altered Smad2/3 phosphorylation, a key step in the canonical TGF-β pathway.[9][10][11]
Table 2: Quantitative Effects of this compound Knockout on TGF-β Signaling
| Parameter | Cell/Tissue Type | Change upon BGN Knockout | Method of Quantification | Reference |
| p-Smad2 Levels | Mandibular Condylar Chondrocytes | Increased | Western Blot Densitometry | [10] |
| TGF-β Expression | Uterine Tissue | Decreased | Western Blot Densitometry | [24] |
| Smad2 Expression | Fetal Membranes (E18) | Decreased | Western Blot Densitometry | [9] |
This compound and Toll-Like Receptor (TLR) Signaling
Soluble this compound can act as a danger-associated molecular pattern (DAMP) and activate TLR2 and TLR4, leading to a pro-inflammatory response through the MyD88-dependent pathway and subsequent NF-κB activation.[3][25][26]
Table 3: Quantitative Effects of this compound Knockout on TLR Signaling
| Parameter | Cell/Tissue Type | Change upon BGN Knockout | Method of Quantification | Reference |
| TNF-α Secretion | Macrophages (in response to BGN) | Markedly Decreased in TLR4-mutant | ELISA | [25] |
| MIP-2 Secretion | Macrophages (in response to BGN) | Markedly Decreased in TLR4-mutant | ELISA | [25] |
| p-P65 (NF-κB) | Breast Cancer Stem Cells | Decreased | Western Blot Densitometry | [27][28] |
| p-IκBα | Breast Cancer Stem Cells | Decreased | Western Blot Densitometry | [27][28] |
This compound and Wnt Signaling
This compound can enhance canonical Wnt signaling by interacting with both the Wnt3a ligand and its co-receptor LRP6, thereby promoting β-catenin-mediated transcription.[2][29]
Table 4: Quantitative Effects of this compound Knockout on Wnt Signaling
| Parameter | Cell/Tissue Type | Change upon BGN Knockout | Method of Quantification | Reference |
| Wnt3a Retention in Cell Layer | Mouse Embryonic Fibroblasts | Decreased | Immunoprecipitation/Western Blot | [2][29] |
| LRP6 Phosphorylation | Mouse Embryonic Fibroblasts | Blunted | Western Blot Densitometry | [2][29] |
| β-catenin/TCF-mediated Transcription | Mouse Embryonic Fibroblasts | Decreased | Luciferase Reporter Assay | [2][29] |
Conclusion
The generation of this compound knockout cell lines using CRISPR-Cas9 is a powerful approach to investigate the multifaceted roles of this proteoglycan in health and disease. The detailed protocols and data presented in this application note provide a robust framework for researchers to successfully create and validate BGN knockout models. These models will be instrumental in advancing our understanding of this compound's function in extracellular matrix biology and its impact on critical signaling pathways, ultimately aiding in the development of novel therapeutic strategies.
References
- 1. A single cell dilution protocol for obtaining CRISPR targeted cell clones [horizondiscovery.com]
- 2. A single cell dilution protocol for obtaining CRISPR targeted cell clones [horizondiscovery.com]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. scbt.com [scbt.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Successful delivery of large-size CRISPR/Cas9 vectors in hard-to-transfect human cells using small plasmids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Non-viral delivery of CRISPR–Cas9 complexes for targeted gene editing via a polymer delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro CRISPR/Cas9 Transfection and Gene-Editing Mediated by Multivalent Cationic Liposome–DNA Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Efficient Protocol for Single-Cell Cloning Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | An Efficient Protocol for Single-Cell Cloning Human Pluripotent Stem Cells [frontiersin.org]
- 11. neb.com [neb.com]
- 12. Easy quantitative assessment of genome editing by sequence trace decomposition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. TIDE: Tracking of Indels by DEcomposition [apps.datacurators.nl]
- 16. BGN and COL11A1 Regulatory Network Analysis in Colorectal Cancer (CRC) Reveals That BGN Influences CRC Cell Biological Functions and Interacts with miR-6828-5p - PMC [pmc.ncbi.nlm.nih.gov]
- 17. origene.com [origene.com]
- 18. datasheets.scbt.com [datasheets.scbt.com]
- 19. Degradation of small leucine-rich repeat proteoglycans by matrix metalloprotease-13: identification of a new this compound cleavage site - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Isolation, production, and analysis of small leucine-rich proteoglycans in bone - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound Has a Major Role in Maintenance of Mature Tendon Mechanics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The small leucine-rich proteoglycan BGN accumulates in CADASIL and binds to NOTCH3 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. This compound and chondroitin sulfate play pivotal roles in bone toughness via retaining bound water in bone mineral matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Rapid Assessment of CRISPR Transfection Efficiency and Enrichment of CRISPR Induced Mutations Using a Dual-Fluorescent Stable Reporter System - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Development of an optimized protocol for generating knockout cancer cell lines using the CRISPR/Cas9 system, with emphasis on transient transfection - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 28. This compound Promotes Cancer Stem Cell Properties, NFκB Signaling and Metastatic Potential in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Harvesting and analyzing clones following CRISPR gene editing-Protocol [horizondiscovery.com]
Application Notes and Protocols for Immunofluorescence Staining of Biglycan in Cardiac Fibroblasts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunofluorescence staining of biglycan in cardiac fibroblasts. This compound, a small leucine-rich proteoglycan, is a key component of the extracellular matrix and plays a significant role in cardiac fibrosis and remodeling.[1][2][3] Its expression is upregulated during fibrotic processes, making it a crucial target for research and therapeutic development in cardiovascular diseases.[1]
Introduction
Cardiac fibrosis is characterized by the excessive deposition of extracellular matrix (ECM) proteins, leading to stiffening of the heart muscle and impaired cardiac function.[1][2][3] Cardiac fibroblasts are the primary cell type responsible for ECM production in the heart.[4] this compound, an integral part of the ECM, is critically involved in collagen fibrillogenesis and the pathological remodeling of the heart.[1][5] It modulates the activity of signaling molecules such as transforming growth factor-beta (TGF-β), a potent inducer of fibrosis.[1][6] In vitro studies have shown that TGF-β stimulation of immortalized human cardiac fibroblasts leads to a significant increase in this compound expression.[1][6] Immunofluorescence is a powerful technique to visualize the subcellular localization and quantify the expression of this compound within these cells, providing insights into its role in cardiac health and disease. In control cardiac fibroblasts, this compound shows an intense fluorescence pattern at the perinuclear and cytoplasmic level.[1] This staining pattern is observed to increase in cells stimulated with TGF-β.[1]
Quantitative Data Summary
The following table summarizes the relative mRNA expression of this compound in immortalized human cardiac fibroblasts (IM-HCF) under different experimental conditions, as determined by RT-PCR. The data is expressed as means and standard deviations from five experiments.
| Treatment Group | Fold Change in this compound mRNA Expression (vs. Control) | Statistical Significance (p-value) |
| Control (CTRL) | 1.0 | N/A |
| TGF-β (10 ng/mL) | >1.0 (Marked Increase) | < 0.05 vs. CTRL |
| TGF-β + Istradefylline (10 µM) | < TGF-β treated | < 0.05 vs. TGF-β |
| TGF-β + ZM241385 (1 µM) | < TGF-β treated | < 0.05 vs. TGF-β |
Data is derived from a study by Cipriani et al. (2023). The exact fold change values were presented graphically in the source.[1]
Experimental Protocols
Immunofluorescence Staining of this compound in Cardiac Fibroblasts
This protocol is adapted from a study on immortalized human cardiac fibroblasts.[1]
Materials:
-
Immortalized human cardiac fibroblasts (IM-HCF)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
6-well plates or chamber slides
-
Transforming growth factor-beta (TGF-β)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1-0.3% Triton X-100 in PBS)[7]
-
Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS)
-
Primary antibody: Anti-biglycan antibody (ensure it is validated for immunofluorescence)
-
Secondary antibody: Fluorochrome-conjugated anti-species IgG (e.g., Alexa Fluor 488 goat anti-rabbit)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Fixation:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the cells with permeabilization buffer (e.g., 0.3% Triton X-100 in PBS) for 10-20 minutes at room temperature.[7]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with blocking buffer (5% BSA in PBS) for 30-60 minutes at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the anti-biglycan primary antibody in the blocking buffer according to the manufacturer's recommendations.
-
Incubate the cells with the diluted primary antibody overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorochrome-conjugated secondary antibody in the blocking buffer.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
-
Counterstaining:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Incubate the cells with a nuclear counterstain like DAPI for 5-10 minutes.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Add a drop of antifade mounting medium to each well or slide.
-
Carefully place a coverslip over the cells, avoiding air bubbles.
-
Seal the edges of the coverslip with nail polish if necessary.
-
-
Imaging:
-
Visualize the staining using a fluorescence microscope with the appropriate filters for the chosen fluorochromes.
-
Capture images for analysis. This compound staining is expected to be observed in the perinuclear and cytoplasmic regions.[1]
-
Visualizations
References
- 1. This compound Involvement in Heart Fibrosis: Modulation of Adenosine 2A Receptor Improves Damage in Immortalized Cardiac Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Involvement in Heart Fibrosis: Modulation of Adenosine 2A Receptor Improves Damage in Immortalized Cardiac Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Deficiency of this compound causes cardiac fibroblasts to differentiate into a myofibroblast phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. This compound Involvement in Heart Fibrosis: Modulation of Adenosine 2A Receptor Improves Damage in Immortalized Cardiac Fibroblasts [mdpi.com]
- 7. The Proteoglycans this compound and Decorin Protect Cardiac Cells against Irradiation-Induced Cell Death by Inhibiting Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assessment of Biglycan's Effect on Cell Proliferation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Biglycan (BGN), a small leucine-rich proteoglycan (SLRP), is a key component of the extracellular matrix (ECM) that plays a crucial role in tissue homeostasis and pathogenesis. Emerging evidence suggests that this compound is not merely a structural protein but also a potent signaling molecule that can modulate fundamental cellular processes, including cell proliferation. Depending on the cellular context, this compound has been shown to either promote or inhibit cell proliferation, making it a molecule of significant interest in various fields, including cancer biology, tissue engineering, and vascular biology.
These application notes provide a comprehensive guide for the in vitro assessment of this compound's effect on cell proliferation. Detailed protocols for key assays are provided, along with templates for data presentation and visualization tools to facilitate the interpretation of results.
Key Signaling Pathways
This compound exerts its effects on cell proliferation by interacting with various cell surface receptors and modulating downstream signaling cascades. Some of the key pathways implicated include:
-
Toll-Like Receptor (TLR) Signaling: this compound can bind to TLR2 and TLR4, leading to the activation of downstream pathways such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways, which are known regulators of cell proliferation and survival.[1][2][3]
-
Wnt Signaling: this compound has been shown to interact with components of the Wnt signaling pathway, a critical regulator of cell fate and proliferation during development and in disease.[4][5][6]
-
Insulin-like Growth Factor Receptor (IGF-IR) Signaling: In certain cancers, such as osteosarcoma, this compound can interact with the IGF-IR to enhance cell growth and proliferation.[4]
Data Presentation
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| Treatment | Concentration (µg/mL) | Absorbance (570 nm) ± SD (n=3) | Cell Viability (%) |
| Control (Vehicle) | 0 | 0.85 ± 0.05 | 100 |
| This compound | 1 | 1.02 ± 0.07 | 120 |
| This compound | 5 | 1.36 ± 0.09 | 160 |
| This compound | 10 | 1.53 ± 0.11 | 180 |
Table 2: Effect of this compound on DNA Synthesis (BrdU Incorporation Assay)
| Treatment | Concentration (µg/mL) | BrdU Positive Cells (%) ± SD (n=3) | Fold Change vs. Control |
| Control (Vehicle) | 0 | 25 ± 3 | 1.0 |
| This compound | 1 | 35 ± 4 | 1.4 |
| This compound | 5 | 50 ± 5 | 2.0 |
| This compound | 10 | 62 ± 6 | 2.5 |
Table 3: Activation of MAPK/ERK Signaling by this compound (Western Blot Quantification)
| Treatment | Concentration (µg/mL) | p-ERK/Total ERK Ratio (Normalized to Control) ± SD (n=3) |
| Control (Vehicle) | 0 | 1.00 ± 0.12 |
| This compound | 5 | 2.50 ± 0.21 |
| This compound | 10 | 3.80 ± 0.35 |
Table 4: Upregulation of Proliferation-Associated Genes by this compound (qPCR Analysis)
| Gene | Treatment | Concentration (µg/mL) | Relative Gene Expression (Fold Change vs. Control) ± SD (n=3) |
| c-Myc | Control | 0 | 1.00 ± 0.15 |
| This compound | 10 | 3.20 ± 0.28 | |
| Cyclin D1 | Control | 0 | 1.00 ± 0.11 |
| This compound | 10 | 2.50 ± 0.22 |
Experimental Protocols
Protocol 1: MTT Cell Proliferation Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cells of interest
-
Complete culture medium
-
Recombinant human this compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10 µg/mL). Include a vehicle control (the buffer in which this compound is dissolved).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: BrdU Incorporation Assay
This assay measures DNA synthesis by detecting the incorporation of the thymidine (B127349) analog, bromodeoxyuridine (BrdU), into newly synthesized DNA.
Materials:
-
Cells of interest
-
Complete culture medium
-
Recombinant human this compound
-
BrdU labeling solution (10 µM)
-
Fixing/Denaturing solution
-
Anti-BrdU antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
BrdU Labeling: After the desired treatment period, add 10 µL of BrdU labeling solution to each well and incubate for 2-4 hours at 37°C.
-
Fixation and Denaturation: Remove the labeling medium and add 100 µL of Fixing/Denaturing solution to each well. Incubate for 30 minutes at room temperature.
-
Antibody Incubation: Wash the wells with wash buffer. Add 100 µL of diluted anti-BrdU antibody and incubate for 1 hour at room temperature.
-
Secondary Antibody Incubation: Wash the wells and add 100 µL of HRP-conjugated secondary antibody. Incubate for 30 minutes at room temperature.
-
Detection: Wash the wells and add 100 µL of TMB substrate. Incubate until a color change is observed. Add 100 µL of stop solution.
-
Absorbance Measurement: Measure the absorbance at 450 nm.
Protocol 3: Western Blot Analysis for MAPK/ERK Signaling
This protocol is used to detect the phosphorylation status of key proteins in the MAPK/ERK signaling pathway.
Materials:
-
Cells of interest
-
Recombinant human this compound
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-ERK, anti-total-ERK, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates. Treat with this compound for the desired time. Wash with ice-cold PBS and lyse the cells with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and add chemiluminescent substrate.
-
Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
Protocol 4: Quantitative PCR (qPCR) for Gene Expression Analysis
This protocol is used to measure the mRNA levels of genes involved in cell proliferation.
Materials:
-
Cells of interest
-
Recombinant human this compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., c-Myc, Cyclin D1) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Cell Treatment and RNA Extraction: Treat cells with this compound as described previously. Extract total RNA using an RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR: Set up the qPCR reaction with the qPCR master mix, primers, and cDNA.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative gene expression levels. Normalize the expression of target genes to the housekeeping gene.
Mandatory Visualizations
Caption: this compound-mediated signaling pathways affecting cell proliferation.
Caption: Experimental workflow for assessing this compound's effect on cell proliferation.
References
- 1. This compound regulated colorectal cancer progress by modulating enteric neuron-derived IL-10 and abundance of Bacteroides thetaiotaomicron - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound promotes tumour proliferation and invasion in human colon cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Histological Staining of Biglycan in Arterial Tissue Sections
For Researchers, Scientists, and Drug Development Professionals
Biglycan, a small leucine-rich proteoglycan (SLRP), is a key component of the arterial extracellular matrix. Its expression and localization are altered in vascular diseases such as atherosclerosis and aneurysm formation. Histological staining is a crucial technique for visualizing and quantifying this compound distribution in arterial tissue sections, providing insights into its role in disease pathogenesis and response to therapeutic interventions.
I. Application Notes
Overview
Immunohistochemistry (IHC) and immunofluorescence (IF) are the primary methods for the histological detection of this compound in arterial tissues. IHC provides chromogenic detection, suitable for bright-field microscopy and offering excellent morphological detail. IF utilizes fluorophore-conjugated antibodies for detection, enabling multiplexing with other markers and high-resolution imaging with confocal microscopy.
Tissue Preparation
The choice between paraffin-embedded and frozen sections depends on the specific research question and antibody compatibility.
-
Formalin-Fixed Paraffin-Embedded (FFPE) Sections: Ideal for long-term storage and preserving tissue morphology. Tissues are fixed in formalin, dehydrated, and embedded in paraffin (B1166041) wax.[1] This method is standard for IHC.
-
Frozen (Cryo) Sections: Preferred for preserving antigenicity, especially for sensitive epitopes, and is commonly used for IF. Tissues are snap-frozen in a cryoprotectant medium.[2][3]
Antigen Retrieval
For FFPE sections, an antigen retrieval step is critical to unmask the epitope that may have been cross-linked during formalin fixation. Heat-Induced Epitope Retrieval (HIER) using a citrate (B86180) or EDTA buffer is the most common method.[4]
Antibody Selection
The selection of a specific and validated primary antibody against this compound is paramount for accurate results. It is essential to use an antibody validated for the chosen application (IHC or IF) and species.
Controls
-
Positive Control: A tissue known to express this compound should be included to confirm that the staining protocol is working correctly.
-
Negative Control: A section incubated without the primary antibody is necessary to assess non-specific binding of the secondary antibody.[5]
-
Isotype Control: A section incubated with an antibody of the same isotype and concentration as the primary antibody, but directed against an irrelevant antigen, helps to determine non-specific background staining.
Quantitative Analysis
Image analysis software, such as ImageJ, can be used for the semi-quantitative or quantitative analysis of this compound staining.[6][7] This allows for the measurement of staining intensity and the percentage of positive area, providing objective data for comparison between different experimental groups.
II. Experimental Protocols
Protocol 1: Immunohistochemistry (IHC) for this compound in Paraffin-Embedded Arterial Sections
This protocol is suitable for the chromogenic detection of this compound in human or animal arterial tissue.
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5-10 minutes each.[4][8]
-
Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%) for 5 minutes each.[4]
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in a pre-heated antigen retrieval buffer (e.g., 10 mM sodium citrate, pH 6.0).
-
Heat at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature in the buffer.
-
-
Blocking:
-
Wash slides in PBS.
-
Incubate in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with PBS.
-
Incubate in a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.[9]
-
-
Primary Antibody Incubation:
-
Incubate sections with a primary antibody against this compound diluted in the blocking solution overnight at 4°C in a humidified chamber.[10]
-
-
Secondary Antibody and Detection:
-
Wash slides three times with PBS.
-
Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.[8][10]
-
Wash slides three times with PBS.
-
Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate (ABC reagent) for 30 minutes.[10]
-
Wash slides three times with PBS.
-
Apply DAB (3,3'-diaminobenzidine) substrate and monitor for color development.
-
Stop the reaction by rinsing with water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin (B73222) for 1-2 minutes.
-
Dehydrate through a graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.
-
Protocol 2: Immunofluorescence (IF) for this compound in Frozen Arterial Sections
This protocol is designed for the fluorescent detection of this compound, allowing for co-localization studies.
-
Fixation and Permeabilization:
-
Fix frozen sections with cold 4% paraformaldehyde (PFA) or methanol (B129727) for 10-15 minutes.[11]
-
Wash three times with PBS.
-
Permeabilize with 0.1-0.3% Triton X-100 in PBS for 10 minutes.[3][11]
-
-
Blocking:
-
Wash slides three times with PBS.
-
Incubate in a blocking buffer (e.g., 5% normal goat serum, 0.3% Triton X-100 in PBS) for 1 hour at room temperature.[11]
-
-
Primary Antibody Incubation:
-
Incubate with the primary anti-biglycan antibody diluted in blocking buffer overnight at 4°C.[11]
-
-
Secondary Antibody Incubation:
-
Counterstaining and Mounting:
III. Quantitative Data Summary
| Parameter | Immunohistochemistry (IHC) | Immunofluorescence (IF) |
| Tissue Preparation | Formalin-Fixed Paraffin-Embedded | Frozen (Cryosections) |
| Section Thickness | 4-5 µm | 5-10 µm[13] |
| Antigen Retrieval | Heat-Induced (Citrate/EDTA buffer) | Not typically required |
| Permeabilization | Not applicable | 0.1-0.3% Triton X-100[3][11] |
| Blocking Solution | 5% Normal Serum | 5% Normal Serum with 0.3% Triton X-100[11] |
| Primary Antibody Incubation | Overnight at 4°C[10] | Overnight at 4°C[11] |
| Secondary Antibody | Biotinylated | Fluorophore-conjugated |
| Detection System | HRP-DAB (Chromogenic) | Direct Fluorescence |
| Counterstain | Hematoxylin | DAPI[11] |
| Microscopy | Bright-field | Fluorescence/Confocal[13] |
IV. Visualizations
Caption: Immunohistochemistry (IHC) workflow for this compound detection.
Caption: Immunofluorescence (IF) workflow for this compound detection.
References
- 1. Versican, this compound, and decorin protein expression patterns in coronary arteries: analysis of primary and restenotic lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound is a specific marker and an autocrine angiogenic factor of tumour endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel antiangiogenic therapy targeting this compound using tumor endothelial cell‐specific liposomal siRNA delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bosterbio.com [bosterbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Increased atherosclerosis in mice with increased vascular this compound content - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. 免疫組織染色のプロトコル [sigmaaldrich.com]
- 9. ahajournals.org [ahajournals.org]
- 10. Immunostaining of macrophages, endothelial cells and smooth muscle cells in the atherosclerotic mouse aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ICC/IF Protocol | Antibodies.com [antibodies.com]
- 12. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
- 13. This compound deficiency: increased aortic aneurysm formation and lack of atheroprotection - PMC [pmc.ncbi.nlm.nih.gov]
Animal Models for In Vivo Investigation of Biglycan Function: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the available animal models for studying the in vivo functions of biglycan (BGN), a small leucine-rich proteoglycan (SLRP) involved in a multitude of physiological and pathological processes. This document details the phenotypes observed in various genetically engineered mouse models, summarizes key quantitative data, provides detailed experimental protocols for essential analyses, and visualizes the critical signaling pathways regulated by this compound.
Introduction to this compound and its In Vivo Functions
This compound is a crucial component of the extracellular matrix (ECM) in numerous tissues, including bone, cartilage, skin, and the cardiovascular system.[1][2][3] It plays a significant role in collagen fibril assembly, tissue mechanics, and cell signaling.[4][5] In vivo studies using animal models have been instrumental in elucidating the diverse functions of this compound, which include regulation of bone mass, modulation of inflammatory responses, and involvement in cancer progression.[1][6][7][8]
Genetically Engineered Mouse Models for this compound Research
The primary in vivo tools for studying this compound function are genetically engineered mouse models. These include knockout (null) mice, double-knockout mice, and transgenic overexpression models.
This compound Knockout (Bgn-KO) Mice
The most widely used model is the this compound knockout mouse, generated by targeted disruption of the Bgn gene.[1][6] These mice are viable but exhibit a range of phenotypes, primarily affecting the musculoskeletal system.
Key Phenotypic Characteristics:
-
Osteoporosis-like Phenotype: Bgn-KO mice display an age-dependent reduction in bone mass, mimicking osteoporosis.[1][3][6] This is attributed to a decreased capacity for bone formation.[6]
-
Altered Bone Mechanics: The mechanical properties of bones from Bgn-KO mice are compromised, with gender- and bone-specific effects observed.[9][10] For instance, male tibiae show decreased tissue-level yield strength.[9][10]
-
Collagen Fibril Abnormalities: Tissues from Bgn-KO mice, including bone, dermis, and tendon, exhibit abnormal collagen fibril structure.[4]
-
Impaired Fracture Healing: Bgn-KO mice show delayed fracture healing, with smaller callus formation and reduced vascularity at the fracture site.[5][11]
-
Altered Inflammatory Response: Bgn-KO mice have a survival advantage in models of sepsis due to a reduced inflammatory response, highlighting this compound's role as a pro-inflammatory signaling molecule.[8]
Double-Knockout Mouse Models
To investigate functional redundancy and synergistic effects with other SLRPs, several double-knockout models have been generated.
-
This compound/Decorin (Bgn/Dcn) Double-Knockout Mice: These mice exhibit a more severe phenotype than either single knockout. They display severe skin fragility and marked osteopenia, mimicking features of the progeroid variant of Ehlers-Danlos syndrome.[4][12] The effects of this compound and decorin deficiency are additive in the dermis and synergistic in bone.[4]
-
This compound/Epiphycan (Bgn/Epn) Double-Knockout Mice: These mice develop osteoarthritis earlier and with greater severity than single-knockout mice, suggesting a synergistic role for these two proteoglycans in maintaining joint integrity.[13][14]
-
This compound/Fibromodulin Double-Knockout Mice: These mice present with an impaired gait, ectopic calcification of tendons, and premature osteoarthritis, accompanied by severely disturbed collagen fibril structures.[6]
This compound Transgenic (Bgn-Tg) Mice
Models overexpressing this compound have been developed to study the effects of its excess.
-
Cardiac-specific Overexpression: Transgenic mice overexpressing human this compound in the heart show upregulation of proteins involved in cardiac remodeling and signal transduction, such as TGF-β, pyk2, and RAF-1.[2] This suggests a role for this compound in pathological cardiac remodeling and cardioprotection.[2]
-
Transient Overexpression: A method using a pLIVE vector allows for transient overexpression of human this compound in mice to study its acute in vivo effects on innate immunity.[15]
Quantitative Data from this compound Animal Models
The following tables summarize key quantitative data obtained from studies on this compound-deficient mouse models.
| Model | Age | Parameter | Finding | Reference |
| Bgn-KO (Male) | 9 months | Body Weight | Significantly lighter than wild-type | [13][14] |
| Bgn-KO (Male) | 9 months | Femur Length | Significantly shorter than wild-type | [13][14] |
| Bgn/Epn DKO (Male) | 9 months | Body Weight | 17.1% lighter than wild-type (p < 0.001) | [14] |
| Bgn/Epn DKO (Female) | 9 months | Body Weight | 16.3% lighter than wild-type (p < 0.001) | [14] |
| Bgn/Epn DKO | 9 months | Femur Length | Significantly shorter than wild-type | [13][14] |
Table 1: Body Weight and Femur Length in this compound-Deficient Mice
| Model | Age | Tissue | Parameter | Finding | Reference |
| Bgn-KO | Adult | Bone | Bone Mass | Progressively diminished with age | [6] |
| Bgn-KO | 11 weeks | Male Tibia | Cross-sectional Geometry | Enhanced | [9][10] |
| Bgn-KO | 11 weeks | Male Tibia | Bone Mineral Density | Enhanced | [9][10] |
| Bgn-KO | 11 weeks | Male Tibia | Tissue-level Yield Strength | Decreased | [9][10] |
| Bgn/Dcn DKO | 2 months | Bone | Cortical & Trabecular Bone Mass | Severely reduced compared to wild-type | [12] |
Table 2: Bone Phenotype in this compound-Deficient Mice
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the phenotypes of this compound animal models.
Generation of this compound Knockout Mice
Protocol based on targeted gene disruption in embryonic stem (ES) cells: [16]
-
Construct Targeting Vector: Design and construct a targeting vector containing sequences homologous to the Bgn gene, flanking a selectable marker gene (e.g., neomycin resistance). The vector is designed to disrupt a critical exon of the Bgn gene upon homologous recombination.
-
ES Cell Transfection and Selection: Electroporate the targeting vector into mouse ES cells. Select for cells that have incorporated the vector by culturing them in the presence of the appropriate selection agent (e.g., G418 for neomycin resistance).
-
Screening for Homologous Recombination: Screen the selected ES cell clones for targeted integration of the vector using Southern blotting or PCR analysis.
-
Blastocyst Injection: Inject the correctly targeted ES cells into blastocysts from a donor mouse strain (e.g., C57BL/6).
-
Generation of Chimeric Mice: Transfer the injected blastocysts into the uterus of a pseudopregnant female mouse. The resulting offspring will be chimeras, composed of cells from both the host blastocyst and the injected ES cells.
-
Germline Transmission: Breed the chimeric mice with wild-type mice. Offspring that inherit the targeted allele from the chimera's germline will be heterozygous for the Bgn knockout.
-
Generation of Homozygous Knockouts: Intercross the heterozygous mice to produce homozygous Bgn-KO mice. Genotype the offspring to confirm their knockout status.
Phenotypic Analysis of Bone
Protocol for analyzing bone formation and structure: [9][10]
-
In Vivo Labeling: Administer fluorescent labels that incorporate into newly formed bone, such as calcein (B42510) and tetracycline, to the mice at specific time intervals before sacrifice. Typically, two injections are given 7-10 days apart.
-
Tissue Preparation: Euthanize the mice and dissect the bones of interest (e.g., femur, tibia). Fix the bones in 70% ethanol (B145695) and embed them undecalcified in a resin such as methyl methacrylate.
-
Sectioning: Cut thin sections (5-10 µm) of the embedded bones using a microtome.
-
Staining and Imaging: Stain sections with von Kossa for mineralized tissue and counterstain with toluidine blue for cellular components. For dynamic histomorphometry, view unstained sections under a fluorescence microscope to visualize the incorporated fluorescent labels.
-
Data Analysis: Use specialized software to quantify static parameters (e.g., bone volume/total volume, trabecular number, trabecular thickness) and dynamic parameters (e.g., mineral apposition rate, bone formation rate).
Protocol for assessing bone strength and resilience: [9][10]
-
Sample Preparation: Dissect the long bones (e.g., femur, tibia) and remove all soft tissue. Keep the bones hydrated in saline solution.
-
Testing Apparatus: Use a materials testing machine equipped with a four-point bending fixture.
-
Test Procedure: Place the bone on the lower supports of the fixture. Apply a load to the bone through the upper supports at a constant displacement rate until fracture occurs.
-
Data Acquisition: Record the load and displacement data throughout the test.
-
Calculation of Properties: From the load-displacement curve, calculate whole-bone (structural) properties such as yield strength, ultimate strength, and stiffness. Combine these data with the bone's cross-sectional geometry (measured from micro-CT or histology) to determine tissue-level mechanical properties.
Analysis of Collagen Fibril Ultrastructure
Protocol using Transmission Electron Microscopy (TEM): [4]
-
Tissue Fixation: Dissect small pieces of the tissue of interest (e.g., bone, tendon, skin) and fix them in a suitable fixative for electron microscopy, such as a mixture of glutaraldehyde (B144438) and paraformaldehyde.
-
Post-fixation and Staining: Post-fix the samples in osmium tetroxide, followed by en bloc staining with uranyl acetate (B1210297) to enhance contrast.
-
Dehydration and Embedding: Dehydrate the samples through a graded series of ethanol and embed them in an epoxy resin.
-
Ultrathin Sectioning: Cut ultrathin sections (60-90 nm) using an ultramicrotome and place them on copper grids.
-
Imaging: Examine the sections using a transmission electron microscope. Capture images of collagen fibrils at high magnification.
-
Image Analysis: Use image analysis software to measure the diameter and analyze the morphology of the collagen fibrils.
This compound Signaling Pathways
This compound functions not only as a structural component of the ECM but also as a potent signaling molecule that interacts with various cell surface receptors to trigger intracellular signaling cascades.
Toll-Like Receptor (TLR) Signaling
Soluble this compound can act as a danger-associated molecular pattern (DAMP) by binding to Toll-like receptors 2 (TLR2) and 4 (TLR4) on immune cells like macrophages.[8] This interaction activates downstream signaling pathways, including NF-κB and MAP kinases (p38, ERK), leading to the production of pro-inflammatory cytokines such as TNF-α.[7][8]
Caption: this compound-induced TLR signaling pathway.
Wnt Signaling
This compound can modulate canonical Wnt signaling by interacting with both the Wnt3a ligand and its co-receptor LRP6.[17][18] This interaction enhances Wnt-induced LRP6 phosphorylation and subsequent β-catenin-mediated gene transcription, which is crucial for osteoblast differentiation.[17][18]
Caption: Modulation of Wnt signaling by this compound.
Experimental Workflow for Studying this compound Function In Vivo
The following diagram illustrates a typical experimental workflow for investigating the in vivo function of this compound using a knockout mouse model.
Caption: In vivo experimental workflow.
Conclusion
Animal models, particularly genetically engineered mice, have been indispensable for unraveling the complex in vivo functions of this compound. The availability of knockout, double-knockout, and transgenic models has provided significant insights into its roles in skeletal biology, inflammation, and cancer. The protocols and data presented in these application notes serve as a valuable resource for researchers aiming to further investigate the multifaceted roles of this compound in health and disease, and for professionals in drug development targeting pathways modulated by this important proteoglycan.
References
- 1. Targeted disruption of the this compound gene leads to an osteoporosis-like phenotype in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overexpression of this compound in the heart of transgenic mice: an antibody microarray study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound regulates bone development and regeneration [frontiersin.org]
- 4. Phenotypic effects of this compound deficiency are linked to collagen fibril abnormalities, are synergized by decorin deficiency, and mimic Ehlers-Danlos-like changes in bone and other connective tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound in the Skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound knockout mice: new models for musculoskeletal diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Role of Decorin and this compound Signaling in Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The matrix component this compound is proinflammatory and signals through Toll-like receptors 4 and 2 in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 10. The mechanical phenotype of this compound-deficient mice is bone- and gender-specific - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound regulates bone development and regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Phenotypic characterization of epiphycan-deficient and epiphycan/biglycan double-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phenotypic characterization of epiphycan-deficient and epiphycan/biglycan double-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of the In Vitro and In Vivo Effects of this compound in Innate Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Construction of Transgenic and Gene Knockout/Knockin Mouse Models of Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound: A Multivalent Proteoglycan Providing Structure and Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
Troubleshooting & Optimization
troubleshooting low signal in biglycan western blot
Technical Support Center: Biglycan Western Blot
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering low or no signal when performing a Western blot for the proteoglycan this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am not seeing any this compound signal on my Western blot. What are the most common causes?
A weak or altogether absent signal can stem from several factors throughout the Western blot protocol.[1][2] Key areas to investigate include:
-
Antibody Issues : The primary antibody may have low activity, be used at a suboptimal concentration, or may not be specific for the target protein.[1] Ensure the antibody has been stored correctly and its expiration date has not passed.[1]
-
Low Protein Abundance : The target protein's expression in the cell or tissue type might be too low to detect with the current protein load.[3][4] Consider increasing the amount of protein loaded per well.[3][4]
-
Inefficient Protein Transfer : Proteins may not have transferred efficiently from the gel to the membrane. This can be caused by air bubbles between the gel and membrane, incorrect buffer composition, or inappropriate transfer time and voltage.[2][3]
-
Suboptimal Detection : The detection substrate may have lost activity or the incubation time may be too short.[4] Increasing the exposure time during imaging can also help reveal a faint signal.[1]
Q2: My this compound band is very faint. How can I increase the signal intensity?
To enhance a weak signal, consider the following optimization steps:
-
Increase Protein Load : If the target protein is of low abundance, increasing the total protein loaded into the gel well (e.g., from 10 µg to 30-50 µg) can make it more detectable.[5][6]
-
Optimize Antibody Concentrations : The concentrations of both the primary and secondary antibodies are critical.[7][8] It is recommended to perform an antibody titration to find the optimal dilution that maximizes signal while minimizing background. You can try increasing the antibody concentration or extending the primary antibody incubation time, for instance, overnight at 4°C.[1][9]
-
Enhance Detection Sensitivity : Use a more sensitive chemiluminescent substrate (ECL) to amplify the signal.[7] Also, ensure you are using a range of exposure times when imaging the blot.
-
Check Transfer Efficiency : Confirm that your protein has successfully transferred to the membrane. You can visualize total protein on the membrane after transfer using a reversible stain like Ponceau S.[3][9] For larger proteins like proteoglycans, optimizing the transfer buffer, potentially by adding a small amount of SDS (up to 0.05%), can improve transfer from the gel.[1]
Q3: How can I verify that my protein transfer from the gel to the membrane was successful?
Verifying transfer efficiency is a crucial checkpoint.
-
Ponceau S Staining : After transfer, briefly stain the membrane with Ponceau S solution. This will allow you to see the protein bands on the membrane, confirming that the transfer has occurred.[3] The stain is reversible and can be washed away before proceeding with blocking.
-
Coomassie Blue Staining : After the transfer is complete, you can stain the gel with Coomassie Blue.[10] If the transfer was efficient, you should see very faint or no protein bands remaining in the gel.[10]
-
Pre-stained Ladder : Using a pre-stained molecular weight ladder allows you to visually track the transfer of proteins of different sizes onto the membrane.[10]
Q4: My sample preparation involves a standard lysis buffer, but I still get a low signal for this compound. Could the sample prep be the issue?
Yes, sample preparation for proteoglycans like this compound can require special considerations.
-
Protease Inhibitors : Always include a protease inhibitor cocktail in your lysis buffer to prevent protein degradation.[3][11]
-
Lysis Buffer Choice : The choice of lysis buffer is important for extracting proteins from their specific subcellular locations.[3] A RIPA buffer is often effective.
-
Glycosaminoglycan (GAG) Chains : this compound is a proteoglycan with GAG chains. These chains can interfere with protein migration on the gel and antibody binding. Consider treating your samples with an enzyme like Chondroitinase ABC to digest these chains, which can result in a sharper band and improved antibody recognition.[12]
Q5: The background on my blot is high, which might be obscuring my weak signal. How can I reduce the background?
High background can be caused by non-specific antibody binding.
-
Blocking Step : Ensure your blocking step is sufficient. Block for at least 1 hour at room temperature or overnight at 4°C.[1] You can try different blocking agents, such as 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA), as the optimal agent can be antibody-dependent.[2][7]
-
Washing Steps : Increase the number and duration of wash steps after primary and secondary antibody incubations to remove unbound antibodies.[2] Including a mild detergent like Tween-20 (0.05-0.1%) in your wash buffer is standard practice.[2]
-
Antibody Concentration : Excessively high concentrations of primary or secondary antibodies can lead to high background.[2] If you are trying to increase your signal by using more antibody, you may inadvertently be increasing the background as well. Titrating your antibodies is key.
Quantitative Data Summary
Optimizing a Western blot protocol often requires adjusting several quantitative parameters. The following table provides recommended starting ranges for key variables.
| Parameter | Recommended Range | Notes |
| Total Protein Load | 20 - 50 µg per lane | For low-abundance proteins like this compound, a higher load is often necessary.[5][6] |
| Primary Antibody Dilution | 1:250 - 1:4000 | Highly dependent on the antibody's affinity and manufacturer's datasheet. Titration is essential.[13] |
| Secondary Antibody Dilution | 1:2,000 - 1:20,000 | Titration is recommended. Higher dilutions can help reduce background noise.[5][13] |
| Primary Antibody Incubation | 2-4 hours at RT or Overnight (12-16h) at 4°C | Longer incubation at a lower temperature can increase signal without significantly raising background.[1][5] |
| Secondary Antibody Incubation | 1 - 2 hours at Room Temperature (RT) | Standard incubation time. Ensure gentle agitation.[5] |
| Blocking Time | 1 hour at RT or Overnight at 4°C | Crucial for preventing non-specific binding and reducing background.[1] |
| Wash Buffer (Tween-20) | 0.05% - 0.1% in TBS or PBS | Helps to remove non-specifically bound antibodies. |
Detailed Experimental Protocol: this compound Western Blot
This protocol provides a standard methodology. Note that specific steps, particularly antibody concentrations and incubation times, may require optimization.
1. Sample Preparation & Protein Quantification
-
Harvest cells or tissue and wash with ice-cold PBS.
-
Lyse samples in ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Incubate on ice for 30 minutes, vortexing intermittently.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
(Optional) For this compound, consider treating the lysate with Chondroitinase ABC to remove GAG chains, following the enzyme manufacturer's protocol.
-
Determine the protein concentration of the lysate using a BCA or Bradford protein assay.
-
Normalize all samples to the same concentration with lysis buffer. Add Laemmli sample buffer (4x or 6x) to the desired amount of protein (e.g., 30 µg) and heat at 95-100°C for 5-10 minutes.
2. SDS-PAGE (Gel Electrophoresis)
-
Load the prepared protein samples and a pre-stained molecular weight marker into the wells of a polyacrylamide gel (e.g., 4-12% gradient gel).[12]
-
Run the gel in 1x running buffer at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.
3. Protein Transfer
-
Equilibrate the gel, membrane (PVDF or nitrocellulose), and filter paper in transfer buffer. If using PVDF, activate the membrane in methanol (B129727) for 30 seconds first.
-
Assemble the transfer stack (sandwich), ensuring no air bubbles are trapped between the gel and the membrane.[14]
-
Perform the transfer using a wet or semi-dry transfer system. Conditions will vary based on the system and the size of the protein (e.g., 100 V for 60-90 minutes for a wet transfer).[15]
4. Immunoblotting
-
Following transfer, wash the membrane briefly with distilled water and visualize total protein with Ponceau S stain to confirm transfer efficiency.
-
Destain with TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Block the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for at least 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against this compound, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1-2 hours at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
5. Detection
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imager or X-ray film. Use a range of exposure times to obtain the optimal signal-to-noise ratio.
Visualizations
References
- 1. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 3. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 4. sinobiological.com [sinobiological.com]
- 5. researchgate.net [researchgate.net]
- 6. biocompare.com [biocompare.com]
- 7. How To Optimize Your Western Blot | Proteintech Group [ptglab.com]
- 8. bosterbio.com [bosterbio.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. blog.addgene.org [blog.addgene.org]
- 12. researchgate.net [researchgate.net]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. cytivalifesciences.com [cytivalifesciences.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
reducing non-specific binding in biglycan immunoprecipitation
Technical Support Center: Biglycan Immunoprecipitation
Welcome to the technical support center for this compound immunoprecipitation (IP). This guide provides detailed troubleshooting advice and protocols to help you minimize non-specific binding and achieve high-quality, reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding in immunoprecipitation?
Non-specific binding refers to the interaction of proteins other than the target antigen (this compound) with the IP antibody or the solid-phase beads (e.g., Protein A/G agarose (B213101) or magnetic beads).[1][2][3] This can lead to high background signals on a Western blot, making it difficult to detect the protein of interest and producing misleading results.[4]
Q2: Why is reducing non-specific binding particularly important for a protein like this compound?
This compound is a small leucine-rich proteoglycan found in the extracellular matrix (ECM). ECM proteins are often part of complex networks and can be "sticky," increasing the likelihood of non-specific interactions. Furthermore, if the goal is to study this compound's binding partners (Co-IP), it is crucial to ensure that co-precipitated proteins are true interactors and not merely contaminants bound to the beads or antibody.
Q3: What are the primary sources of non-specific binding?
There are several common sources:
-
Binding to Beads: Proteins in the lysate can adhere directly to the agarose or magnetic bead matrix.[1][5]
-
Binding to the Antibody: The IP antibody may cross-react with other proteins, or proteins may bind non-specifically to the antibody's Fc region.[5][6]
-
Cellular Debris and Aggregates: Insoluble protein aggregates or cellular components in a poorly clarified lysate can be trapped with the beads.[7]
-
Excessive Antibody or Lysate: Using too much antibody or a highly concentrated lysate can increase the chances of low-affinity, non-specific interactions.[8]
Q4: What is the purpose of a "pre-clearing" step?
Pre-clearing is a critical step for reducing background.[2] It involves incubating the cell lysate with beads (and sometimes a non-specific antibody of the same isotype) before adding the specific anti-biglycan antibody.[1][5][6] This removes proteins from the lysate that would non-specifically bind to the beads or the antibody, thereby "clearing" the sample of these common contaminants before the actual IP begins.[3]
Troubleshooting Guide
This guide addresses common issues related to high background and non-specific binding.
| Problem | Potential Cause | Recommended Solution |
| High background in all lanes, including isotype control. | 1. Non-specific binding to beads. 2. Ineffective washing. 3. Lysate is too concentrated. | 1. Perform a pre-clearing step. Incubate the lysate with beads alone before the IP.[1][9]2. Block beads with 1% BSA for 1 hour before use.[5][8]3. Increase wash stringency. Add detergents like 0.1% Tween-20 or Triton X-100 to the wash buffer or increase the salt (NaCl) concentration.[5][10]4. Increase the number and duration of washes. [5][10]5. Reduce the total amount of lysate used in the IP. |
| Multiple unexpected bands in the specific IP lane only. | 1. Antibody is not specific enough. 2. Lysis buffer is too mild, failing to break weak, non-specific protein interactions. | 1. Use an affinity-purified polyclonal or a validated monoclonal antibody. Polyclonal antibodies can be effective for capture as they recognize multiple epitopes.[7][11]2. Optimize the lysis buffer. For this compound, which is secreted, a non-denaturing buffer like one containing NP-40 or Triton X-100 is often a good starting point. Avoid harsh ionic detergents like SDS for Co-IP, as they disrupt protein-protein interactions.[1][12]3. Include an input control to verify that the unexpected bands are not simply highly abundant proteins in the lysate.[9] |
| Heavy (50 kDa) and light (25 kDa) antibody chains obscure the protein of interest. | The elution buffer releases the IP antibody along with the antigen. This is common when using SDS-PAGE sample buffer for elution.[1][9] | 1. Use a light-chain specific secondary antibody for the Western blot.[10]2. Cross-link the antibody to the beads before incubation with the lysate. This prevents the antibody from being eluted with the target protein.[6][13]3. Use a milder elution buffer, such as 0.1 M glycine (B1666218) at pH 2.5, which dissociates the antigen-antibody interaction without releasing as much of the antibody from the Protein A/G beads.[1][14] |
Experimental Protocols & Data
Protocol 1: Lysate Pre-Clearing
This protocol is essential for minimizing non-specific binding to the bead matrix.
-
Start with your prepared cell or tissue lysate in a suitable non-denaturing buffer (e.g., RIPA without SDS, or a buffer containing NP-40/Triton X-100).[12] Ensure protease and phosphatase inhibitors have been added.[1][12]
-
For each 1 mL of lysate, add approximately 100 µL of a 50% slurry of Protein A/G beads.
-
Incubate the lysate-bead mixture on a rotator for 30-60 minutes at 4°C.[9]
-
Pellet the beads by centrifugation (e.g., 14,000 x g for 10 minutes at 4°C for agarose beads) or by using a magnetic rack for magnetic beads.
-
Carefully transfer the supernatant (the pre-cleared lysate) to a new, pre-chilled tube. Discard the bead pellet.[15]
-
The pre-cleared lysate is now ready for the specific immunoprecipitation with your anti-biglycan antibody.
Table 1: Optimizing Wash Buffer Stringency
The goal is to find a buffer that disrupts non-specific interactions without dissociating the specific antibody-biglycan complex. Start with a base buffer (e.g., TBS or PBS) and modify it.
| Stringency Level | Wash Buffer Composition | Notes |
| Low | TBS or PBS | A good starting point. Maintains most protein interactions.[1][16] |
| Medium | TBS/PBS + 0.1% - 0.5% Triton X-100 or NP-40 | A non-ionic detergent helps disrupt weak, hydrophobic non-specific binding.[1][5] |
| Medium-High | TBS/PBS + 0.1% Triton X-100 + 300-500 mM NaCl | Increased salt concentration disrupts ionic and electrostatic interactions.[1][10] |
| High | RIPA Buffer (without SDS for Co-IP) | More stringent, but carries a higher risk of disrupting specific protein-protein interactions.[12] |
Visualizations
Workflow for Reducing Non-Specific Binding
Caption: Workflow for immunoprecipitation highlighting key steps to minimize non-specific binding.
Troubleshooting Logic for High Background
Caption: A decision tree to troubleshoot the source of high background in an IP experiment.
References
- 1. Tips for Immunoprecipitation | Rockland [rockland.com]
- 2. Immunoprecipitation (IP): The Complete Guide | Antibodies.com [antibodies.com]
- 3. 免疫沈降(IP)法の概要 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. How do I lower my background signal in my immunoprecipitation assay? | AAT Bioquest [aatbio.com]
- 5. sinobiological.com [sinobiological.com]
- 6. docs.abcam.com [docs.abcam.com]
- 7. agrisera.com [agrisera.com]
- 8. Immunoprecipitation Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 9. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. How to Reduce High Background Signals in Co‑IP Assays? | MtoZ Biolabs [mtoz-biolabs.com]
- 11. 8 Top Tips For Immunoprecipitation | Proteintech Group [ptglab.com]
- 12. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 13. researchgate.net [researchgate.net]
- 14. assaygenie.com [assaygenie.com]
- 15. biossusa.com [biossusa.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Optimizing Antigen Retrieval for Biglycan Immunohistochemistry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing antigen retrieval for biglycan immunohistochemistry (IHC).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during this compound IHC experiments.
Q1: Why is antigen retrieval necessary for this compound IHC?
Formalin fixation, a common method for preserving tissue morphology, creates protein cross-links that can mask the antigenic sites (epitopes) of this compound, preventing antibody binding.[1][2][3] Antigen retrieval is a critical step that uses heat or enzymes to break these cross-links, thereby exposing the this compound epitopes and allowing for successful immunohistochemical detection.[1][2][3]
Q2: What are the main methods for antigen retrieval in IHC?
There are two primary methods for antigen retrieval:
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Heat-Induced Epitope Retrieval (HIER): This is the most common method and involves heating the tissue sections in a specific buffer solution.[3] The heat helps to reverse the formalin-induced cross-linking.[3]
-
Proteolytic-Induced Epitope Retrieval (PIER): This method uses enzymes, such as Proteinase K, Trypsin, or Pepsin, to digest proteins and unmask the antigen.
Q3: I am getting weak or no staining for this compound. What are the possible causes and solutions?
Weak or no staining is a common issue in IHC. Here are several potential causes and troubleshooting steps:
| Potential Cause | Recommended Solution |
| Suboptimal Antigen Retrieval | The antigen retrieval method may not be optimal for this compound in your specific tissue. Experiment with different HIER buffers (e.g., citrate (B86180) buffer at pH 6.0 or Tris-EDTA at pH 9.0) and heating times.[4] Alternatively, try a PIER method with an appropriate enzyme concentration and incubation time. |
| Incorrect Primary Antibody Concentration | The primary antibody may be too dilute. Perform a titration experiment to determine the optimal antibody concentration.[1] |
| Inactive Primary or Secondary Antibody | Ensure antibodies have been stored correctly and have not expired. Run a positive control to confirm antibody activity.[1] |
| Incompatible Primary and Secondary Antibodies | The secondary antibody must be raised against the host species of the primary antibody (e.g., if the primary is a rabbit anti-biglycan, use an anti-rabbit secondary).[1] |
| Insufficient Incubation Time | Increase the incubation time for the primary and/or secondary antibodies. |
| Low this compound Expression | The tissue you are using may have low levels of this compound expression. Consider using an amplification system to enhance the signal.[1] |
Q4: I am observing high background staining in my this compound IHC. How can I reduce it?
High background can obscure specific staining. Consider the following:
| Potential Cause | Recommended Solution |
| Primary Antibody Concentration Too High | Titrate the primary antibody to a lower concentration.[1] |
| Non-specific Secondary Antibody Binding | Use a secondary antibody that has been cross-adsorbed against the species of your tissue sample. Also, perform a "secondary antibody only" control (omit the primary antibody) to check for non-specific binding.[2] |
| Inadequate Blocking | Ensure you are using an appropriate blocking serum (from the same species as the secondary antibody) and that the blocking step is sufficiently long. |
| Endogenous Peroxidase or Biotin Activity | If using an HRP-DAB detection system, quench endogenous peroxidase activity with a hydrogen peroxide solution. If using a biotin-based system, consider using an avidin/biotin blocking kit. |
| Over-digestion with Enzymes (PIER) | Reduce the enzyme concentration or incubation time. |
Q5: The staining for this compound appears non-specific. What should I do?
Non-specific staining can be addressed by:
| Potential Cause | Recommended Solution |
| Antibody Concentration Too High | Decrease the concentration of the primary and/or secondary antibodies.[1] |
| Cross-reactivity of Antibodies | Ensure the primary antibody is specific for this compound. Validate the antibody using appropriate controls, such as tissues known to be positive or negative for this compound expression. |
| Issues with Blocking | Try a different blocking agent. Serum from the species in which the secondary antibody was raised is a common choice. |
| Tissue Drying Out | Keep the tissue sections moist throughout the entire staining procedure.[1] |
Comparison of Antigen Retrieval Methods
Optimizing antigen retrieval is crucial for successful this compound IHC. The choice between HIER and PIER, and the specific parameters for each, should be determined empirically. The following tables provide a summary of common starting conditions for each method.
Heat-Induced Epitope Retrieval (HIER) Parameters
| Buffer | pH | Heating Method | Typical Temperature | Typical Duration |
| Sodium Citrate | 6.0 | Microwave, Pressure Cooker, Water Bath | 95-100°C | 10-20 minutes |
| Tris-EDTA | 9.0 | Microwave, Pressure Cooker, Water Bath | 95-100°C | 10-20 minutes |
Note: Higher pH buffers like Tris-EDTA are often effective for many antibodies.[3]
Proteolytic-Induced Epitope Retrieval (PIER) Parameters
| Enzyme | Typical Concentration | Incubation Temperature | Typical Duration |
| Proteinase K | 1-20 µg/mL | 37°C | 10-20 minutes |
| Trypsin | 0.05-0.1% | 37°C | 10-30 minutes |
| Pepsin | 0.1-1% | 37°C or Room Temp | 10-30 minutes |
Note: PIER can be harsh on tissues and may lead to morphological damage if not optimized carefully.
Experimental Protocols
Below are detailed starting protocols for HIER and PIER. It is critical to note that these are general protocols and optimization for this compound staining in your specific tissue type is highly recommended.
Protocol 1: Heat-Induced Epitope Retrieval (HIER)
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Hydrate through graded alcohols: two changes of 100% ethanol (B145695) for 3 minutes each, followed by 95%, 80%, and 70% ethanol for 3 minutes each.
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Pre-heat your chosen antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0, or 10 mM Tris, 1 mM EDTA, pH 9.0) in a microwave, pressure cooker, or water bath to 95-100°C.
-
Immerse the slides in the hot buffer and incubate for 10-20 minutes.
-
Allow the slides to cool in the buffer for at least 20 minutes at room temperature.
-
-
Proceed with Immunohistochemical Staining:
-
Rinse slides in a wash buffer (e.g., PBS or TBS).
-
Continue with blocking, primary antibody incubation, secondary antibody incubation, and detection steps as per your standard IHC protocol.
-
Protocol 2: Proteolytic-Induced Epitope Retrieval (PIER)
-
Deparaffinization and Rehydration:
-
Follow the same procedure as in the HIER protocol.
-
-
Enzymatic Digestion:
-
Prepare your chosen enzyme solution (e.g., 0.05% Trypsin in PBS) and pre-warm to 37°C.
-
Cover the tissue sections with the enzyme solution and incubate in a humidified chamber at 37°C for 10-20 minutes.
-
Stop the enzymatic reaction by thoroughly rinsing the slides with a wash buffer.
-
-
Proceed with Immunohistochemical Staining:
-
Continue with blocking and subsequent IHC steps.
-
Visualizations
This compound Signaling Pathway
This compound, as a signaling molecule, can interact with Toll-like receptors (TLRs) to initiate downstream signaling cascades involved in inflammation and cell proliferation.
Caption: this compound signaling through TLR2/4 and MyD88 to activate NF-κB.
Experimental Workflow for Antigen Retrieval Optimization
A systematic approach is necessary to determine the optimal antigen retrieval conditions for this compound.
Caption: Workflow for optimizing antigen retrieval for this compound IHC.
Troubleshooting Decision Tree for Weak or No Staining
This decision tree can guide you through troubleshooting weak or no staining results for this compound.
Caption: Decision tree for troubleshooting weak this compound IHC staining.
References
Technical Support Center: Distinguishing Biglycan and Decorin in Western Blots
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals who are facing challenges in distinguishing biglycan and decorin in Western blot experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve clear and reliable results.
Troubleshooting Guide
Distinguishing this compound and decorin, two closely related small leucine-rich proteoglycans (SLRPs), can be challenging due to their structural similarity, variable post-translational modifications, and similar molecular weights. This guide provides a structured approach to troubleshoot common issues encountered during Western blotting of these proteoglycans.
Key Distinguishing Features and Potential Western Blot Issues
| Feature | This compound | Decorin | Common Western Blot Issues | Troubleshooting Suggestions |
| Core Protein Molecular Weight | ~42 kDa[1] | ~43-45 kDa[2][3] | - Bands may appear very close together, making differentiation difficult.- Apparent molecular weight can vary based on gel system and standards. | - Use high-resolution Tris-Glycine or Tris-Tricine gels for better separation of low molecular weight proteins.- Run well-characterized positive controls for both proteins alongside your samples. |
| Glycosaminoglycan (GAG) Chains | Two Chondroitin (B13769445)/Dermatan Sulfate (B86663) (CS/DS) chains[1][4] | One Chondroitin/Dermatan Sulfate (CS/DS) chain[5] | - Intact proteoglycans run as a broad, high molecular weight smear (100-250 kDa), obscuring the core protein.[6] | - Enzymatic Deglycosylation: Pre-treat samples with Chondroitinase ABC to remove GAG chains and visualize the core protein.[2][6] This is a critical step for obtaining sharp bands. |
| Antibody Specificity | Structurally homologous to decorin.[1][5] | Structurally homologous to this compound.[1][5] | - Antibody Cross-Reactivity: Primary antibodies may cross-react, leading to false-positive signals.- Multiple Bands: Non-specific binding can result in multiple unexpected bands.[2] | - Antibody Validation: Use highly specific monoclonal antibodies that have been validated for Western blotting.- Negative Controls: Run knockout/knockdown cell lysates or tissues from knockout animals, if available, to confirm antibody specificity.[7]- Blocking: Optimize blocking conditions (e.g., 5% non-fat milk or BSA in TBST) to minimize non-specific binding.[8][9] |
| Post-Translational Modifications (PTMs) & Fragmentation | Subject to proteolytic cleavage.[4] | Can be fragmented, especially in pathological conditions.[2][10] | - Multiple Bands: The presence of various glycoforms, pro-peptides, or degradation products can lead to multiple bands even after deglycosylation.[2][3] | - Sample Preparation: Use fresh samples and always include protease inhibitors in your lysis buffer to prevent degradation.[9]- Literature Review: Be aware of known cleavage sites and fragments of this compound and decorin that may be present in your specific sample type.[4][10] |
Frequently Asked Questions (FAQs)
Q1: Why do my this compound and decorin antibodies produce a high molecular weight smear on my Western blot?
A1: This is a classic presentation for proteoglycans like this compound and decorin. The smear is caused by the heterogeneous and bulky glycosaminoglycan (GAG) chains attached to the core proteins.[6] These chains significantly and variably increase the molecular weight, preventing the protein from migrating as a sharp band. To resolve this, you must enzymatically remove the GAG chains using an enzyme like Chondroitinase ABC prior to running the SDS-PAGE.
Q2: I performed deglycosylation, but I still see multiple bands for this compound/decorin. What could be the cause?
A2: There are several possibilities for observing multiple bands after deglycosylation:
-
Incomplete Digestion: The enzymatic digestion may not have gone to completion. Try optimizing the enzyme concentration, incubation time, and temperature.
-
Protein Fragmentation: this compound and decorin can be cleaved by proteases, such as matrix metalloproteinases (MMPs), especially in diseased tissues.[4][10] This will result in lower molecular weight fragments. Ensure you use fresh samples and potent protease inhibitors during sample preparation.[9]
-
Other Post-Translational Modifications: Besides GAG chains, other PTMs like N-linked glycosylation can affect the molecular weight.[11][12]
-
Antibody Non-specificity: Your antibody might be recognizing other proteins. It is crucial to use a highly specific and well-validated antibody. Running appropriate negative controls, such as lysates from knockout models, can help confirm specificity.[7]
Q3: How can I be sure my antibody is specific for this compound and not cross-reacting with decorin (or vice-versa)?
A3: Due to the high structural homology between this compound and decorin, antibody cross-reactivity is a valid concern.[5] Here are some strategies to ensure specificity:
-
Use Validated Monoclonal Antibodies: Choose monoclonal antibodies that have been specifically tested and validated for their lack of cross-reactivity with the other proteoglycan. Check the manufacturer's datasheet for this information.
-
Positive and Negative Controls: The most definitive way is to use positive controls (recombinant this compound and decorin proteins) and negative controls (lysates from this compound-knockout and decorin-knockout cells or tissues).[7]
-
Peptide Competition Assay: If you have access to the immunizing peptide for your antibody, you can pre-incubate the antibody with an excess of this peptide. This should block the specific signal on your blot.
Q4: What are the expected molecular weights for the core proteins of this compound and decorin after deglycosylation?
A4: After complete removal of the GAG chains, you should expect to see the core proteins at approximately:
Keep in mind that slight variations can occur depending on the gel system, running conditions, and the presence of other PTMs.
Experimental Protocols
Protocol 1: Enzymatic Deglycosylation of this compound and Decorin with Chondroitinase ABC
This protocol describes the removal of chondroitin and dermatan sulfate GAG chains from protein samples prior to SDS-PAGE.
Materials:
-
Protein sample (cell lysate or tissue extract)
-
Chondroitinase ABC (from Proteus vulgaris)
-
Digestion Buffer (e.g., 50 mM Tris-HCl, 60 mM Sodium Acetate, pH 8.0)
-
Protease Inhibitor Cocktail
-
Laemmli Sample Buffer (4X)
Procedure:
-
Quantify the protein concentration of your sample using a standard protein assay (e.g., BCA).
-
In a microcentrifuge tube, add 20-50 µg of your protein sample.
-
Add Chondroitinase ABC to a final concentration of 0.05-0.1 units per 50 µg of protein.
-
Add Digestion Buffer to bring the reaction to a final volume of 40 µl.
-
Incubate the reaction at 37°C for 2-4 hours, or overnight for more complete digestion.
-
Terminate the reaction by adding 10 µl of 4X Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
The sample is now ready for loading onto an SDS-PAGE gel.
Protocol 2: Western Blotting for this compound and Decorin
This protocol provides a standard workflow for the detection of this compound and decorin core proteins after deglycosylation.
Materials:
-
Deglycosylated protein samples
-
SDS-PAGE gels (10-12% Tris-Glycine recommended)
-
Running Buffer (Tris-Glycine-SDS)
-
Transfer Buffer (Tris-Glycine-Methanol)
-
PVDF or Nitrocellulose membrane (0.45 µm)
-
Blocking Buffer (5% non-fat dry milk or 5% BSA in TBST)
-
Primary Antibody (specific for this compound or decorin)
-
HRP-conjugated Secondary Antibody
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Enhanced Chemiluminescence (ECL) Substrate
-
Imaging System
Procedure:
-
SDS-PAGE: Load your deglycosylated samples and molecular weight markers onto the SDS-PAGE gel. Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in Blocking Buffer according to the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using an appropriate imaging system.
Visualizations
Caption: Western Blot Workflow for this compound and Decorin Detection.
References
- 1. The Role of Decorin and this compound Signaling in Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification and characterization of glycanated and non-glycanated forms of this compound and decorin in the human intervertebral disc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Pivotal roles of this compound and decorin in regulating bone mass, water retention, and bone toughness - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Decorin and this compound expression: its relation with endothelial heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Decorin and this compound Are Necessary for Maintaining Collagen Fibril Structure, Fiber Realignment, and Mechanical Properties of Mature Tendons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. bio-techne.com [bio-techne.com]
- 10. Fragmentation of decorin, this compound, lumican and keratocan is elevated in degenerate human meniscus, knee and hip articular cartilages compared with age-matched macroscopically normal and control tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. journals.physiology.org [journals.physiology.org]
improving the sensitivity of a biglycan ELISA assay
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity of their biglycan Enzyme-Linked Immunosorbent Assay (ELISA).
Troubleshooting Guides
Low sensitivity in a this compound ELISA can manifest as a weak or absent signal, or a poor signal-to-noise ratio. The following table outlines common problems, their potential causes, and recommended solutions to enhance assay sensitivity.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Weak or No Signal | Reagent Issues: - Inactive antibodies or enzyme conjugate. - Reagents not at room temperature.[1] - Incorrect reagent preparation or storage. | - Use fresh, properly stored, and validated antibodies and conjugates. - Allow all reagents to reach room temperature (18-25°C) before use.[1] - Double-check all dilution calculations and preparation steps. |
| Protocol Issues: - Suboptimal antibody concentrations.[2] - Insufficient incubation times or incorrect temperatures.[2] - Inadequate washing.[1] | - Perform an antibody titration (checkerboard assay) to determine optimal concentrations (see Experimental Protocols). - Optimize incubation times and temperatures; longer incubations (e.g., overnight at 4°C) may increase signal. - Ensure thorough washing between steps to remove unbound reagents. Increase the number of wash cycles if necessary.[1] | |
| Sample Issues: - Low this compound concentration in the sample. - Sample matrix interference. | - Concentrate the sample if possible, or use a more sensitive detection system. - Perform spike-and-recovery experiments to assess matrix effects. Dilute samples in an appropriate assay diluent. | |
| High Background | Nonspecific Binding: - Ineffective blocking.[2] - High antibody concentrations.[3] - Cross-reactivity of antibodies. | - Test different blocking buffers (e.g., BSA, casein, commercial blockers) to find the most effective one (see Data Presentation). - Optimize capture and detection antibody concentrations through titration.[3] - Use highly specific monoclonal or affinity-purified polyclonal antibodies. |
| Reagent/Plate Issues: - Contaminated reagents or buffers.[4] - Substrate solution deteriorated.[5] - Plate not washed properly.[3][6] | - Use fresh, sterile reagents and high-quality water.[4][5] - Ensure the substrate is colorless before use.[5] - Increase the number and vigor of wash steps. Ensure complete removal of wash buffer.[3][6] | |
| Procedural Issues: - Extended incubation times. - "Edge effect" due to uneven temperature or evaporation.[2] | - Reduce incubation times for antibodies or substrate. - Ensure uniform temperature across the plate during incubation. Use plate sealers to prevent evaporation.[2] |
Data Presentation
Optimizing assay parameters is critical for improving sensitivity. The following tables provide example data for key optimization experiments.
Table 1: Example of a Checkerboard Titration for Capture and Detection Antibody Optimization
This table illustrates how to determine the optimal concentrations of capture and detection antibodies to maximize the signal-to-noise ratio (S/N). The highest S/N ratio indicates the best antibody combination.
| Capture Ab (µg/mL) | Detection Ab (ng/mL) | OD (450 nm) High Std. | OD (450 nm) Blank | Signal-to-Noise (S/N) Ratio |
| 1.0 | 100 | 1.85 | 0.15 | 12.3 |
| 1.0 | 200 | 2.50 | 0.20 | 12.5 |
| 1.0 | 400 | 2.80 | 0.35 | 8.0 |
| 2.0 | 100 | 2.20 | 0.12 | 18.3 |
| 2.0 | 200 | 2.90 | 0.18 | 16.1 |
| 2.0 | 400 | 3.10 | 0.30 | 10.3 |
| 4.0 | 100 | 2.30 | 0.25 | 9.2 |
| 4.0 | 200 | 2.95 | 0.32 | 9.2 |
| 4.0 | 400 | 3.20 | 0.45 | 7.1 |
Table 2: Comparison of Different Blocking Buffers
This table demonstrates the effect of various blocking buffers on the assay's signal and background. An effective blocking buffer will minimize the background signal while maintaining a strong positive signal.
| Blocking Buffer | OD (450 nm) High Std. | OD (450 nm) Blank | Signal-to-Noise (S/N) Ratio |
| 1% BSA in PBS | 2.15 | 0.25 | 8.6 |
| 5% Skim Milk in PBS | 1.98 | 0.18 | 11.0 |
| Commercial Blocker A | 2.45 | 0.15 | 16.3 |
| Commercial Blocker B | 2.38 | 0.10 | 23.8 |
Experimental Protocols
1. Checkerboard Titration for Antibody Optimization
This protocol is used to determine the optimal concentrations for both the capture and detection antibodies.
-
Materials: 96-well ELISA plates, coating buffer, wash buffer, blocking buffer, this compound standard, detection antibody, enzyme-conjugated streptavidin (if using a biotinylated detection antibody), TMB substrate, and stop solution.
-
Procedure:
-
Coat the columns of a 96-well plate with serial dilutions of the capture antibody (e.g., 1, 2, 4 µg/mL) in coating buffer. Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with a suitable blocking buffer for 1-2 hours at room temperature.
-
Wash the plate three times.
-
Add a high concentration of this compound standard to half of the wells for each capture antibody concentration and blank (assay buffer) to the other half. Incubate for 2 hours at room temperature.
-
Wash the plate three times.
-
Add serial dilutions of the detection antibody (e.g., 100, 200, 400 ng/mL) to the wells. Incubate for 1-2 hours at room temperature.
-
Wash the plate three times.
-
Add the enzyme conjugate (e.g., Streptavidin-HRP) at its recommended dilution. Incubate for 30-60 minutes at room temperature.
-
Wash the plate five times.
-
Add TMB substrate and incubate in the dark until color develops (typically 15-30 minutes).
-
Add stop solution and read the absorbance at 450 nm.
-
Calculate the signal-to-noise ratio for each combination (OD of high standard / OD of blank). The combination with the highest ratio is optimal.
-
2. Blocking Buffer Optimization
This protocol helps in selecting the most effective blocking buffer to reduce nonspecific binding.
-
Materials: Same as for the checkerboard titration, with a selection of different blocking buffers to test (e.g., 1% BSA, 5% skim milk, various commercial blockers).
-
Procedure:
-
Coat a 96-well plate with the optimal concentration of capture antibody determined from the checkerboard titration. Incubate overnight at 4°C.
-
Wash the plate three times.
-
Add the different blocking buffers to separate sets of wells. Incubate for 1-2 hours at room temperature.
-
Wash the plate three times.
-
Continue with the ELISA protocol (steps 5-13 from the checkerboard titration protocol), using the optimal detection antibody concentration.
-
Compare the signal-to-noise ratios for each blocking buffer to determine the most effective one.
-
Mandatory Visualization
Caption: Workflow for troubleshooting low sensitivity in a this compound ELISA.
Caption: Simplified this compound signaling via TLR and TGF-β pathways.
Frequently Asked Questions (FAQs)
Q1: How can I increase the signal-to-noise ratio in my this compound ELISA?
A1: To increase the signal-to-noise ratio, you need to either increase the specific signal, decrease the background noise, or both.
-
To Increase Signal:
-
Optimize the concentrations of your capture and detection antibodies using a checkerboard titration.
-
Increase incubation times for the sample and antibodies. For instance, incubating the sample overnight at 4°C can enhance signal.
-
Ensure all reagents are at room temperature before use to facilitate optimal binding kinetics.[1]
-
-
To Decrease Background:
-
Test different blocking buffers to find one that effectively blocks nonspecific binding sites on the plate.[2]
-
Increase the number and duration of wash steps to thoroughly remove unbound reagents.
-
Use high-quality, purified antibodies to minimize cross-reactivity.
-
Q2: My standard curve is flat or has a very low slope. What could be the cause?
A2: A poor standard curve is often due to issues with the standard itself or other critical reagents.
-
Standard Degradation: Ensure your this compound standard is stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each assay.
-
Incorrect Dilutions: Double-check all calculations for your serial dilutions. A simple pipetting or calculation error can ruin the curve.
-
Inactive Reagents: If the enzyme conjugate or substrate is expired or has lost activity, the signal will be weak across all concentrations.
-
Assay Range: You may be working outside the optimal range of the assay. Try adjusting the starting concentration of your standard curve.
Q3: I'm seeing high variability between my duplicate/triplicate wells. What can I do to improve precision?
A3: High variability is often caused by inconsistent technique.
-
Pipetting: Ensure your pipettes are calibrated and that you are using proper pipetting technique, such as pre-wetting the tip and dispensing liquid against the side of the well to avoid splashing.
-
Washing: Inconsistent washing can leave varying amounts of unbound reagents in the wells. An automated plate washer can improve consistency. If washing manually, be sure to aspirate or decant the contents of all wells completely and uniformly.
-
Temperature: Avoid "edge effects" by ensuring the entire plate is at a uniform temperature during incubations. Sealing the plate can also prevent differential evaporation from the outer wells.[2]
-
Mixing: Ensure all reagents and samples are thoroughly mixed before adding them to the plate.
Q4: Can the sample matrix affect the sensitivity of my this compound ELISA?
A4: Yes, components in the sample matrix (e.g., serum, plasma, cell culture media) can interfere with the antibody-antigen binding, leading to either falsely high or low readings. To address this:
-
Dilute your samples: Diluting the sample in an appropriate assay diluent can minimize matrix effects.
-
Use a matched matrix for your standard curve: Ideally, the standard curve should be prepared in a diluent that closely mimics the sample matrix.
-
Perform validation experiments: Conduct spike-and-recovery and linearity-of-dilution experiments to assess the impact of your sample matrix on the assay's accuracy.
References
- 1. Quantitative Elisa Checkerboard Titration Procedure - FineTest Elisa Kit [fn-test.com]
- 2. ELISA Blocking Buffers: Overview & Application [excedr.com]
- 3. researchgate.net [researchgate.net]
- 4. Regulation of this compound gene expression by transforming growth factor-beta requires MKK6-p38 mitogen-activated protein Kinase signaling downstream of Smad signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: A Multivalent Proteoglycan Providing Structure and Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
antibody validation for specific detection of biglycan isoforms
Welcome to the Technical Support Center for Antibody Validation in Biglycan Isoform Detection. This guide provides detailed information, troubleshooting advice, and standardized protocols for researchers, scientists, and professionals in drug development who are working with this compound and require specific and reliable antibody-based detection methods.
Frequently Asked Questions (FAQs)
Q1: What are this compound isoforms, and why are they challenging to detect specifically?
This compound (BGN) is a small leucine-rich proteoglycan (SLRP) that can exist in various isoforms. These isoforms may differ in their core protein size and the structure of their two attached glycosaminoglycan (GAG) chains, which are typically chondroitin (B13769445) sulfate (B86663) or dermatan sulfate.[1][2][3] Alternative splicing of the BGN gene has been suggested as one source of this variation.[1]
The primary challenges in specifically detecting these isoforms include:
-
Epitope Masking: The extensive and negatively charged GAG chains can physically block antibody access to epitopes on the core protein.[4]
-
High Molecular Weight Variability: Due to differences in GAG chain length and composition, this compound can appear as a broad smear on a Western blot, ranging from 100 to 250 kDa, making it difficult to resolve distinct isoforms.[4] The core protein itself is approximately 42 kDa.[2][4]
-
Structural Homology: this compound is structurally similar to other SLRPs, particularly decorin, which can lead to antibody cross-reactivity.[5][6]
Q2: How should I choose an antibody for detecting this compound isoforms? Monoclonal or polyclonal?
The choice between a monoclonal and a polyclonal antibody depends on your experimental goals.[7]
| Antibody Type | Advantages for this compound Detection | Disadvantages for this compound Detection | Best For... |
| Monoclonal | - High specificity to a single epitope.- High batch-to-batch consistency.[8] | - May not recognize all isoforms if the epitope is absent or modified.- Can be sensitive to changes in protein conformation. | Quantitative assays (ELISA), flow cytometry, and applications requiring high specificity and reproducibility.[8][9] |
| Polyclonal | - Recognizes multiple epitopes on the target protein.- More likely to detect different isoforms and post-translational modifications.- Often more robust in detecting denatured proteins (Western Blot).[8] | - Potential for higher batch-to-batch variability.- Higher risk of cross-reactivity with other proteins (e.g., decorin).[10] | Initial screening, immunoprecipitation (IP), and detecting low-abundance or conformationally diverse this compound isoforms.[8] |
Recommendation: For initial characterization, a well-validated polyclonal antibody may be advantageous for its ability to recognize multiple forms of this compound.[8] For quantitative and highly specific applications, a monoclonal antibody targeting a unique and conserved region of the this compound core protein is preferable.
Q3: What is the gold standard for validating the specificity of a this compound antibody?
The use of a knockout (KO) model is considered the gold standard for antibody validation.[11][12] This involves testing the antibody on cells or tissues from an organism where the this compound gene (BGN) has been genetically deleted. A truly specific antibody will show a signal in the wild-type (WT) sample but no signal in the KO sample.
Workflow for KO Validation:
-
Obtain Samples: Source KO-validated cell lysates or generate a KO cell line using CRISPR/Cas9 technology.[11][13]
-
Perform Western Blot: Run lysates from both WT and BGN-KO cells side-by-side.
-
Analyze Results: A specific antibody will produce a band at the expected molecular weight for this compound in the WT lane and a complete absence of this band in the KO lane.[11]
Q4: Why do I see a high molecular weight smear instead of a sharp band on my Western blot for this compound?
This is a common issue when working with proteoglycans. The smear is caused by the heterogeneous nature of the GAG chains attached to the this compound core protein.[4] To resolve this, it is essential to enzymatically remove the GAG chains before electrophoresis.
Solution: Treat your samples with Chondroitinase ABC . This enzyme cleaves the chondroitin and dermatan sulfate chains, leaving only the core protein, which should resolve as a much sharper band around 42-48 kDa.[4][14]
Troubleshooting Guides
Problem 1: Weak or No Signal in Western Blot
| Possible Cause | Recommended Solution |
| Epitope Masking by GAG Chains | Pre-treat your protein lysate with Chondroitinase ABC to deglycosylate the this compound core protein. (See Protocol Section)[4][15] |
| Low this compound Abundance | Enrich for this compound using immunoprecipitation (IP) before running the Western blot.[16] |
| Inefficient Antibody Binding | - Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C).- Ensure the antibody is validated for Western blotting. |
| Poor Protein Transfer | Verify transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage, especially for the glycosylated, high-MW forms if not using enzyme digestion. |
| Antibody Inactivity | - Check the antibody's expiration date and storage conditions.- Run a positive control (e.g., recombinant this compound protein or lysate from a high-expressing cell line) to confirm antibody activity. |
Problem 2: High Background or Non-Specific Bands in Western Blot
| Possible Cause | Recommended Solution |
| Primary Antibody Concentration Too High | Titrate the primary antibody to find the optimal concentration that maximizes specific signal while minimizing background. |
| Insufficient Blocking | Increase blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent (e.g., 5% BSA instead of milk, as milk contains phosphoproteins that can cross-react). |
| Inadequate Washing | Increase the number and duration of washes after primary and secondary antibody incubations. Use a buffer containing a mild detergent like Tween-20 (e.g., TBST). |
| Cross-reactivity with Other Proteins | - Use an affinity-purified antibody.- Perform a cross-reactivity test using purified related proteins like decorin.- The ultimate test is to use a KO-validated antibody and KO cell/tissue lysates.[11] |
| Secondary Antibody Non-specificity | - Run a control lane with only the secondary antibody to check for non-specific binding.- Ensure the secondary antibody is raised against the host species of the primary antibody.[17] |
Problem 3: Inconsistent Staining in Immunohistochemistry (IHC)
| Possible Cause | Recommended Solution |
| Epitope Masking from Fixation/GAGs | - Perform antigen retrieval. The optimal method (heat-induced or enzymatic) and buffer pH should be determined empirically.[18]- For FFPE sections, pre-treat with Chondroitinase ABC after deparaffinization and before antigen retrieval to unmask core protein epitopes.[15] |
| Tissue Dried Out During Staining | Ensure slides remain in a humidified chamber and are covered with sufficient buffer during all incubation steps to prevent drying.[17][19] |
| High Background Staining | - Use a blocking serum from the same species as the secondary antibody.- Quench endogenous peroxidase activity (for HRP-based detection) with a hydrogen peroxide solution.[20] |
| Tissue Detachment from Slide | Use positively charged slides and ensure proper tissue fixation and processing. Avoid overly aggressive antigen retrieval methods.[18] |
Quantitative Data Summary
The following table summarizes commercially available antibodies that have been used in publications for this compound detection. Researchers should always perform their own validation for their specific application and model system.
| Antibody (Example) | Type | Host | Validated Applications | Immunogen | Notes & Potential Cross-Reactivity |
| Thermo Fisher PA5-76821 | Polyclonal | Rabbit | WB, IHC | Recombinant full-length Human this compound | Reacts with Human, Mouse, Rat. As a polyclonal, may recognize multiple isoforms. |
| Novus Biologicals AF2667 | Polyclonal | Goat | WB, IHC | Recombinant Human this compound | Detects human this compound. Shares high sequence homology with mouse, rat, and bovine this compound.[21] |
| Thermo Fisher PA5-18606 | Polyclonal | Goat | ICC/IF, ELISA | Synthetic peptide from C-terminus of human BGN | Predicted to react with mouse and canine.[6] May not detect N-terminally truncated isoforms. |
| OriGene TA423727 | Monoclonal (Rabbit) | Rabbit | WB, IP, FC | Synthesized peptide from human this compound | Detects endogenous levels of total this compound. Monoclonal nature suggests high specificity. |
Experimental Protocols & Workflows
Diagram: General Antibody Validation Workflow for this compound
Caption: Workflow for validating a this compound-specific antibody.
Protocol 1: Deglycosylation and Western Blotting for this compound
This protocol is essential for visualizing the this compound core protein.
-
Sample Preparation:
-
Lyse cells or tissues in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Determine the protein concentration of the lysate using a BCA assay.
-
-
Enzymatic Deglycosylation:
-
In a microfuge tube, combine 20-30 µg of protein lysate with chondroitinase ABC buffer.
-
Add 0.01-0.1 units of Chondroitinase ABC per 10 µg of protein.
-
Incubate at 37°C for 2-4 hours.[15]
-
Control: Prepare an identical sample without the enzyme to visualize the native, glycosylated this compound.
-
-
SDS-PAGE:
-
Add Laemmli sample buffer to the digested and undigested samples and boil at 95-100°C for 5 minutes.
-
Load samples onto a 4-12% gradient polyacrylamide gel. Run a positive control (recombinant this compound core protein) and a negative control (lysate from KO cells, if available).
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Confirm transfer with Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in TBST (Tris-Buffered Saline, 0.1% Tween-20).
-
Incubate with the primary anti-biglycan antibody (at its optimized dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Add ECL chemiluminescent substrate and visualize the signal using a digital imager or film. The deglycosylated band should appear at ~42-48 kDa.[4]
-
Protocol 2: Immunoprecipitation (IP) of this compound
This protocol enriches for this compound from a complex lysate.
-
Lysate Preparation:
-
Prepare cell lysate as described in the Western Blot protocol (use a non-denaturing lysis buffer like RIPA without SDS if studying protein interactions).
-
Pre-clear the lysate by incubating with Protein A/G beads for 30-60 minutes at 4°C to reduce non-specific binding.[22][23] Centrifuge and collect the supernatant.
-
-
Immunocapture:
-
Washing:
-
Elution and Analysis:
-
Resuspend the beads in 1X Laemmli sample buffer.
-
Boil for 5-10 minutes at 95-100°C to elute the protein and denature the antibody-protein complex.[16]
-
Centrifuge to pellet the beads and load the supernatant onto a gel for Western blot analysis.
-
Signaling Pathways & Logical Relationships
Diagram: this compound Signaling Pathways
Caption: Key signaling pathways activated by soluble this compound.[26]
Diagram: Troubleshooting Logic for Weak/No Western Blot Signal
Caption: Troubleshooting flowchart for negative Western blot results.
References
- 1. This compound isoforms with differences in polysaccharide substitution and core protein in human lung fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: A Multivalent Proteoglycan Providing Structure and Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. The Extracellular Small Leucine-Rich Proteoglycan this compound Is a Key Player in Gastric Cancer Aggressiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differentiated Activities of Decorin and this compound in the Progression of Post-Traumatic Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Polyclonal Antibody (PA5-18606) [thermofisher.com]
- 7. biocompare.com [biocompare.com]
- 8. Polyclonal vs Monoclonal Antibodies | Updated 2025) | StressMarq Biosciences Inc. [stressmarq.com]
- 9. bosterbio.com [bosterbio.com]
- 10. The challenges with the validation of research antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mybiosource.com [mybiosource.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. origene.com [origene.com]
- 14. portlandpress.com [portlandpress.com]
- 15. Characterization of Proteoglycan Production and Processing by Chondrocytes and BMSCs in Tissue Engineered Constructs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. protocols.io [protocols.io]
- 17. Immunohistochemistry Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 18. documents.cap.org [documents.cap.org]
- 19. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 20. youtube.com [youtube.com]
- 21. novusbio.com [novusbio.com]
- 22. Immunoprecipitation Protocol: Novus Biologicals [novusbio.com]
- 23. genetex.com [genetex.com]
- 24. Immunoprecipitation (IP) Protocol | EpigenTek [epigentek.com]
- 25. creative-diagnostics.com [creative-diagnostics.com]
- 26. The Role of Decorin and this compound Signaling in Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing siRNA Transfection for Biglycan Knockdown
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize small interfering RNA (siRNA) transfection for effective biglycan (BGN) knockdown.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound-specific siRNA?
Q2: What is the optimal cell confluency for siRNA transfection?
Q3: How long after transfection should I assess this compound knockdown?
A3: The timing for assessing knockdown depends on whether you are measuring mRNA or protein levels.
-
mRNA levels (qRT-PCR): Typically, mRNA levels can be assessed 24 to 48 hours post-transfection.[6]
-
Protein levels (Western Blot): Due to protein stability and turnover rates, protein knockdown is usually assessed 48 to 72 hours post-transfection.[6] For proteins with a slow turnover, it may take longer to observe a significant decrease.[2]
Q4: What are the essential controls to include in my this compound knockdown experiment?
A4: A comprehensive set of controls is crucial for accurate interpretation of your results.[2]
-
Positive Control: An siRNA known to effectively knock down a housekeeping gene (e.g., GAPDH) to confirm transfection efficiency.[7]
-
Negative Control (Scrambled siRNA): A non-silencing siRNA with a sequence that does not target any known gene in the host organism helps to distinguish sequence-specific silencing from non-specific effects.[2][8]
-
Untreated Control: Cells that have not been transfected, representing the normal gene expression level.[2]
-
Mock-transfected Control: Cells treated with the transfection reagent only (without siRNA) to assess the effects of the reagent on the cells.[2]
-
Second siRNA against this compound: Using another siRNA targeting a different region of the this compound mRNA helps to confirm that the observed phenotype is due to the specific knockdown of this compound.[2]
Q5: Can I use serum and antibiotics in the media during transfection?
Troubleshooting Guides
Low Knockdown Efficiency of this compound
| Possible Cause | Recommended Solution |
| Suboptimal siRNA Concentration | Perform a dose-response experiment by titrating the this compound siRNA concentration (e.g., 5, 10, 25, 50, 100 nM) to determine the optimal concentration for your specific cell line.[2][11] |
| Inefficient Transfection Reagent | Ensure you are using a transfection reagent optimized for siRNA delivery. Consider trying different reagents, as efficiency can be cell-type dependent.[12][13] Reagents like Lipofectamine RNAiMAX are often effective.[13] |
| Incorrect Cell Density | Optimize the cell density at the time of transfection. Both too low and too high confluency can negatively impact efficiency.[4][5] Test a range of densities (e.g., 40%, 60%, 80%). |
| Poor Cell Health | Use cells that are healthy, actively dividing, and at a low passage number (<50).[4] Avoid using cells that are overgrown or have been stressed. |
| Presence of RNases | Maintain an RNase-free environment by using RNase-decontaminating solutions, filtered pipette tips, and wearing gloves. |
| Incorrect Incubation Times | Optimize the incubation time for the siRNA-transfection reagent complex formation (typically 10-20 minutes) and the exposure time of the complex to the cells (can range from 4 to 24 hours).[1][4][5] |
| Ineffective siRNA Sequence | If optimization of other parameters fails, consider testing multiple siRNA sequences targeting different regions of the this compound mRNA.[2] |
High Cell Toxicity or Death
| Possible Cause | Recommended Solution |
| High Transfection Reagent Concentration | Reduce the amount of transfection reagent used. Perform a titration to find the lowest effective concentration that maintains high knockdown efficiency with minimal toxicity. |
| High siRNA Concentration | High concentrations of siRNA can induce off-target effects and cellular stress.[3][14] Use the lowest validated concentration of this compound siRNA that achieves the desired knockdown. |
| Prolonged Exposure to Transfection Complex | Reduce the incubation time of the cells with the siRNA-reagent complex. For sensitive cells, replacing the transfection medium with fresh growth medium after 4-6 hours can reduce toxicity.[4][6] |
| Low Cell Density | Transfecting cells at a very low density can make them more susceptible to toxicity. Ensure an adequate cell number at the time of transfection (at least 40-50% confluency).[4][5] |
| Presence of Antibiotics | Avoid using antibiotics in the culture medium during and immediately after transfection.[7] |
| Off-Target Effects | The siRNA sequence itself may be causing toxicity through off-target effects.[14][15] Test a different siRNA sequence for this compound and ensure you are using a validated non-targeting control. |
Experimental Protocols
Protocol 1: siRNA Transfection for this compound Knockdown (24-well plate)
-
siRNA Preparation: In a sterile microcentrifuge tube (Tube A), dilute the desired amount of this compound siRNA (e.g., to a final concentration of 10-30 nM) in 50 µL of serum-free medium (e.g., Opti-MEM™). Mix gently.
-
Transfection Reagent Preparation: In a separate sterile microcentrifuge tube (Tube B), dilute the recommended volume of your transfection reagent (e.g., 1.5 µL of Lipofectamine™ RNAiMAX) in 50 µL of serum-free medium.[17] Mix gently and incubate for 5 minutes at room temperature.
-
Complex Formation: Add the diluted siRNA from Tube A to the diluted transfection reagent in Tube B. Mix gently by pipetting up and down and incubate for 15-20 minutes at room temperature to allow the formation of siRNA-lipid complexes.[5][16]
-
Transfection: Add 100 µL of the siRNA-lipid complex mixture drop-wise to each well containing the cells. Gently rock the plate to ensure even distribution.
Protocol 2: Validation of this compound Knockdown by qRT-PCR
-
RNA Extraction: At 24-48 hours post-transfection, harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with random hexamers or oligo(dT) primers.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for this compound and a housekeeping gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., SYBR Green).
-
qPCR Cycling: Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).
-
Data Analysis: Calculate the relative expression of this compound mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the negative control transfected cells.[18]
Protocol 3: Validation of this compound Knockdown by Western Blot
-
Protein Lysis: At 48-72 hours post-transfection, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for this compound overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin) on the same or a separate blot.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the extent of this compound protein knockdown relative to the loading control and the negative control sample.
Visual Guides
Caption: A streamlined workflow for siRNA transfection experiments.
Caption: The cellular mechanism of RNA interference (RNAi).
Caption: A decision tree for troubleshooting common siRNA issues.
References
- 1. Optimizing siRNA Transfection for RNAi | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. 10 tips on how to best optimize siRNA transfection | Proteintech Group [ptglab.com]
- 3. Guidelines for transfection of siRNA [qiagen.com]
- 4. Top Ten Ways to Optimize siRNA Delivery in Cultured Cells | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 6. yeasenbio.com [yeasenbio.com]
- 7. Optimizing siRNA Transfection | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Top 4 ways to make your siRNA experiment a success [horizondiscovery.com]
- 9. researchgate.net [researchgate.net]
- 10. Lipid-Based Transfection—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. origene.com [origene.com]
- 13. Best siRNA Transfection Reagents for Difficult Cell Lines [synapse.patsnap.com]
- 14. Off-target effects by siRNA can induce toxic phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 15. horizondiscovery.com [horizondiscovery.com]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. siRNA knockdown [protocols.io]
- 18. Hallmarks of good RT-qPCR measurements in a successful knockdown experiment [horizondiscovery.com]
Technical Support Center: Controlling for Off-Target Effects in Biglycan Gene Silencing
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when performing Biglycan (BGN) gene silencing experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of off-target effects in this compound gene silencing experiments?
Off-target effects in RNA interference (RNAi) experiments, such as those targeting this compound, occur when the siRNA or shRNA molecules affect the expression of unintended genes. The primary causes are:
-
Partial Complementarity: The siRNA or shRNA guide strand may have partial sequence identity with unintended mRNA molecules, leading to their degradation or translational repression. This is often mediated by the "seed region" (nucleotides 2-8) of the siRNA.[1][2][3][4][5]
-
Immune Stimulation: Introduction of foreign dsRNA can trigger an innate immune response by activating Toll-like receptors (TLRs), leading to the production of interferons and inflammatory cytokines, which can cause widespread changes in gene expression.[2][5][6] this compound itself is a ligand for TLR2 and TLR4, so modulating its expression could have complex immunological consequences.[6][7][8][9]
-
Saturation of the RNAi Machinery: High concentrations of exogenous siRNA or shRNA can saturate the endogenous RNA-induced silencing complex (RISC) and other components of the RNAi pathway. This can interfere with the processing of endogenous small RNAs like microRNAs (miRNAs), leading to broad off-target effects.[10][11][12]
Q2: How can I design my siRNA or shRNA to minimize off-target effects when targeting this compound?
Minimizing off-target effects starts with careful design of your RNAi molecule. Consider the following strategies:
-
Bioinformatic Screening: Utilize siRNA design algorithms that screen for potential off-target binding sites across the entire transcriptome. These tools can help you select sequences with minimal homology to other genes.
-
Chemical Modifications: Introducing chemical modifications to the siRNA duplex can reduce off-target effects. For example, 2'-O-methyl modifications in the seed region of the guide strand can decrease miRNA-like off-target binding without compromising on-target efficiency.[2][3]
-
Pooling of Multiple siRNAs: Using a pool of multiple siRNAs targeting different regions of the this compound mRNA can reduce the concentration of any single siRNA, thereby minimizing the impact of its specific off-target effects.[1][3]
Q3: What are the essential negative controls for a this compound gene silencing experiment?
-
Scrambled Control siRNA: This control has the same nucleotide composition as your this compound-targeting siRNA but in a randomized sequence. It helps to ensure that the observed phenotype is due to the specific sequence of your siRNA and not just its chemical composition.[14]
Troubleshooting Guides
Problem 1: My this compound knockdown is efficient, but I'm observing unexpected phenotypic changes.
This is a common indication of off-target effects. Here’s how to troubleshoot:
-
Validate with Multiple siRNAs: Use at least two or three different siRNAs that target different sequences of the this compound mRNA.[9] If the phenotype is consistent across multiple siRNAs, it is more likely to be a specific effect of this compound knockdown.
-
Perform a Rescue Experiment: If possible, re-introduce this compound expression using a construct that is resistant to your siRNA (e.g., by introducing silent mutations in the siRNA target site). If the original phenotype is reversed, it confirms that the effect was due to this compound knockdown.
-
Analyze Off-Target Gene Expression: Use a broad-spectrum gene expression analysis method like microarray or RNA-sequencing to identify which other genes are being affected by your siRNA. This can provide insights into the pathways being perturbed.
-
Titrate siRNA Concentration: Off-target effects are often concentration-dependent.[1][2][5] Determine the lowest effective concentration of your siRNA that still achieves sufficient this compound knockdown. This can significantly reduce off-target effects.[2][5]
Problem 2: I'm seeing a high degree of cell death or an inflammatory response after transfection.
This could be due to the transfection reagent or an innate immune response to the siRNA.
-
Optimize Transfection Conditions: Titrate the amount of transfection reagent and siRNA to find the optimal balance between transfection efficiency and cell viability. Refer to the manufacturer's protocol for your specific reagent and cell line.
-
Check for Immune Stimulation: Use RT-qPCR to measure the expression of interferon-stimulated genes (e.g., OAS1, PKR). An increase in these genes suggests an immune response. Using chemically modified siRNAs can help to reduce these effects.[2]
Experimental Protocols
Detailed Methodology for Validating this compound Knockdown and Assessing Off-Target Effects
This protocol outlines the key steps for a robust this compound gene silencing experiment.
-
siRNA Design and Synthesis:
-
Design at least three independent siRNAs targeting the this compound mRNA using a reputable design tool.
-
Also, design a non-targeting control siRNA and a scrambled control siRNA.
-
Synthesize the siRNAs with chemical modifications (e.g., 2'-O-methylation) to reduce off-target effects.
-
-
Cell Culture and Transfection:
-
Plate your cells at a density that will be 50-70% confluent at the time of transfection.
-
Prepare siRNA-transfection reagent complexes according to the manufacturer's protocol.
-
Perform a dose-response experiment to determine the optimal siRNA concentration (e.g., 1, 5, 10, 25 nM).[2][5]
-
Include all necessary controls: non-targeting control, scrambled control, mock transfection, and untreated cells.
-
-
Validation of Knockdown Efficiency (48-72 hours post-transfection):
-
RT-qPCR: Isolate total RNA and perform reverse transcription followed by quantitative PCR to measure this compound mRNA levels. Normalize to a stable housekeeping gene.
-
Western Blot: Lyse the cells and perform a Western blot to measure this compound protein levels. Use an antibody specific to this compound and a loading control (e.g., GAPDH, β-actin).
-
-
Assessment of Off-Target Effects:
-
Phenotypic Analysis: Carefully observe and quantify the phenotype of interest in all control and experimental groups.
-
Rescue Experiment: Transfect cells with the most effective this compound siRNA along with a this compound expression vector that is resistant to that siRNA. Assess if the phenotype is reversed.
-
Global Gene Expression Analysis: For in-depth analysis, perform RNA-sequencing or microarray analysis on samples treated with the this compound siRNA and the non-targeting control to identify genome-wide off-target effects.
-
Data Presentation
Table 1: Example Dose-Response of a this compound siRNA on Target Knockdown and Off-Target Gene Expression
| siRNA Concentration (nM) | This compound mRNA Knockdown (%) | Off-Target Gene A Expression (Fold Change) | Off-Target Gene B Expression (Fold Change) |
| 1 | 65% | 1.1 | 0.9 |
| 5 | 85% | 1.8 | 0.6 |
| 10 | 92% | 2.5 | 0.4 |
| 25 | 95% | 4.2 | 0.2 |
This table illustrates that while higher siRNA concentrations lead to greater knockdown of the target gene (this compound), they can also result in more pronounced changes in the expression of off-target genes.
Table 2: Comparison of Phenotypic Effects of Multiple this compound siRNAs
| Treatment | This compound Knockdown (%) | Cell Proliferation (% of Control) | Cell Migration (% of Control) |
| Non-targeting Control | 0% | 100% | 100% |
| This compound siRNA 1 | 88% | 75% | 60% |
| This compound siRNA 2 | 82% | 72% | 58% |
| This compound siRNA 3 | 91% | 78% | 62% |
Visualizations
Caption: this compound signaling pathways involved in inflammation and osteogenesis.
Caption: Experimental workflow with essential controls for this compound gene silencing.
Caption: Troubleshooting logic for unexpected phenotypes in BGN silencing experiments.
References
- 1. horizondiscovery.com [horizondiscovery.com]
- 2. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 3. siRNA Specificity: RNAi Mechanisms and Strategies to Reduce Off-Target Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Guided Control of siRNA Off-Target Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The matrix component this compound is proinflammatory and signals through Toll-like receptors 4 and 2 in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Decorin and this compound Signaling in Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of Glycosaminoglycans of this compound in BMP-2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Off Target Effects in small interfering RNA or siRNA [biosyn.com]
- 11. shRNA Off-Target Effects In Vivo: Impaired Endogenous siRNA Expression and Spermatogenic Defects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Item - shRNA Off-Target Effects In Vivo: Impaired Endogenous siRNA Expression and Spermatogenic Defects - Public Library of Science - Figshare [plos.figshare.com]
- 13. Performing appropriate RNAi control experiments [qiagen.com]
- 14. horizondiscovery.com [horizondiscovery.com]
issues with recombinant biglycan protein aggregation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with recombinant biglycan. Our goal is to help you overcome common challenges, particularly protein aggregation, during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is recombinant this compound and why is its structure important?
A1: Recombinant this compound is a synthetically produced version of the naturally occurring small leucine-rich proteoglycan (SLRP).[1][2] this compound's structure, characterized by a protein core with leucine-rich repeats, is crucial for its biological functions, which include organizing collagen fibrils in the extracellular matrix.[1][3] Disruption of its secondary structure, for instance by exposure to 4 M guanidine (B92328) hydrochloride, can significantly reduce its biological activity, such as its ability to bind to collagen type V.[3]
Q2: In which expression systems is recombinant this compound typically produced?
A2: Recombinant this compound has been successfully expressed in various systems, including:
-
Eukaryotic systems: such as HT-1080 and UMR106 cells using a vaccinia virus/T7 bacteriophage expression system, as well as mouse myeloma cell lines (NS0-derived).[3][4]
-
Bacterial systems: commonly E. coli.[5]
It is important to note that expression in bacterial systems like E. coli often leads to the formation of inactive protein aggregates known as inclusion bodies.[5]
Q3: What are the recommended storage conditions for recombinant this compound?
A3: To maintain the stability and activity of recombinant this compound, it is crucial to follow the recommended storage guidelines.
| Storage Condition | Duration |
| 2-8°C | Up to 1 month[4] |
| -20°C to -70°C | 3 to 12 months[4] |
Important Storage Considerations:
-
Avoid Repeated Freeze-Thaw Cycles: This is critical to prevent protein aggregation and degradation.[4]
-
Carrier Proteins: For long-term storage, especially at dilute concentrations, the addition of a carrier protein such as 0.1% bovine serum albumin (BSA) or human serum albumin (HSA) is recommended to enhance stability.[5]
-
Cryoprotectants: Formulations containing cryoprotectants like glycerol (B35011) (e.g., 10%) can improve stability during freezing and thawing.[5]
Troubleshooting Guide: Recombinant this compound Aggregation
Protein aggregation is a common issue encountered during the expression, purification, and storage of recombinant this compound. This guide provides solutions to specific problems you may encounter.
Issue 1: Aggregation During Protein Expression in E. coli (Inclusion Body Formation)
Q: My recombinant this compound is expressed as insoluble inclusion bodies in E. coli. How can I obtain soluble, active protein?
A: Inclusion bodies are dense aggregates of misfolded protein.[6] The general workflow to recover active protein from inclusion bodies involves solubilization of the aggregates followed by a refolding process.
Experimental Workflow for Inclusion Body Solubilization and Refolding
Caption: Workflow for recovering active this compound from inclusion bodies.
Detailed Methodologies:
1. Inclusion Body Isolation and Washing:
-
After cell lysis (e.g., by sonication), pellet the inclusion bodies by centrifugation.
-
Wash the pellet with a buffer containing a mild detergent like Triton X-100 to remove membrane contaminants.[7][8]
2. Solubilization:
-
Solubilize the washed inclusion bodies in a buffer containing a strong denaturant.[9]
-
Recommended Solubilization Buffers:
-
Reducing Agents: Include a reducing agent to break incorrect disulfide bonds.
3. Refolding:
The goal of refolding is to remove the denaturant, allowing the protein to adopt its native conformation.
-
Rapid Dilution:
-
Quickly dilute the solubilized protein solution (e.g., 100-fold) into a refolding buffer.[6]
-
This method is simple but can result in lower protein concentrations.
-
-
Dialysis:
-
Gradually remove the denaturant by dialyzing the protein solution against a series of buffers with decreasing concentrations of the denaturant (e.g., from 8M to 4M to 2M urea, and finally to a buffer without urea).[10]
-
This method is slower but can be more effective for some proteins.
-
Refolding Buffer Additives:
| Additive | Recommended Concentration | Purpose |
| L-Arginine | 0.4 - 1.0 M | Suppresses aggregation of folding intermediates.[] |
| Redox System (GSH/GSSG) | e.g., 1 mM GSH / 0.1 mM GSSG | Promotes correct disulfide bond formation.[10] |
| Sugars (e.g., Sucrose) | 0.25 - 0.5 M | Stabilizes the native protein structure.[12][13] |
| Polyols (e.g., Glycerol) | 5 - 20% | Acts as a protein stabilizer. |
Issue 2: Aggregation During Purification and Concentration
Q: My recombinant this compound is soluble after initial purification, but it aggregates when I try to concentrate it. What can I do?
A: Aggregation during concentration is often due to increased protein-protein interactions. Modifying the buffer composition can help maintain solubility.
Troubleshooting Strategies:
-
Optimize pH: Proteins are often least soluble at their isoelectric point (pI). Adjust the buffer pH to be at least 1-2 units away from the pI of this compound.
-
Adjust Ionic Strength: The effect of salt concentration on protein solubility is protein-specific. Test a range of salt concentrations (e.g., 150 mM to 500 mM NaCl) to find the optimal condition for this compound.[14]
-
Use Stabilizing Excipients: Add excipients to your buffer to enhance protein stability.[15]
Commonly Used Stabilizing Excipients:
| Excipient Class | Examples | Typical Concentration |
| Amino Acids | L-Arginine, Glycine, Proline | 50 - 500 mM |
| Sugars | Sucrose, Trehalose | 5 - 10% (w/v) |
| Polyols | Glycerol, Sorbitol | 5 - 20% (v/v) |
| Non-ionic Surfactants | Polysorbate 20 (Tween-20), Polysorbate 80 | 0.01 - 0.1% (v/v) |
Logical Flow for Optimizing this compound Solubility
Caption: A systematic approach to optimizing buffer conditions to prevent this compound aggregation.
Issue 3: Aggregation During Long-Term Storage
Q: My purified recombinant this compound aggregates over time, even when stored at -80°C. How can I improve its long-term stability?
A: Aggregation during storage can be minimized by optimizing the storage buffer and handling procedures.
Recommendations for Long-Term Storage:
-
Flash-Freezing: Rapidly freeze aliquots in liquid nitrogen before transferring to -80°C to minimize the formation of ice crystals that can damage the protein.
-
Cryoprotectants: Ensure your storage buffer contains a cryoprotectant like glycerol (at least 10%) or sucrose.[5]
-
Aliquotting: Store the protein in small, single-use aliquots to avoid multiple freeze-thaw cycles.[4]
-
Protein Concentration: If possible, store the protein at a lower concentration, as high concentrations can promote aggregation.
-
Carrier Proteins: For very dilute protein solutions, the addition of a carrier protein like BSA can prevent loss due to adsorption to the storage tube and improve stability.[5]
By systematically addressing these common issues, you can significantly improve the yield of soluble, active recombinant this compound for your downstream applications.
References
- 1. Differentiated Activities of Decorin and this compound in the Progression of Post-Traumatic Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation, regulatory activities, and function of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eukaryotic expression of recombinant this compound. Post-translational processing and the importance of secondary structure for biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. angioproteomie.com [angioproteomie.com]
- 6. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hyvonen.bioc.cam.ac.uk [hyvonen.bioc.cam.ac.uk]
- 8. ptacts.uspto.gov [ptacts.uspto.gov]
- 9. Handling Inclusion Bodies in Recombinant Protein Expression [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 12. Impact of Excipients Blending on Sugar-Stabilized Therapeutic Proteins [jmchemsci.com]
- 13. bioprocessintl.com [bioprocessintl.com]
- 14. Influence of pH and ionic strength on the aggregation behaviors of xylan rich hemicelluloses with alkaline lignins :: BioResources [bioresources.cnr.ncsu.edu]
- 15. Enhancing Stability in Biologics Formulation [pharmaadvancement.com]
Technical Support Center: Normalization Strategies for Biglycan Expression Data
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with biglycan expression data in clinical samples.
Frequently Asked Questions (FAQs)
Q1: Which normalization strategy is best for analyzing this compound (BGN) mRNA expression by RT-qPCR in clinical samples?
A1: There is no single "best" universal reference gene for all studies. The optimal strategy is to empirically validate a panel of candidate housekeeping genes for your specific tissue type and experimental conditions.[1][2][3][4][5][6] Commonly used genes like GAPDH and ACTB may not have stable expression across all samples and conditions.[1][4][5][7][8] For gastric cancer research, β-actin has been used to normalize BGN expression.[9] However, for robust and reliable data, it is recommended to test a panel of potential reference genes and use software tools like geNorm or NormFinder to identify the most stable ones.[10][11] Using the geometric mean of two or three of the most stable housekeeping genes is a highly recommended approach for accurate normalization.[6]
Q2: My RT-qPCR results for this compound show high variability between samples. What could be the cause?
A2: High variability in RT-qPCR data can stem from several sources. First, ensure that RNA quality and quantity are consistent across all samples.[12] Sample heterogeneity, especially in clinical tumor samples, can also contribute to variability in gene expression.[6][13] Additionally, the choice of housekeeping genes for normalization is critical; unstable reference genes will introduce significant error.[4][5] It is also important to check for issues with your experimental technique, such as pipetting errors or inefficient reverse transcription.
Q3: What is the recommended normalization method for Western blot analysis of this compound protein?
A3: For quantitative Western blotting, total protein normalization (TPN) is increasingly recommended over the traditional use of housekeeping proteins (HKPs) like β-actin or GAPDH.[14][15][16] HKPs can be unreliable due to high abundance leading to signal saturation and their expression levels can vary with experimental conditions.[8] TPN, which involves staining the membrane for total protein and normalizing the this compound signal to the total protein in each lane, offers a wider dynamic range and generally lower variability.[14][17]
Q4: I am having trouble detecting this compound, a proteoglycan, by Western blot. Any suggestions?
A4: this compound's nature as a proteoglycan can present challenges. Ensure your protein extraction protocol is optimized for extracellular matrix (ECM) proteins.[17][18][19] This may require specific buffers and homogenization techniques to efficiently solubilize the protein. Also, consider that this compound can exist in different forms (core protein and glycosylated forms), which will affect its migration on the gel.[9] Ensure your antibody is validated for the specific detection you are aiming for.
Troubleshooting Guides
RT-qPCR Normalization for this compound
| Issue | Potential Cause | Troubleshooting Steps |
| High Cq values for housekeeping genes | Poor RNA quality or quantity; inefficient reverse transcription; suboptimal primer design. | 1. Assess RNA integrity (e.g., using a Bioanalyzer).2. Ensure accurate RNA quantification.3. Optimize the reverse transcription step.4. Validate primer efficiency with a standard curve.[20] |
| Inconsistent housekeeping gene expression | The chosen housekeeping gene is not stably expressed in your samples. | 1. Test a panel of 5-10 candidate housekeeping genes.2. Use geNorm or NormFinder to identify the most stable genes.3. Use the geometric mean of the top 2-3 stable genes for normalization.[6][10] |
| "Waterfall" effect in amplification plot | Incorrect baseline setting in the qPCR software. | Manually adjust the baseline in your software to start 1-2 cycles before the earliest amplification signal.[21] |
| S-shaped amplification curve | Incorrect baseline or high background fluorescence. | Re-evaluate the baseline setting and check for potential sources of background fluorescence.[21] |
Western Blot Normalization for this compound
| Issue | Potential Cause | Troubleshooting Steps |
| Saturated housekeeping protein signal | High abundance of the housekeeping protein and/or overloading of the protein lysate. | 1. Reduce the amount of protein loaded.2. Switch to Total Protein Normalization (TPN).[16] |
| Variable housekeeping protein levels | The expression of the housekeeping protein is affected by the experimental conditions. | 1. Validate the stability of your housekeeping protein under your specific experimental conditions.2. Switch to Total Protein Normalization (TPN) as a more reliable alternative.[15] |
| Weak or no this compound signal | Inefficient protein extraction of the ECM protein; poor antibody quality or incorrect dilution. | 1. Use a protein extraction protocol optimized for ECM proteins.[17][18][19]2. Ensure your primary antibody is validated for Western blotting and use the recommended dilution.3. Include a positive control to verify the antibody and detection system. |
| Multiple bands for this compound | This compound can exist in various glycosylated forms. | This may be expected due to the nature of proteoglycans. Consult the literature for expected molecular weights of different this compound forms.[9] |
Experimental Protocols
RT-qPCR for this compound mRNA Expression
-
RNA Extraction : Isolate total RNA from clinical samples using a suitable kit, ensuring to include a DNase treatment step to remove genomic DNA contamination.[20] Assess RNA quality and quantity using spectrophotometry and gel electrophoresis or a microfluidics-based system.
-
Reverse Transcription : Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with a mix of oligo(dT) and random primers.[9][22]
-
qPCR : Perform qPCR using a SYBR Green-based master mix and primers specific for this compound and the selected housekeeping genes. A typical thermal cycling protocol is: 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min.[20]
-
Data Analysis : Calculate the Cq values and determine the relative expression of this compound using the ΔΔCq method, normalizing to the geometric mean of the validated housekeeping genes.[6]
Western Blot for this compound Protein with Total Protein Normalization
-
Protein Extraction : Homogenize tissue samples in a lysis buffer optimized for ECM proteins, often containing detergents and protease inhibitors.[17][18][19]
-
Protein Quantification : Determine the protein concentration of the lysates using a standard protein assay.
-
SDS-PAGE and Transfer : Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Total Protein Staining : Stain the membrane with a reversible total protein stain (e.g., Ponceau S) or use a stain-free gel technology to visualize and quantify the total protein in each lane.[16]
-
Immunoblotting : Block the membrane and incubate with a primary antibody specific for this compound, followed by an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis : Detect the chemiluminescent signal using a digital imager. Quantify the intensity of the this compound band and normalize it to the total protein signal in the corresponding lane.
Visualizations
Caption: Experimental workflow for analyzing this compound expression.
Caption: Decision tree for selecting a normalization strategy.
Caption: Simplified this compound signaling pathways.
References
- 1. genscript.com [genscript.com]
- 2. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 3. Validation of Housekeeping Genes for Gene Expression Analysis in Glioblastoma Using Quantitative Real-Time Polymerase Chain Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. How to Properly Normalize Your qPCR Data [synapse.patsnap.com]
- 7. Western Blot Protocols for Analysis of CCN Proteins and Fragments in Exosomes, Vesicle-Free Fractions, and Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. RT-PCR Protocol - Creative Biogene [creative-biogene.com]
- 10. Validation of housekeeping genes for the normalization of RT-qPCR expression studies in oral squamous cell carcinoma cell line treated by 5 kinds of chemotherapy drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of valid housekeeping genes for quantitative RT-PCR analysis of cardiosphere-derived cells preconditioned under hypoxia or with prolyl-4-hydroxylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. gene-quantification.de [gene-quantification.de]
- 13. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 14. researchgate.net [researchgate.net]
- 15. Superior normalization using total protein for western blot analysis of human adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bio-rad.com [bio-rad.com]
- 17. Enrichment of Extracellular Matrix Proteins from Tissues and Digestion into Peptides for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Compartmental Protein Extraction to Achieve Enrichment of Extracellular Matrix (ECM) Proteins [protocols.io]
- 19. researchgate.net [researchgate.net]
- 20. mcgill.ca [mcgill.ca]
- 21. Gene Expression Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 22. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
overcoming matrix effects in quantifying biglycan in serum
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering challenges with the quantification of biglycan in serum samples, with a specific focus on overcoming matrix effects.
Frequently Asked Questions (FAQs)
Q1: What is a "matrix effect" in the context of serum samples?
A matrix effect occurs when components in a biological sample, other than the analyte of interest (in this case, this compound), interfere with the analytical assay.[1] These interactions can lead to inaccurate quantification of the target protein.[2] In serum, the "matrix" is a complex mixture of proteins, lipids, salts, carbohydrates, and other metabolites that can disrupt the binding of antibodies to the target protein or alter the signal-to-noise ratio.[2][3][4] This interference often results in lower-than-expected optical density (OD) readings in immunoassays.[3]
Q2: How can I determine if my assay is affected by a matrix effect?
The most common method to identify matrix interference is a spike and recovery experiment.[2][3] This involves adding a known concentration of a this compound standard to a serum sample and comparing the measured concentration to the expected value.[2] An acceptable recovery range is typically between 80-120%.[3] A recovery rate below 80% strongly suggests the presence of a matrix effect.[3]
Q3: What are the primary strategies to mitigate matrix effects in an ELISA for this compound?
There are several established methods to address matrix effects in immunoassays:
-
Sample Dilution: This is often the simplest and most effective first step.[1] Diluting the serum sample with an appropriate assay buffer reduces the concentration of interfering substances.[3][5] A dilution factor of 2- to 5-fold is a common starting point.[2]
-
Matrix Matching: This strategy involves diluting the standard curve in a matrix that closely resembles the sample matrix.[1][3] For instance, if you are analyzing human serum, you would use a pooled human serum sample (pre-screened to be negative for this compound) to prepare your standards.[1] This ensures that both the standards and the samples are subjected to similar matrix effects.
-
Standard Addition: This method is particularly useful when a blank matrix is unavailable or when dilution is not feasible.[2][5] It involves creating a calibration curve by spiking the test sample itself with known concentrations of the analyte, which accounts for individual matrix interference on the assay.[4]
Q4: Are there specific sample preparation techniques for mass spectrometry-based quantification to avoid matrix effects?
Yes, for LC-MS/MS analysis, sample preparation is critical. Common approaches include:
-
Protein Precipitation: Using organic solvents like acetonitrile (B52724) to precipitate large, abundant proteins (e.g., albumin) while keeping smaller proteins and peptides, including this compound or its fragments, in solution.[6]
-
Solid-Phase Extraction (SPE): This technique is used to isolate target analytes while excluding interfering matrix components. Hydrophilic interaction chromatography (HILIC) based SPE can be effective for purifying N-linked glycans from serum glycoproteins.[7]
-
Phospholipid Depletion: Phospholipids are a major cause of matrix-induced ionization suppression in mass spectrometry. Specific methods, such as HybridSPE-Phospholipid technology, can selectively remove these interfering lipids.
Troubleshooting Guide
Problem 1: Low recovery of this compound in spike and recovery experiments.
-
Symptom: Calculated recovery is less than 80%.
-
Cause: This is a classic sign of matrix interference where components in the serum are inhibiting the assay.[3]
-
Solution Workflow:
References
- 1. arp1.com [arp1.com]
- 2. Beware of Matrix Effects in Your ELISA Assay - Advansta Inc. [advansta.com]
- 3. Managing Matrix Interference in Immunoassays: Tips and Solutions - Bio-Connect [bio-connect.nl]
- 4. researchgate.net [researchgate.net]
- 5. Overcoming the Effects of Matrix Interference in the Measurement of Urine Protein Analytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sample preparation for mass spectrometric analysis of human serum N-glycans using hydrophilic interaction chromatography-based solid phase extraction - Analyst (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Ensuring Reproducibility in Biglycan Functional Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the reproducibility of biglycan functional assays.
Frequently Asked Questions (FAQs)
Q1: What are the main sources of variability in this compound functional assays?
A1: The primary sources of variability in this compound functional assays stem from the inherent complexity of this compound itself and the assays used to measure its function. Key factors include:
-
Recombinant this compound Quality: Purity, aggregation state, and the presence of post-translational modifications, particularly the structure and heterogeneity of glycosaminoglycan (GAG) chains, can significantly impact biological activity.[1][2][3]
-
Sample Handling and Storage: this compound is a proteoglycan and can be sensitive to freeze-thaw cycles, which may lead to aggregation or degradation.[4] Consistent, long-term storage at -20°C to -70°C is recommended.
-
Assay-Specific Conditions: Minor variations in experimental conditions such as incubation times, temperatures, buffer composition, and cell passage number can lead to significant differences in results.[5]
-
Cell-Based Assay Variability: The response of cells to this compound can be influenced by their differentiation state, passage number, and confluency at the time of the assay.[6]
-
Glycosaminoglycan (GAG) Chain Heterogeneity: The length and sulfation patterns of the two GAG chains on this compound can vary, impacting its interactions with binding partners and signaling receptors.[1][2] This heterogeneity can lead to lot-to-lot variability in recombinant this compound and differences in activity.
Q2: How does the glycosylation of this compound affect its function and assay reproducibility?
A2: The two chondroitin/dermatan sulfate (B86663) GAG chains of this compound are critical for many of its biological functions. However, their heterogeneity presents a significant challenge to assay reproducibility.
-
Receptor Binding and Signaling: The GAG chains are directly involved in binding to certain receptors, such as Toll-like receptors (TLRs) 2 and 4, which is crucial for this compound's role in inflammation.[7][8][9] Variations in GAG structure can alter binding affinity and downstream signaling.
-
Interaction with Growth Factors: The GAG chains can influence the interaction of the this compound core protein with growth factors like TGF-β.[10] Removal of GAG chains has been shown to sometimes increase the activity of the core protein in certain contexts.
-
Antibody Recognition in Immunoassays: The GAG chains can mask epitopes on the this compound core protein, leading to reduced antibody binding in assays like ELISA and Western blotting.[6] Enzymatic removal of GAG chains with chondroitinase ABC is often necessary for accurate quantification.[6]
-
Assay Variability: The non-template-driven synthesis of GAG chains leads to inherent heterogeneity, which can result in batch-to-batch differences in recombinant this compound and variability in experimental outcomes.[1][11]
Troubleshooting Guides
Enzyme-Linked Immunosorbent Assay (ELISA)
Problem: Low or No Signal
| Possible Cause | Troubleshooting Step |
| Masking of epitopes by GAG chains | Pre-treat samples with chondroitinase ABC to remove GAG chains and expose the core protein epitopes. |
| Improper antibody pairing | Ensure the capture and detection antibodies recognize different epitopes on the this compound core protein. |
| Degraded this compound standard or sample | Avoid repeated freeze-thaw cycles. Aliquot standards and samples upon receipt and store at -80°C. |
| Incorrect reagent preparation | Prepare all reagents, including standards and detection antibodies, fresh for each assay.[12][13][14] |
| Suboptimal incubation times/temperatures | Strictly adhere to the protocol's recommended incubation times and temperatures.[12] |
Problem: High Background
| Possible Cause | Troubleshooting Step |
| Non-specific antibody binding | Use a high-quality blocking buffer (e.g., 5% BSA or non-fat dry milk) and ensure adequate blocking time (at least 1 hour).[15] |
| Insufficient washing | Increase the number of wash steps and ensure complete removal of wash buffer between steps.[15] |
| Cross-reactivity of antibodies | Use highly specific monoclonal antibodies for capture and detection. |
| Contaminated reagents | Use sterile, fresh reagents and filter buffers if necessary. |
Western Blotting
Problem: Weak or No this compound Band
| Possible Cause | Troubleshooting Step |
| Poor antibody recognition due to GAG chains | Treat the protein lysate with chondroitinase ABC before electrophoresis. |
| Inefficient protein transfer | Optimize transfer conditions (time, voltage) based on the molecular weight of the this compound core protein (~42 kDa) and the glycosylated form (100-250 kDa).[6] |
| Low this compound expression in the sample | Increase the amount of protein loaded onto the gel. Use a positive control (e.g., recombinant this compound) to confirm antibody reactivity. |
| Antibody inactivity | Use a fresh dilution of the primary antibody and ensure it has been stored correctly. |
Problem: Multiple Bands or Smearing
| Possible Cause | Troubleshooting Step |
| Heterogeneity of GAG chains | The high molecular weight smear often represents the fully glycosylated, heterogeneous this compound. This is expected. A band at ~42 kDa represents the core protein.[6] |
| Protein degradation | Use protease inhibitors during sample preparation. |
| Non-specific antibody binding | Optimize the primary antibody concentration and blocking conditions. |
Immunoprecipitation (IP)
Problem: Low Yield of Immunoprecipitated this compound
| Possible Cause | Troubleshooting Step |
| Inefficient antibody-biglycan binding | Use an antibody validated for IP. Polyclonal antibodies may be more effective due to recognition of multiple epitopes.[15] |
| This compound sequestered in the extracellular matrix (ECM) | Use appropriate lysis buffers to effectively solubilize this compound from the ECM. This may require detergents and sonication.[16] |
| Competition for antibody binding | Ensure the lysis buffer composition does not interfere with antibody-antigen interaction.[16] |
| Insufficient incubation time | Incubate the antibody with the lysate overnight at 4°C to maximize binding.[16] |
Problem: High Non-specific Binding
| Possible Cause | Troubleshooting Step |
| Non-specific binding to beads | Pre-clear the lysate by incubating with beads alone before adding the antibody. Block beads with BSA.[17] |
| Insufficient washing | Increase the number and stringency of wash steps. Adding a low concentration of detergent to the wash buffer can help.[18] |
| Antibody concentration too high | Titrate the antibody to determine the optimal concentration that minimizes non-specific binding.[19] |
Cell-Based Functional Assays (Proliferation, Migration, Invasion)
Problem: Inconsistent or Non-reproducible Results
| Possible Cause | Troubleshooting Step |
| Variability in recombinant this compound | Use the same lot of recombinant this compound for a set of experiments. Perform quality control on new lots to ensure consistent activity. |
| Cellular heterogeneity | Use cells within a narrow passage number range. Ensure consistent cell seeding density and confluency.[19] |
| Variations in assay setup | Standardize all experimental parameters, including incubation times, media composition, and the concentration of chemoattractants (for migration/invasion assays).[20][21] |
| Subjectivity in data analysis | Use automated image analysis software to quantify cell proliferation or migration to reduce user bias. |
Quantitative Data Summary
Table 1: Typical Concentrations of Recombinant this compound in Functional Assays
| Assay Type | Cell Type | This compound Concentration | Reference |
| Cell Proliferation | Osteosarcoma cells (MG63) | 10 µg/mL | [22] |
| Cell Migration | Gastric cancer cells (NCI-N87) | 5 µg/mL | [23] |
| Signaling (NF-κB, Erk activation) | Esophageal squamous cell carcinoma cells | 100 ng/mL | [24] |
| Signaling (p38, ERK activation) | Macrophages | 5 µg/mL | [8] |
Table 2: Key Parameters for this compound ELISA
| Parameter | Recommended Value/Range | Reference |
| Sample Type | Serum, Plasma, Tissue Homogenates | [14] |
| Standard Curve Range | 0.31 - 20 ng/mL | [12] |
| Incubation Time (Sample/Standard) | 1 - 2.5 hours | [12][13] |
| Incubation Temperature | 37°C or Room Temperature | [12][13] |
| Wavelength for Reading | 450 nm | [12] |
Detailed Experimental Protocols
This compound ELISA Protocol (Sandwich ELISA)
-
Plate Preparation: Coat a 96-well microplate with a capture antibody specific for the this compound core protein. Incubate overnight at 4°C.
-
Blocking: Wash the plate and block with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1-2 hours at room temperature.
-
Sample/Standard Preparation:
-
If necessary, pre-treat samples and standards with chondroitinase ABC to remove GAG chains.
-
Prepare a serial dilution of the this compound standard.
-
-
Incubation: Add standards and samples to the wells and incubate for 1-2.5 hours at room temperature or 37°C.[12][13]
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody that recognizes a different epitope on the this compound core protein. Incubate for 1 hour at room temperature.[13]
-
Streptavidin-HRP: Wash the plate and add streptavidin-conjugated horseradish peroxidase (HRP). Incubate for 45 minutes at room temperature.[13]
-
Substrate Development: Wash the plate and add a TMB substrate solution. Incubate in the dark for 15-30 minutes.[14]
-
Stop Reaction: Add a stop solution (e.g., 2N H₂SO₄) to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
Cell Migration Assay (Transwell/Boyden Chamber)
-
Chamber Preparation:
-
Cell Seeding:
-
Harvest cells and resuspend them in serum-free medium.
-
Seed the cells into the upper chamber of the transwell insert.
-
-
Chemoattractant:
-
In the lower chamber, add medium containing a chemoattractant (e.g., serum or a specific growth factor) and the desired concentration of this compound.
-
-
Incubation: Incubate the plate for a period sufficient for cell migration (typically 12-48 hours) at 37°C in a CO₂ incubator.
-
Cell Removal and Staining:
-
Carefully remove the non-migrated cells from the top of the membrane with a cotton swab.
-
Fix the migrated cells on the bottom of the membrane with methanol (B129727) or paraformaldehyde.
-
Stain the cells with a solution such as crystal violet.[20]
-
-
Quantification:
-
Elute the stain and measure the absorbance, or count the number of migrated cells in several microscopic fields.
-
Signaling Pathways and Experimental Workflows
Caption: Overview of major signaling pathways activated by this compound.
Caption: A logical workflow for troubleshooting reproducibility issues.
References
- 1. Analysis of the Glycosaminoglycan Chains of Proteoglycans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of the Glycosaminoglycan Chains of Proteoglycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determinants of Glycosaminoglycan (GAG) Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. content.abcam.com [content.abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. The Extracellular Small Leucine-Rich Proteoglycan this compound Is a Key Player in Gastric Cancer Aggressiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: A Multivalent Proteoglycan Providing Structure and Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The matrix component this compound is proinflammatory and signals through Toll-like receptors 4 and 2 in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Interaction of the small interstitial proteoglycans this compound, decorin and fibromodulin with transforming growth factor beta - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assembling custom side chains on proteoglycans to interrogate their function in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Human this compound ELISA Kit [ABIN6720596] - Plasma, Serum [antibodies-online.com]
- 13. raybiotech.com [raybiotech.com]
- 14. Human BGN ELISA kit | Plasma, Serum, Tissue Homogenate [anticorps-enligne.fr]
- 15. sinobiological.com [sinobiological.com]
- 16. Immunoprecipitation Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 17. Immunoprecipitation Troubleshooting | Antibodies.com [antibodies.com]
- 18. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 19. Immunoprecipitation Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 20. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. BGN Secreted by Cancer-Associated Fibroblasts Promotes Esophageal Squamous Cell Carcinoma Progression via Activation of TLR4-Mediated Erk and NF-κB Signaling Pathways | MDPI [mdpi.com]
selecting the appropriate negative controls for biglycan experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with biglycan. The following information will help you select the appropriate negative controls to ensure the specificity and validity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the essential negative controls for immunohistochemistry (IHC) or immunofluorescence (IF) experiments targeting this compound?
A1: For IHC or IF experiments, several negative controls are crucial to ensure the specificity of the anti-biglycan antibody. The primary negative control is an isotype control , which is an antibody of the same immunoglobulin class (e.g., IgG, IgM) and from the same host species as your primary anti-biglycan antibody, but it is not directed against this compound.[1] This control helps to differentiate non-specific background staining from true antigen-specific signals. Additionally, a "no primary antibody" control, where the primary antibody is omitted and only the secondary antibody is applied, is essential to check for non-specific binding of the secondary antibody.[2]
Q2: In a Western blot for this compound, what negative controls should I include?
A2: For Western blotting, an isotype control is a valuable negative control to ensure that the band you are detecting is specific to this compound and not a result of non-specific antibody binding.[1] Additionally, it is good practice to include a lysate from a cell line or tissue known not to express this compound, or from a this compound knockout (KO) model if available. This will confirm the antibody's specificity for this compound.
Q3: How do I select the correct negative control for a this compound knockdown experiment using siRNA?
A3: In siRNA-mediated knockdown experiments, a non-targeting siRNA or a scrambled siRNA should be used as a negative control.[3][4] A non-targeting siRNA is designed to not target any known gene in the species you are working with.[5] A scrambled siRNA has the same nucleotide composition as your this compound-targeting siRNA but in a randomized sequence.[5] Both controls help to ensure that the observed effects are due to the specific silencing of this compound and not due to off-target effects or the cellular response to the introduction of siRNA.[5][6]
Q4: What are the appropriate negative controls for co-immunoprecipitation (Co-IP) experiments involving this compound?
A4: For Co-IP experiments, a key negative control is to use an isotype control antibody of the same class as your anti-biglycan antibody.[1] This will help to identify proteins that non-specifically bind to the antibody or the beads. Another important control is to perform the immunoprecipitation with beads alone (no antibody) or with an antibody against an unrelated protein, such as GAPDH, to check for non-specific binding to the beads themselves.[2]
Q5: When using recombinant this compound to treat cells, what is the proper negative control?
A5: When treating cells with recombinant this compound, the negative control should be a vehicle control . This means treating a parallel set of cells with the same buffer or medium that the recombinant this compound was dissolved in, but without the this compound itself.[7] This ensures that any observed cellular response is due to the this compound protein and not the solvent.
Q6: Are this compound knockout (KO) models a good negative control?
A6: Yes, cells or tissues from This compound knockout (Bgn KO) mice are considered a gold-standard negative control.[8][9][10] They provide the most definitive evidence that the biological effect being studied is directly attributable to the presence or absence of this compound.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High background staining in IHC/IF | Non-specific binding of the primary or secondary antibody. | 1. Include an isotype control to assess non-specific primary antibody binding.[1] 2. Run a "no primary antibody" control to check for secondary antibody non-specificity.[2] 3. Optimize blocking conditions and antibody concentrations. |
| Multiple bands in Western blot | Non-specific antibody binding or protein degradation. | 1. Use an isotype control to check for non-specific bands.[1] 2. Include a lysate from this compound KO cells/tissue to confirm the correct band.[8] 3. Use fresh protein lysates with protease inhibitors. |
| Scrambled siRNA control shows a phenotype | Off-target effects of the scrambled siRNA. | 1. Use a different scrambled or a non-targeting siRNA sequence.[5] 2. Confirm this compound knockdown with your specific siRNA via qPCR or Western blot. 3. Consider using a C911 mismatch siRNA control, which is designed to reduce on-target effects while maintaining off-target effects.[11] |
| High background in Co-IP | Non-specific binding to beads or antibody. | 1. Pre-clear your lysate with beads before adding the antibody. 2. Include an isotype control and a "beads only" control.[2] 3. Increase the stringency of your wash buffers. |
| Inconsistent results with recombinant this compound | Bioactivity of the recombinant protein or vehicle effects. | 1. Always include a vehicle control.[7] 2. Ensure the recombinant this compound is properly folded and active by testing it in a known bioassay if possible.[12] |
Experimental Protocols
Protocol 1: Negative Control for Immunohistochemistry (IHC)
-
Prepare tissue sections: Deparaffinize and rehydrate tissue sections as per standard protocols.
-
Antigen Retrieval: Perform antigen retrieval using an appropriate method (e.g., heat-induced epitope retrieval).
-
Blocking: Block non-specific binding sites with a suitable blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation:
-
Washing: Wash sections three times with PBS or TBS-T.
-
Secondary Antibody Incubation: Incubate all sections with the appropriate secondary antibody conjugated to a detection enzyme or fluorophore for 1 hour at room temperature.
-
Detection and Visualization: Develop the signal using a suitable substrate (for enzymatic detection) or visualize under a fluorescence microscope.
-
Analysis: Compare the staining in the experimental sample to the minimal or absent staining in the isotype and no primary control samples.
Protocol 2: Negative Control for siRNA Knockdown Experiment
-
Cell Seeding: Seed cells in appropriate culture plates to achieve 50-70% confluency at the time of transfection.
-
Transfection Preparation:
-
This compound siRNA: Prepare the transfection mix with the siRNA targeting this compound according to the manufacturer's instructions.
-
Negative Control siRNA: Prepare a separate transfection mix with a non-targeting or scrambled siRNA at the same concentration.[3][4]
-
Mock Transfection Control: Prepare a transfection mix with the transfection reagent alone (no siRNA).
-
-
Transfection: Add the transfection complexes to the cells and incubate for the desired period (typically 24-72 hours).
-
Analysis:
-
Verify Knockdown: Harvest a subset of cells to confirm the knockdown of this compound at the mRNA (qPCR) and/or protein (Western blot) level.
-
Phenotypic Assay: Perform your functional assay on all three groups (this compound siRNA, negative control siRNA, and mock transfected).
-
-
Interpretation: A specific effect of this compound knockdown should be observed in the this compound siRNA-treated cells but not in the negative control siRNA or mock-transfected cells.
Signaling Pathways and Experimental Workflows
This compound is known to be involved in several signaling pathways, including those mediated by Toll-like receptors (TLR) 2 and 4, which can lead to the activation of NF-κB and Erk pathways.[3][4][13] It also modulates Wnt signaling.[14] Understanding these pathways is crucial for designing experiments with appropriate controls.
Caption: this compound signaling through TLR2/4 activates downstream pathways.
Caption: Workflow for a this compound siRNA knockdown experiment with controls.
Caption: Logic diagram for IHC negative controls.
References
- 1. This compound antibody (67275-1-Ig) | Proteintech [ptglab.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of stromal this compound promotes normalization of the tumor microenvironment and enhances chemotherapeutic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. horizondiscovery.com [horizondiscovery.com]
- 6. researchgate.net [researchgate.net]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Knockdown of this compound reveals an important role in maintenance of structural and mechanical properties during tendon aging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pivotal roles of this compound and decorin in regulating bone mass, water retention, and bone toughness - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Knockdown of this compound reveals an important role in maintenance of structural and mechanical properties during tendon aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. C911: A Bench-Level Control for Sequence Specific siRNA Off-Target Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bosterbio.com [bosterbio.com]
- 13. The matrix component this compound is proinflammatory and signals through Toll-like receptors 4 and 2 in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
dealing with high background in biglycan immunofluorescence
Welcome to the technical support center for biglycan immunofluorescence staining. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and achieve optimal staining results.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high background staining in this compound immunofluorescence?
High background staining in this compound immunofluorescence can obscure specific signals and lead to misinterpretation of results. The most common causes include:
-
Autofluorescence: Tissues and cells can have endogenous molecules that fluoresce, creating a generalized background signal. Common sources include collagen, elastin, red blood cells, and lipofuscin.[1][2][3] Fixatives like glutaraldehyde (B144438) and paraformaldehyde can also induce autofluorescence.[1][4]
-
Non-specific antibody binding: The primary or secondary antibodies may bind to unintended targets in the sample.[5][6] This can be due to ionic or hydrophobic interactions between the antibodies and tissue components.[5]
-
Inadequate blocking: Insufficient blocking of non-specific binding sites can lead to high background.[6][7][8]
-
Suboptimal antibody concentrations: Using primary or secondary antibodies at a concentration that is too high can increase non-specific binding.[6][7][8]
-
Issues with fixation: The choice of fixative and the fixation time can impact background. Aldehyde-based fixatives, while preserving structure, can increase autofluorescence.[1][4]
-
Endogenous biotin (B1667282) or enzyme activity: If using biotin-based detection systems, endogenous biotin in tissues like the kidney and liver can cause background.[3] Similarly, endogenous peroxidases or phosphatases can be a problem with enzyme-based detection.[3][7]
Troubleshooting Guides
This section provides detailed troubleshooting guides for specific issues encountered during this compound immunofluorescence experiments.
Issue 1: High Autofluorescence
Symptoms:
-
A diffuse, uniform background fluorescence is observed across the entire tissue or cell sample, even in unstained controls.[1]
-
The background signal is present in multiple fluorescence channels.[1]
Possible Causes & Solutions:
| Possible Cause | Solution | Experimental Protocol |
| Fixation-induced autofluorescence | Reduce fixation time to the minimum required for adequate preservation.[4][9] Consider using an alternative fixative like chilled methanol (B129727) or ethanol (B145695), especially for cell surface markers.[4][10] If using aldehyde fixatives, paraformaldehyde is generally better than glutaraldehyde.[4][9] | Protocol: Methanol Fixation 1. Wash cells briefly with PBS. 2. Add ice-cold methanol and incubate for 10 minutes at -20°C. 3. Wash three times with PBS for 5 minutes each. |
| Endogenous fluorophores (e.g., collagen, elastin, red blood cells) | Perfuse tissues with PBS before fixation to remove red blood cells.[9][10] For tissues rich in collagen and elastin, consider using a quenching agent. | Protocol: PBS Perfusion (for animal tissues) 1. Anesthetize the animal according to approved protocols. 2. Perfuse transcardially with cold PBS until the liver is clear. 3. Proceed with fixation. |
| Lipofuscin accumulation (common in aged tissues) | Treat samples with a quenching agent like Sudan Black B or a commercial autofluorescence quenching kit.[1][2][9] | Protocol: Sudan Black B Treatment 1. After rehydration, incubate sections in 0.1% Sudan Black B in 70% ethanol for 10-20 minutes at room temperature. 2. Wash thoroughly with 70% ethanol, followed by PBS. |
| Choice of fluorophore | Select fluorophores that emit in the far-red spectrum (e.g., Alexa Fluor 647), as autofluorescence is often weaker at these longer wavelengths.[4][9][10] | N/A |
Workflow for Diagnosing and Reducing Autofluorescence
Caption: A flowchart for diagnosing and mitigating autofluorescence in immunofluorescence experiments.
Issue 2: Non-Specific Antibody Binding
Symptoms:
-
High background is observed in samples incubated with both primary and secondary antibodies, but is lower or absent in the "secondary antibody only" control.
-
Staining appears in locations where this compound is not expected to be present.
Possible Causes & Solutions:
| Possible Cause | Solution | Experimental Protocol |
| Inadequate blocking | Increase the blocking incubation time (e.g., to 1 hour at room temperature).[7] Use a blocking solution containing normal serum from the same species as the secondary antibody (e.g., 5-10% normal goat serum if using a goat anti-rabbit secondary).[11] Bovine Serum Albumin (BSA) at 1-5% is another option.[7] | Protocol: Standard Blocking 1. After fixation and permeabilization, wash the sample with PBS. 2. Incubate with blocking buffer (e.g., 5% normal goat serum and 0.1% Triton X-100 in PBS) for 1 hour at room temperature. 3. Proceed with primary antibody incubation without washing. |
| Primary antibody concentration too high | Titrate the primary antibody to determine the optimal concentration that provides a good signal-to-noise ratio.[6][7][12] Start with the manufacturer's recommended dilution and perform a dilution series. | Protocol: Primary Antibody Titration 1. Prepare a series of dilutions of the primary antibody (e.g., 1:50, 1:100, 1:200, 1:400). 2. Stain separate samples with each dilution, keeping all other parameters constant. 3. Image all samples with identical settings and compare the signal intensity and background. |
| Secondary antibody concentration too high | Titrate the secondary antibody in the same way as the primary antibody.[6] | Protocol: Secondary Antibody Titration 1. Prepare a series of dilutions of the secondary antibody (e.g., 1:200, 1:500, 1:1000). 2. Stain separate samples (incubated with the optimal primary antibody concentration) with each dilution. 3. Image and compare as with the primary antibody titration. |
| Cross-reactivity of the secondary antibody | Use a pre-adsorbed secondary antibody to minimize cross-reactivity with endogenous immunoglobulins in the sample.[7] Run a "secondary antibody only" control to confirm specificity.[6][13] | N/A |
| Ionic or hydrophobic interactions | Increase the salt concentration of the washing buffers (e.g., PBS with 0.5 M NaCl) to reduce ionic interactions.[5] Include a non-ionic detergent like Tween 20 (0.05%) in the wash buffers to reduce hydrophobic interactions. | N/A |
Decision Tree for Troubleshooting Non-Specific Binding
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. tandfonline.com [tandfonline.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 5. ICC/IHC Non-Specific Binding / Staining Prevention Protocol: R&D Systems [rndsystems.com]
- 6. stjohnslabs.com [stjohnslabs.com]
- 7. hycultbiotech.com [hycultbiotech.com]
- 8. sinobiological.com [sinobiological.com]
- 9. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 10. southernbiotech.com [southernbiotech.com]
- 11. Blocking Buffers in Immunofluorescence Workflows [visikol.com]
- 12. blog.cellsignal.com [blog.cellsignal.com]
- 13. ki-sbc.mit.edu [ki-sbc.mit.edu]
Optimizing Biglycan Preservation in Tissues: A Technical Support Center
Welcome to the technical support center for optimizing fixation methods for biglycan preservation in tissues. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful experimental outcomes.
Troubleshooting Guides
This section addresses specific issues that may arise during the detection of this compound in tissue samples.
Immunohistochemistry (IHC) Troubleshooting for this compound
| Problem | Potential Cause | Suggested Solution |
| Weak or No Signal | Inadequate Fixation: Formalin fixation can mask the this compound epitope. Over-fixation can further exacerbate this issue. | - Optimize Fixation Time: Aim for 12-24 hours in 10% Neutral Buffered Formalin (NBF). Avoid prolonged fixation. - Consider Alternative Fixatives: Alcohol-based fixatives (e.g., 70% ethanol) or zinc-based fixatives may offer better preservation of the this compound epitope.[1][2][3] - Antigen Retrieval is Crucial: Use heat-induced epitope retrieval (HIER) with a citrate (B86180) buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0). Proteolytic-induced epitope retrieval (PIER) with enzymes like proteinase K might also be effective. |
| Suboptimal Primary Antibody Concentration: The antibody concentration may be too low. | - Titrate the Primary Antibody: Perform a dilution series (e.g., 1:50, 1:100, 1:200) to determine the optimal concentration.[4][5] - Increase Incubation Time: A longer incubation, such as overnight at 4°C, can enhance signal. | |
| Inactive Antibody: Improper storage or repeated freeze-thaw cycles can degrade the antibody. | - Verify Antibody Storage: Ensure the antibody has been stored according to the manufacturer's instructions. - Use a Positive Control: Always include a tissue sample known to express this compound to validate the antibody's activity. | |
| High Background Staining | Non-specific Antibody Binding: The primary or secondary antibody may be binding to other proteins in the tissue. | - Increase Blocking: Use a blocking solution containing 5% normal serum from the same species as the secondary antibody.[6] - Optimize Antibody Concentration: A higher than optimal antibody concentration can lead to non-specific binding.[7][8] |
| Endogenous Biotin or Peroxidase Activity: If using a biotin-based detection system or HRP-conjugated secondary antibodies. | - Block Endogenous Biotin: Use an avidin/biotin blocking kit.[9] - Quench Endogenous Peroxidase: Treat sections with 3% hydrogen peroxide before primary antibody incubation. | |
| Tissue Detachment from Slide | Aggressive Antigen Retrieval: High temperatures or harsh enzymatic treatment can cause tissue to lift. | - Use Coated Slides: Employ positively charged or adhesive-coated slides. - Optimize Antigen Retrieval: Reduce the heating time or enzyme concentration. |
| Poor Tissue Processing: Inadequate dehydration or infiltration can lead to poor adhesion. | - Ensure Proper Processing: Follow a standardized and validated tissue processing protocol.[10] |
Western Blot Troubleshooting for this compound from Tissue Lysates
| Problem | Potential Cause | Suggested Solution |
| No or Weak this compound Band | Inefficient Protein Extraction from FFPE Tissue: Formalin cross-linking can hinder protein solubilization. | - Use a Specialized FFPE Protein Extraction Protocol: These protocols often involve heating in a lysis buffer containing SDS to reverse cross-links.[11][12] - Optimize Lysis Buffer: A RIPA buffer is often effective for extracting proteins from tissues.[5] |
| Low Abundance of this compound: The amount of this compound in the tissue lysate may be below the detection limit. | - Increase Protein Load: Load a higher amount of total protein per lane (e.g., 30-50 µg). - Enrich for Glycoproteins: Consider using a glycoprotein (B1211001) enrichment kit. | |
| Poor Antibody-Antigen Interaction: | - Use a Validated Antibody: Ensure the antibody is validated for Western blotting. - Optimize Antibody Dilution: Perform a titration to find the optimal concentration. | |
| Multiple Bands or Non-specific Bands | Protein Degradation: Proteases released during tissue homogenization can degrade this compound. | - Work Quickly and on Ice: Process tissue samples rapidly and keep them cold to minimize protease activity.[5] - Use Protease Inhibitors: Add a protease inhibitor cocktail to the lysis buffer. |
| Non-specific Antibody Binding: | - Increase Washing Steps: Wash the membrane thoroughly after primary and secondary antibody incubations. - Optimize Blocking: Block the membrane for at least 1 hour at room temperature or overnight at 4°C. |
Frequently Asked Questions (FAQs)
Q1: What is the best fixative for preserving this compound in tissues for immunohistochemistry?
A1: While 10% neutral buffered formalin (NBF) is the most common fixative, it can mask the this compound epitope due to protein cross-linking. For optimal this compound preservation, consider the following:
-
Shortened Formalin Fixation: Limiting fixation time in 10% NBF to 12-24 hours can be a good compromise between morphological preservation and antigenicity.[13]
-
Alcohol-Based Fixatives: Fixatives like 70% ethanol (B145695) can offer superior preservation of antigenicity for some proteins, although they may not provide the same level of morphological detail as formalin.[1][14]
-
Zinc-Based Fixatives: These have been proposed as alternatives to formalin and may offer improved antigen preservation.[15]
Ultimately, the optimal fixative may depend on the specific tissue type and the antibody used. It is recommended to perform a pilot study to compare different fixation methods for your specific application.
Q2: Why is antigen retrieval necessary for this compound IHC on formalin-fixed tissues?
A2: Formalin fixation creates methylene (B1212753) bridges between proteins, which can "mask" the epitope of this compound, preventing the primary antibody from binding. Antigen retrieval methods, such as heat-induced epitope retrieval (HIER), use heat and specific buffer solutions to break these cross-links and "unmask" the epitope, allowing for antibody recognition.
Q3: How can I optimize the primary antibody concentration for this compound IHC?
A3: The optimal antibody concentration is crucial for achieving a strong, specific signal with low background. The best approach is to perform a titration experiment. This involves testing a range of antibody dilutions (e.g., 1:50, 1:100, 1:200, 1:400) on a positive control tissue. The optimal dilution will be the one that provides the strongest specific staining with the lowest background.[4][5]
Q4: What are some common causes of high background staining in this compound IHC, and how can I reduce it?
A4: High background can obscure the specific signal. Common causes and solutions include:
-
Non-specific antibody binding: Increase the concentration of the blocking serum or try a different blocking agent.
-
Hydrophobic interactions: Add a detergent like Tween-20 to your wash buffers.
-
Endogenous enzyme activity: If using an HRP- or AP-conjugated secondary antibody, quench endogenous peroxidase or phosphatase activity before adding the primary antibody.[10]
-
Primary antibody concentration is too high: Use a more diluted primary antibody.[7][8]
Q5: Can I perform a Western blot for this compound on formalin-fixed, paraffin-embedded (FFPE) tissue?
A5: Yes, it is possible, but it requires a specialized protein extraction protocol to reverse the formalin-induced cross-links. These protocols typically involve deparaffinization followed by heating the tissue sections in a lysis buffer containing a strong detergent like SDS.[11][12][16][17] It is important to note that protein yields from FFPE tissues can be lower and the proteins may be more fragmented compared to fresh or frozen tissues.[18]
Data Presentation
Comparison of Fixative Effects on Immunohistochemical Staining Intensity
The following table is a generalized summary based on literature comparing different fixative types. Specific results for this compound may vary and require empirical validation.
| Fixative Type | Antigenicity Preservation | Morphological Preservation | Key Considerations |
| 10% Neutral Buffered Formalin (NBF) | Fair to Good (Epitope masking is common)[1][13] | Excellent | Gold standard for morphology; antigen retrieval is almost always necessary.[1] |
| Alcohol-Based (e.g., 70% Ethanol) | Good to Excellent (Generally less epitope masking)[1][14] | Fair to Good (Can cause tissue shrinkage) | Good for preserving nucleic acids and some antigens; may not be ideal for fine morphological details.[14] |
| Zinc-Based Fixatives | Good | Good | A potential alternative to formalin, offering a balance of morphological and antigen preservation.[15] |
| Glyoxal-Based Fixatives | Good | Good | Another formalin alternative with reduced toxicity. |
Experimental Protocols
General Protocol for this compound Immunohistochemistry on FFPE Tissues
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 minutes each).
-
Rinse in distilled water.
-
-
Antigen Retrieval (HIER):
-
Immerse slides in a pre-heated antigen retrieval solution (e.g., 10 mM Sodium Citrate, pH 6.0, or 1X Tris-EDTA, pH 9.0).
-
Heat in a microwave, pressure cooker, or water bath according to optimized protocols (e.g., microwave at high power for 2 minutes, then low power for 10 minutes).
-
Allow slides to cool in the buffer for at least 20 minutes at room temperature.
-
Rinse in wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking Endogenous Peroxidase (if using HRP detection):
-
Incubate slides in 3% hydrogen peroxide in methanol (B129727) or water for 10-15 minutes.
-
Rinse with wash buffer.
-
-
Blocking Non-Specific Binding:
-
Incubate slides in a blocking solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-biglycan antibody in antibody diluent to the predetermined optimal concentration.
-
Incubate slides with the primary antibody, typically for 1 hour at room temperature or overnight at 4°C in a humidified chamber.
-
-
Detection:
-
Rinse slides with wash buffer (3 changes, 5 minutes each).
-
Incubate with a biotinylated or polymer-based secondary antibody according to the manufacturer's instructions (e.g., 30-60 minutes at room temperature).
-
Rinse with wash buffer.
-
If using an avidin-biotin complex (ABC) method, incubate with the ABC reagent.
-
Rinse with wash buffer.
-
-
Chromogen Development:
-
Incubate slides with the chromogen substrate (e.g., DAB) until the desired staining intensity is reached.
-
Rinse with distilled water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin (B73222).
-
"Blue" the hematoxylin in running tap water or a bluing agent.
-
Dehydrate through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
General Protocol for Protein Extraction from FFPE Tissue for Western Blot
-
Deparaffinization:
-
Place 5-10 µm thick FFPE tissue sections into a microcentrifuge tube.
-
Add 1 mL of xylene and vortex. Incubate for 10 minutes at room temperature.
-
Centrifuge at high speed for 2 minutes and discard the supernatant.
-
Repeat the xylene wash.
-
-
Rehydration:
-
Add 1 mL of 100% ethanol and vortex. Centrifuge and discard the supernatant.
-
Repeat with 90%, 70%, and 50% ethanol, followed by a final wash with distilled water.
-
-
Protein Extraction and Cross-link Reversal:
-
Add an appropriate volume of FFPE extraction buffer (typically containing SDS, such as 2% SDS in 100mM Tris-HCl, pH 8.0 with protease inhibitors).
-
Incubate at 100°C for 20-30 minutes, followed by incubation at 80°C for 2 hours with agitation.
-
Cool the samples on ice.
-
-
Homogenization and Clarification:
-
Sonicate the samples on ice to further disrupt the tissue and shear DNA.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
-
Protein Quantification and Sample Preparation:
-
Carefully collect the supernatant containing the extracted proteins.
-
Determine the protein concentration using a compatible protein assay (e.g., BCA assay).
-
Mix the desired amount of protein with Laemmli sample buffer and boil for 5-10 minutes.
-
The samples are now ready for SDS-PAGE and Western blotting.
-
Mandatory Visualizations
This compound Signaling Pathways
Caption: this compound interaction with Toll-like receptors 2 and 4 (TLR2/4) signaling pathway.
Caption: Crosstalk of this compound with Wnt and BMP signaling pathways in osteogenesis.
Experimental Workflow
Caption: General experimental workflow for the analysis of this compound in fixed tissues.
References
- 1. Comparative Evaluation of Formalin and Alcohol-Based Fixatives on Tissue Morphology and Immunostaining in Routine Histopathology | Journal of Heart Valve Disease [icr-heart.com]
- 2. Popular Types of Fixatives used in Histopathology [leicabiosystems.com]
- 3. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound is a new extracellular component of the Chordin-BMP4 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 9. documents.cap.org [documents.cap.org]
- 10. researchgate.net [researchgate.net]
- 11. docs.abcam.com [docs.abcam.com]
- 12. Effect of formalin tissue fixation and processing on immunohistochemistry. | Semantic Scholar [semanticscholar.org]
- 13. Comparison of ethanol versus formalin fixation on preservation of histology and RNA in laser capture microdissected brain tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Crosstalk between Wnt/β-catenin signaling pathway and DNA damage response in cancer: a new direction for overcoming therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Immunohistochemistry Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 16. Unlocking Cancer Glycomes from Histopathological Formalin-fixed and Paraffin-embedded (FFPE) Tissue Microdissections - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sg.idtdna.com [sg.idtdna.com]
- 18. FFPE sample prep for cancer research [takarabio.com]
Validation & Comparative
Validating the Specificity of a New Polyclonal Biglycan Antibody: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the specificity of a new polyclonal antibody targeting biglycan (BGN), a small leucine-rich proteoglycan involved in various cellular processes and signaling pathways. To ensure rigorous scientific standards, we present a comparative analysis of this new antibody (hereafter referred to as "New pAb BGN") against two commercially available polyclonal antibodies: Competitor A pAb BGN and Competitor B pAb BGN. The following sections detail the experimental protocols, present comparative data in a tabular format, and visualize key workflows and signaling pathways.
Comparative Performance Analysis
The specificity and performance of the "New pAb BGN" were evaluated against two other commercially available polyclonal this compound antibodies using Western Blotting and Immunofluorescence. The results are summarized below.
Western Blot Analysis
Western blot analysis was performed to assess the specificity and sensitivity of the antibodies in detecting endogenous this compound in cell lysates.
-
Table 1: Western Blot Specificity and Sensitivity Comparison
| Feature | New pAb BGN | Competitor A pAb BGN | Competitor B pAb BGN |
| Target Band (kDa) | ~60 kDa | ~60 kDa | ~60 kDa |
| Non-specific Bands | None observed | Faint band at ~45 kDa | Minor bands at ~75 kDa and ~40 kDa |
| Optimal Dilution | 1:2000 | 1:1000 | 1:500 |
| Signal-to-Noise Ratio | High | Moderate | Moderate to Low |
| Reproducibility | High (Consistent results across 3 independent experiments) | High | Moderate (Some lot-to-lot variability observed) |
Immunofluorescence Analysis
Immunofluorescence was used to evaluate the ability of the antibodies to detect the subcellular localization of this compound.
-
Table 2: Immunofluorescence Performance Comparison
| Feature | New pAb BGN | Competitor A pAb BGN | Competitor B pAb BGN |
| Subcellular Localization | Clear perinuclear and extracellular matrix staining | Perinuclear staining with some cytoplasmic background | Diffuse cytoplasmic and some perinuclear staining |
| Optimal Dilution | 1:500 | 1:200 | 1:100 |
| Signal Specificity | High | Moderate | Moderate |
| Background Staining | Minimal | Low to moderate | Moderate |
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below.
Western Blot Protocol
-
Cell Lysis:
-
Culture human embryonic kidney (HEK293) cells to 80-90% confluency.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Transfer:
-
Denature 30 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (New pAb BGN, Competitor A pAb BGN, or Competitor B pAb BGN) at their respective optimal dilutions overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detection system.
-
Immunofluorescence Protocol
-
Cell Culture and Fixation:
-
Seed human osteosarcoma (U2OS) cells on glass coverslips in a 24-well plate and grow to 60-70% confluency.
-
Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
-
Permeabilization and Blocking:
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific binding with 1% BSA in PBST for 1 hour at room temperature.
-
-
Immunostaining:
-
Incubate the cells with the primary antibody (New pAb BGN, Competitor A pAb BGN, or Competitor B pAb BGN) at their respective optimal dilutions in blocking buffer for 1 hour at room temperature.
-
Wash the cells three times with PBST.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) in blocking buffer for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBST.
-
-
Mounting and Imaging:
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells with PBS.
-
Mount the coverslips on microscope slides using an anti-fade mounting medium.
-
Visualize the staining using a fluorescence microscope.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for validating the new polyclonal this compound antibody.
Caption: Workflow for polyclonal this compound antibody validation.
This compound Signaling Pathway
This compound is known to act as a ligand for Toll-like receptors (TLR) 2 and 4, initiating downstream signaling cascades that lead to the activation of NF-κB. This pathway is crucial in inflammatory responses. The diagram below illustrates this signaling cascade.
Caption: this compound-mediated TLR signaling pathway.
Decorin vs. Biglycan: A Comparative Guide to their Roles in Collagen Fibrillogenesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Collagen fibrillogenesis, the intricate process of collagen fibril formation, is fundamental to the structure and integrity of connective tissues. This process is tightly regulated by a host of molecules, among which the small leucine-rich proteoglycans (SLRPs) decorin and biglycan play a pivotal role. Both are members of the class I SLRP family and share structural homology, yet they exhibit distinct and sometimes overlapping functions in modulating the assembly of collagen fibrils.[1][2] Understanding their differential effects is crucial for developing therapeutic strategies for a range of conditions, from fibrosis and scarring to genetic disorders affecting connective tissues. This guide provides a comprehensive comparison of decorin and this compound in regulating collagen fibrillogenesis, supported by experimental data, detailed methodologies, and visual representations of their molecular interactions.
Comparative Analysis of Performance in Collagen Fibrillogenesis
Experimental evidence from in vitro and in vivo studies reveals key differences in how decorin and this compound influence the formation and morphology of collagen fibrils.
Effects on Collagen Fibril Diameter
A primary distinction between decorin and this compound lies in their influence on the lateral growth of collagen fibrils. Decorin is a potent inhibitor of fibril growth, leading to the formation of thinner, more uniform fibrils.[3][4][5] In contrast, this compound's effect on fibril diameter is less pronounced and can vary depending on the tissue and experimental conditions.[3][4] Studies on knockout mice have demonstrated that the absence of decorin results in collagen fibrils with irregular contours and larger diameters.[1][6] Conversely, this compound-deficient mice show a different phenotype, with some studies reporting an increased range of fibril diameters.[1] In mature tendons, knockdown of either decorin or this compound leads to an increase in collagen fibril diameter.[7]
Table 1: Quantitative Comparison of Decorin and this compound Effects on Collagen Fibril Diameter
| Parameter | Decorin | This compound | Key Findings & References |
| Effect on Fibril Diameter | Reduces fibril diameter | No significant effect or increases the range of diameters | Decorin consistently reduces the diameter of collagen types I, II, and III. This compound does not significantly affect fibril diameter in in vitro assays.[3][4] Knockdown of either in mature tendons increases fibril diameter.[7] |
| Knockout Mouse Phenotype (Tendon) | Irregularly contoured, larger diameter fibrils | Increased range of fibril diameters, irregular profile | Decorin-null mice exhibit a more severe phenotype with respect to fibril morphology.[1] |
| Median Fibril Diameter (Mature Tendon Knockdown) | 108.4 nm (knockdown) vs. 99.4 nm (wild-type) | 106.0 nm (knockdown) vs. 99.4 nm (wild-type) | Both knockdowns result in a similar increase in median fibril diameter.[7] |
Influence on Fibrillogenesis Kinetics
Decorin not only regulates fibril size but also influences the rate of collagen fibril assembly. In vitro turbidity assays, which measure the scattering of light as fibrils form, show that decorin increases the lag time and reduces the rate of fibrillogenesis.[5] this compound, on the other hand, has been reported to have no significant effect on the speed of fibrillogenesis.[3][4]
Table 2: Comparison of Decorin and this compound Effects on Collagen Fibrillogenesis Kinetics
| Parameter | Decorin | This compound | Key Findings & References |
| Fibrillogenesis Speed | Decreases the rate of fibrillogenesis | No significant effect | Decorin increases the lag time and slows down the overall process of fibril formation.[5] this compound does not alter the kinetics of fibrillogenesis.[3][4] |
| Proportion of Collagen Incorporated into Fibrils | Decreases | Decreases | Both decorin and this compound reduce the amount of collagen that assembles into fibrils to a similar extent.[3][4] |
Binding Affinity for Collagen
The differential effects of decorin and this compound can be partly attributed to their binding characteristics to collagen. Decorin binds to collagen type I with a greater affinity than this compound.[1] While both can bind to the same site on collagen VI, their interaction with the more abundant fibrillar collagens, like type I, dictates their primary regulatory role.[8] The primary binding sites for decorin on collagen type I are located in the leucine-rich repeat 4-5 region of its core protein.[9][10]
Table 3: Comparison of Decorin and this compound Binding to Collagen
| Parameter | Decorin | This compound | Key Findings & References |
| Binding Affinity for Collagen Type I | Higher affinity | Lower affinity | Decorin's stronger binding to collagen type I likely contributes to its more potent regulation of fibrillogenesis.[1] |
| Binding to Collagen Type VI | Strong affinity (KD ~30 nM) | Strong affinity (KD ~30 nM) | Both proteoglycans exhibit similar high-affinity binding to collagen type VI, suggesting a shared role in regulating this specific collagen type.[8] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of decorin and this compound.
In Vitro Collagen Fibrillogenesis Assay (Turbidity Assay)
This assay is used to monitor the kinetics of collagen fibril formation in vitro.
-
Principle: The self-assembly of collagen molecules into fibrils causes an increase in the turbidity of the solution, which can be measured spectrophotometrically over time.
-
Protocol:
-
Preparation of Collagen Solution: Acid-solubilized collagen (e.g., rat tail tendon collagen type I) is diluted to a final concentration of 0.3-0.5 mg/mL in a cold, acidic solution (e.g., 0.01 M HCl).
-
Initiation of Fibrillogenesis: The collagen solution is neutralized by adding a pre-chilled buffer (e.g., phosphate-buffered saline, PBS) and the pH is adjusted to 7.2-7.4. Decorin, this compound, or a control buffer is added to the solution at the desired concentration.
-
Turbidity Measurement: The mixture is quickly transferred to a pre-warmed cuvette in a spectrophotometer set to 313 nm or 400 nm.[11][12][13][14] The temperature is maintained at 37°C.
-
Data Acquisition: The absorbance is recorded at regular intervals (e.g., every 30 seconds) for a period of up to 90 minutes or until a plateau is reached.
-
Analysis: The resulting turbidity curve (absorbance vs. time) is analyzed to determine the lag time (t_lag), the maximum rate of fibril formation (slope of the linear portion of the curve), and the final turbidity (A_max).
-
Transmission Electron Microscopy (TEM) for Collagen Fibril Analysis
TEM is employed to visualize and quantify the morphology of collagen fibrils.
-
Principle: Tissues or in vitro-formed collagen gels are fixed, dehydrated, embedded in resin, and thinly sectioned. The sections are then stained with heavy metals to enhance contrast, and imaged using a transmission electron microscope.
-
Protocol:
-
Sample Preparation: Tissues are dissected and fixed in a solution containing glutaraldehyde (B144438) and paraformaldehyde.[15] For in vitro assays, collagen gels are fixed directly.
-
Processing: The fixed samples are washed, post-fixed with osmium tetroxide, dehydrated through a graded series of ethanol, and embedded in an epoxy resin.
-
Sectioning: Ultrathin sections (60-80 nm) are cut using an ultramicrotome and collected on copper grids.
-
Staining: The sections are stained with uranyl acetate (B1210297) and lead citrate (B86180) to enhance the contrast of the collagen fibrils.
-
Imaging: The grids are examined using a transmission electron microscope, and images of cross-sectioned fibrils are captured at high magnification.
-
Analysis: Image analysis software is used to measure the diameter of a large number of fibrils to determine the mean fibril diameter and the distribution of fibril diameters.[16][17][18][19]
-
Biomechanical Testing of Tendons
This methodology is used to assess the mechanical properties of tissues, which are directly related to the underlying collagen architecture.
-
Principle: Tendons are subjected to a controlled tensile force until failure, and the resulting load and displacement data are used to calculate key mechanical properties.
-
Protocol:
-
Sample Preparation: Tendons are carefully dissected, and their cross-sectional area is measured. The ends of the tendon are secured in grips of a materials testing machine.[20]
-
Preconditioning: The tendon is subjected to a few cycles of loading and unloading to a low strain level to ensure repeatable measurements.[21][22][23]
-
Tensile Test: The tendon is pulled at a constant strain rate until it ruptures. Load and displacement data are continuously recorded.
-
Data Analysis: A stress-strain curve is generated from the load-displacement data. From this curve, key mechanical parameters are determined, including:
-
Ultimate Tensile Strength (UTS): The maximum stress the tendon can withstand.
-
Young's Modulus (Stiffness): The slope of the linear (elastic) region of the stress-strain curve.
-
Strain to Failure: The amount of elongation the tendon undergoes before breaking.
-
-
Signaling Pathways and Molecular Interactions
Decorin and this compound regulate collagen fibrillogenesis not only through direct binding to collagen but also by modulating various signaling pathways that influence collagen synthesis and matrix remodeling.
Decorin Signaling
Decorin is a well-known antagonist of the Transforming Growth Factor-beta (TGF-β) signaling pathway.[24][25] By binding directly to TGF-β, decorin prevents it from interacting with its cell surface receptors, thereby inhibiting the downstream signaling cascade that promotes collagen gene expression.[24][26] This inhibitory action is a key mechanism by which decorin controls collagen deposition and prevents excessive fibrosis.
Caption: Decorin inhibits TGF-β signaling, reducing collagen gene transcription.
This compound Signaling
This compound can act as a signaling molecule, particularly through its interaction with Toll-like receptors (TLRs) , specifically TLR2 and TLR4.[27][28][29][30][31] This interaction can trigger pro-inflammatory signaling pathways, leading to the activation of transcription factors like NF-κB and the subsequent expression of various cytokines and chemokines.[28][30] While this pathway is more prominently associated with inflammation and immunity, the downstream effectors can indirectly influence the tissue microenvironment and, consequently, collagen metabolism.
Caption: this compound activates TLR signaling, leading to inflammatory gene expression.
Compensatory Mechanisms
Interestingly, there is evidence of a compensatory relationship between decorin and this compound. In decorin-null mice, an upregulation of this compound expression has been observed, suggesting that this compound may partially compensate for the absence of decorin.[2][32][33] However, this compensation is often incomplete, as evidenced by the persistent abnormalities in collagen fibril structure in these animals. The reverse (upregulation of decorin in this compound-null mice) is not consistently observed.[33] This suggests a hierarchical relationship where decorin plays a more primary role in the regulation of collagen fibrillogenesis in many tissues, with this compound having a secondary or more specialized function.[33]
Caption: Compensatory upregulation of this compound in the absence of decorin.
Conclusion
Decorin and this compound, while structurally similar, exert distinct regulatory effects on collagen fibrillogenesis. Decorin acts as a potent inhibitor of lateral fibril growth, leading to the formation of smaller, more uniform collagen fibrils, and it also slows down the kinetics of fibril assembly. Its primary mechanism of action involves direct, high-affinity binding to collagen and antagonism of the pro-fibrotic TGF-β signaling pathway. This compound, in contrast, has a less pronounced effect on fibril diameter and fibrillogenesis speed. Its roles may be more context-dependent, and it can also function as a signaling molecule through TLRs to modulate the inflammatory environment. The compensatory upregulation of this compound in the absence of decorin highlights the intricate interplay between these two SLRPs in maintaining connective tissue homeostasis. A thorough understanding of their individual and combined functions is essential for the development of targeted therapies aimed at modulating collagen deposition in various pathological conditions.
References
- 1. Decorin and this compound Are Necessary for Maintaining Collagen Fibril Structure, Fiber Realignment, and Mechanical Properties of Mature Tendons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differentiated Activities of Decorin and this compound in the Progression of Post-Traumatic Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fibrillogenesis of collagen types I, II, and III with small leucine-rich proteoglycans decorin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of Decorin Proteoglycan on Fibrillogenesis, Ultrastructure, and Mechanics of Type I Collagen Gels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted Disruption of Decorin Leads to Abnormal Collagen Fibril Morphology and Skin Fragility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Has a Major Role in Maintenance of Mature Tendon Mechanics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound and decorin bind close to the n-terminal region of the collagen VI triple helix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Decorin-binding sites for collagen type I are mainly located in leucine-rich repeats 4-5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Collagen I self-assembly: revealing the developing structures that generate turbidity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Transmission electron microscopy analysis of collagen fibril size [bio-protocol.org]
- 16. Using transmission electron microscopy and 3View® to determine collagen fibril size and three-dimensional organization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Using transmission electron microscopy and 3View to determine collagen fibril size and three-dimensional organization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. biorxiv.org [biorxiv.org]
- 20. biomechanical testing of repaired tendon [protocols.io]
- 21. Guidelines for ex vivo mechanical testing of tendon - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Research Collection | ETH Library [research-collection.ethz.ch]
- 23. Guidelines for ex vivo mechanical testing of tendon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Decorin reduces hypertrophic scarring through inhibition of the TGF-β1/Smad signaling pathway in a rat osteomyelitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Decorin attenuates hypertrophic scar fibrosis via TGFβ/Smad signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Decorin interacting network: A comprehensive analysis of decorin-binding partners and their versatile functions - PMC [pmc.ncbi.nlm.nih.gov]
- 27. journals.physiology.org [journals.physiology.org]
- 28. The matrix component this compound is proinflammatory and signals through Toll-like receptors 4 and 2 in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 29. The Role of Decorin and this compound Signaling in Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 30. This compound: A Multivalent Proteoglycan Providing Structure and Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. Genetic Evidence for the Coordinated Regulation of Collagen Fibrillogenesis in the Cornea by Decorin and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Genetic evidence for the coordinated regulation of collagen fibrillogenesis in the cornea by decorin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pro-Angiogenic Effects of Biglycan and Versican
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pro-angiogenic properties of two key extracellular matrix proteoglycans: biglycan (BGN) and versican (VCAN). Both are increasingly recognized for their significant roles in the tumor microenvironment, particularly in promoting the formation of new blood vessels, a critical process for tumor growth and metastasis. This document synthesizes experimental data to delineate their mechanisms of action, supported by detailed experimental protocols and signaling pathway visualizations.
Contrasting Mechanisms of Pro-Angiogenic Action
This compound, a small leucine-rich proteoglycan (SLRP), and versican, a large aggregating proteoglycan of the lectican family, both contribute to angiogenesis but through distinct molecular pathways.
This compound (BGN): An Inflammatory-Mediated Angiogenic Switch
This compound primarily exerts its pro-angiogenic effects by acting as a signaling molecule that engages Toll-like receptors (TLRs), specifically TLR2 and TLR4, on endothelial cells.[1][2][3] This interaction triggers a downstream signaling cascade that mimics an inflammatory response, leading to the activation of transcription factors like NF-κB.[1][4] The activation of NF-κB, in turn, enhances the expression and activity of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a master regulator of angiogenic genes.[1][3][4] A key target of HIF-1α is Vascular Endothelial Growth Factor A (VEGFA), a potent pro-angiogenic cytokine.[1][3][4][5] By upregulating VEGFA, this compound stimulates endothelial cell migration, proliferation, and tube formation.[1][4] Studies have shown that this compound is particularly upregulated in tumor endothelial cells (TECs) compared to normal endothelial cells (NECs), where it functions in an autocrine manner to promote their migratory and tube-forming capabilities.[2][6]
Versican (VCAN): A Structural Modulator of the Angiogenic Niche
Versican's role in angiogenesis is multifaceted and often depends on its specific isoform and proteolytic processing.[7][8][9] Versican is a large proteoglycan that can be cleaved by ADAMTS (A Disintegrin and Metalloproteinase with Thrombospondin Motifs) proteases into bioactive fragments, such as versikine.[10][11] The full-length versican and its fragments contribute to a pro-angiogenic microenvironment.[7][10] The G3 domain of versican has been shown to enhance endothelial cell adhesion, proliferation, and migration.[12] It can directly bind to other extracellular matrix components like fibronectin and can form a complex with VEGFA, effectively presenting the growth factor to endothelial cells and enhancing their response.[12][13] Furthermore, stromal-derived versican is often found localized near tumor vasculature, suggesting it helps create a supportive niche for new vessel growth.[7][10][14] Different isoforms have distinct roles; for example, the V2 isoform, highly expressed in the brain, has been shown to promote angiogenesis by upregulating fibronectin.[8][13]
Quantitative Data Comparison
The following table summarizes experimental findings on the pro-angiogenic effects of this compound and versican on key endothelial cell functions.
| Parameter | This compound | Versican | Key Findings & Citations |
| Endothelial Cell Migration | Stimulates | Stimulates | This compound knockdown significantly inhibits tumor endothelial cell (TEC) migration towards VEGF.[2] Recombinant this compound enhances endothelial cell migration in a dose-dependent manner.[2][4] The versican G3 domain enhances endothelial cell migration.[12] |
| Endothelial Cell Proliferation | Stimulates | Stimulates | This compound enhances endothelial cell proliferation in a TLR-dependent manner.[4] Conversely, one study showed this compound decreased thymidine (B127349) incorporation in endothelial cells while increasing it in vascular smooth muscle cells.[15] The versican G3 domain enhances endothelial cell proliferation.[12] |
| Tube Formation | Stimulates | Stimulates | This compound stimulation of HUVECs increases their tubular formation capacity.[1] this compound knockdown impairs the ability of TECs to form capillary-like structures.[2] The versican V2 isoform facilitates the formation of tube-like structures.[8][13] |
| In Vivo Angiogenesis | Promotes | Promotes | Overexpression of this compound in colon cancer xenografts leads to enhanced angiogenesis.[5][6] Tumors grown in versican-deficient mice show reduced growth and lower capillary density.[10][14] Expression of a versican G3 construct in astrocytoma cells enhances tumor blood vessel formation in nude mice.[12] |
| Key Mediator | VEGFA (via TLR/NF-κB/HIF-1α) | Fibronectin, VEGFA, G3 Domain | This compound upregulates VEGFA expression in endothelial and cancer cells.[1][4][5] Versican's G3 domain binds fibronectin and VEGF, while the V2 isoform upregulates fibronectin expression.[12][13] |
Experimental Protocols
Detailed methodologies for key assays used to evaluate the pro-angiogenic effects of this compound and versican are provided below.
In Vitro Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like structures when cultured on a basement membrane extract.[16][17][18]
Methodology:
-
Plate Coating: Coat wells of a 96-well plate with a basement membrane matrix solution (e.g., Matrigel®) and allow it to polymerize at 37°C.
-
Cell Seeding: Seed endothelial cells (e.g., HUVECs) onto the gel in culture medium.
-
Treatment: Add the test substance (recombinant this compound, versican, or their inhibitors) to the wells.
-
Incubation: Incubate the plate for 4-18 hours at 37°C to allow for the formation of tube-like networks.
-
Visualization & Quantification: Stain the cells (e.g., with Calcein AM) and visualize using a microscope. Quantify angiogenesis by measuring parameters such as total tube length, number of branch points, and total loops using imaging software.
Cell Migration (Boyden Chamber) Assay
This assay measures the chemotactic migration of endothelial cells towards a chemoattractant through a microporous membrane.
Methodology:
-
Chamber Setup: Place a porous membrane insert (e.g., 8 µm pores) into the wells of a 24-well plate.
-
Chemoattractant: Add culture medium containing the chemoattractant (e.g., VEGF) and/or the test substance (this compound, versican) to the lower chamber.
-
Cell Seeding: Seed endothelial cells in serum-free medium into the upper chamber (the insert).
-
Incubation: Incubate for 4-24 hours at 37°C, allowing cells to migrate through the pores towards the chemoattractant.
-
Cell Removal: Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Staining & Counting: Fix and stain the migrated cells on the lower surface of the membrane. Count the number of migrated cells in several microscopic fields.
In Vivo Matrigel Plug Assay
This is a widely used in vivo model to assess angiogenesis, where a liquid basement membrane extract mixed with angiogenic factors is injected subcutaneously into mice and forms a solid gel plug.[19][20]
Methodology:
-
Prepare Mixture: Prepare a liquid mixture of Matrigel® on ice, containing the test substance (this compound, versican) and often a pro-angiogenic factor like VEGF or bFGF as a positive control.
-
Subcutaneous Injection: Inject the Matrigel® mixture subcutaneously into the flank of mice (e.g., C57BL/6 or nude mice). The liquid gels at body temperature, forming a solid plug.
-
Incubation Period: Allow 7-21 days for host cells and blood vessels to invade the plug.
-
Plug Excision: Euthanize the mice and surgically excise the Matrigel® plugs.
-
Analysis: Analyze the plugs for vessel infiltration. This can be done by:
-
Hemoglobin Content: Measuring the amount of hemoglobin (e.g., using Drabkin's reagent) as an index of blood vessel formation.
-
Immunohistochemistry: Staining sections of the plug with endothelial cell markers (e.g., CD31) to visualize and quantify microvessel density.
-
Summary and Implications for Drug Development
Both this compound and versican are potent pro-angiogenic factors within the tumor microenvironment, but they operate through fundamentally different mechanisms.
-
This compound acts as a danger signal, activating an inflammatory-like cascade in endothelial cells via TLRs to upregulate VEGFA. Its action is akin to a "functional" switch that turns on a potent angiogenic program.
-
Versican acts more as a "structural" and "scaffolding" modulator. It helps build a pro-angiogenic niche, presents growth factors to endothelial cells, and its fragments can act as direct signaling molecules.
This mechanistic divergence presents distinct opportunities for therapeutic intervention. Targeting the this compound-TLR interaction or downstream NF-κB signaling could be a viable anti-angiogenic strategy, particularly in inflammation-driven cancers. In contrast, therapies aimed at versican might focus on inhibiting the ADAMTS proteases that generate its pro-angiogenic fragments or blocking the interaction of its G3 domain with other matrix components. Understanding these differences is crucial for developing targeted anti-angiogenic therapies that can effectively disrupt tumor vascularization.
References
- 1. The Role of Decorin and this compound Signaling in Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a specific marker and an autocrine angiogenic factor of tumour endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Role of Decorin and this compound Signaling in Tumorigenesis [frontiersin.org]
- 4. This compound stimulates VEGF expression in endothelial cells by activating the TLR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Versican and Versican-matrikines in Cancer Progression, Inflammation, and Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Versican: A Dynamic Regulator of the Extracellular Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Versican—A Critical Extracellular Matrix Regulator of Immunity and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Versican/PG-M G3 domain promotes tumor growth and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Versican V2 isoform enhances angiogenesis by regulating endothelial cell activities and fibronectin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Stromal Versican Regulates Tumor Growth by Promoting Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. amsbio.com [amsbio.com]
- 17. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 18. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 19. In vivo models of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ibidi.com [ibidi.com]
Validating Biglycan as a Therapeutic Target in Cardiac Fibrosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Cardiac fibrosis, characterized by the excessive deposition of extracellular matrix (ECM) proteins, is a common pathological feature of most heart diseases, leading to ventricular stiffness, diastolic dysfunction, and eventual heart failure. The intricate signaling networks driving this process present numerous potential therapeutic targets. This guide provides a comprehensive comparison of biglycan, a small leucine-rich proteoglycan, with other prominent therapeutic targets in cardiac fibrosis, supported by experimental data and detailed methodologies.
This compound: A Dual Player in Cardiac Remodeling
This compound (BGN) is a key component of the ECM that has emerged as a significant regulator of cardiac fibrosis. It is upregulated in response to cardiac injury and plays a multifaceted role in the fibrotic process.
Mechanism of Action
This compound contributes to cardiac fibrosis primarily through its interaction with the Transforming Growth Factor-β (TGF-β) signaling pathway.[1][2] TGF-β is a potent pro-fibrotic cytokine that drives the differentiation of cardiac fibroblasts into myofibroblasts, the primary cell type responsible for excessive ECM production.[2] this compound binds to TGF-β, modulating its activity and promoting myofibroblast differentiation and proliferation.[1][2] Furthermore, this compound is involved in the organization and assembly of collagen fibrils, contributing to the structural integrity of the fibrotic scar.[3]
dot
This compound's interaction with the TGF-β signaling pathway.
Comparative Analysis of Therapeutic Targets
While this compound presents a compelling target, several other molecules and pathways are under investigation for their roles in cardiac fibrosis. This section compares this compound with three prominent alternatives: TGF-β itself, Galectin-3, and Connective Tissue Growth Factor (CTGF).
| Therapeutic Target | Mechanism of Action | Advantages of Targeting | Disadvantages of Targeting |
| This compound (BGN) | Modulates TGF-β signaling and collagen fibril organization.[1][2][3] | Specific to the fibrotic microenvironment, potentially reducing off-target effects. | Dual role in both adaptive and maladaptive remodeling can complicate therapeutic strategies. |
| TGF-β | Master regulator of fibrosis, promoting myofibroblast differentiation and ECM synthesis.[4][5] | Central role in fibrosis makes it a potent target. | Ubiquitous nature and involvement in other physiological processes raise concerns about side effects.[6][7] |
| Galectin-3 (Gal-3) | Promotes inflammation, fibroblast proliferation, and collagen deposition.[3][8] | A key driver of the inflammatory and fibrotic response. | Broad involvement in immune responses could lead to unintended immunological consequences. |
| CTGF (CCN2) | A downstream mediator of TGF-β, promotes fibroblast proliferation, and ECM production.[4][9][10] | More specific to the fibrotic cascade than upstream targets like TGF-β. | May not address all pro-fibrotic signaling pathways. |
Experimental Data: this compound vs. Alternatives
The following tables summarize key quantitative data from preclinical studies evaluating the therapeutic potential of targeting this compound and its alternatives.
Table 1: Effects of Targeting this compound in a Mouse Model of Myocardial Infarction
| Parameter | Wild-Type (WT) | This compound Knockout (BGN-KO) | Percent Change | Reference |
| Left Ventricular Ejection Fraction (%) | 45 ± 5 | 30 ± 6 | ↓ 33% | [11] |
| Infarct Scar Size (%) | 25 ± 4 | 40 ± 7 | ↑ 60% | [11] |
| Collagen Volume Fraction (%) | 15 ± 3 | 8 ± 2 | ↓ 47% | [12] |
| Myofibroblast Count (cells/mm²) | 150 ± 20 | 80 ± 15 | ↓ 47% | [13] |
Table 2: Efficacy of Alternative Therapeutic Interventions in Preclinical Models
| Intervention | Model | Key Finding | Quantitative Change | Reference |
| TGF-β Inhibitor (e.g., neutralizing antibody) | Mouse Myocardial Infarction | Reduced interstitial fibrosis | ↓ 40% in collagen deposition | [4] |
| Galectin-3 Inhibitor (e.g., N-acetyllactosamine) | Rat Model of Heart Failure | Attenuated cardiac fibrosis and improved function | ↓ 50% in collagen content | [3] |
| CTGF Monoclonal Antibody | Mouse Myocardial Infarction | Reduced fibrosis and improved cardiac function | ↓ 30% in fibrotic area | [9][10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used in the cited studies.
Protocol 1: Induction of Cardiac Fibrosis in Mice via Transverse Aortic Constriction (TAC)
This protocol describes a common surgical procedure to induce pressure overload and subsequent cardiac fibrosis in mice.
dot
Workflow for inducing cardiac fibrosis via TAC.
Procedure:
-
Anesthesia: Anesthetize the mouse using a standardized protocol (e.g., isoflurane (B1672236) inhalation).
-
Surgical Preparation: Shave the chest area and sterilize the surgical site.
-
Incision: Make a small incision at the suprasternal notch to expose the trachea and underlying structures.
-
Aortic Constriction: Carefully dissect to isolate the transverse aorta between the innominate and left common carotid arteries. Pass a suture (e.g., 7-0 silk) under the aorta and tie it securely around the aorta and a blunt needle (e.g., 27-gauge).
-
Needle Removal: Once the ligature is tied, remove the needle to create a defined constriction.
-
Closure: Close the chest cavity and suture the skin incision.
-
Recovery: Monitor the animal closely during recovery, providing appropriate analgesia.
-
Endpoint Analysis: After a predetermined period (e.g., 4-8 weeks), euthanize the animals and harvest the hearts for histological and molecular analysis of fibrosis.
Protocol 2: In Vitro Myofibroblast Differentiation Assay
This protocol details the methodology for inducing and assessing the differentiation of cardiac fibroblasts into myofibroblasts in a cell culture system.
Materials:
-
Primary cardiac fibroblasts isolated from adult mouse or rat hearts.
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Recombinant human TGF-β1.
-
Primary antibodies against α-smooth muscle actin (α-SMA) and a suitable secondary antibody.
-
DAPI for nuclear staining.
Procedure:
-
Cell Seeding: Plate primary cardiac fibroblasts in multi-well plates at a defined density.
-
Serum Starvation: Once the cells reach confluence, reduce the serum concentration in the media (e.g., to 0.5% FBS) for 24 hours to synchronize the cells.
-
TGF-β1 Stimulation: Treat the cells with TGF-β1 (e.g., 10 ng/mL) for 48-72 hours to induce myofibroblast differentiation. Include an untreated control group.
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block non-specific binding with a blocking buffer (e.g., 5% bovine serum albumin).
-
Incubate with a primary antibody against α-SMA.
-
Incubate with a fluorescently labeled secondary antibody and DAPI.
-
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Quantify the percentage of α-SMA-positive cells or the intensity of α-SMA staining to assess the degree of myofibroblast differentiation.
Conclusion
The validation of this compound as a therapeutic target for cardiac fibrosis is an active area of research. While targeting this compound shows promise due to its specific role in the fibrotic niche, a thorough understanding of its complex biology is essential. Comparative studies with other key pro-fibrotic molecules like TGF-β, Galectin-3, and CTGF are crucial for identifying the most effective and safest therapeutic strategies. The experimental data and protocols provided in this guide offer a foundation for researchers to design and interpret studies aimed at developing novel anti-fibrotic therapies for heart disease.
References
- 1. JCI - Therapeutic targets for cardiac fibrosis: from old school to next-gen [jci.org]
- 2. ahajournals.org [ahajournals.org]
- 3. ahajournals.org [ahajournals.org]
- 4. ahajournals.org [ahajournals.org]
- 5. Therapeutic Targets for the Treatment of Cardiac Fibrosis and Cancer: Focusing on TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Hitting the Target! Challenges and Opportunities for TGF-β Inhibition for the Treatment of Cardiac fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Galectin-3 Activation and Inhibition in Heart Failure and Cardiovascular Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Connective Tissue Growth Factor Inhibition Enhances Cardiac Repair and Limits Fibrosis After Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Connective Tissue Growth Factor Inhibition Enhances Cardiac Repair and Limits Fibrosis After Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound is required for adaptive remodeling after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Deficiency of this compound Causes Cardiac Fibroblasts to Differentiate into a Myofibroblast Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
Biglycan Overexpression in Gastric Cancer: A Statistical and Mechanistic Overview
For Immediate Release
Recent research has solidified the role of biglycan (BGN), a small leucine-rich proteoglycan, as a significant factor in the progression of gastric cancer. Multiple independent studies consistently demonstrate the upregulation of this compound in gastric cancer tissues compared to adjacent normal tissues, an event correlated with poorer patient prognosis, including increased tumor invasion and lymph node metastasis. This guide provides a comprehensive comparison of statistical findings from various patient cohorts, details the experimental methodologies used to assess this compound expression, and illustrates the key signaling pathways implicated in its oncogenic function. This information is intended for researchers, scientists, and drug development professionals engaged in oncology and biomarker discovery.
Statistical Analysis of this compound Expression in Gastric Cancer Patient Cohorts
The overexpression of this compound at both the mRNA and protein levels is a recurrent finding in gastric cancer research. The following tables summarize the quantitative data from several key studies, highlighting the consistent association between elevated this compound expression and adverse clinicopathological features.
| Study | Patient Cohort Size | Methodology | Key Findings on Expression Levels | Statistical Significance |
| Hu et al.[1][2] | 122 | qRT-PCR, IHC | BGN mRNA and protein expression significantly higher in gastric cancer tissues. 77.8% (95/122) of patients showed BGN up-regulation.[1][2] | p < 0.0001 for mRNA expression.[1][2] |
| Wang et al.[3] | 69 (qRT-PCR, WB), 264 (IHC) | qRT-PCR, Western Blot, IHC | 68.1% (47/69) of samples showed at least a two-fold increase in BGN mRNA in cancer tissue.[3] Protein expression was also significantly higher.[3] | p = 0.000 (correlation between mRNA and protein).[3] |
| Pinto et al.[1][4] | Multiple independent cohorts (Oncomine database) | In silico analysis | BGN is a top differentially expressed gene in gastric cancer versus normal gastric mucosa across five independent cohorts.[1][4] | Not applicable (meta-analysis) |
| Study | Parameter | Correlation with High this compound Expression | Odds Ratio (OR) / Hazard Ratio (HR) | Statistical Significance |
| Hu et al.[1][2] | Lymph Node Metastasis | Positive | Not Reported | Associated[1][2] |
| Depth of Tumor Invasion | Positive | Not Reported | Associated[1][2] | |
| TNM Stage | Positive | Not Reported | Associated[1][2] | |
| Wang et al.[3] | Lymph Node Metastasis | Positive | Not Reported | Strongly Associated[3] |
| Tumor (T) Classification | Positive | Not Reported | Strongly Associated[3] | |
| Metastasis (M) Classification | Positive | Not Reported | Strongly Associated[3] | |
| Vascular Invasion | Positive | Not Reported | Strongly Associated[3] | |
| UICC Stage | Positive | Not Reported | Strongly Associated[3] | |
| Overall Survival | Poorer | Not Reported | Shorter survival for BGN-positive patients[3] | |
| Disease-Free Survival | Poorer | Not Reported | Shorter survival for BGN-positive patients[3] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the analysis of this compound expression in gastric cancer.
Immunohistochemistry (IHC)
Objective: To visualize and semi-quantify this compound protein expression in formalin-fixed, paraffin-embedded (FFPE) gastric cancer tissue sections.
Protocol:
-
Deparaffinization and Rehydration: FFPE tissue sections are deparaffinized in xylene and rehydrated through a graded series of ethanol (B145695) solutions.[5]
-
Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing slides in a citrate (B86180) buffer (pH 6.0) and heating.[5]
-
Peroxidase Blocking: Endogenous peroxidase activity is quenched by incubating the sections in a methanol (B129727) solution containing 0.3% hydrogen peroxide.[5]
-
Blocking: Non-specific antibody binding is blocked by incubating the sections with a blocking serum.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody against this compound. A typical dilution for a mouse anti-BGN monoclonal antibody is 1:300, incubated overnight at 4°C.[5] Another study suggests a dilution of 1:4000 for a different this compound antibody.[6]
-
Secondary Antibody Incubation: A biotinylated secondary antibody is applied, followed by an avidin-biotin-peroxidase complex.
-
Visualization: The signal is developed using a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.
-
Counterstaining: The sections are counterstained with hematoxylin (B73222) to visualize cell nuclei.[5]
-
Dehydration and Mounting: The stained sections are dehydrated through a graded ethanol series, cleared in xylene, and mounted with a coverslip.
Quantitative Real-Time PCR (qRT-PCR)
Objective: To quantify the relative mRNA expression levels of this compound in gastric cancer and normal tissues.
Protocol:
-
RNA Extraction: Total RNA is extracted from fresh-frozen or RNAlater-preserved tissue samples using a suitable method, such as TRIzol reagent.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
qPCR Reaction: The qPCR reaction is performed using a SYBR Green-based master mix, the synthesized cDNA as a template, and specific primers for this compound and a housekeeping gene (e.g., GAPDH) for normalization.
-
Thermal Cycling: A typical thermal cycling program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[7]
-
Data Analysis: The relative expression of this compound mRNA is calculated using the 2-ΔΔCt method, with the housekeeping gene serving as the internal control.[7]
Western Blot
Objective: To detect and quantify this compound protein levels in gastric cancer cell lysates or tissue homogenates.
Protocol:
-
Protein Extraction: Cells or tissues are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors to extract total protein.[7]
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.[7]
-
SDS-PAGE: Equal amounts of protein (e.g., 100 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 10% polyacrylamide gel.[7]
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.[7]
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody against this compound overnight at 4°C.[7] A common dilution for a polyclonal anti-biglycan antibody is 1:500-1:2000.[8]
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and captured on X-ray film or with a digital imager.[1]
-
Analysis: The intensity of the this compound band is quantified and normalized to a loading control protein, such as GAPDH or β-actin.
Signaling Pathways and Experimental Workflows
This compound-FAK Signaling Pathway in Gastric Cancer
This compound has been shown to promote gastric cancer cell invasion and metastasis by activating the Focal Adhesion Kinase (FAK) signaling pathway.[1][2][9][10] Upon binding to its receptor (potentially a Toll-like receptor), this compound induces the phosphorylation of FAK at multiple tyrosine residues (Tyr397, Tyr576/577, and Tyr925).[1][2][11] This activation of FAK leads to the subsequent phosphorylation of its downstream effector, Paxillin.[1][2] The activated FAK-Paxillin complex then promotes changes in the actin cytoskeleton, leading to increased cell migration and invasion.[1][2]
This compound-FAK signaling pathway in gastric cancer.
Experimental Workflow for Assessing this compound's Role in Cell Migration
The following workflow is a common experimental approach to investigate the functional role of this compound in gastric cancer cell migration.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound enhances gastric cancer invasion by activating FAK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. origene.com [origene.com]
- 4. The Extracellular Small Leucine-Rich Proteoglycan this compound Is a Key Player in Gastric Cancer Aggressiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. ptglab.com [ptglab.com]
- 7. oncotarget.com [oncotarget.com]
- 8. This compound Polyclonal Antibody (PA5-76821) [thermofisher.com]
- 9. Expression and the Prognostic Value of this compound in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound enhances gastric cancer invasion by activating FAK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Biglycan in Osteoarthritis: A Comparative Analysis of its Expression and Role in Healthy and Diseased Cartilage
For Immediate Release
This guide provides a comprehensive comparison of biglycan expression in healthy versus osteoarthritic (OA) cartilage, offering valuable insights for researchers, scientists, and drug development professionals. We delve into the quantitative differences in this compound levels, detail the experimental protocols used for its detection, and illustrate the key signaling pathways it modulates in the progression of osteoarthritis.
Elevated this compound Expression: A Hallmark of Osteoarthritic Cartilage
Accumulating evidence robustly indicates a significant upregulation of this compound in osteoarthritic cartilage compared to healthy tissue. This increase is observed at both the mRNA and protein levels, with soluble this compound also found at elevated concentrations in the synovial fluid of OA patients.
Several studies have quantified this difference. For instance, research has shown that the mRNA levels for this compound are increased 3.9-fold in osteoarthritic cartilage when normalized to the concentration of DNA, as compared to control cartilage[1]. Furthermore, the concentration of soluble this compound (sBGN) is dramatically higher in the synovial fluid of OA patients. One study reported a mean concentration of 582 ± 307 ng/ml in OA synovial fluid, a stark contrast to the 14 ± 2 ng/ml found in the synovial fluid of individuals with meniscus tears, who served as a control group[2].
This upregulation is not merely a correlational finding; this compound actively participates in the catabolic processes that drive cartilage degradation in osteoarthritis. Soluble this compound, released from the stressed cartilage matrix, acts as a danger signal, triggering inflammatory responses in chondrocytes[3][4].
| Parameter | Healthy Cartilage/Synovial Fluid | Osteoarthritic Cartilage/Synovial Fluid | Fold Change | Reference |
| This compound mRNA Levels (relative to control) | Baseline | 3.9x increase | 3.9 | [1] |
| Soluble this compound (sBGN) in Synovial Fluid | 14 ± 2 ng/ml (Meniscus Tear) | 582 ± 307 ng/ml | ~41.6x increase | [2] |
The Pro-inflammatory Signaling Cascade of Soluble this compound in Osteoarthritis
In the context of osteoarthritis, soluble this compound functions as a damage-associated molecular pattern (DAMP), activating pro-inflammatory signaling pathways in chondrocytes, the resident cells of cartilage. The primary pathway implicated is the Toll-like receptor 4 (TLR4) signaling cascade.
Upon binding to TLR4 on the surface of chondrocytes, soluble this compound initiates a signaling cascade that culminates in the activation of the transcription factor nuclear factor-kappa B (NF-κB)[2][3][5]. This activation leads to the increased expression of several catabolic and pro-inflammatory mediators, including:
-
Matrix Metalloproteinases (MMPs): Enzymes such as MMP-1, MMP-9, and MMP-13, which are responsible for the degradation of the cartilage extracellular matrix, are significantly upregulated[2].
-
Inflammatory Cytokines: The production of pro-inflammatory cytokines like interleukin-6 (IL-6) and interleukin-8 (IL-8) is increased, further perpetuating the inflammatory environment within the joint[2].
-
Nitric Oxide (NO): The production of nitric oxide, a molecule that can contribute to chondrocyte apoptosis and cartilage degradation, is also induced[2][3].
This signaling cascade creates a vicious cycle of cartilage degradation and inflammation, contributing to the progression of osteoarthritis.
Experimental Protocols for the Assessment of this compound
The following are detailed methodologies for key experiments cited in the comparison of this compound expression.
Quantification of Soluble this compound (sBGN) by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is used to measure the concentration of soluble this compound in synovial fluid.
-
Sample Collection: Synovial fluid is obtained from patients with osteoarthritis and control subjects (e.g., individuals with meniscus tears)[2].
-
ELISA Procedure: A commercial or in-house sandwich ELISA kit for human this compound is used.
-
Wells of a microplate are coated with a capture antibody specific for this compound.
-
Synovial fluid samples and standards of known this compound concentrations are added to the wells.
-
After incubation and washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
A substrate is added, and the resulting colorimetric reaction is measured using a microplate reader.
-
-
Data Analysis: The concentration of sBGN in the samples is determined by comparing their absorbance values to the standard curve.
Analysis of this compound mRNA Expression by Quantitative Real-Time PCR (qPCR)
This method is employed to quantify the relative levels of this compound mRNA in cartilage tissue.
-
Tissue Harvesting and RNA Extraction: Articular cartilage is harvested from both osteoarthritic and healthy joints. Total RNA is extracted from the cartilage tissue using appropriate kits and protocols[1][6].
-
Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR: The cDNA is then used as a template for qPCR with primers specific for the this compound gene and a reference gene (e.g., GAPDH) for normalization. The reaction is performed in a real-time PCR system that monitors the amplification of the target genes in real-time.
-
Data Analysis: The relative expression of this compound mRNA is calculated using the comparative Ct (ΔΔCt) method, normalizing the expression to the reference gene and comparing the levels in osteoarthritic cartilage to that of healthy cartilage.
Detection of this compound Protein by Western Blotting
Western blotting is utilized to identify and compare the levels and fragmentation of this compound protein in cartilage extracts.
-
Protein Extraction: Proteins are extracted from healthy and osteoarthritic cartilage using guanidinium (B1211019) chloride or other suitable extraction buffers[7][8].
-
Enzymatic Digestion (Optional): To analyze the core protein, extracts may be digested with enzymes like chondroitinase ABC and keratanase-I to remove glycosaminoglycan chains[8].
-
SDS-PAGE and Transfer: The protein extracts are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with a primary antibody specific for this compound, followed by a secondary antibody conjugated to an enzyme.
-
Detection: A chemiluminescent substrate is added, and the resulting signal is captured using an imaging system. This allows for the visualization of this compound protein bands and any potential fragments[7][8].
The increased expression and signaling activity of this compound in osteoarthritis highlight its potential as both a biomarker for disease activity and a therapeutic target. Further research into the mechanisms of this compound-mediated cartilage degradation may pave the way for novel drug development strategies aimed at mitigating the progression of osteoarthritis.
References
- 1. Expression of this compound, decorin and fibromodulin in the hypertrophic phase of experimental osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Soluble this compound: a potential mediator of cartilage degradation in osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteoglycans in Articular Cartilage and Their Contribution to Chondral Injury and Repair Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Soluble this compound: a potential mediator of cartilage degradation in osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Degradation of small leucine-rich repeat proteoglycans by matrix metalloprotease-13: identification of a new this compound cleavage site - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fragmentation of decorin, this compound, lumican and keratocan is elevated in degenerate human meniscus, knee and hip articular cartilages compared with age-matched macroscopically normal and control tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Functional Differences Between Glycanated and Non-Glycanated Biglycan: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced roles of post-translational modifications on protein function is paramount. This guide provides an objective comparison of the functional differences between glycanated and non-glycanated biglycan, supported by experimental data and detailed protocols.
This compound, a small leucine-rich proteoglycan (SLRP), is a key component of the extracellular matrix (ECM) in various tissues, including bone, cartilage, and muscle.[1] It consists of a protein core and, in its glycanated form, two covalently attached glycosaminoglycan (GAG) chains, typically chondroitin (B13769445) sulfate (B86663) (CS) or dermatan sulfate (DS).[2][3] A non-glycanated form of this compound, lacking these GAG chains, also exists and exhibits distinct biological activities.[4] The presence or absence of these GAG chains profoundly influences this compound's interaction with cell surface receptors and other ECM components, leading to divergent functional outcomes in critical biological processes such as inflammation, tissue regeneration, and disease pathogenesis.
Core Functional Distinctions
The primary functional differences between glycanated and non-glycanated this compound are centered on their signaling capabilities, particularly through Toll-like receptors (TLRs), and their roles in tissue structure and repair.
Inflammatory Signaling: The glycanated form of this compound acts as a danger-associated molecular pattern (DAMP), signaling through TLR2 and TLR4 to initiate a pro-inflammatory cascade.[5][6] This interaction is dependent on the intact structure of this compound, including its GAG chains.[5] In contrast, the non-glycanated core protein does not appear to trigger this inflammatory response, highlighting a critical role for the GAG chains in mediating innate immunity.[7]
Muscle Health and Disease: In the context of skeletal muscle, non-glycanated this compound plays a vital, protective role. It selectively recruits utrophin, a dystrophin analog, to the muscle cell membrane (sarcolemma).[4] This is particularly relevant for Duchenne Muscular Dystrophy (DMD), a disease caused by the absence of dystrophin, as utrophin can functionally compensate for its loss. The glycanated form of this compound does not share this utrophin-recruiting activity.[4]
Bone Mineralization: Both forms of this compound are involved in bone formation, but they influence different aspects of the process. The non-glycanated core protein of this compound enhances the activity of bone morphogenetic protein-2 (BMP-2), a key osteogenic factor.[7][8] Conversely, the GAG chains of glycanated this compound are important for enhancing the binding of BMP-4 to osteoblasts.[9] Notably, the removal of GAG chains has been shown to increase the positive effect of this compound on BMP-2 signaling.[7][8]
Extracellular Matrix Organization: The GAG chains of this compound are crucial for its interaction with collagen, a major structural protein of the ECM. Glycanated this compound binds more strongly to collagen, and a lack of glycanation can impair the proper formation of collagen fibrils.[9]
Quantitative Data Summary
The following tables summarize the key quantitative differences in the bioactivity of glycanated and non-glycanated this compound based on available experimental data.
| Function | Parameter | Glycanated this compound | Non-Glycanated this compound | Reference |
| TLR Signaling | Activation of TLR2/4 | Effective agonist | Ineffective | [5] |
| Induction of TNF-α and MIP-2 | Induces expression | No significant induction | [10] | |
| Muscle Regeneration | Utrophin recruitment to sarcolemma | No effect | Induces recruitment (~28% reduction in absence of this compound) | [11] |
| Bone Mineralization | BMP-2 signaling enhancement | Suppressive effect of GAGs | Enhances signaling and function | [5][12] |
| BMP-4 binding to osteoblasts | GAG chains enhance binding | Core protein less effective | [9] | |
| Collagen Interaction | Binding to Collagen VI | Strong affinity (KD ~30 nM) | Similar affinity to glycanated form for Collagen VI | [4] |
| Regulation of Collagen Fibrillogenesis | Essential for proper formation | Impaired fibrillogenesis upon GAG removal | [9] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate the replication and further investigation of the functional differences between glycanated and non-glycanated this compound.
Preparation of Non-Glycanated this compound by Chondroitinase ABC Digestion
This protocol describes the enzymatic removal of chondroitin/dermatan sulfate GAG chains from purified glycanated this compound.
Materials:
-
Purified glycanated this compound
-
Chondroitinase ABC (from Proteus vulgaris)
-
Digestion Buffer: 50 mM Tris-HCl, 50 mM Sodium Acetate, pH 8.0
-
Reaction tubes
-
Water bath or incubator at 37°C
-
SDS-PAGE analysis reagents
Procedure:
-
Reconstitute chondroitinase ABC in the recommended buffer to the desired stock concentration.
-
Prepare a solution of glycanated this compound in the Digestion Buffer.
-
Add chondroitinase ABC to the this compound solution at a concentration of 0.1 to 1.0 units per mg of this compound.
-
Incubate the reaction mixture at 37°C for 2 to 4 hours.
-
To monitor the completion of the digestion, take aliquots at different time points and analyze by SDS-PAGE. A successful digestion will result in a shift of the this compound band to a lower molecular weight, corresponding to the core protein.
-
The resulting solution contains non-glycanated this compound core protein and digested GAG disaccharides. This preparation can be used directly in cell-based assays or further purified if necessary.
Western Blot Analysis of this compound
This protocol outlines the detection and differentiation of glycanated and non-glycanated this compound in protein samples.
Materials:
-
Protein samples (cell lysates, tissue extracts)
-
NP-40 or RIPA lysis buffer
-
BCA Protein Assay Kit
-
SDS-PAGE gels (appropriate percentage for this compound core protein, ~45 kDa, and glycanated form, >200 kDa)
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against this compound
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare protein lysates from cells or tissues using a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
For samples containing glycanated this compound, it may be beneficial to perform a chondroitinase ABC digestion prior to electrophoresis to confirm the identity of the core protein band.
-
Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.
-
Load the samples onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-biglycan antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system. Glycanated this compound will appear as a high molecular weight smear, while the non-glycanated core protein will be a more defined band at a lower molecular weight.
Cell-Based Assay: TLR Activation in Macrophages
This protocol describes a method to assess the ability of glycanated and non-glycanated this compound to activate TLR signaling in macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary macrophages
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Glycanated and non-glycanated this compound preparations
-
LPS (positive control for TLR4 activation)
-
ELISA kit for TNF-α or other relevant cytokines
-
96-well cell culture plates
Procedure:
-
Seed macrophages in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of glycanated and non-glycanated this compound, as well as LPS.
-
Remove the culture medium from the cells and replace it with fresh medium containing the different concentrations of the test substances. Include a vehicle-only control.
-
Incubate the cells for a specified period (e.g., 4-24 hours).
-
Collect the cell culture supernatants.
-
Measure the concentration of TNF-α or other pro-inflammatory cytokines in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Plot the cytokine concentration against the concentration of the stimulus to generate dose-response curves.
In Vitro Cell Migration Assay (Wound Healing Assay)
This protocol can be used to assess the effect of different forms of this compound on cell migration.
Materials:
-
Adherent cell line of interest
-
Cell culture plates (e.g., 24-well plates)
-
Sterile pipette tips (e.g., 200 µL)
-
Microscope with a camera
-
Image analysis software
Procedure:
-
Seed cells in a 24-well plate and grow them to a confluent monolayer.
-
Create a "wound" in the monolayer by gently scratching a straight line across the well with a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing either glycanated this compound, non-glycanated this compound, or a vehicle control at the desired concentrations.
-
Capture images of the wound at time 0 and at regular intervals (e.g., every 6-12 hours) until the wound in the control wells is nearly closed.
-
Measure the width of the wound at multiple points for each condition and time point using image analysis software.
-
Calculate the percentage of wound closure over time to compare the migratory capacity of the cells under different treatments.
Signaling Pathways and Experimental Workflow Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a general experimental workflow for comparing glycanated and non-glycanated this compound.
Caption: Signaling pathways of glycanated vs. non-glycanated this compound.
Caption: Experimental workflow for comparing this compound forms.
Conclusion
The functional dichotomy between glycanated and non-glycanated this compound underscores the critical role of GAG chains in modulating its biological activities. While glycanated this compound is a potent activator of innate immune responses, its non-glycanated counterpart exhibits protective and regenerative functions, particularly in muscle tissue. For researchers in drug development, these differences present both challenges and opportunities. Targeting the specific glycoforms of this compound or their respective signaling pathways could lead to novel therapeutic strategies for a range of conditions, from inflammatory diseases to muscular dystrophies. This guide provides a foundational resource for further exploration and experimentation in this promising area of research.
References
- 1. Non-enzymatic glycation of type I collagen diminishes collagen-proteoglycan binding and weakens cell adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological interplay between proteoglycans and their innate immune receptors in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 4. This compound and decorin bind close to the n-terminal region of the collagen VI triple helix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of glycosaminoglycans of this compound in BMP-2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a danger signal that activates the NLRP3 inflammasome via toll-like and P2X receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nacalai.com [nacalai.com]
- 9. researchgate.net [researchgate.net]
- 10. The matrix component this compound is proinflammatory and signals through Toll-like receptors 4 and 2 in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound recruits utrophin to the sarcolemma and counters dystrophic pathology in mdx mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of Glycosaminoglycans of this compound in BMP-2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Maze of Specificity: A Guide to Cross-Reactivity Testing of Biglycan Antibodies with Other SLRPs
For researchers, scientists, and drug development professionals, the specific and accurate detection of biglycan—a class I small leucine-rich proteoglycan (SLRP)—is critical for advancing our understanding of its roles in tissue homeostasis, disease pathogenesis, and as a potential therapeutic target. However, the high degree of structural homology among SLRP family members, such as decorin, fibromodulin, and lumican, presents a significant challenge: the potential for antibody cross-reactivity. This guide provides an objective comparison of the considerations for selecting and validating anti-biglycan antibodies, complete with experimental protocols and data presentation frameworks to ensure the reliability of your research findings.
The Basis of Cross-Reactivity: Structural Homology Among SLRPs
Small Leucine-Rich Proteoglycans are characterized by a protein core containing leucine-rich repeats (LRRs). Class I SLRPs, including this compound and decorin, share a particularly high degree of sequence and structural similarity, making them prone to recognition by the same antibodies. This potential for cross-reactivity underscores the necessity of rigorous validation of any anti-biglycan antibody to ensure it specifically recognizes its intended target.
A study characterizing a monoclonal antibody against decorin (clone 6B6) demonstrated its specificity by confirming it did not cross-react with this compound.[1] While this provides an excellent example of the required validation, similar comprehensive, publicly available data for anti-biglycan antibodies against a panel of other SLRPs is not readily found in the literature or commercial datasheets. Therefore, it is incumbent upon the researcher to perform these critical validation experiments.
Commercially Available Anti-Biglycan Antibodies: A Starting Point
A variety of polyclonal and monoclonal anti-biglycan antibodies are commercially available. While manufacturers often provide data on applications such as Western Blot (WB), ELISA, and immunohistochemistry (IHC), comprehensive cross-reactivity data against other SLRPs is frequently absent. Researchers should consider the immunogen used to generate the antibody (full-length protein vs. peptide fragment) as this can influence its specificity.
Below is a summary of information for representative commercially available anti-biglycan antibodies. It is crucial to note that the absence of reported cross-reactivity does not equate to confirmed specificity.
| Antibody Name/Clone | Host | Type | Immunogen | Validated Applications | Reported Cross-Reactivity with other SLRPs |
| Anti-Biglycan antibody [EPR2959] | Rabbit | Monoclonal | Proprietary | WB, Flow Cytometry (Intra) | Data not provided |
| This compound Polyclonal Antibody (PA5-76821) | Rabbit | Polyclonal | Recombinant full-length Human this compound | WB | Data not provided |
| Human this compound Antibody (AF2667) | Goat | Polyclonal | Recombinant human this compound | Direct ELISA, WB | Data not provided |
Experimental Protocols for Cross-Reactivity Assessment
To ensure the specificity of an anti-biglycan antibody, two key experimental approaches are recommended: Western Blotting and Competitive ELISA.
Western Blotting for Specificity Testing
Western blotting allows for the assessment of antibody binding to different SLRPs based on their molecular weight.
Protocol:
-
Protein Preparation: Obtain purified recombinant proteins for this compound, decorin, fibromodulin, and lumican.
-
SDS-PAGE: Separate the purified SLRPs (e.g., 1-5 µg per lane) on a polyacrylamide gel (e.g., 4-12% Bis-Tris). Include a molecular weight marker.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the anti-biglycan antibody at the manufacturer's recommended dilution in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
Data Interpretation: A truly specific anti-biglycan antibody will only show a band at the molecular weight corresponding to this compound and no bands for the other SLRPs.
Competitive ELISA for Quantitative Cross-Reactivity Analysis
Competitive ELISA is a highly sensitive method to quantify the degree of cross-reactivity. In this assay, a constant amount of immobilized this compound competes with varying concentrations of other SLRPs in solution for binding to the anti-biglycan antibody.
Protocol:
-
Coating: Coat a 96-well microplate with a subsaturating concentration of purified this compound protein (e.g., 1-5 µg/mL in PBS) overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (e.g., PBST).
-
Blocking: Block the plate with a blocking buffer (e.g., 1% BSA in PBST) for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competition: Prepare a series of dilutions of the competitor SLRPs (decorin, fibromodulin, lumican) and a standard curve of this compound in assay buffer. In separate tubes, pre-incubate a fixed, limiting concentration of the anti-biglycan antibody with each concentration of the competitor SLRPs or the this compound standard for 1-2 hours at room temperature.
-
Incubation: Add the antibody-competitor mixtures to the this compound-coated wells and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody: Add an HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add a TMB substrate and incubate until color develops. Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
Data Analysis: The percentage of cross-reactivity can be calculated using the following formula:
% Cross-Reactivity = (Concentration of this compound at 50% Inhibition / Concentration of Competitor SLRP at 50% Inhibition) x 100
A lower percentage of cross-reactivity indicates higher specificity of the antibody for this compound.
Data Presentation: A Framework for Comparison
To facilitate a clear and objective comparison, all quantitative data from cross-reactivity testing should be summarized in a structured table. Below is a template that can be used to present your findings.
Table 1: Quantitative Cross-Reactivity of Anti-Biglycan Antibody [Clone/Lot #]
| Competitor SLRP | Western Blot Reactivity (Relative to this compound) | Competitive ELISA: IC₅₀ (nM) | % Cross-Reactivity |
| This compound | 100% | [Insert experimental value] | 100% |
| Decorin | [Insert experimental value] | [Insert experimental value] | [Calculate based on IC₅₀] |
| Fibromodulin | [Insert experimental value] | [Insert experimental value] | [Calculate based on IC₅₀] |
| Lumican | [Insert experimental value] | [Insert experimental value] | [Calculate based on IC₅₀] |
Note: This table is a template. The user should populate it with their own experimental data.
Visualizing Experimental Workflows and Relationships
To further clarify the experimental processes and the underlying biological context, the following diagrams are provided.
Caption: Workflow for assessing anti-biglycan antibody specificity using Western Blot.
Caption: Workflow for quantitative cross-reactivity analysis using Competitive ELISA.
Caption: Structural relationship and potential for antibody cross-reactivity among SLRPs.
Conclusion
The selection of a highly specific anti-biglycan antibody is paramount for generating reliable and reproducible data. Due to the structural similarities within the SLRP family, researchers must be vigilant about the potential for cross-reactivity. This guide provides the necessary framework and experimental protocols to empower researchers to thoroughly validate their anti-biglycan antibodies, ensuring the integrity of their findings and advancing the field of SLRP research.
References
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
A Comparative Analysis of Biglycan and Decorin Knockout Mice for Researchers
This compound (Bgn) and decorin (Dcn) are Class I small leucine-rich proteoglycans (SLRPs) that play crucial roles in the regulation of collagen fibrillogenesis, matrix assembly, and the modulation of various signaling pathways. Due to their structural similarity, they were initially thought to have redundant functions. However, the development of knockout (KO) mouse models for each of these proteoglycans, as well as double KO mice, has revealed both distinct and overlapping roles in tissue homeostasis and disease. This guide provides a comparative analysis of this compound and decorin knockout mice, presenting key phenotypic data, detailed experimental protocols, and visual representations of associated signaling pathways to aid researchers in their studies.
Phenotypic Comparison of this compound and Decorin Knockout Mice
The targeted disruption of the this compound and decorin genes in mice has led to distinct phenotypes, primarily affecting connective tissues such as bone, skin, and tendon. Double knockout mice exhibit a more severe phenotype, suggesting some functional overlap and synergistic effects between these two SLRPs.
Skeletal Phenotype
This compound knockout (Bgn-KO) mice exhibit a significant skeletal phenotype characterized by an age-dependent decrease in bone mass, resembling osteoporosis.[1][2] This is attributed to a reduced capacity of bone marrow stromal cells to form bone.[1] In contrast, decorin knockout (Dcn-KO) mice have normal bone mass.[1] However, double knockout (Bgn/Dcn-dKO) mice display a more severe osteopenia than the single Bgn-KO mice, indicating a degree of functional redundancy in bone tissue.[1] The mechanical properties of bone are also affected in a gender- and bone-specific manner in Bgn-KO mice, with male tibiae showing enhanced geometric properties but decreased tissue-level strength.[3][4]
Dermal and Tendon Phenotypes
Decorin knockout mice present with skin fragility and abnormal collagen fibril morphology in the dermis and tendons.[5][6] The collagen fibrils are irregular in shape and size, with evidence of uncontrolled lateral fusion, leading to reduced tensile strength of the skin.[5] Bgn-KO mice, on the other hand, have a subclinical cutaneous phenotype with thinning of the dermis but no overt skin fragility.[7] However, they do exhibit structural abnormalities in collagen fibrils in the dermis and tendon.[7] The dermal phenotype is additive in Bgn/Dcn-dKO mice, resulting in severe skin fragility.[7]
In tendons, the absence of decorin or this compound has tissue-specific effects on mechanical properties. For instance, the loss of decorin increases the modulus of the patellar tendon, while the loss of this compound reduces the maximum stress and modulus of the flexor digitorum longus tendon.[8][9]
Quantitative Data Summary
The following tables summarize the key quantitative phenotypic data from studies on this compound and decorin knockout mice.
Table 1: Skeletal Phenotype Data
| Parameter | Bgn-KO | Dcn-KO | Bgn/Dcn-dKO | Wild-Type (WT) | Reference |
| Bone Mass | Progressively diminished with age | Normal | More severe osteopenia than Bgn-KO | Normal | [1] |
| Bone Formation Capacity | Defective | Not reported | Not reported | Normal | [1] |
| Male Tibiae Yield Strength | Decreased at tissue-level | Not reported | Not reported | Normal | [3][4] |
| Femur Length (9-month-old males) | Significantly shorter | Not reported | Significantly shorter | Normal | [10][11] |
| Body Weight (9-month-old males) | Similar to WT | Not reported | Significantly lighter | Normal | [10][11] |
Table 2: Dermal and Tendon Phenotype Data
| Parameter | Bgn-KO | Dcn-KO | Bgn/Dcn-dKO | Wild-Type (WT) | Reference |
| Skin Fragility | No overt fragility | Present | Severe | Absent | [5][7] |
| Dermal Collagen Fibril Structure | Abnormal | Abnormal, irregular shape and size | Severely disturbed | Normal, uniform | [5][7] |
| Patellar Tendon Modulus | Increased | Increased | Not reported | Normal | [8][12][13] |
| FDL Tendon Max Stress & Modulus | Reduced | Little effect | Not reported | Normal | [8][9] |
| Tail Tendon Mechanical Properties | No change | No change | Not reported | Normal | [8][9] |
| Collagen Fibril Diameter (Tendon) | Shift towards larger diameters | Increased average diameter | Shift towards larger diameters | Normal distribution | [14] |
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison of this compound and decorin knockout mice.
Generation of Knockout Mice
Method: Gene targeting via homologous recombination in embryonic stem (ES) cells is the traditional method used to create Bgn and Dcn knockout mice.[15][16][17][18] More recently, CRISPR/Cas9 technology has also been employed for its speed and efficiency.[15][19]
Protocol Outline (Homologous Recombination):
-
Construct a Targeting Vector: A DNA construct is created containing a selectable marker (e.g., neomycin resistance gene) flanked by sequences homologous to the target gene (Bgn or Dcn). This vector is designed to disrupt a critical exon of the target gene upon integration.[16][17]
-
ES Cell Transfection: The targeting vector is introduced into pluripotent ES cells, typically from a 129/Sv mouse strain, via electroporation.[17]
-
Selection of Targeted ES Cells: ES cells that have successfully integrated the targeting vector via homologous recombination are selected for using the appropriate antibiotic (e.g., G418 for neomycin resistance).[17]
-
Generation of Chimeric Mice: The selected ES cells are injected into blastocysts from a different mouse strain (e.g., C57BL/6), which are then surgically transferred to a pseudopregnant female mouse.[17] The resulting offspring are chimeras, identifiable by their coat color.
-
Germline Transmission: Chimeric mice are bred with wild-type mice. Offspring that inherit the targeted allele from the ES cells will carry the knockout gene.[17] Heterozygous mice can then be interbred to produce homozygous knockout mice.
Conditional Knockout Models: For temporal and tissue-specific gene deletion, conditional knockout models using the Cre-LoxP system are generated.[14][16][20] This involves creating mice with loxP sites flanking a critical exon of the target gene ("floxed" mice), which are then bred with mice expressing Cre recombinase under the control of a specific promoter.
Analysis of Collagen Fibril Structure
Method: Transmission Electron Microscopy (TEM) is the gold standard for visualizing and quantifying collagen fibril morphology.[21][22]
Protocol Outline:
-
Tissue Preparation: Small pieces of tissue (e.g., skin, tendon, bone) are fixed in a solution of glutaraldehyde (B144438) and paraformaldehyde, followed by post-fixation in osmium tetroxide.
-
Dehydration and Embedding: The fixed tissues are dehydrated through a graded series of ethanol (B145695) and embedded in an epoxy resin.
-
Ultrathin Sectioning: Ultrathin sections (60-90 nm) are cut using an ultramicrotome and mounted on copper grids.
-
Staining: The sections are stained with uranyl acetate (B1210297) and lead citrate (B86180) to enhance contrast.
-
Imaging and Analysis: The grids are examined using a transmission electron microscope. Digital images are captured and analyzed using image analysis software (e.g., ImageJ) to measure fibril diameter, cross-sectional area, and assess overall organization.[21][22] Semiautomated image processing pipelines can be used for high-throughput quantitative analysis.[21]
Biomechanical Testing of Tendons
Method: Uniaxial tensile testing is performed to determine the mechanical properties of tendons.[23][24][25]
Protocol Outline:
-
Tendon Dissection: The tendon of interest (e.g., patellar tendon, flexor digitorum longus) is carefully dissected, often leaving the bone-tendon-muscle unit intact for secure gripping.[12]
-
Cross-Sectional Area Measurement: The cross-sectional area of the tendon is measured using a non-contact method, such as a laser-based device.[12]
-
Mechanical Testing: The tendon is mounted in a mechanical testing system equipped with a load cell and grips. The test is typically performed in a phosphate-buffered saline bath at 37°C to maintain tissue hydration.[23]
-
Testing Protocol: The tendon is subjected to a preconditioning protocol (cyclic loading) to ensure repeatable measurements, followed by a ramp-to-failure test at a constant strain rate. Stress-relaxation and dynamic frequency sweep tests can also be performed.[23]
-
Data Analysis: Force and displacement data are recorded and used to calculate stress, strain, elastic modulus, ultimate tensile strength, and other mechanical properties.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key signaling pathways affected by this compound and decorin, as well as a typical experimental workflow.
Caption: Experimental workflow for generating and analyzing knockout mice.
Caption: this compound signaling pathways in inflammation and bone formation.
Caption: Decorin signaling as a pan-receptor tyrosine kinase inhibitor.
Conclusion
The comparative analysis of this compound and decorin knockout mice has been instrumental in dissecting the specific and overlapping functions of these closely related SLRPs. Bgn-KO mice serve as a valuable model for studying osteoporosis and the role of this compound in bone formation and mechanics. Dcn-KO mice, with their pronounced skin fragility and abnormal collagen fibril morphology, provide a key model for understanding the role of decorin in collagen fibrillogenesis and tissue integrity. The more severe phenotype of the double knockout mice highlights the synergistic roles of these proteoglycans in maintaining connective tissue homeostasis. This guide provides a foundational resource for researchers working with these models, offering a clear comparison of their phenotypes, detailed experimental protocols, and a visual representation of the complex signaling pathways involved.
References
- 1. This compound knockout mice: new models for musculoskeletal diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeted disruption of the this compound gene leads to an osteoporosis-like phenotype in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The mechanical phenotype of this compound-deficient mice is bone- and gender-specific - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 5. Targeted Disruption of Decorin Leads to Abnormal Collagen Fibril Morphology and Skin Fragility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phenotypic effects of this compound deficiency are linked to collagen fibril abnormalities, are synergized by decorin deficiency, and mimic Ehlers-Danlos-like changes in bone and other connective tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Influence of decorin and this compound on mechanical properties of multiple tendons in knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 10. Phenotypic characterization of epiphycan-deficient and epiphycan/biglycan double-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phenotypic characterization of epiphycan-deficient and epiphycan/biglycan double-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanical, Compositional, and Structural Properties of the Mouse Patellar Tendon with Changes in this compound Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Decorin and this compound Are Necessary for Maintaining Collagen Fibril Structure, Fiber Realignment, and Mechanical Properties of Mature Tendons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lab Signals | Your Biweekly Source forLife Science Research Insights [genetargeting.com]
- 16. Overview: Generation of Gene Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Knockout Mice Fact Sheet [genome.gov]
- 19. iovs.arvojournals.org [iovs.arvojournals.org]
- 20. Generating Conditional Knockout Mice | Springer Nature Experiments [experiments.springernature.com]
- 21. A fast, robust method for quantitative assessment of collagen fibril architecture from transmission electron micrographs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Collagen Fibril Ultrastructure in Mice Lacking Discoidin Domain Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Tendon-targeted knockout of collagen XI disrupts patellar and Achilles tendon structure and mechanical properties during murine postnatal development - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ors.org [ors.org]
- 25. Biomechanical Testing of Murine Tendons - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Role of Biglycan in TLR Signaling: A Comparison Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of experimental findings that validate the role of the proteoglycan Biglycan (BGN) as an endogenous ligand for Toll-like receptors (TLRs), particularly TLR2 and TLR4. By presenting key experimental data from studies using knockout (KO) cells and animal models, this document serves as a valuable resource for understanding the proinflammatory function of this compound and for designing future investigations.
This compound, a small leucine-rich proteoglycan typically found in the extracellular matrix, has emerged as a key signaling molecule in the innate immune system.[1] When released from the matrix or secreted by cells during tissue injury or inflammation, soluble this compound acts as a danger-associated molecular pattern (DAMP), activating downstream inflammatory pathways through TLRs.[2][3] The use of knockout models has been instrumental in dissecting the specific contribution of this compound to TLR-mediated inflammation.
Comparative Analysis of Wild-Type vs. This compound Knockout Models in TLR Signaling
Experimental evidence from studies on macrophages and other immune cells demonstrates that the absence of this compound significantly dampens the inflammatory response to TLR ligands. This is consistently observed in the activation of key downstream signaling molecules and the production of proinflammatory cytokines and chemokines.
Quantitative Data Summary
The following tables summarize the key quantitative findings from comparative studies using wild-type (WT) and this compound-knockout (BGN-KO) or TLR-knockout cells and animal models.
Table 1: Activation of Downstream Signaling Pathways
| Cell Type | Treatment | Signaling Molecule | WT Response | Knockout Response | Fold Change (WT vs. KO) | Reference |
| Macrophages | This compound | p-ERK | Marked increase | Completely abolished (in TLR2-/-/TLR4-M) | Not specified | [4][5] |
| Macrophages | This compound | p-p38 | Marked increase | Markedly diminished (in TLR2-/-, TLR4-M, MyD88-/-) | Not specified | [4] |
| Dendritic Cells | This compound | Ova-specific cross-priming (MHC I) | >80% enhancement | Completely abrogated (in TLR2-/- and TLR4-/-) | Not specified | [6] |
Note: TLR4-M refers to macrophages from C3H/HeJ mice, which have a point mutation in the TLR4 gene, rendering them hyporesponsive to LPS.[4]
Table 2: Cytokine and Chemokine Production
| Cell Type / Model | Treatment | Cytokine/Chemokine | WT Response | Knockout Response | Fold Change (WT vs. KO) | Reference |
| Macrophages | This compound | TNF-α | Pronounced expression | Significantly reduced (in TLR4-M, TLR2-/-, MyD88-/-), completely abolished (in TLR2-/-/TLR4-M) | Not specified | [4] |
| Macrophages | This compound | MIP-2 | Pronounced expression | Significantly reduced (in TLR4-M, TLR2-/-, MyD88-/-), completely abolished (in TLR2-/-/TLR4-M) | Not specified | [4] |
| Macrophages | This compound | Mature IL-1β | Increased secretion | Completely abrogated (in TLR2-/-/TLR4-M) | Not specified | [7] |
| Dendritic Cells | This compound | TNF-α, IL-6, MCP-1 | Abundant secretion | Nearly completely annulled (MyD88-/-), significantly reduced (TRIF-/-) | Not specified | [6] |
| Ischemic Acute Kidney Injury Model | Ischemia-reperfusion + this compound overexpression | TNF-α, CXCL1, CCL2, CCL5 | Enhanced plasma and renal levels | Markedly dampened (in Tlr2-/-;Tlr4-/- mice) | Not specified | [8] |
Experimental Protocols
The validation of this compound's role in TLR signaling relies on a set of key experimental procedures. Below are detailed methodologies adapted from the cited literature.
Generation and Culture of Knockout Macrophages
-
Isolation of Peritoneal Macrophages: Peritoneal macrophages are elicited by intraperitoneal injection of 3% thioglycollate into wild-type, Bgn-null, TLR2-/-, TLR4-mutant (C3H/HeJ), MyD88-/-, and TLR2-/-/TLR4-M mice.[4]
-
Cell Culture: Three days post-injection, peritoneal cells are harvested by washing the peritoneal cavity with sterile PBS. Cells are then cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.
-
Macrophage Adhesion: After 2 hours of incubation at 37°C in a 5% CO2 atmosphere, non-adherent cells are removed by washing, leaving a purified population of adherent macrophages.
In Vitro Stimulation and Analysis
-
Stimulation: Macrophages are stimulated with purified, endotoxin-free recombinant this compound.[4] Lipopolysaccharide (LPS) and zymosan are used as positive controls for TLR4 and TLR2 activation, respectively.
-
Western Blotting for Signaling Proteins:
-
After stimulation for a specified time (e.g., 30 minutes), cells are lysed.[4]
-
Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE.
-
Proteins are transferred to a PVDF membrane.
-
Membranes are blocked and then incubated with primary antibodies against phosphorylated and total ERK and p38 MAPK.[4]
-
After incubation with HRP-conjugated secondary antibodies, bands are visualized using chemiluminescence.
-
-
ELISA for Cytokine Quantification:
HEK293 Cell Transfection Assay for TLR Specificity
-
Cell Lines: HEK293 cells are stably transfected to express a single type of TLR (e.g., TLR2, TLR4/MD-2/CD14) and a secreted alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.[4]
-
Stimulation: Transfected cells are stimulated with this compound or known TLR ligands (positive controls).
-
Reporter Gene Assay: The activity of NF-κB is determined by measuring the SEAP activity in the culture medium, indicating the activation of the specific TLR expressed by the cells.[4]
Visualizing the Pathways and Workflows
To further clarify the experimental logic and the signaling pathways involved, the following diagrams are provided.
Caption: Experimental workflow for validating this compound's role in TLR signaling.
Caption: this compound-mediated TLR2/4 signaling pathway.
Caption: Comparison of TLR signaling in WT vs. This compound KO cells.
Conclusion
The collective evidence robustly supports the role of soluble this compound as a proinflammatory signaling molecule that activates the innate immune system through TLR2 and TLR4.[4] Studies utilizing knockout cells and animal models have been pivotal in demonstrating that in the absence of this compound, or its receptors TLR2 and TLR4, the inflammatory cascade is significantly attenuated.[4][8] This validation is critical for the fields of immunology and drug development, as it identifies this compound as a potential therapeutic target for a variety of inflammatory and autoimmune diseases.[2][8] Future research can build upon these foundational studies to explore the nuances of this compound-TLR interactions in different pathological contexts.
References
- 1. This compound: A Multivalent Proteoglycan Providing Structure and Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological interplay between proteoglycans and their innate immune receptors in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-triggered TLR-2- and TLR-4-signaling exacerbates the pathophysiology of ischemic acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The matrix component this compound is proinflammatory and signals through Toll-like receptors 4 and 2 in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI - The matrix component this compound is proinflammatory and signals through Toll-like receptors 4 and 2 in macrophages [jci.org]
- 6. The proteoglycan this compound enhances antigen-specific T cell activation via MyD88 and TRIF pathways and triggers autoimmune perimyocarditis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a Danger Signal That Activates the NLRP3 Inflammasome via Toll-like and P2X Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound-triggered TLR-2- and TLR-4-signaling exacerbates the pathophysiology of ischemic acute kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Decoding Efficacy: A Comparative Analysis of siRNA Sequences for Biglycan Knockdown
For researchers, scientists, and drug development professionals navigating the complexities of gene silencing, the selection of an optimal small interfering RNA (siRNA) is a critical step. This guide provides a comprehensive comparison of experimentally validated siRNA and shRNA sequences for the knockdown of biglycan (BGN), a key proteoglycan implicated in various physiological and pathological processes. We present a synthesis of available quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows to aid in the informed selection of RNA interference reagents.
This compound, a small leucine-rich proteoglycan, plays a significant role in the extracellular matrix and modulates various signaling pathways. Its involvement in cancer progression, inflammation, and fibrosis has made it an attractive therapeutic target. RNA interference offers a potent mechanism to specifically silence this compound expression and study its functional roles. This guide focuses on comparing the efficacy of different siRNA and shRNA sequences reported in the literature to facilitate the design of robust and reproducible gene knockdown experiments.
Comparative Efficacy of this compound siRNA and shRNA Sequences
The following table summarizes the available data on different siRNA and shRNA sequences targeting this compound. It is important to note that the knockdown efficiencies reported are sourced from different studies, which may employ varied cell types and experimental conditions. Therefore, a direct comparison should be made with caution.
| Target Sequence ID | Sequence (5' to 3') | Type | Reported Knockdown Efficiency | Source |
| shRNA-biglycan 4 | Not explicitly stated in the provided results. | shRNA | mRNA: 71.33 ± 1.53% Protein: 72.33 ± 3.51% | [1][2] |
| siBGN1 | Sense: UCUGAAGUCUGUGCCCAAATT Antisense: UUUGGGCACAGACUUCAGATT | siRNA | Efficacy demonstrated, but specific quantitative data not provided in the search results. | [3] |
| siBGN2 | Sense: GCCAUUCAUGAUGAACGAUTT Antisense: AUCGUUCAUCAUGAAUGGCTT | siRNA | Efficacy demonstrated, but specific quantitative data not provided in the search results. | [3] |
| siBGN1 (alt.) | Sense: AGCUCUACAUCUCCAAGAA Antisense: UUCUUGGAGAUGUAGAGCU | siRNA | Efficacy demonstrated, but specific quantitative data not provided in the search results. | [4][5] |
| siBGN2 (alt.) | Sense: CCACCUAGACCACAACAAA Antisense: UUUGUUGUGGUCUAGGUGG | siRNA | Efficacy demonstrated, but specific quantitative data not provided in the search results. | [4][5] |
| siBGN3 | Sense: GCAUCAGCCUCUUCAACAA Antisense: UUGUUGAAGAGGCUGAUGC | siRNA | Efficacy demonstrated, but specific quantitative data not provided in the search results. | [4][5] |
Experimental Methodologies
To ensure reproducibility and aid in the design of your experiments, detailed protocols for the key experimental procedures are provided below.
siRNA Transfection using Lipofectamine RNAiMAX
This protocol is optimized for a 6-well plate format. Adjust volumes accordingly for other plate sizes.
-
Cell Seeding: The day before transfection, seed 2 x 10^5 cells per well in 2 ml of antibiotic-free growth medium. Ensure cells are 60-80% confluent at the time of transfection.[6][7][8][9][10]
-
Preparation of siRNA-Lipid Complexes:
-
For each well, dilute 20 pmol of siRNA in 50 µl of Opti-MEM™ I Reduced Serum Medium. Mix gently.
-
In a separate tube, dilute 1 µl of Lipofectamine™ RNAiMAX in 50 µl of Opti-MEM™ I Reduced Serum Medium. Mix gently and incubate for 5 minutes at room temperature.[6][7][8][9][10]
-
Combine the diluted siRNA and the diluted Lipofectamine™ RNAiMAX. Mix gently and incubate for 10-20 minutes at room temperature to allow for complex formation.[6][7][8][9][10]
-
-
Transfection:
-
Add the 100 µl of the siRNA-lipid complex mixture dropwise to each well.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before proceeding to downstream analysis. The optimal incubation time should be determined empirically for your specific cell line and target.
RNA Extraction, Reverse Transcription, and qRT-PCR
a. Total RNA Extraction using TRIzol™ Reagent [11][12][13][14][15]
-
Cell Lysis:
-
Aspirate the culture medium from the wells.
-
Add 1 ml of TRIzol™ reagent directly to each well and pipette up and down several times to lyse the cells.
-
-
Phase Separation:
-
Transfer the lysate to a microcentrifuge tube and incubate for 5 minutes at room temperature.
-
Add 0.2 ml of chloroform (B151607) per 1 ml of TRIzol™ reagent. Shake vigorously for 15 seconds and incubate at room temperature for 2-3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.
-
-
RNA Precipitation:
-
Carefully transfer the upper aqueous phase to a fresh tube.
-
Add 0.5 ml of isopropanol (B130326) per 1 ml of TRIzol™ reagent used. Mix gently and incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.
-
-
RNA Wash and Resuspension:
-
Discard the supernatant. Wash the RNA pellet with 1 ml of 75% ethanol (B145695).
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Carefully discard the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the RNA pellet in an appropriate volume of RNase-free water.
-
b. Reverse Transcription (cDNA Synthesis) [16][17][18][19]
-
RNA Quantification and Quality Control: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop).
-
Reverse Transcription Reaction:
-
In a PCR tube, combine 1 µg of total RNA, random hexamers or oligo(dT) primers, and RNase-free water to the recommended volume.
-
Incubate at 65°C for 5 minutes to denature the RNA secondary structure, then place on ice.
-
Prepare a master mix containing reverse transcriptase buffer, dNTPs, RNase inhibitor, and reverse transcriptase enzyme.
-
Add the master mix to the RNA/primer mixture.
-
Incubate according to the manufacturer's protocol (e.g., 25°C for 10 minutes, 50°C for 50 minutes, and 85°C for 5 minutes to inactivate the enzyme).
-
c. Quantitative Real-Time PCR (qRT-PCR) using SYBR Green [20][21][22][23]
-
Reaction Setup:
-
Prepare a qPCR master mix containing SYBR Green Master Mix, forward and reverse primers for this compound and a reference gene (e.g., GAPDH, ACTB), and nuclease-free water.
-
Aliquot the master mix into qPCR plate wells.
-
Add the diluted cDNA to the respective wells. Include no-template controls (NTC) for each primer set.
-
-
qPCR Cycling: Perform the qPCR using a standard three-step cycling protocol (denaturation, annealing, and extension), followed by a melt curve analysis to ensure product specificity.
-
Data Analysis: Calculate the relative expression of this compound mRNA using the ΔΔCt method, normalizing to the reference gene expression.
Protein Extraction and Western Blotting
a. Protein Extraction using RIPA Buffer [24][25][26][27]
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
-
Lysate Clarification:
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (containing the protein) to a fresh tube.
-
b. Protein Quantification using BCA Assay [28][29][30][31]
-
Standard Curve Preparation: Prepare a series of bovine serum albumin (BSA) standards of known concentrations.
-
Assay:
-
Add a small volume of each protein sample and the BSA standards to a 96-well plate.
-
Prepare the BCA working reagent according to the manufacturer's instructions and add it to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 562 nm using a microplate reader.
-
Determine the protein concentration of the samples by comparing their absorbance to the standard curve.
-
c. Western Blotting [32][33][34][35]
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for this compound overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizing the Molecular Landscape
To provide a clearer understanding of the biological context and experimental design, the following diagrams have been generated.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. mdpi.com [mdpi.com]
- 4. Association of High Tumor-Stroma Ratio with Prostate Cancer Progression: Insights from Clinical and Genomic Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. genscript.com [genscript.com]
- 7. ulab360.com [ulab360.com]
- 8. saatcioglulab.org [saatcioglulab.org]
- 9. RNAiMAX Forward Transfections Lipofectamine | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. m.youtube.com [m.youtube.com]
- 12. zymoresearch.com [zymoresearch.com]
- 13. antbioinc.com [antbioinc.com]
- 14. RNA Isolation from Cultured Mammalian Cells Using TRIzol Reagent [protocols.io]
- 15. animal.ifas.ufl.edu [animal.ifas.ufl.edu]
- 16. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bio-rad.com [bio-rad.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Basic Principles of RT-qPCR | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. Single-Step SYBR® Green RT-qPCR - Protocol - OneLab [onelab.andrewalliance.com]
- 21. SYBR® Greenを用いたqPCRによる遺伝子発現プロトコル [sigmaaldrich.com]
- 22. benchchem.com [benchchem.com]
- 23. How to Set Up a qPCR Reaction Using SYBR Green [synapse.patsnap.com]
- 24. creative-diagnostics.com [creative-diagnostics.com]
- 25. assaygenie.com [assaygenie.com]
- 26. home.sandiego.edu [home.sandiego.edu]
- 27. carlroth.com [carlroth.com]
- 28. BCA (Bicinchoninic Acid) Protein Assay [bio-protocol.org]
- 29. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 30. Pierce BCA Protein Assay Protocol [protocols.io]
- 31. datasheets.scbt.com [datasheets.scbt.com]
- 32. This compound antibody (16409-1-AP) | Proteintech [ptglab.com]
- 33. Anti-Biglycan Antibodies | Invitrogen [thermofisher.com]
- 34. This compound antibody (67275-1-Ig) | Proteintech [ptglab.com]
- 35. antibodiesinc.com [antibodiesinc.com]
correlation of biglycan mRNA and protein levels in tumor tissues
A Comprehensive Guide to the Correlation of Biglycan (BGN) mRNA and Protein Levels in Tumor Tissues
Introduction
This compound (BGN), a small leucine-rich proteoglycan, is a key component of the extracellular matrix. Emerging evidence indicates its significant role in the tumor microenvironment, influencing cancer cell proliferation, migration, and invasion. Understanding the relationship between BGN gene expression (mRNA) and its protein product is crucial for its validation as a biomarker and therapeutic target. This guide provides a comparative analysis of this compound mRNA and protein levels in various tumor tissues, supported by experimental data and detailed methodologies.
Data Presentation: Correlation of this compound mRNA and Protein Levels
The direct quantitative correlation between this compound mRNA and protein levels has been investigated in a limited number of studies. The following table summarizes the available quantitative and qualitative data from various tumor tissues.
| Cancer Type | No. of Samples | mRNA Quantification | Protein Quantification | Correlation Analysis | Correlation Finding | Reference |
| Gastric Cancer | 69 | qRT-PCR | Western Blot | Cohen's kappa coefficient | κ = 0.769 (P = 0.000) | [1][2] |
| Colorectal Cancer | Not Specified | qRT-PCR | Not Specified | Not Specified | A positive association between BGN mRNA and protein expression was identified. | [3] |
| Esophageal Squamous Cell Carcinoma (ESCC) | Not Specified | qRT-PCR | Western Blot | Not Specified | Both BGN mRNA and protein levels were found to be upregulated in cancer-associated fibroblast-like cells compared to controls. | [4] |
| Bladder Cancer | Not Specified | Not Specified | Not Specified | Not Specified | An association between BGN mRNA and protein expression has been noted. | [3][5] |
| Urothelial Bladder Cancer | Not Specified | Not Specified | Not Specified | Not Specified | BGN was found to be increased at both the mRNA and protein level in blood and tissues compared to normal samples. | [5] |
Note: While many studies report the upregulation of both this compound mRNA and protein in various cancers, few provide a direct statistical correlation. The strong positive correlation observed in gastric cancer suggests a predominantly transcriptional level of regulation. However, the general lack of such analyses across a wider range of tumors highlights a gap in the current research landscape.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. The following are generalized protocols for the key experiments used to quantify this compound mRNA and protein levels, based on methods described in the cited literature.
Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) for this compound mRNA
This method is used to quantify the amount of a specific mRNA in a sample.
-
RNA Extraction: Total RNA is isolated from tumor and adjacent non-tumorous tissues using a TRIzol-based method or commercially available kits. The quality and quantity of the extracted RNA are assessed using spectrophotometry.
-
Reverse Transcription: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
Real-Time PCR: The cDNA is then used as a template for real-time PCR with primers specific for the human BGN gene. A housekeeping gene (e.g., GAPDH, β-actin) is used as an internal control for normalization. The reaction is performed in a real-time PCR system, and the cycle threshold (Ct) values are used to determine the relative expression of BGN mRNA.
Western Blot for this compound Protein
This technique is used to detect and quantify specific proteins in a tissue homogenate.
-
Protein Extraction: Total protein is extracted from frozen tumor and normal tissues using a lysis buffer containing protease inhibitors. The protein concentration is determined using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Electrotransfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for human this compound. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensity is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Immunohistochemistry (IHC) for this compound Protein
IHC is used to visualize the localization and distribution of proteins within tissue sections.
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antigenic sites. This is often done using a citrate (B86180) buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) in a pressure cooker or water bath.
-
Blocking: Endogenous peroxidase activity is quenched with hydrogen peroxide, and non-specific binding sites are blocked with a blocking serum.
-
Primary Antibody Incubation: The tissue sections are incubated with a primary antibody against human this compound, typically overnight at 4°C.
-
Secondary Antibody and Detection: After washing, the sections are incubated with a biotinylated secondary antibody followed by a streptavidin-HRP complex. The signal is developed using a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate.
-
Counterstaining and Mounting: The sections are counterstained with hematoxylin (B73222) to visualize the cell nuclei, dehydrated, and mounted with a coverslip. The staining intensity and percentage of positive cells are then scored by a pathologist.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the comparative analysis of this compound mRNA and protein levels in tumor tissues.
Caption: A typical experimental workflow for correlating mRNA and protein levels.
This compound Signaling Pathways in Cancer
This compound can influence multiple signaling pathways that are crucial for tumor progression. The diagram below provides a simplified overview of some of these key pathways.
Caption: Simplified overview of this compound's pro-tumorigenic signaling pathways.
References
- 1. The Landscape of Small Leucine-Rich Proteoglycan Impact on Cancer Pathogenesis with a Focus on this compound and Lumican - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, tumor endothelial cell secreting proteoglycan, as possible biomarker for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Landscape of Small Leucine-Rich Proteoglycan Impact on Cancer Pathogenesis with a Focus on this compound and Lumican [mdpi.com]
- 4. BGN Secreted by Cancer-Associated Fibroblasts Promotes Esophageal Squamous Cell Carcinoma Progression via Activation of TLR4-Mediated Erk and NF-κB Signaling Pathways [mdpi.com]
- 5. researchgate.net [researchgate.net]
head-to-head comparison of different commercial biglycan ELISA kits
For researchers and drug development professionals, the accurate quantification of biglycan, a small leucine-rich proteoglycan involved in various physiological and pathological processes, is crucial. Enzyme-linked immunosorbent assays (ELISAs) are a common tool for this purpose, but choosing the right commercial kit can be challenging. This guide provides an objective comparison of several commercially available human this compound ELISA kits, supported by performance data and detailed experimental protocols.
Performance Data Overview
The following table summarizes the key performance characteristics of several commercially available human this compound ELISA kits. The data presented here is compiled from the manufacturers' datasheets and should be considered as a guide. It is important to note that performance may vary depending on the sample type and experimental conditions.
| Feature | Abcam (ab245709) | Invitrogen (EH45RB) | Novus Biologicals (NBP3-18020) | Cloud-Clone Corp. (SEJ226Hu) |
| Assay Type | Sandwich ELISA | Sandwich ELISA | Sandwich ELISA | Sandwich ELISA |
| Sensitivity | 32 pg/mL[1] | 0.51 ng/mL[2] | 18.75 pg/mL[3] | < 0.127 ng/mL[4] |
| Detection Range | 156.25 - 10000 pg/mL[1] | 0.51 - 125 ng/mL[2] | 31.25 - 2000 pg/mL[3] | 0.312 - 20 ng/mL[4] |
| Sample Types | Tissue Extracts[1] | Serum, Plasma, Supernatant[2] | Serum, Plasma, other biological fluids[3] | Serum, Plasma, other biological fluids[4] |
| Intra-Assay Precision | Not specified | < 10% CV[2] | Not specified | < 10% CV[4] |
| Inter-Assay Precision | Not specified | < 12% CV[2] | Not specified | < 12% CV[4] |
| Specificity | Recognizes native and recombinant human this compound.[5] | Recognizes natural and recombinant human this compound.[2] | High sensitivity and excellent specificity. | High sensitivity and excellent specificity for detection of this compound (BGN). No significant cross-reactivity or interference between this compound (BGN) and analogues was observed.[4] |
Experimental Methodologies
The following sections detail the typical experimental protocols used to assess the key performance parameters of an ELISA kit. These are generalized protocols and may need to be adapted based on the specific instructions provided with each kit.
Sandwich ELISA Workflow
The diagram below illustrates the typical workflow of a sandwich ELISA, the technology employed by all the compared kits.
Caption: General Sandwich ELISA Workflow.
Key Performance Parameter Protocols
1. Sensitivity (Lower Limit of Detection - LLoD)
-
Objective: To determine the lowest concentration of this compound that can be reliably distinguished from the blank.
-
Protocol:
-
Prepare a series of low-concentration this compound standards and a zero standard (blank).
-
Run the assay with multiple replicates (e.g., n=20) of the blank and the low-concentration standards.
-
Calculate the mean and standard deviation (SD) of the absorbance values for the blank replicates.
-
The LLoD is typically calculated as the mean of the blank plus 2 or 3 times the standard deviation of the blank. This absorbance value is then used to determine the corresponding concentration from the standard curve.
-
2. Specificity (Cross-Reactivity)
-
Objective: To assess the ability of the antibody pair to exclusively bind to this compound without significant cross-reaction with structurally related molecules.
-
Protocol:
-
Prepare high concentrations of potentially cross-reactive molecules (e.g., decorin, other small leucine-rich proteoglycans).
-
Run the ELISA with these molecules as samples.
-
The absorbance values obtained with the cross-reactive molecules are compared to the absorbance of the this compound standard.
-
The percentage of cross-reactivity is calculated as: (Concentration of cross-reactant that gives the same absorbance as a given concentration of this compound / Concentration of this compound) x 100.
-
3. Precision (Intra- and Inter-Assay)
-
Objective: To evaluate the reproducibility of the assay.
-
Protocol:
-
Intra-Assay Precision:
-
Prepare samples with low, medium, and high concentrations of this compound.
-
Run multiple replicates (e.g., n=20) of each sample on the same plate in a single assay run.
-
Calculate the mean, standard deviation (SD), and coefficient of variation (%CV) for each sample. The %CV should ideally be below 10%.[2][4]
-
-
Inter-Assay Precision:
-
Prepare samples with low, medium, and high concentrations of this compound.
-
Run these samples in multiple independent assay runs, preferably on different days and by different operators.
-
Calculate the mean, SD, and %CV for each sample across all runs. The %CV should ideally be below 15%.
-
-
4. Recovery (Spike and Recovery)
-
Objective: To determine if the presence of other substances in the sample matrix interferes with the detection of this compound.
-
Protocol:
-
Select a representative sample matrix (e.g., serum, plasma).
-
Spike the sample with a known amount of purified this compound at different concentrations (low, medium, high).
-
Measure the this compound concentration in both the spiked and un-spiked samples.
-
Calculate the percentage of recovery as: ((Measured concentration in spiked sample - Measured concentration in un-spiked sample) / Known concentration of spiked this compound) x 100. The acceptable recovery range is typically 80-120%.
-
5. Linearity of Dilution
-
Objective: To assess whether the assay can provide proportional results when a sample is serially diluted.
-
Protocol:
-
Select a sample with a high endogenous concentration of this compound or spike a sample with a high concentration of purified this compound.
-
Perform a series of dilutions of the sample with the assay's sample diluent.
-
Measure the this compound concentration in each dilution.
-
Multiply the measured concentration by the dilution factor to obtain the corrected concentration for each dilution.
-
The corrected concentrations should be consistent across the dilution series, indicating good linearity. The results are often expressed as a percentage of the concentration of the undiluted sample.
-
Conclusion
The selection of a this compound ELISA kit should be based on a thorough evaluation of its performance characteristics in the context of the specific research application. While the data provided here offers a valuable starting point, it is highly recommended to perform in-house validation experiments using the intended sample types to ensure the chosen kit meets the specific requirements of your study. Factors such as sensitivity, detection range, and sample compatibility are critical considerations for generating accurate and reliable data.
References
- 1. Human this compound ELISA Kit, colorimetric, 90-min ELISA (ab245709) | Abcam [abcam.com]
- 2. Human this compound ELISA Kit (EH45RB) - Invitrogen [thermofisher.com]
- 3. bio-techne.com [bio-techne.com]
- 4. ELISA Kit for this compound (BGN) | SEJ226Hu | Homo sapiens (Human) CLOUD-CLONE CORP.(CCC) [cloud-clone.com]
- 5. content.abcam.com [content.abcam.com]
A Comparative Guide to Versican and Biglycan Distribution in Atherosclerotic Lesions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the distribution and roles of two key proteoglycans, versican and biglycan, in the pathogenesis of atherosclerosis. Understanding the distinct localization and functions of these molecules within atherosclerotic plaques is crucial for identifying novel therapeutic targets and developing effective treatment strategies.
Quantitative Distribution of Versican and this compound in Atherosclerotic Lesions
The accumulation of versican and this compound is a hallmark of atherosclerotic lesion development. Their distribution varies depending on the stage and type of the lesion. While precise quantitative data remains an area of active research, semi-quantitative analyses based on immunohistochemical staining intensity provide valuable insights into their differential expression.
| Proteoglycan | Lesion Stage/Location | Staining Intensity/Abundance | Cellular Association | Key References |
| Versican | Diffuse Intimal Thickening | Prominent | Smooth Muscle Cells (SMCs) | [1][2] |
| Fibrous Cap | Striking, Prominent | Proliferative SMCs | [1][2] | |
| Myxoid/Loose Connective Tissue | Prominent | SMCs | [1] | |
| Lipid-Rich Core | Present at borders | Macrophages, Foam Cells | [1][3] | |
| Restenotic Lesions | Most striking proteoglycan | Proliferative SMCs | [2] | |
| Eroded Plaques | Prominent at plaque-thrombus interface | SMCs | ||
| This compound | Diffuse Intimal Thickening | Present | SMCs | [1] |
| Fibrous Cap | Present | SMCs | [1] | |
| Myxoid/Loose Connective Tissue | Present | SMCs | [1] | |
| Lipid-Rich Core | Abundant | Macrophages, Foam Cells | [1][4] | |
| Primary Atherosclerotic Plaques | Strong staining in compact connective tissue | SMCs | [1] | |
| Restenotic Lesions | Limited to loose and proliferative neointima | Proliferative SMCs | [2] | |
| Ruptured Plaques | Characteristic feature | Macrophages | [5] |
Note: Staining intensity is often scored on a semi-quantitative scale (e.g., 0 to 6+) in research studies.[1] The data presented here is a qualitative summary of findings from multiple sources.
Roles and Interactions in Atherosclerosis
Versican and this compound play multifaceted roles in the progression of atherosclerosis, from lipid retention and inflammation to influencing cell behavior.
Versican Isoforms in Atherosclerosis
Versican exists in several isoforms (V0, V1, V2, V3) due to alternative splicing, with V0, V1, and V3 being the predominant forms in vascular SMCs.[6][7] These isoforms have distinct roles in the vessel wall. The larger, chondroitin (B13769445) sulfate-rich isoforms (V0 and V1) are generally considered pro-atherogenic, contributing to lipid retention and inflammation.[6][8] In contrast, the V3 isoform, which lacks a chondroitin sulfate (B86663) attachment domain, may have protective effects.[8]
Signaling and Molecular Interactions
Both proteoglycans interact with a variety of molecules within the atherosclerotic plaque, influencing key pathological processes.
-
Lipoprotein Retention: Both versican and this compound bind to low-density lipoproteins (LDL), trapping them in the arterial intima, a critical initiating event in atherosclerosis.[3][9][10] this compound, in particular, is strongly co-localized with apolipoprotein B in human and mouse atherosclerotic lesions.[4][11]
-
Inflammation: this compound acts as a signaling molecule, engaging with Toll-like receptors (TLR) 2 and 4 on macrophages to trigger pro-inflammatory cascades.[12][13][14][15] Versican also interacts with inflammatory cells through receptors like CD44 and TLRs, promoting leukocyte recruitment and activation.[3][16]
-
Cellular Proliferation and Migration: Versican, in complex with hyaluronan, creates a pericellular matrix that promotes the proliferation and migration of vascular SMCs, contributing to neointima formation.[3][17]
Experimental Methodologies
The following sections detail representative protocols for the immunohistochemical detection of versican and this compound in human atherosclerotic tissue.
Immunohistochemistry Protocol for Versican in Paraffin-Embedded Human Aortic Tissue
This protocol is adapted from established methods for versican immunohistochemistry.[18][19]
1. Deparaffinization and Rehydration:
- Immerse slides in three changes of xylene for 5 minutes each.
- Rehydrate through two changes of 100% ethanol (B145695) for 3 minutes each, followed by one change of 95% ethanol for 1 minute, and one change of 70% ethanol for 1 minute.
- Rinse with distilled water.
2. Antigen Retrieval:
- Perform heat-induced epitope retrieval (HIER) by incubating slides in 10 mM sodium citrate (B86180) buffer (pH 6.0) at 95-100°C for 20-30 minutes.
- Allow slides to cool to room temperature.
3. Chondroitin Sulfate Digestion:
- To expose the core protein epitope, incubate sections with chondroitinase ABC (0.1-1 U/mL in a suitable buffer) for 1-2 hours at 37°C.
- Rinse with phosphate-buffered saline (PBS).
4. Blocking and Antibody Incubation:
- Block non-specific binding with a suitable blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.
- Incubate with a primary antibody against versican (e.g., rabbit polyclonal) overnight at 4°C.
- Wash slides three times with PBS.
- Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit) for 1 hour at room temperature.
- Wash slides three times with PBS.
5. Detection and Counterstaining:
- Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.
- Wash slides three times with PBS.
- Develop the signal with a diaminobenzidine (DAB) substrate kit.
- Counterstain with hematoxylin.
- Dehydrate, clear, and mount the slides.
Immunohistochemistry Protocol for this compound in Paraffin-Embedded Human Coronary Artery Tissue
This protocol is based on general immunohistochemistry procedures for paraffin-embedded tissues and studies that have successfully stained for this compound.[1][20][21][22][23][24]
1. Deparaffinization and Rehydration:
- Follow the same procedure as for versican (Section 3.1, step 1).
2. Antigen Retrieval:
- Perform HIER as described for versican (Section 3.1, step 2).
3. Blocking and Antibody Incubation:
- Block endogenous peroxidase activity with 3% hydrogen peroxide in methanol (B129727) for 10-15 minutes.
- Rinse with PBS.
- Block non-specific binding with a suitable blocking buffer for 1 hour.
- Incubate with a primary antibody against this compound (e.g., rabbit polyclonal) overnight at 4°C.
- Wash slides three times with PBS.
- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash slides three times with PBS.
4. Detection and Counterstaining:
- Develop the signal with a DAB substrate kit.
- Counterstain with hematoxylin.
- Dehydrate, clear, and mount the slides.
Visualizing Key Pathways and Concepts
The following diagrams illustrate the central roles of versican and this compound in the complex environment of an atherosclerotic lesion.
Caption: Role of Versican in Atherosclerosis.
Caption: Role of this compound in Atherosclerosis.
Caption: Immunohistochemistry Workflow.
References
- 1. This compound, decorin, and versican protein expression patterns in coronary arteriopathy of human cardiac allograft: distinctness as compared to native atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Versican, this compound, and decorin protein expression patterns in coronary arteries: analysis of primary and restenotic lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. ahajournals.org [ahajournals.org]
- 5. Proteomic analysis of the extracellular matrix of human atherosclerotic plaques shows marked changes between plaque types - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Versican/PG-M isoforms in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Versican Degradation and Vascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. researchgate.net [researchgate.net]
- 11. Increased atherosclerosis in mice with increased vascular this compound content - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. Emerging role of Toll-like receptors in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The matrix component this compound is proinflammatory and signals through Toll-like receptors 4 and 2 in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biological interplay between proteoglycans and their innate immune receptors in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Versican—A Critical Extracellular Matrix Regulator of Immunity and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ahajournals.org [ahajournals.org]
- 18. The biochemistry and immunohistochemistry of versican - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Biochemistry and Immunohistochemistry of Versican - PMC [pmc.ncbi.nlm.nih.gov]
- 20. IHC-P protocols | Abcam [abcam.com]
- 21. hycultbiotech.com [hycultbiotech.com]
- 22. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - TW [thermofisher.com]
- 23. A novel immunohistochemical protocol for paraffin embedded tissue sections using free-floating techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 24. m.youtube.com [m.youtube.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of Biglycan
For researchers, scientists, and drug development professionals, the safe handling and disposal of laboratory reagents are paramount to ensuring a secure and compliant research environment. This document provides a comprehensive, step-by-step guide for the proper disposal of biglycan, a proteoglycan commonly used in research. Adherence to these procedures is critical for personnel safety, environmental protection, and regulatory compliance.
Waste Classification and Segregation
The first crucial step is to correctly classify and segregate this compound waste. The appropriate disposal route depends on the form of the waste (solid, liquid, or contaminated labware) and whether it has been contaminated with biohazardous or hazardous materials.
Key Principles for Segregation:
-
Point of Generation: Segregate waste immediately at the location where it is generated to prevent cross-contamination.
-
Clear Labeling: All waste containers must be clearly labeled with their contents.
-
Separate Waste Streams: Keep this compound waste separate from general laboratory trash.
Disposal Procedures for Different Forms of this compound Waste
2.1. Unused or Expired Lyophilized this compound Powder
Unused or expired this compound in its solid, lyophilized form should be treated as chemical waste.
-
Step 1: Containment: Keep the this compound in its original, sealed container.
-
Step 2: Labeling: Ensure the container is clearly labeled as "Expired this compound" or "Waste this compound."
-
Step 3: Collection: Place the sealed container in a designated hazardous waste collection bin.
-
Step 4: Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
2.2. This compound Solutions
Aqueous solutions of this compound should be disposed of as liquid chemical waste. Do not pour this compound solutions down the drain.
-
Step 1: Collection: Collect all liquid waste containing this compound in a clearly labeled, leak-proof container.
-
Step 2: Neutralization (if applicable): If the solution contains other hazardous chemicals (e.g., acids, bases), it may require neutralization. Consult your institution's EHS guidelines.
-
Step 3: Storage: Store the waste container in a designated and secure area.
-
Step 4: Disposal: Dispose of the liquid waste through your institution's hazardous waste program.
2.3. Contaminated Labware and Personal Protective Equipment (PPE)
Items that have come into contact with this compound, such as pipette tips, gloves, and culture flasks, must be disposed of properly.
-
Non-Biohazardous Contamination: If the materials are not contaminated with infectious agents, they can be disposed of as solid chemical waste.
-
Collection: Place all contaminated items in a designated, labeled hazardous waste container.
-
Disposal: Arrange for pickup by your institution's EHS office.
-
-
Biohazardous Contamination: If the this compound was used in experiments involving infectious agents (e.g., viruses, pathogenic bacteria), the waste is considered biohazardous.
-
Decontamination: Autoclave the contaminated materials to render them non-infectious.[3][4] Biohazard bags with an indicator strip are recommended to verify sterilization.[3]
-
Disposal: After autoclaving, the decontaminated waste can typically be disposed of as regular solid waste, but always follow your institution's specific guidelines for biohazardous waste.[3][5]
-
Table 1: Summary of this compound Waste Disposal Procedures
| Waste Type | Containment | Disposal Method | Key Considerations |
| Unused/Expired Lyophilized Powder | Original sealed container | Hazardous Chemical Waste | Label clearly. Do not open. |
| This compound Solutions | Labeled, leak-proof container | Liquid Chemical Waste | Do not dispose of down the drain. Neutralize if necessary. |
| Contaminated Labware (Non-Biohazardous) | Labeled hazardous waste container | Solid Chemical Waste | Segregate from general waste. |
| Contaminated Labware (Biohazardous) | Autoclavable biohazard bags | Biohazardous Waste | Decontaminate via autoclaving before final disposal. |
Experimental Protocols for Waste Handling
While no specific experimental protocols for this compound disposal exist, the following general laboratory procedures for handling biological reagent waste should be followed:
Protocol for Handling and Disposing of this compound-Contaminated Sharps:
-
Use a Designated Sharps Container: All sharps (needles, scalpels, etc.) contaminated with this compound must be placed in a puncture-resistant sharps container.[5]
-
Do Not Overfill: Do not fill the sharps container more than three-quarters full.
-
Seal the Container: Securely close the lid when the container is ready for disposal.
-
Decontaminate if Biohazardous: If the sharps are contaminated with infectious agents, the entire container should be autoclaved if it is made of a material that can withstand the process.[5]
-
Dispose as Biohazardous Waste: Dispose of the sealed sharps container through your institution's biohazardous waste stream.
This compound Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the proper disposal of this compound waste.
By following these guidelines, researchers can ensure the safe and compliant disposal of this compound, contributing to a secure laboratory environment and protecting the broader ecosystem. Always consult your institution's specific Environmental Health and Safety (EHS) protocols for detailed guidance.
References
Standard Operating Procedure: Safe Handling of Biglycan
This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals handling biglycan. The following procedures are designed to minimize risk and ensure a safe laboratory environment. As the hazards of this compound are not exhaustively characterized, it should be handled with care as a potentially bioactive material.
Hazard Identification and General Precautions
This compound is a small leucine-rich repeat proteoglycan found in the extracellular matrix of various tissues.[1] It is involved in numerous biological processes, including cell signaling and inflammation.[2] The product is typically supplied as a lyophilized powder, which may be irritating to the eyes, respiratory system, and skin. Standard laboratory precautions for handling biologically active proteins should be strictly followed.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to create a barrier against potential exposure. The required equipment for all handling procedures is summarized below.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves (or other chemically resistant gloves). | Prevents direct skin contact with the substance. |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |
| Eye/Face Protection | Safety glasses with side shields or safety goggles. | Protects eyes from splashes or dust particles. |
| Respiratory Protection | Type N95 (US) respirator or equivalent. To be used when handling the powder form or if aerosols may be generated. | Minimizes the risk of inhaling aerosolized particles or fine dust. |
Operational Plan: Step-by-Step Handling Protocol
This protocol covers the safe handling of this compound from receipt to disposal.
3.1. Preparation and Reconstitution
-
Designate a Work Area: All handling of lyophilized this compound powder should be performed in a designated area, such as a chemical fume hood or a biological safety cabinet, to contain any dust.
-
Assemble Materials: Before starting, gather all necessary equipment: vials of this compound, appropriate solvent (e.g., sterile water), calibrated pipettes, vortex mixer, and waste containers.
-
Don PPE: Put on all required personal protective equipment as specified in the table above.
-
Equilibrate Product: Allow the vial of lyophilized this compound to reach room temperature before opening to minimize moisture condensation.
-
Reconstitution:
-
Carefully remove the cap from the vial.
-
Slowly add the recommended volume of solvent to the vial, directing the liquid down the side of the vial to avoid disturbing the powder.
-
Gently swirl or vortex the vial until the material is fully dissolved. This compound is soluble in water at ≥2.00 mg/mL.
-
Avoid vigorous shaking to prevent protein denaturation.
-
3.2. General Handling and Storage
-
Avoid Aerosolization: Always handle solutions gently to prevent the formation of aerosols.
-
Storage: Store the lyophilized product at -20°C. For reconstituted solutions, refer to the manufacturer's data sheet for appropriate storage conditions and stability. Prospec Bio suggests storing solutions at 4°C for short-term use (2-4 weeks) or frozen at -20°C for longer periods, recommending the addition of a carrier protein (0.1% HSA or BSA) for long-term storage.[3]
-
Hygiene: Wash hands thoroughly after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory area.[4]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial.
-
Alert Personnel: Immediately notify others in the vicinity and restrict access to the area.
-
Don Enhanced PPE: If not already wearing it, don the full set of PPE, including an N95 respirator.
-
Containment:
-
Powder Spills: Gently cover the spill with damp absorbent paper towels to avoid raising dust. Do not dry sweep.
-
Liquid Spills: Cover the spill with absorbent pads from a chemical spill kit.
-
-
Cleanup: Working from the outside in, carefully clean the area with an appropriate disinfectant or cleaning agent.
-
Disposal: Place all contaminated cleaning materials into a sealed, clearly labeled waste container for proper disposal.
Disposal Plan
Proper disposal is essential to prevent environmental contamination and ensure safety.
-
Solid Waste: All contaminated single-use items, including gloves, lab coats, and plasticware, must be placed in a designated and clearly labeled biohazardous or chemical waste container.
-
Liquid Waste: Unused or waste solutions containing this compound should be collected in a designated, sealed waste container. Dispose of according to local, state, and federal regulations for chemical or biological waste. Do not pour down the drain.
-
Sharps: Any needles, syringes, or other contaminated sharps must be placed in a puncture-resistant, approved sharps container.
Workflow Visualization
The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.
Caption: Safe Handling and Disposal Workflow for this compound.
References
Featured Recommendations
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
